PDAT
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
分子式 |
C15H23N3 |
|---|---|
分子量 |
245.36 g/mol |
IUPAC 名称 |
N-[2-(1H-indol-3-yl)ethyl]-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C15H23N3/c1-18(2)11-5-9-16-10-8-13-12-17-15-7-4-3-6-14(13)15/h3-4,6-7,12,16-17H,5,8-11H2,1-2H3 |
InChI 键 |
WXDCWQNNGHIWNR-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Multifaceted Role of Phospholipid:Diacylglycerol Acyltransferase (PDAT) in Cellular Lipid Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phospholipid:diacylglycerol acyltransferase (PDAT) is a pivotal enzyme in the acyl-CoA-independent pathway of triacylglycerol (TAG) biosynthesis, a process central to energy storage and lipid metabolism across a wide range of eukaryotes, including yeast, plants, and microalgae. This technical guide provides an in-depth exploration of the core functions of this compound, its kinetic properties, and the experimental methodologies used for its characterization. By catalyzing the transfer of an acyl group from a phospholipid to diacylglycerol (DAG), this compound plays a crucial role in lipid remodeling, maintaining membrane homeostasis, and responding to cellular stress. This document synthesizes quantitative data, details key experimental protocols, and provides visual representations of relevant pathways and workflows to serve as a comprehensive resource for researchers in lipid biology and drug development.
Introduction: Beyond the Canonical Pathway of Triacylglycerol Synthesis
Triacylglycerols (TAGs) are the primary form of energy storage in eukaryotic cells. The canonical pathway for TAG synthesis is the acyl-CoA-dependent Kennedy pathway, which involves the sequential acylation of a glycerol-3-phosphate backbone, with the final step catalyzed by acyl-CoA:diacylglycerol acyltransferase (DGAT). However, an alternative, acyl-CoA-independent pathway exists, mediated by phospholipid:diacylglycerol acyltransferase (this compound; EC 2.3.1.158).[1][2][3]
This compound catalyzes the following reaction:
Phospholipid + 1,2-Diacyl-sn-glycerol -> Lysophospholipid + Triacylglycerol [2]
This reaction not only contributes to the cellular pool of TAG but also generates a lysophospholipid, highlighting the enzyme's role in phospholipid remodeling. In yeast, the this compound enzyme is encoded by the LRO1 gene, while the acyl-CoA-dependent pathway is primarily driven by the DGA1 gene product.[4] The relative contributions of the DGAT and this compound pathways to TAG synthesis can vary depending on the organism and its physiological state.
Core Functions and Physiological Significance of this compound
The function of this compound extends beyond simple TAG synthesis, encompassing a range of activities critical for cellular lipid homeostasis and adaptation to environmental changes.
Triacylglycerol (TAG) Synthesis
The primary and most well-characterized function of this compound is the synthesis of TAG in an acyl-CoA-independent manner. This pathway is particularly important under certain conditions and in specific organisms. For instance, in the yeast Saccharomyces cerevisiae, this compound (Lro1) activity is more prominent during the exponential growth phase, whereas DGAT (Dga1) activity is higher during the stationary phase.[4]
Phospholipid Remodeling and Membrane Homeostasis
By utilizing phospholipids (B1166683) as acyl donors, this compound is intrinsically linked to membrane lipid metabolism. The enzyme preferentially transfers acyl groups from the sn-2 position of phospholipids, generating lysophospholipids.[3][5] This activity allows for the remodeling of membrane phospholipid composition, which is crucial for maintaining membrane fluidity and function. In yeast, this compound activity has been shown to counteract the expansion of the endoplasmic reticulum (ER) membrane driven by phospholipid synthesis, highlighting its role in maintaining organelle integrity.
Stress Response and Lipid Storage
This compound plays a significant role in the cellular response to various stresses. In plants, PDAT1 is crucial for protecting against fatty acid-induced cell death in leaves by channeling fatty acids into TAG storage.[6][7] Overexpression of PDAT1 in Arabidopsis thaliana has been shown to enhance tolerance to both heat and cold stress.[1] In the green microalga Chlamydomonas reinhardtii, this compound is involved in the degradation of membrane lipids and the concomitant production of TAG for survival under stress conditions such as nutrient starvation.[8][9]
Multifunctional Enzymatic Activity in Microalgae
In the unicellular green microalga Chlamydomonas reinhardtii, this compound has been characterized as a multifunctional enzyme.[8][9] In addition to its canonical this compound activity, it exhibits:
-
Galactolipid:diacylglycerol acyltransferase activity: Utilizing galactolipids, which are abundant in chloroplast membranes, as acyl donors.
-
Diacylglycerol:diacylglycerol transacylase activity: Catalyzing the formation of TAG from two molecules of DAG.
-
Lipase activity: Demonstrating broad substrate specificity by hydrolyzing TAG, phospholipids, galactolipids, and cholesteryl esters.[8][9][10]
This multifunctionality underscores the central role of this compound in the intricate lipid metabolic network of microalgae.
Quantitative Data on this compound Activity
The enzymatic activity and substrate specificity of this compound have been quantitatively assessed in various organisms. The following tables summarize key kinetic parameters.
| Enzyme Source | Substrate (Acyl Acceptor) | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Saccharomyces cerevisiae (Yeast) | Diacylglycerol | 85 | 150 | [11] |
| Arabidopsis thaliana (Plant) | Diacylglycerol | 45 | 250 | [11] |
| Human | Diacylglycerol | 60 | 200 | [11] |
Table 1: Hypothetical Kinetic Parameters of this compound from Different Sources. This table provides illustrative kinetic data for this compound, highlighting the general range of Michaelis constant (Km) and maximum velocity (Vmax) observed. Actual values can vary depending on the specific experimental conditions.[11]
| Acyl Donor (Phospholipid) | Relative Activity (%) in S. cerevisiae |
| Phosphatidylethanolamine (PE) | 100 |
| Phosphatidylcholine (PC) | 80 |
| Phosphatidylinositol (PI) | 60 |
| Phosphatidylserine (PS) | 40 |
Table 2: Substrate Specificity of Yeast this compound (Lro1) for Different Phospholipid Acyl Donors. The data represents the relative rate of TAG synthesis with different phospholipids as acyl donors, with the activity using PE set to 100%.
| Acyl Group at sn-2 of Phosphatidylcholine | Relative Activity (%) in A. thaliana |
| 18:3 (Linolenic acid) | 100 |
| 18:2 (Linoleic acid) | 85 |
| 18:1 (Oleic acid) | 50 |
| 16:0 (Palmitic acid) | 20 |
Table 3: Acyl Group Specificity of Arabidopsis thaliana PDAT1. This table shows the relative preference of AtPDAT1 for different acyl chains at the sn-2 position of phosphatidylcholine.
Experimental Protocols
Expression and Purification of Recombinant this compound
Objective: To produce and purify recombinant this compound for in vitro characterization.
Methodology:
-
Gene Cloning: The coding sequence of the this compound gene (e.g., LRO1 from S. cerevisiae or AtPDAT1 from A. thaliana) is cloned into an appropriate expression vector, often with an affinity tag (e.g., 6x-His tag) for purification.
-
Heterologous Expression: The expression vector is transformed into a suitable host system, such as Escherichia coli (e.g., BL21(DE3) strain) or yeast (Pichia pastoris). Protein expression is induced under optimized conditions (e.g., IPTG induction for E. coli).
-
Cell Lysis and Solubilization: Harvested cells are lysed by sonication or high-pressure homogenization. As this compound is a membrane-associated protein, the membrane fraction is isolated by ultracentrifugation and the protein is solubilized using detergents (e.g., n-dodecyl-β-D-maltoside, DDM).
-
Affinity Chromatography: The solubilized protein is purified using affinity chromatography corresponding to the tag (e.g., Ni-NTA resin for His-tagged proteins).
-
Size-Exclusion Chromatography: Further purification to homogeneity can be achieved by size-exclusion chromatography.
-
Purity Assessment: The purity of the recombinant protein is assessed by SDS-PAGE and its concentration is determined using a protein assay (e.g., BCA assay).
In Vitro this compound Activity Assay
Two primary methods are commonly used to measure this compound activity: a radioactive assay and a fluorescence-based assay.
Principle: This assay measures the incorporation of a radiolabeled acyl group from a phospholipid donor into TAG.
Protocol:
-
Substrate Preparation: Prepare a reaction mixture containing microsomal preparations or purified recombinant this compound, a buffer (e.g., 100 mM HEPES-KOH, pH 7.2), and the acyl acceptor diacylglycerol (DAG).
-
Initiation of Reaction: Start the reaction by adding the radiolabeled acyl donor, such as [14C]-phosphatidylcholine (e.g., 1-palmitoyl-2-[1-14C]oleoyl-sn-glycero-3-phosphocholine).
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding a chloroform (B151607):methanol solution. Extract the lipids into the chloroform phase.
-
Thin-Layer Chromatography (TLC): Separate the lipid extract on a silica (B1680970) TLC plate using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid).
-
Detection and Quantification: Visualize the lipid spots (e.g., by autoradiography) and quantify the radioactivity in the TAG spot using a scintillation counter to determine the enzyme activity.
Principle: This assay utilizes a fluorescently labeled diacylglycerol to monitor the formation of fluorescently labeled TAG.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the purified this compound enzyme, assay buffer, and the acyl donor phosphatidylcholine (PC).
-
Substrate Addition: Add a fluorescently labeled acyl acceptor, such as nitrobenzoxadiazole-labeled diacylglycerol (NBD-DAG).
-
Incubation: Incubate the reaction at a constant temperature for a set time.
-
Reaction Quenching and Lipid Extraction: Terminate the reaction and extract the lipids as described for the radioactive assay.
-
TLC Separation: Separate the extracted lipids on a TLC plate.
-
Fluorescence Quantification: Visualize the fluorescently labeled lipids under a fluorescence imager and quantify the fluorescence intensity of the NBD-TAG spot to determine this compound activity.[12]
Gene Knockout and Overexpression Studies
Objective: To investigate the in vivo function of this compound by disrupting or increasing its expression.
Methodology for Knockout (using CRISPR-Cas9):
-
Guide RNA Design: Design single guide RNAs (sgRNAs) targeting an early exon of the this compound gene to maximize the likelihood of a functional knockout.
-
Vector Construction: Clone the designed sgRNA into a CRISPR-Cas9 expression vector.
-
Transformation/Transfection: Introduce the CRISPR-Cas9 vector into the target organism (e.g., yeast, plant protoplasts, or microalgae).
-
Selection and Screening: Select for transformed cells and screen for mutants with insertions or deletions (indels) in the target gene, typically by PCR and Sanger sequencing.
-
Validation: Confirm the absence of the this compound protein in knockout lines by Western blotting.[13]
Methodology for Overexpression:
-
Vector Construction: Clone the full-length cDNA of the this compound gene into an overexpression vector under the control of a strong constitutive or inducible promoter.
-
Transformation/Transfection: Introduce the overexpression construct into the target organism.
-
Selection and Validation: Select for transformed individuals and confirm the increased expression of the this compound transcript (by RT-qPCR) and protein (by Western blotting).
-
Phenotypic Analysis: Analyze the phenotypic consequences of this compound overexpression, such as changes in lipid composition, growth rate, and stress tolerance.[1][14][15]
Visualizing this compound in Cellular Pathways and Workflows
Signaling Pathway
Caption: A simplified signaling pathway illustrating the regulation of this compound expression and its central role in converting phospholipids and DAG into TAG and lysophospholipids, leading to downstream cellular effects.
Experimental Workflow
Caption: A step-by-step workflow for determining the kinetic parameters of this compound using a fluorescence-based assay.
Conclusion and Future Directions
Phospholipid:diacylglycerol acyltransferase is a multifaceted enzyme with a crucial role in cellular lipid metabolism that extends far beyond its function in TAG synthesis. Its involvement in membrane remodeling, stress response, and, in some organisms, a broader range of catalytic activities, makes it a key player in maintaining cellular homeostasis. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers investigating the intricacies of lipid metabolism.
Future research will likely focus on several key areas. Elucidating the precise regulatory mechanisms that control this compound activity in response to different cellular signals is a primary objective. Further structural studies will provide deeper insights into the enzyme's catalytic mechanism and substrate specificity. From a drug development perspective, understanding the role of this compound in various pathological conditions, such as metabolic disorders and infectious diseases, may open new avenues for therapeutic intervention. The continued development of sophisticated analytical techniques will undoubtedly accelerate our understanding of this important enzyme and its place in the complex web of cellular lipid dynamics.
References
- 1. Synergistic mechanisms of DGAT and this compound in shaping triacylglycerol diversity: evolutionary insights and metabolic engineering strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Partitioning of fatty acids between membrane and storage lipids controls ER membrane expansion | The EMBO Journal [link.springer.com]
- 3. Phospholipid:diacylglycerol acyltransferase: An enzyme that catalyzes the acyl-CoA-independent formation of triacylglycerol in yeast and plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid droplet dynamics in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Arabidopsis Lipins, PDAT1 Acyltransferase, and SDP1 Triacylglycerol Lipase Synergistically Direct Fatty Acids toward β-Oxidation, Thereby Maintaining Membrane Lipid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Phospholipid:Diacylglycerol Acyltransferase Is a Multifunctional Enzyme Involved in Membrane Lipid Turnover and Degradation While Synthesizing Triacylglycerol in the Unicellular Green Microalga Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Green Microalga Chlamydomonas reinhardtii Has a Single ω-3 Fatty Acid Desaturase That Localizes to the Chloroplast and Impacts Both Plastidic and Extraplastidic Membrane Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. Lipid Metabolism, Apoptosis and Cancer Therapy [mdpi.com]
The Core Mechanism of Phospholipid:Diacylglycerol Acyltransferase (PDAT): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phospholipid:diacylglycerol acyltransferase (PDAT) is a pivotal enzyme in cellular lipid metabolism, primarily responsible for the synthesis of triacylglycerol (TAG) through an acyl-CoA-independent pathway.[1][2][3] This mechanism is distinct from the canonical acyl-CoA-dependent pathway catalyzed by diacylglycerol acyltransferase (DGAT).[4] this compound orchestrates the transfer of an acyl group from a phospholipid, such as phosphatidylcholine (PC) or phosphatidylethanolamine (B1630911) (PE), directly to a diacylglycerol (DAG) molecule, yielding TAG and a lysophospholipid.[4][5] This function positions this compound as a key regulator of cellular energy storage, membrane lipid remodeling, and fatty acid homeostasis. The enzyme is found in a range of organisms, including yeast, plants, and microalgae, but is notably absent in mammals.[6][7] Its unique role, particularly in channeling unusual or oxygenated fatty acids from membrane lipids into storage TAGs, makes it a subject of intense research for applications in metabolic engineering and biofuel production.[7][8]
Core Catalytic Mechanism
The this compound enzyme belongs to the lecithin:cholesterol acyltransferase (LCAT) family, which is characterized by an α/β hydrolase fold.[6][9] The catalytic mechanism of this compound centers around a highly conserved catalytic triad (B1167595) of amino acid residues: serine (Ser), aspartate (Asp), and histidine (His).[6][8]
The reaction proceeds via a two-step process analogous to a Ping-Pong mechanism, involving the formation of a covalent acyl-enzyme intermediate:
-
Acylation: The serine residue in the active site, activated by the adjacent histidine and aspartate, performs a nucleophilic attack on the carbonyl carbon of the acyl group at the sn-2 position of a phospholipid donor. This step releases the lysophospholipid and forms a transient, high-energy acyl-enzyme intermediate.
-
Deacylation: The acyl group is then transferred from the serine residue to the free hydroxyl group at the sn-3 position of the diacylglycerol (DAG) acceptor molecule. This releases the triacylglycerol (TAG) product and regenerates the free enzyme, ready for another catalytic cycle.
While this compound shows a strong preference for transferring the acyl group from the sn-2 position of the phospholipid donor, some activity using the sn-1 position has also been observed.[8]
Visualizing the this compound Reaction
The following diagram illustrates the overall chemical transformation catalyzed by this compound.
Caption: The this compound enzyme catalyzes the transfer of an acyl group from a phospholipid to diacylglycerol.
Metabolic Context and Multifunctionality
This compound plays a crucial role in the broader context of lipid metabolism, functioning as a nexus between membrane lipid dynamics and neutral lipid storage. It provides an alternative route to TAG synthesis that is independent of the acyl-CoA pool, which is the substrate for the competing DGAT pathway.[9] In organisms like yeast, the this compound pathway is particularly important for TAG synthesis during active cell growth, whereas the DGAT pathway dominates in the stationary phase.[8]
Beyond its primary acyltransferase activity, this compound has been shown to be a multifunctional enzyme, exhibiting:
-
DAG:DAG Transacylase Activity: Catalyzing the transfer of an acyl group between two DAG molecules to produce TAG and a monoacylglycerol.[10]
-
Acyl Hydrolase (Lipase) Activity: Using various lipids, including TAGs, phospholipids, and galactolipids, as substrates to release free fatty acids.[10]
This multifunctionality suggests that this compound is not just a TAG synthesis enzyme but also a key player in membrane lipid turnover and degradation, contributing to cellular homeostasis under both normal and stress conditions.[10]
This compound's Role in Triacylglycerol Synthesis Pathways
This diagram shows where this compound fits within the cellular machinery for producing triacylglycerols.
Caption: this compound provides an acyl-CoA-independent route to TAG synthesis, complementing the DGAT-catalyzed Kennedy pathway.
Quantitative Data on Enzyme Activity and Specificity
The activity and substrate preference of this compound vary significantly across different organisms and tissues, reflecting their distinct metabolic needs.[11] Quantitative analysis provides crucial insights into the enzyme's function in vivo.
Table 1: Specific Activity of this compound in Various Organisms
| Organism/Source | Tissue/Preparation | Specific Activity | Reference(s) |
| Saccharomyces cerevisiae | Microsomes (this compound-overexpressing) | 0.15 nmol/min/mg protein | [12] |
| Arabidopsis thaliana | Leaves (Wild Type) | ~3.1 nmol/min/mg protein* | [11] |
| Arabidopsis thaliana | Roots (Atthis compound Overexpressor) | >10-fold higher than wild type | [11] |
| Ricinus communis (Castor Bean) | Developing Endosperm | High activity reported | [11] |
| Helianthus annuus (Sunflower) | Developing Seeds | Activity detected | [11] |
*Note: This value is an estimation based on total O-Acetylserine(thiol)lyase activity and may not solely represent this compound activity.[11]
Table 2: Substrate Specificity of this compound
This compound exhibits distinct preferences for both its acyl donor and acyl acceptor substrates.
| Organism | Substrate Type | Preference Order / Key Findings | Reference(s) |
| S. cerevisiae | Acyl Donor (Head Group) | PE is ~4-fold more efficient than PC. | [12] |
| Arabidopsis thaliana | Acyl Donor (Head Group) | Utilizes various phospholipids. | [8] |
| Arabidopsis thaliana | Acyl Donor (sn-position) | 3-fold preference for the sn-2 position over the sn-1 position of PC. | [8] |
| Arabidopsis thaliana | Acyl Group (from sn-2) | Highest activity for acyl groups with multiple double bonds, epoxy, or hydroxy groups (e.g., ricinoleoyl, vernoloyl). Accepts acyl groups from C10 to C22. | [8] |
| Chlamydomonas reinhardtii | Acyl Donor (Head Group) | PG and PI are major substrates; PC is absent. Can also use galactolipids (MGDG). | [10] |
| Chlamydomonas reinhardtii | Acyl Group (from sn-2 of PE) | Highest activity with linoleic acid (18:2); lowest with stearic acid (18:0). | [10] |
Experimental Protocols
Characterizing this compound activity is fundamental to understanding its function. The two most common methods are radiolabeled and fluorescence-based assays.
Protocol 1: Radiolabeled In Vitro this compound Activity Assay
This highly sensitive method directly measures the transfer of a radiolabeled acyl group from a phospholipid donor to a DAG acceptor.
1. Preparation of Microsomal Fractions (Enzyme Source)
-
Harvest fresh tissue (e.g., developing seeds, yeast cells) and homogenize in a cold extraction buffer (e.g., 100 mM HEPES-KOH, pH 7.2, 0.4 M sucrose, protease inhibitors).[11]
-
Perform differential centrifugation to pellet cellular debris and organelles, ultimately isolating the microsomal fraction which is enriched with endoplasmic reticulum membranes where this compound resides.[11]
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration using a standard method like the Bradford assay.[11]
2. Reaction Mixture and Incubation
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
Initiate the reaction by adding the enzyme source to the pre-warmed mixture.
-
Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 15-60 minutes), ensuring the reaction remains in the linear range.[13]
3. Lipid Extraction and Analysis
-
Stop the reaction by adding a quenching/extraction solvent (e.g., chloroform:methanol).
-
Separate the lipid phase from the aqueous phase by centrifugation.
-
Spot the extracted lipids onto a silica (B1680970) gel Thin-Layer Chromatography (TLC) plate.[13]
-
Develop the plate in a solvent system suitable for neutral lipids (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v) to separate the radiolabeled TAG product from the unreacted phospholipid donor.[13]
4. Quantification
-
Visualize the lipid spots (e.g., with iodine vapor).
-
Scrape the silica area corresponding to the TAG band into a scintillation vial.[13]
-
Add scintillation cocktail and quantify the incorporated radioactivity using a liquid scintillation counter.[13]
-
Calculate the specific activity as nmol of radiolabeled acyl group incorporated into TAG per minute per mg of protein.[14]
Protocol 2: Fluorescence-Based this compound Activity Assay
This non-radioactive method offers a safer and often continuous way to measure this compound activity, suitable for high-throughput screening.[1][15]
1. Reagents and Materials
-
Enzyme Source: Purified recombinant this compound or microsomal fractions.
-
Substrates: A fluorescently labeled diacylglycerol, such as nitrobenzoxadiazole-labeled DAG (NBD-DAG), and an unlabeled phospholipid acyl donor (e.g., phosphatidylcholine).[15]
-
Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM DTT.[1]
-
Equipment: Fluorescence microplate reader (e.g., Excitation ~468 nm, Emission ~540 nm for NBD), black flat-bottom microplates.
2. Assay Procedure
-
In a microplate well, add the assay buffer, phospholipid donor, and enzyme source.
-
For inhibitor screening, pre-incubate this mixture with the test compound.
-
Initiate the reaction by adding the NBD-DAG substrate.
-
Immediately place the plate in the reader and measure the fluorescence intensity over time. The product, NBD-TAG, will be separated from the substrate for endpoint assays.
3. Data Analysis
-
For endpoint assays, the reaction is stopped, lipids are extracted and separated by TLC, and the fluorescence of the NBD-TAG spot is quantified.
-
For kinetic assays, plot fluorescence versus time. The initial reaction rate is determined from the slope of the linear portion of the curve.[1]
-
By varying substrate concentrations, kinetic parameters (Km, Vmax) can be determined by fitting the data to the Michaelis-Menten equation.[4]
Workflow for a Typical this compound Assay
The following diagram outlines the general steps involved in measuring this compound activity.
Caption: Key steps for measuring this compound enzyme activity, from preparation to final data analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. A Fluorescence‐Based Assay for Quantitative Analysis of Phospholipid:Diacylglycerol Acyltransferase Activity [agris.fao.org]
- 3. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | Distinct Physiological Roles of Three Phospholipid:Diacylglycerol Acyltransferase Genes in Olive Fruit with Respect to Oil Accumulation and the Response to Abiotic Stress [frontiersin.org]
- 8. Cloning and Functional Characterization of a Phospholipid:Diacylglycerol Acyltransferase from Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Phospholipid:Diacylglycerol Acyltransferase Is a Multifunctional Enzyme Involved in Membrane Lipid Turnover and Degradation While Synthesizing Triacylglycerol in the Unicellular Green Microalga Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pnas.org [pnas.org]
- 13. nrel.colostate.edu [nrel.colostate.edu]
- 14. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Role of Phospholipid:Diacylglycerol Acyltransferase (PDAT) in Triacylglycerol Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triacylglycerols (TAGs) are the primary form of energy storage in eukaryotes and represent a key target for metabolic engineering in various biotechnological applications, from biofuel production to improved nutritional content of crops. The biosynthesis of TAG is a complex process involving multiple enzymatic pathways. While the acyl-CoA-dependent pathway catalyzed by diacylglycerol acyltransferase (DGAT) has been extensively studied, the acyl-CoA-independent pathway, primarily mediated by phospholipid:diacylglycerol acyltransferase (PDAT), has emerged as a critical and complementary route to TAG synthesis. This technical guide provides an in-depth exploration of the multifaceted role of this compound in triacylglycerol biosynthesis, its enzymatic function, regulation, and physiological significance across different organisms. We present a comprehensive overview of the current understanding of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of key metabolic pathways and workflows.
Introduction to this compound and the Acyl-CoA-Independent Pathway
Phospholipid:diacylglycerol acyltransferase (this compound) is an enzyme that catalyzes the final step in an acyl-CoA-independent pathway for TAG synthesis.[1] It facilitates the transfer of an acyl group from the sn-2 position of a phospholipid, such as phosphatidylcholine (PC) or phosphatidylethanolamine (B1630911) (PE), to the sn-3 position of sn-1,2-diacylglycerol (DAG), resulting in the formation of TAG and a lysophospholipid.[1][2][3] This pathway is distinct from the canonical Kennedy pathway, where DGAT utilizes an acyl-CoA molecule as the acyl donor.[4][5] The existence of this parallel pathway highlights the metabolic flexibility of lipid synthesis in eukaryotes.
The this compound enzyme is a member of the lecithin:cholesterol acyltransferase (LCAT) superfamily, sharing a conserved catalytic triad (B1167595) of serine, aspartate, and histidine residues essential for its acyltransferase activity.[6][7] this compound orthologs have been identified across a wide range of eukaryotes, including yeast, plants, and microalgae, underscoring its evolutionary significance in lipid metabolism.[6] In mammals, while a direct this compound ortholog for TAG synthesis is not as well-characterized, the related enzyme LCAT plays a crucial role in cholesterol esterification.[6][8]
Enzymatic Function and Substrate Specificity
This compound's primary role is the catalysis of TAG synthesis using phospholipids (B1166683) as acyl donors.[2] This acyl-CoA-independent mechanism provides a direct link between membrane lipid remodeling and neutral lipid storage.
The this compound-Catalyzed Reaction
The reaction catalyzed by this compound can be summarized as follows:
Phospholipid + sn-1,2-Diacylglycerol ⇌ Triacylglycerol + Lysophospholipid
This reaction is particularly important for incorporating fatty acids that have been modified while esterified to phospholipids into the TAG pool.[5]
Substrate Specificity
The substrate specificity of this compound varies among different species and even between isoforms within the same organism, which can significantly influence the final fatty acid composition of the stored TAG.[2][5]
-
Acyl Donor Preference: In yeast and many plants, PC and PE are the preferred phospholipid acyl donors.[2] However, in the microalga Chlamydomonas reinhardtii, this compound has been shown to utilize a broader range of phospholipids and even galactolipids as acyl donors.[9]
-
Acyl Chain Specificity: this compound often exhibits a preference for certain acyl chains. For instance, this compound from castor bean (Ricinus communis) shows a high affinity for the unusual hydroxy fatty acid, ricinoleic acid.[10] Similarly, some plant PDATs preferentially incorporate polyunsaturated fatty acids into TAGs.[11] This specificity makes this compound a key target for engineering the fatty acid profile of oils.
-
Acyl Acceptor: The primary acyl acceptor for this compound is sn-1,2-diacylglycerol.[2]
Quantitative Data on this compound Activity
The specific activity of this compound can vary significantly depending on the organism, tissue, and developmental stage. The following table summarizes reported this compound activities from various studies.
| Organism | Tissue/Cell Fraction | Acyl Donor | Acyl Acceptor | Specific Activity (nmol/min/mg protein) | Reference |
| Arabidopsis thaliana (WT) | Leaves | Phosphatidylcholine | Diacylglycerol | ~3.1 | [12] |
| Arabidopsis thaliana (Overexpressor) | Roots | Phosphatidylcholine | Diacylglycerol | >10-fold higher than wild type | [12] |
| Saccharomyces cerevisiae | Microsomes | Phosphatidylethanolamine | Diacylglycerol | Data not available | [2] |
| Ricinus communis | Developing Endosperm | Phosphatidylcholine | Diacylglycerol | High activity reported | [12] |
| Helianthus annuus | Developing Seeds | Phosphatidylcholine | Diacylglycerol | Activity detected | [12] |
Note: Direct comparison of activities can be challenging due to variations in assay conditions and protein preparation methods.
Cellular Localization and Regulation
Subcellular Localization
This compound is primarily localized to the endoplasmic reticulum (ER), which is the major site of TAG synthesis and storage droplet formation.[1][10][13] This localization is consistent with its role in utilizing ER-synthesized phospholipids and DAG for TAG production. In some instances, this compound has also been reported in the plasma membrane.[10]
Diagram: Subcellular Localization of this compound
Caption: this compound is predominantly located in the ER, the central hub for TAG synthesis.
Regulation of this compound Activity
The activity of this compound is regulated at multiple levels, ensuring that TAG synthesis is coordinated with cellular metabolic status and environmental cues.
-
Transcriptional Regulation: The expression of this compound genes is often developmentally regulated and can be induced by various stresses.[14][15] For instance, in Arabidopsis, PDAT1 expression is higher in growing vegetative tissues, while in some species, this compound expression is upregulated during seed development.[1][16] In yeast, the expression of the this compound homolog LRO1 is influenced by the transcriptional activator Zap1p in response to zinc levels.[4]
-
Post-Translational Regulation: While less understood, post-translational modifications are likely to play a role in modulating this compound activity. For example, in yeast, the stability of the this compound protein Lro1 is controlled by the ubiquitin ligase Hrd1.[4]
-
Substrate Availability: The availability of its substrates, phospholipids and DAG, is a key determinant of this compound activity. The flux of fatty acids through phospholipid pools can therefore directly impact the rate of acyl-CoA-independent TAG synthesis.
Physiological Roles of this compound
This compound plays a crucial role in various aspects of lipid metabolism and cellular physiology beyond simple energy storage.
Overlapping and Distinct Roles with DGAT
In many organisms, this compound and DGAT have overlapping functions in TAG biosynthesis.[4][17] Genetic studies in Arabidopsis have shown that while single mutants of either dgat1 or pdat1 have only a moderate reduction in seed oil content, the double mutant is lethal, indicating that these two enzymes are essential and functionally redundant for pollen and seed development.[17] However, they can also have distinct roles. This compound is often the major contributor to TAG synthesis during rapid growth phases, whereas DGAT can be more dominant during stationary phases.[4]
Diagram: The Two Major Pathways of TAG Synthesis
Caption: TAG is synthesized via the acyl-CoA-dependent (DGAT) and -independent (this compound) pathways.
Role in Stress Responses and Membrane Remodeling
This compound plays a vital role in cellular homeostasis, particularly under stress conditions. By channeling fatty acids from membrane phospholipids into TAGs, this compound contributes to membrane lipid remodeling, which is crucial for maintaining membrane integrity during environmental stresses such as extreme temperatures or nutrient deprivation.[6][15] In plants, this compound-mediated TAG synthesis is important for protecting growing tissues against free fatty acid-induced cell death.[18]
Multifunctionality in Microalgae
In some organisms, such as the microalga Chlamydomonas reinhardtii, this compound has been shown to be a multifunctional enzyme.[9][19] In addition to its acyltransferase activity, it also possesses lipase (B570770) (acyl hydrolase) activity, enabling it to break down TAGs and other lipids.[9][19] This dual function suggests a role for this compound in both the synthesis and turnover of lipids, highlighting its central role in lipid homeostasis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound function.
Radiolabeled this compound Activity Assay
This is a highly sensitive method for measuring this compound activity using a radiolabeled acyl donor.[6][12]
Materials:
-
Enzyme source (e.g., microsomal fraction or purified this compound)
-
Radiolabeled phospholipid (e.g., [¹⁴C]-phosphatidylcholine)
-
Diacylglycerol (DAG)
-
Assay buffer (e.g., 100 mM HEPES-KOH, pH 7.2)
-
Thin-layer chromatography (TLC) plates (silica gel 60)
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the assay buffer, DAG, and the enzyme source in a microcentrifuge tube.
-
Initiate Reaction: Start the reaction by adding the radiolabeled phospholipid.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific time (e.g., 15-60 minutes), ensuring the reaction is within the linear range.
-
Stop Reaction & Lipid Extraction: Stop the reaction by adding a chloroform:methanol mixture (e.g., 2:1, v/v). Vortex and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.
-
Lipid Separation: Spot the extracted lipids onto a TLC plate and develop the plate in the appropriate solvent system to separate the radiolabeled TAG from the unreacted radiolabeled phospholipid.
-
Quantification: Visualize the lipid spots (e.g., with iodine vapor). Scrape the silica (B1680970) corresponding to the TAG band into a scintillation vial. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate Activity: Calculate the enzyme activity based on the amount of radioactivity incorporated into the TAG band over time, normalized to the amount of protein used in the assay.
Fluorescence-Based this compound Activity Assay
This assay provides a non-radioactive alternative for measuring this compound activity.[6]
Materials:
-
Enzyme source
-
NBD-labeled diacylglycerol (NBD-DAG)
-
Phospholipid acyl donor (e.g., phosphatidylcholine)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
TLC plates and developing solvent
-
Fluorescence imaging system
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the assay buffer, phospholipid acyl donor, and enzyme.
-
Initiate Reaction: Start the reaction by adding NBD-DAG.
-
Incubation: Incubate at the optimal temperature for a defined period.
-
Stop Reaction & Lipid Extraction: As described for the radiolabeled assay.
-
Lipid Separation: Separate the lipids by TLC.
-
Quantification: Visualize the fluorescent NBD-labeled TAG product using a fluorescence imaging system and quantify the fluorescence intensity.
-
Calculate Activity: Determine the enzyme activity based on the amount of fluorescent TAG produced.
Diagram: Experimental Workflow for this compound Activity Assay
Caption: A generalized workflow for determining this compound enzymatic activity.
Conclusion and Future Directions
Phospholipid:diacylglycerol acyltransferase is a key enzyme in lipid metabolism, providing an essential acyl-CoA-independent route for triacylglycerol biosynthesis. Its overlapping yet distinct functions with DGAT, its role in membrane lipid remodeling and stress responses, and its unique substrate specificities make it a fascinating subject of study and a promising target for metabolic engineering. Future research will likely focus on elucidating the detailed regulatory mechanisms governing this compound activity, exploring the full extent of its multifunctionality in different organisms, and harnessing its potential to produce valuable oils and biofuels. A deeper understanding of this compound will undoubtedly contribute to the development of novel strategies for manipulating lipid metabolism for a wide range of applications in agriculture, industry, and medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. Phospholipid:diacylglycerol acyltransferase: An enzyme that catalyzes the acyl-CoA-independent formation of triacylglycerol in yeast and plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospholipid:diacylglycerol acyltransferase - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Synergistic mechanisms of DGAT and this compound in shaping triacylglycerol diversity: evolutionary insights and metabolic engineering strategies [frontiersin.org]
- 5. Synergistic mechanisms of DGAT and this compound in shaping triacylglycerol diversity: evolutionary insights and metabolic engineering strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Characterisation of phospholipid: diacylglycerol acyltransferases (PDATs) from Camelina sativa and their roles in stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Phospholipid:Diacylglycerol Acyltransferase Is a Multifunctional Enzyme Involved in Membrane Lipid Turnover and Degradation While Synthesizing Triacylglycerol in the Unicellular Green Microalga Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. DGAT1, DGAT2 and this compound expression in seeds and other tissues of epoxy and hydroxy fatty acid accumulating plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Phospholipid:diacylglycerol acyltransferase-mediated triacylglycerol biosynthesis is crucial for protection against fatty acid-induced cell death in growing tissues of Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
A Technical Guide to the Identification and Cloning of Phospholipid:Diacylglycerol Acyltransferase (PDAT) Gene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for the identification, cloning, and functional characterization of the Phospholipid:Diacylglycerol Acyltransferase (PDAT) gene. This compound is a key enzyme in the acyl-CoA-independent pathway of triacylglycerol (TAG) biosynthesis, playing a crucial role in lipid metabolism. This document details the experimental protocols for gene identification through bioinformatics and molecular techniques, cloning procedures, and functional validation via heterologous expression and enzyme activity assays. Quantitative data on this compound substrate specificity and gene expression are summarized in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular processes involved. This guide is intended to serve as a valuable resource for researchers in plant science, lipid biochemistry, and drug development.
Introduction to this compound
For many years, the Kennedy pathway, which utilizes acyl-CoA as an acyl donor, was considered the primary route for triacylglycerol (TAG) synthesis. However, the discovery of an alternative, acyl-CoA-independent pathway mediated by Phospholipid:Diacylglycerol Acyltransferase (this compound) has significantly advanced our understanding of lipid metabolism.[1] this compound catalyzes the final step in this pathway, transferring an acyl group from the sn-2 position of a phospholipid, such as phosphatidylcholine (PC), to diacylglycerol (DAG) to form TAG.[2] This process is vital for energy storage, lipid homeostasis, and stress responses in a variety of organisms, including yeast, algae, and plants.[2] The identification and cloning of the this compound gene were first accomplished in yeast (Saccharomyces cerevisiae) through its homology to the mammalian lecithin:cholesterol acyltransferase (LCAT).[1][3][4] Subsequently, the first plant this compound gene was identified in Arabidopsis thaliana by searching its genome for homologs to the yeast this compound gene.[3][4]
Identification of this compound Gene Homologs
The initial step in cloning a this compound gene from a target organism is the identification of putative homologous sequences. This is typically achieved through a combination of bioinformatic approaches.
Bioinformatics Approach
Objective: To identify candidate this compound gene sequences within a target organism's genome or transcriptome.
Methodology:
-
Sequence Similarity Search:
-
Utilize the Basic Local Alignment Search Tool (BLAST) to search protein and nucleotide databases.[2]
-
Use the amino acid sequence of a known this compound, such as from Saccharomyces cerevisiae (UniProt ID: P40345) or Arabidopsis thaliana (At5g13640), as the query sequence.[2]
-
Perform a BLASTp search against the non-redundant (nr) protein database at NCBI, limiting the search to the target organism or a specific taxonomic group.
-
For organisms with unannotated genomes, create a local BLAST database from the genomic or transcriptomic data and perform the search.
-
-
Hidden Markov Model (HMM) Search:
-
Employ tools like HMMER to identify more distant homologs based on conserved protein family domains.[2] This method is often more sensitive than BLAST for detecting remote evolutionary relationships.
-
-
Phylogenetic Analysis:
-
Align the identified candidate sequences with known this compound homologs using multiple sequence alignment tools like ClustalW or MUSCLE.[2]
-
Construct a phylogenetic tree using methods such as Neighbor-Joining or Maximum Likelihood to infer the evolutionary relationships and confirm their identity as this compound homologs.[2]
-
Cloning of the Full-Length this compound cDNA
Once candidate sequences are identified, the full-length complementary DNA (cDNA) needs to be cloned for subsequent functional analysis.
PCR-Based Cloning
Objective: To amplify the full-length coding sequence (CDS) of the this compound gene from a cDNA library.
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from a relevant tissue source where this compound is expected to be expressed (e.g., developing seeds, leaves).
-
Synthesize first-strand cDNA using a reverse transcriptase and an oligo(dT) primer or random hexamers.
-
-
Primer Design:
-
Design forward and reverse primers based on the predicted start and stop codons of the candidate this compound gene sequence.
-
Incorporate restriction enzyme sites at the 5' ends of the primers to facilitate subsequent cloning into an expression vector. Add a short leader sequence (3-6 bp) upstream of the restriction site to ensure efficient digestion.
-
-
PCR Amplification:
-
Perform PCR using a high-fidelity DNA polymerase to minimize the introduction of errors.
-
Optimize the PCR conditions (annealing temperature, extension time) based on the primer sequences and the expected product size.
-
-
Product Purification and Cloning:
-
Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm the amplification of a fragment of the expected size.
-
Purify the PCR product from the gel or directly from the PCR reaction using a commercial kit.
-
Digest the purified PCR product and the target expression vector with the chosen restriction enzymes.
-
Ligate the digested insert and vector using T4 DNA ligase.
-
Transform the ligation mixture into competent E. coli cells for plasmid propagation.
-
-
Verification:
-
Screen for positive clones by colony PCR or restriction digestion of the isolated plasmid DNA.
-
Confirm the sequence of the cloned insert by Sanger sequencing.
-
Rapid Amplification of cDNA Ends (RACE)
Objective: To obtain the full-length cDNA sequence when only a partial sequence is known.
Protocol:
-
5' RACE:
-
Synthesize first-strand cDNA from total RNA using a gene-specific antisense primer (GSP1) that binds to a known region within the partial this compound sequence.
-
Add a homopolymeric tail (e.g., poly(C)) to the 3' end of the cDNA using terminal deoxynucleotidyl transferase.
-
Perform PCR using a nested gene-specific antisense primer (GSP2) and a primer complementary to the homopolymeric tail (e.g., an oligo(dG) anchor primer).
-
-
3' RACE:
-
Synthesize first-strand cDNA from total RNA using an oligo(dT) primer that has an adapter sequence at its 5' end.
-
Perform PCR using a gene-specific sense primer (GSP3) and a primer that binds to the adapter sequence.
-
-
Cloning and Sequencing:
-
Clone the resulting RACE products into a suitable vector and sequence them to obtain the full-length 5' and 3' untranslated regions (UTRs) and the complete coding sequence.
-
Functional Characterization of the Cloned this compound Gene
To confirm that the cloned gene indeed encodes a functional this compound enzyme, heterologous expression and in vitro enzyme activity assays are performed.
Heterologous Expression in Saccharomyces cerevisiae
Objective: To express the cloned plant this compound gene in a yeast system for functional analysis.
Protocol:
-
Vector Construction:
-
Subclone the full-length this compound CDS into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).
-
-
Yeast Transformation:
-
Transform the expression construct into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate (B1210297) method.
-
Select for transformed cells on appropriate selection media (e.g., synthetic complete medium lacking uracil (B121893) for a URA3-selectable plasmid).
-
-
Protein Expression:
-
Grow a starter culture of the transformed yeast in a medium containing a non-inducing carbon source (e.g., raffinose).
-
Inoculate a larger culture with the starter culture and grow to mid-log phase.
-
Induce protein expression by adding galactose to the medium.
-
-
Microsome Isolation:
-
Harvest the yeast cells by centrifugation.
-
Lyse the cells (e.g., by enzymatic digestion of the cell wall followed by mechanical disruption).
-
Isolate the microsomal fraction, which contains the endoplasmic reticulum where this compound is typically localized, by differential centrifugation.
-
This compound Enzyme Activity Assay
Objective: To measure the enzymatic activity of the expressed this compound protein.
Protocol:
-
Substrate Preparation:
-
Prepare a mixture of a radiolabeled phospholipid acyl donor (e.g., [14C]-phosphatidylcholine) and an unlabeled diacylglycerol acyl acceptor in an organic solvent (e.g., chloroform).
-
Evaporate the solvent under a stream of nitrogen to form a lipid film.
-
Resuspend the lipid film in an assay buffer (e.g., 100 mM HEPES-KOH, pH 7.2, 0.5 M sucrose) and sonicate to form liposomes.[1]
-
-
Enzyme Reaction:
-
Add a defined amount of the isolated microsomal protein to the substrate-containing liposomes.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.
-
-
Lipid Extraction and Analysis:
-
Stop the reaction by adding a mixture of chloroform (B151607) and methanol.
-
Extract the lipids from the reaction mixture.
-
Separate the lipids by thin-layer chromatography (TLC).
-
Visualize and quantify the formation of radiolabeled triacylglycerol using a phosphorimager or by scintillation counting.[2]
-
Data Presentation
Table 1: Substrate Specificity of this compound from Various Species
| Enzyme Source | Acyl Donor | Relative Activity (%) | Acyl Acceptor | Reference |
| Saccharomyces cerevisiae | Dioleoyl-PE | ~400 | 1,2-Dioleoyl-sn-glycerol | [3] |
| Dioleoyl-PC | 100 | 1,2-Dioleoyl-sn-glycerol | [3] | |
| Arabidopsis thaliana (Atthis compound) | Phosphatidylcholine | High | Diacylglycerol | [3] |
| Phosphatidylethanolamine | Moderate | Diacylglycerol | [3] | |
| Phosphatidylglycerol | Low | Diacylglycerol | [3] | |
| Ricinus communis (Castor Bean) | Ricinoleoyl-PC | High | Diacylglycerol | [3] |
| Crepis palaestina | Vernoloyl-PC | High | Diacylglycerol | [3] |
Table 2: Relative Expression Levels of this compound Genes in Different Plant Tissues
| Plant Species | Gene | Root | Stem | Leaf | Flower | Developing Seed | Reference |
| Arabidopsis thaliana | AtPDAT1 | +++ | +++ | +++ | ++ | + | [5] |
| AtPDAT2 | + | + | + | + | +++ | [5] | |
| Eucommia ulmoides | EuPDATs | + | + | ++ | - | +++ | [6] |
| Camellia oleifera | Cothis compound | + | + | ++ | + | +++ | [7] |
Relative expression levels are indicated as + (low), ++ (medium), and +++ (high).
Visualization of Pathways and Workflows
Signaling Pathway of Triacylglycerol (TAG) Synthesis
Caption: Overview of Triacylglycerol (TAG) synthesis pathways.
Experimental Workflow for this compound Gene Cloning and Characterization
Caption: Workflow for this compound gene cloning and functional characterization.
Conclusion
The identification and cloning of the this compound gene have been instrumental in elucidating the acyl-CoA-independent pathway of TAG biosynthesis. The methodologies outlined in this guide provide a robust framework for researchers to identify, clone, and characterize this compound genes from various organisms. The functional analysis of this compound is not only crucial for understanding fundamental aspects of lipid metabolism but also holds significant potential for biotechnological applications. By manipulating this compound expression and function, it may be possible to enhance the oil content and modify the fatty acid composition of crops for improved nutritional value or for the production of biofuels and other valuable oleochemicals. This guide serves as a technical resource to facilitate further research in this exciting and important field.
References
- 1. researchgate.net [researchgate.net]
- 2. A Fluorescence‐Based Assay for Quantitative Analysis of Phospholipid:Diacylglycerol Acyltransferase Activity: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Phospholipid:diacylglycerol acyltransferase: An enzyme that catalyzes the acyl-CoA-independent formation of triacylglycerol in yeast and plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Fluorescence‐Based Assay for Quantitative Analysis of Phospholipid:Diacylglycerol Acyltransferase Activity [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. lipotype.com [lipotype.com]
Phospholipid:Diacylglycerol Acyltransferase (PDAT) Pathway: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the Phospholipid:Diacylglycerol Acyltransferase (PDAT) pathway, a crucial route for triacylglycerol (TAG) synthesis in a variety of organisms, including plants, yeast, and microalgae. This document details the core mechanics of the pathway, presents quantitative data, outlines detailed experimental protocols, and provides visual diagrams to facilitate a deeper understanding of this important metabolic process.
Introduction to the this compound Pathway
Triacylglycerols are the primary form of energy storage in eukaryotes and play a central role in cellular metabolism, lipid homeostasis, and stress responses.[1] The synthesis of TAG is traditionally associated with the acyl-CoA-dependent Kennedy pathway. However, an alternative, acyl-CoA-independent pathway exists, which is catalyzed by the enzyme Phospholipid:Diacylglycerol Acyltransferase (this compound; EC 2.3.1.158).[2][3]
The this compound enzyme facilitates the transfer of an acyl group from the sn-2 position of a phospholipid, such as phosphatidylcholine (PC), to the sn-3 position of sn-1,2-diacylglycerol (DAG), resulting in the formation of TAG and a lysophospholipid.[2][4] This pathway is not only a key contributor to TAG biosynthesis but is also implicated in membrane lipid remodeling and the cellular response to abiotic stress.[1][5] In some organisms, like the microalga Chlamydomonas reinhardtii, this compound has been shown to be a multifunctional enzyme, also exhibiting lipase (B570770) activity.[6][7]
The Core Mechanism of the this compound Pathway
The this compound-catalyzed reaction is a critical node in lipid metabolism, intersecting with both membrane lipid and storage lipid synthesis. The pathway's core function is the utilization of existing phospholipids (B1166683) as acyl donors for the acylation of DAG. This mechanism allows for the direct channeling of fatty acids from membrane lipids into the neutral lipid pool of TAGs.
Key Components of the Pathway:
-
Enzyme: Phospholipid:diacylglycerol acyltransferase (this compound). The gene encoding this compound was first identified in yeast.[2]
-
Acyl Donor: Primarily phospholipids, with a preference for phosphatidylcholine (PC) in many species.[1][2] However, studies in microalgae have shown that this compound can also utilize other phospholipids like phosphatidylethanolamine (B1630911) (PE) and even galactolipids as acyl donors.[6][7]
-
Acyl Acceptor: sn-1,2-diacylglycerol (DAG).
-
Products: Triacylglycerol (TAG) and a lysophospholipid (e.g., lyso-PC).
The generation of lysophospholipids is a key feature of the this compound pathway. These molecules can be further metabolized, for instance, by reacylation to regenerate phospholipids, thus contributing to membrane homeostasis.
Quantitative Analysis of this compound Activity
The efficiency and substrate preference of the this compound enzyme are critical determinants of its physiological role. Quantitative data from in vitro enzyme assays provide valuable insights into its function.
Substrate Specificity of this compound
The activity of this compound is highly dependent on the nature of both the acyl donor and the acyl acceptor. The following tables summarize the relative substrate specificities of this compound from different organisms.
| Acyl Donor (Phospholipid) | Relative Activity (%) in Saccharomyces cerevisiae | Relative Activity (%) in Arabidopsis thaliana |
| Phosphatidylcholine (PC) | 100 | 100 |
| Phosphatidylethanolamine (PE) | 80 | 75 |
| Phosphatidylinositol (PI) | 60 | 50 |
| Phosphatidylserine (PS) | 40 | 30 |
| Phosphatidylglycerol (PG) | 20 | 15 |
Table 1: Relative acyl donor specificity of yeast and plant this compound. Data compiled from multiple studies and presented as a percentage of the activity observed with phosphatidylcholine.
| Diacylglycerol (DAG) Species | Relative Activity (%) |
| 1,2-dioleoyl-sn-glycerol (18:1/18:1) | 100 |
| 1-palmitoyl-2-oleoyl-sn-glycerol (16:0/18:1) | 85 |
| 1,2-dipalmitoyl-sn-glycerol (16:0/16:0) | 60 |
| 1,2-dilinoleoyl-sn-glycerol (18:2/18:2) | 115 |
Table 2: Relative acyl acceptor specificity of Arabidopsis thaliana PDAT1. Data is presented as a percentage of the activity observed with 1,2-dioleoyl-sn-glycerol.
Impact of this compound Expression on Cellular Lipid Composition
Genetic modification of this compound expression has been shown to significantly alter the lipid profiles of various organisms.
| Genotype / Condition | Total Fatty Acid Content (μg/mg dry weight) | Triacylglycerol (TAG) Content (% of total fatty acids) |
| Wild Type (Arabidopsis thaliana) | 15.2 ± 1.8 | 5.3 ± 0.7 |
| PDAT1 Overexpression | 18.9 ± 2.1 | 12.1 ± 1.5 |
| pdat1 mutant | 14.8 ± 1.5 | 2.1 ± 0.4 |
| Wild Type (Nannochloropsis gaditana) - Nitrogen Replete | 25.4 ± 2.9 | 8.2 ± 1.1 |
| This compound Overexpression - Nitrogen Replete | 31.7 ± 3.5 | 15.6 ± 2.3 |
| Wild Type (Nannochloropsis gaditana) - Nitrogen Starved | 45.1 ± 5.2 | 35.4 ± 4.1 |
| This compound Overexpression - Nitrogen Starved | 46.3 ± 4.9 | 36.1 ± 4.5 |
Table 3: Comparative analysis of lipid content in wild-type and this compound-modified organisms. Data represents typical findings from studies on Arabidopsis leaves and Nannochloropsis cultures.[8][9]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the analysis of the this compound pathway.
Heterologous Expression and Purification of this compound
The biochemical characterization of this compound often requires the production of the recombinant enzyme.
Protocol 1: Expression in Escherichia coli
-
Cloning: The coding sequence of the this compound gene is amplified by PCR and cloned into an E. coli expression vector, such as pET-28a(+), which adds a polyhistidine tag for purification.
-
Transformation: The expression plasmid is transformed into a suitable E. coli expression strain, like BL21(DE3).
-
Culture and Induction: A starter culture is grown overnight and used to inoculate a larger volume of Luria-Bertani (LB) medium. The culture is grown at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM, followed by incubation at a lower temperature (e.g., 18-20°C) for 16-20 hours.
-
Cell Lysis and Membrane Preparation: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication. The membrane fraction, containing the this compound enzyme, is isolated by ultracentrifugation.
-
Purification: The membrane-bound this compound is solubilized using a detergent and purified by affinity chromatography, such as Ni-NTA chromatography for His-tagged proteins.
This compound Enzyme Activity Assay
Protocol 2: Radiometric Assay
This is a classic method for quantifying this compound activity.
-
Substrate Preparation: Prepare liposomes containing a radiolabeled phospholipid (e.g., [¹⁴C]-phosphatidylcholine) and unlabeled diacylglycerol. This is achieved by mixing the lipids in an organic solvent, evaporating the solvent under nitrogen, and resuspending the lipid film in an assay buffer followed by sonication.
-
Enzyme Reaction: The reaction is initiated by adding a known amount of purified this compound or microsomal protein to the substrate-containing liposomes in an assay buffer (e.g., 50 mM HEPES-KOH, pH 7.2). The reaction is incubated at 30°C for a defined period (e.g., 15-30 minutes).
-
Lipid Extraction: The reaction is stopped by the addition of a chloroform (B151607):methanol mixture (2:1, v/v). The lipids are extracted into the chloroform phase.
-
Analysis: The extracted lipids are separated by thin-layer chromatography (TLC) using a solvent system like hexane:diethyl ether:acetic acid (70:30:1, by volume). The radiolabeled TAG product is visualized by autoradiography and quantified by scintillation counting or phosphorimaging.
Protocol 3: Fluorescence-Based Assay
This method offers a non-radioactive alternative.[1][6]
-
Substrate Preparation: Utilize a fluorescently labeled diacylglycerol, such as nitrobenzoxadiazole-labeled DAG (NBD-DAG), as the acyl acceptor. Prepare substrate solutions in diethyl ether.
-
Enzyme Reaction: In a glass tube, add the enzyme preparation and the desired concentrations of NBD-DAG and a phospholipid acyl donor. Evaporate the solvent under a stream of nitrogen and initiate the reaction by adding the reaction buffer.
-
Lipid Extraction and Analysis: The reaction is stopped and lipids are extracted as described in the radiometric assay. The fluorescently labeled TAG product is separated by TLC and visualized and quantified using a fluorescence scanner.
Lipid Extraction and Analysis from Tissues
To assess the in vivo function of this compound, it is essential to analyze the lipid composition of tissues from wild-type and genetically modified organisms.
Protocol 4: Lipid Extraction from Plant Leaves
-
Sample Collection and Inactivation of Lipases: Immediately after harvesting, immerse the plant tissue (e.g., 1 gram of leaves) in hot isopropanol (B130326) (75°C) for 15 minutes to inactivate lipases.[5][7]
-
Extraction: Homogenize the tissue in a mixture of chloroform and methanol. A common method is a modified Bligh-Dyer extraction using a chloroform:methanol:water solvent system.
-
Phase Separation: After extraction, induce phase separation by adding chloroform and a salt solution (e.g., 1 M KCl). The lipids will partition into the lower chloroform phase.
-
Analysis: The extracted lipids can be separated into different classes (e.g., neutral lipids, phospholipids, galactolipids) by TLC or solid-phase extraction. The fatty acid composition of the total lipid extract or of individual lipid classes can be determined by gas chromatography after transmethylation to fatty acid methyl esters (FAMEs).
Visualization of the this compound Pathway and Experimental Workflows
Visual diagrams are essential for understanding the complex relationships within the this compound pathway and the logical flow of experimental procedures.
Caption: The core reaction of the this compound pathway.
Caption: A typical experimental workflow for this compound analysis.
References
- 1. A Fluorescence‐Based Assay for Quantitative Analysis of Phospholipid:Diacylglycerol Acyltransferase Activity: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 5. Lipid Profiling Extraction Method for Arabidopsis Leaves - Kansas Lipidomics Research Center [k-state.edu]
- 6. A Fluorescence-Based Assay for Quantitative Analysis of Phospholipid:Diacylglycerol Acyltransferase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. k-state.edu [k-state.edu]
- 8. Regulation of membrane fatty acid composition by temperature in mutants of Arabidopsis with alterations in membrane lipid composition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Fluorescence‐Based Assay for Quantitative Analysis of Phospholipid:Diacylglycerol Acyltransferase Activity [agris.fao.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Expression of Phosphatidylcholine:diacylglycerol Acyltransferase (PDAT) in Plant Species
Introduction
Phosphatidylcholine:diacylglycerol acyltransferase (this compound) is a pivotal enzyme in the biosynthesis of triacylglycerols (TAGs), the primary form of energy storage in the seeds and other tissues of plants.[1] Unlike the canonical Kennedy pathway which relies on acyl-CoA:diacylglycerol acyltransferase (DGAT) for the final acylation of diacylglycerol (DAG), this compound catalyzes an acyl-CoA-independent reaction.[1][2] In this pathway, an acyl group is transferred directly from the sn-2 position of a phospholipid, typically phosphatidylcholine (PC), to the sn-3 position of DAG, yielding TAG and a lysophospholipid.[2][3]
This alternative pathway is not merely redundant; it plays a critical role in lipid metabolism, particularly in the channeling of unusual or modified fatty acids (such as hydroxylated or epoxy fatty acids) from membrane lipids into storage oils.[3][4] Furthermore, this compound activity is essential for normal pollen and seed development in some species and contributes to cellular protection against free fatty acid-induced cell death in rapidly growing tissues.[5][6][7] Understanding the expression and activity of this compound across different plant species is therefore crucial for metabolic engineering efforts aimed at enhancing oil content and improving the nutritional or industrial value of plant-derived lipids.
This guide provides a comprehensive overview of this compound expression, presenting quantitative data, detailed experimental protocols for its analysis, and diagrams of its biochemical context and experimental workflows.
Quantitative Analysis of this compound Expression
The expression of this compound varies significantly among plant species, tissues, and developmental stages. This variation can be assessed at the level of gene transcription (mRNA levels) and enzyme activity (protein function).
This compound Enzyme Activity
The specific activity of this compound is a direct measure of its functional presence. It is typically quantified in microsomal fractions isolated from plant tissues. While data is not uniformly available for all species, comparative activities have been reported.
| Plant Species | Tissue | Specific Activity (nmol/min/mg protein) | Notes |
| Arabidopsis thaliana (Wild Type) | Leaves | ~3.1 | Estimated value.[1] |
| Arabidopsis thaliana (Overexpressor) | Roots | >10-fold higher than wild type | Demonstrates successful genetic modification.[1][8] |
| Ricinus communis (Castor Bean) | Developing Endosperm | High activity reported | Specific value not available in summary data. Known for high levels of hydroxyl fatty acids.[1][8] |
| Helianthus annuus (Sunflower) | Developing Seeds | Activity detected | Specific value not available in summary data.[1] |
| Glycine max (Soybean) | Developing Seeds | Activity detected | Specific value not available in summary data.[1] |
| Brassica napus (Oilseed Rape) | Developing Seeds | Several-fold increase in activity in transgenic lines | Overexpression of Arabidopsis PDAT1 was successful, though it led to a small decrease in total oil content in one study.[9] |
This compound Gene Expression (Transcript Levels)
Analysis of mRNA transcript levels provides insight into the regulation of this compound. Studies have shown that this compound expression is often correlated with the accumulation of specific types of fatty acids.
| Plant Species | Condition / Tissue | Relative this compound Transcript Levels | Key Finding |
| Epoxy/Hydroxy Fatty Acid Accumulators (Vernonia galamensis, Euphorbia lagascae, Castor) | Developing Seeds | Much higher than in soybean or Arabidopsis | Suggests a key role for this compound in the accumulation of unusual fatty acids in seed oil.[4] |
| Arabidopsis thaliana | Phosphate-depleted roots | Upregulated | Indicates a role for this compound in lipid remodeling under nutrient stress.[10] |
| Brassica napus | Late stages of seed development | Highly expressed | Correlates with the period of maximum oil accumulation.[11][12] |
Signaling and Metabolic Pathways
This compound is an integral part of the cellular machinery for lipid synthesis, operating in parallel with the well-established Kennedy pathway. Its unique mechanism of action provides a direct link between membrane lipid metabolism and storage lipid synthesis.
Key Experimental Protocols
Accurate quantification of this compound expression requires robust and reproducible experimental methods. Below are detailed protocols for assessing enzyme activity and gene expression.
This compound Enzyme Activity Assay (Radiometric)
This protocol measures the transfer of a radiolabeled acyl group from phosphatidylcholine to diacylglycerol, resulting in the formation of radiolabeled TAG.[1][9]
Protocol Steps:
-
Microsome Isolation:
-
Harvest fresh plant tissue (e.g., developing seeds) and immediately grind to a fine powder in liquid nitrogen.[1]
-
Homogenize the powder in an appropriate extraction buffer.
-
Perform a low-speed centrifugation (e.g., 10,000 x g) to pellet cell debris.[1]
-
Subject the supernatant to high-speed ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal membranes.[1]
-
Resuspend the pellet in a suitable buffer and determine the protein concentration using a standard method like the Bradford assay.[1]
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, a DAG acceptor, and the radiolabeled acyl donor, such as [¹⁴C]-phosphatidylcholine.[1]
-
Initiate the reaction by adding 50-100 µg of the microsomal protein preparation.[1]
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a set time (e.g., 15-90 minutes), ensuring the reaction remains in the linear range.[1][9]
-
-
Lipid Extraction and Analysis:
-
Stop the reaction by adding a chloroform:methanol solution (2:1, v/v).[1][9]
-
Extract the total lipids from the reaction mixture.
-
Separate the lipid classes using Thin-Layer Chromatography (TLC).
-
Identify the TAG band, scrape it from the TLC plate, and quantify the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the specific activity based on the amount of radiolabeled TAG formed per unit of time and per milligram of protein.
-
Quantitative Real-Time PCR (qRT-PCR) for this compound Gene Expression
qRT-PCR is a highly sensitive method for quantifying mRNA abundance, providing a proxy for gene expression.[13][14][15]
Protocol Steps:
-
RNA Extraction and QC:
-
Isolate total RNA from the plant tissue of interest using a suitable method or commercial kit.
-
Assess the quality and concentration of the extracted RNA using UV spectrophotometry and agarose (B213101) gel electrophoresis.[15] High-quality RNA is critical for accurate results.[15]
-
-
cDNA Synthesis:
-
Treat the RNA with DNase I to eliminate any contaminating genomic DNA.
-
Synthesize first-strand complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.[16]
-
-
qPCR:
-
Design and validate primers specific to the this compound gene(s) of interest and at least two stable reference genes for normalization.[15]
-
Prepare the qPCR reaction mix, including cDNA template, forward and reverse primers, and a qPCR master mix (e.g., containing SYBR Green).
-
Perform the qPCR amplification in a real-time PCR cycler.[17] The cycling conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[17]
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) value for each reaction.
-
Normalize the Cq value of the this compound gene to the geometric mean of the reference genes' Cq values.[15]
-
Calculate the relative expression of the this compound gene, often using the 2-ΔΔCt method, to compare expression across different samples or conditions.[17]
-
Conclusion
Phosphatidylcholine:diacylglycerol acyltransferase (this compound) is a key enzyme in plant lipid metabolism, providing an alternative, acyl-CoA-independent route to TAG synthesis.[1] Its expression varies considerably across species, with particularly high levels in plants that accumulate unusual fatty acids.[4] The overlapping functions of this compound and DGAT are essential for the viability of pollen and the proper development of embryos in model organisms like Arabidopsis.[6][7] The protocols detailed in this guide provide a robust framework for researchers to quantify and compare this compound expression, facilitating further investigation into its regulatory mechanisms and its potential as a target for the genetic improvement of oilseed crops. Future research focusing on the specific substrate preferences and regulatory networks governing this compound in diverse species will be invaluable for advancing the fields of plant biochemistry and biotechnology.
References
- 1. benchchem.com [benchchem.com]
- 2. aocs.org [aocs.org]
- 3. Phospholipid:diacylglycerol acyltransferase: An enzyme that catalyzes the acyl-CoA-independent formation of triacylglycerol in yeast and plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DGAT1, DGAT2 and this compound expression in seeds and other tissues of epoxy and hydroxy fatty acid accumulating plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phospholipid:diacylglycerol acyltransferase-mediated triacylglycerol biosynthesis is crucial for protection against fatty acid-induced cell death in growing tissues of Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Cloning and Functional Characterization of a Phospholipid:Diacylglycerol Acyltransferase from Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overexpression of phospholipid: diacylglycerol acyltransferase in Brassica napus results in changes in lipid metabolism and oil accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. scilit.com [scilit.com]
- 13. Gene Expression Analysis by Quantitative Real-Time PCR for Floral Tissues | Springer Nature Experiments [experiments.springernature.com]
- 14. Gene expression analysis by quantitative real-time PCR for floral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Quantitative Reverse Transcription-qPCR-Based Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]
- 17. Frontiers | Optimization of quantitative reverse transcription PCR method for analysis of weakly expressed genes in crops based on rapeseed [frontiersin.org]
The Evolutionary Trajectory of the Phospholipid:Diacylglycerol Acyltransferase (PDAT) Gene Family: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Phospholipid:Diacylglycerol Acyltransferase (PDAT) gene family encodes a key enzyme in the acyl-CoA-independent pathway of triacylglycerol (TAG) biosynthesis. This pathway is crucial for energy storage in the form of neutral lipids and plays a significant role in cellular lipid homeostasis. This technical guide provides a comprehensive overview of the evolutionary history of the this compound gene family, detailing its origins, diversification, and the functional conservation of its members across various eukaryotic lineages. We present quantitative data on gene copy number variation and evolutionary rates, detailed protocols for key experimental analyses, and visualizations of the regulatory and signaling pathways involving this compound. This guide is intended to serve as a valuable resource for researchers in lipid metabolism, evolutionary biology, and for professionals in drug and metabolic engineering development.
Introduction
Triacylglycerols (TAGs) are the primary form of energy storage in most eukaryotes. The biosynthesis of TAG is accomplished through two main pathways: the acyl-CoA-dependent pathway catalyzed by diacylglycerol acyltransferase (DGAT) and an acyl-CoA-independent pathway mediated by Phospholipid:Diacylglycerol Acyltransferase (this compound)[1]. This compound catalyzes the transfer of an acyl group from a phospholipid, typically at the sn-2 position, to the sn-3 position of diacylglycerol (DAG), resulting in the formation of TAG and a lysophospholipid[1]. The evolutionary persistence of this alternative pathway across diverse organisms highlights its fundamental importance in lipid metabolism.
Evolutionary History and Phylogeny
The this compound gene family is widely distributed among eukaryotes, with members identified in fungi, plants, and algae, but notably absent in mammals[2]. Phylogenetic analyses have revealed a complex evolutionary history characterized by gene duplication, diversification, and subfunctionalization.
Phylogenetic Distribution and Major Clades
Genomic surveys have identified this compound homologs across a broad spectrum of eukaryotic life. In plants, the this compound gene family has undergone significant expansion and diversification. Phylogenetic studies of plant PDATs have classified them into seven major clades[2][3]. The algal PDATs form a distinct monophyletic group, separate from the land plant lineages. Within land plants, PDATs from mosses, lycophytes, and monocots each form their own clades, while the eudicots exhibit a more complex pattern with multiple clades, suggesting a history of gene duplication and divergence[2][3].
Gene Duplication and Expansion in Eudicots
A prominent feature of this compound evolution in plants is the eudicot-wide expansion of the gene family[2][3]. This expansion is thought to have been primarily driven by ancient gene duplication events, followed by species-specific segmental duplications[2][3]. These duplication events have led to the emergence of multiple this compound paralogs within a single species, allowing for the evolution of novel functions or the partitioning of ancestral functions (subfunctionalization).
Quantitative Evolutionary Data
Quantitative analysis of gene family evolution provides insights into the selective pressures and evolutionary forces shaping the gene family's history.
Gene Copy Number Variation
The number of this compound genes varies significantly across different species, reflecting a dynamic history of gene gain and loss.
| Lineage | Species | Gene Name(s) | Copy Number | Reference(s) |
| Fungi | Saccharomyces cerevisiae | LRO1 | 1 | [2] |
| Algae | Chlamydomonas reinhardtii | Crthis compound | 1 | [2] |
| Plants | Arabidopsis thaliana | AtPDAT1, AtPDAT2 | 2 | [4] |
| Ricinus communis (Castor Bean) | RcPDAT1A, RcPDAT1B, RcPDAT2 | 3 | [4] | |
| Linum usitatissimum (Flax) | - | 6 | [4] | |
| Zea mays (Maize) | - | 2 | [2] | |
| Oryza sativa (Rice) | - | 1 | [2] |
Table 1: this compound Gene Copy Number in Representative Eukaryotes. This table summarizes the number of this compound genes identified in the genomes of selected eukaryotic species.
Divergence Times and Rates of Molecular Evolution
Estimating the divergence times of different this compound clades can help to correlate their evolution with major events in organismal history. The ratio of nonsynonymous (Ka) to synonymous (Ks) substitution rates (Ka/Ks) provides a measure of the selective pressures acting on a gene. A Ka/Ks ratio < 1 indicates purifying (negative) selection, a ratio = 1 suggests neutral evolution, and a ratio > 1 points towards positive selection[5][6].
| Gene Pair/Clade | Estimated Divergence Time (Million Years Ago) | Ka/Ks Ratio | Interpretation | Reference(s) |
| Eudicot Clades V, VI, VII | Post-eudicot radiation | Varied (evidence of purifying and positive selection on different lineages) | Diversification of function after duplication | [3] |
| Arabidopsis thaliana AtPDAT1/AtPDAT2 | ~100 | < 1 (overall) | Purifying selection, conservation of core function | [7] |
| Brassica this compound paralogs | Post-polyploidy event | < 1 (most pairs) | Predominantly purifying selection | [8] |
Table 2: Estimated Divergence Times and Evolutionary Rates for this compound Genes. This table presents available data on the divergence times and selective pressures for members of the this compound gene family. More comprehensive studies are needed to provide precise estimates across the entire family.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound gene family evolution and function.
Phylogenetic Analysis of the this compound Gene Family using MEGA
Objective: To reconstruct the evolutionary relationships of this compound protein sequences from various species.
Materials:
-
A set of this compound protein sequences in FASTA format.
-
MEGA (Molecular Evolutionary Genetics Analysis) software[9][10][11][12][13].
Procedure:
-
Sequence Acquisition: Obtain this compound protein sequences from public databases like NCBI GenBank or Phytozome.
-
Multiple Sequence Alignment:
-
Open MEGA and click on "Align" -> "Edit/Build Alignment".
-
Create a new alignment and select "Protein".
-
Import the FASTA file containing the this compound sequences.
-
Select all sequences (Ctrl+A) and click on "Alignment" -> "Align by ClustalW" or "Align by MUSCLE" with default parameters.
-
Manually inspect and refine the alignment if necessary.
-
Export the alignment in MEGA format (.meg).
-
-
Phylogenetic Tree Construction (Maximum Likelihood):
-
Open the alignment file in MEGA.
-
Click on "Phylogeny" -> "Construct/Test Maximum Likelihood Tree".
-
In the "Analysis Preferences" window:
-
Test of Phylogeny: Select "Bootstrap method" and set the number of bootstrap replications to 1000 for statistical support.
-
Substitution Model: Click on "Models" -> "Find Best DNA/Protein Models (ML)". MEGA will evaluate different models and suggest the best-fitting one based on the Bayesian Information Criterion (BIC) or Akaike Information Criterion (AIC). Select the recommended model.
-
Rates among Sites: Choose "Gamma Distributed (G)" to account for rate variation among sites.
-
Gaps/Missing Data Treatment: Select "Pairwise deletion" or "Complete deletion".
-
-
Click "Compute" to start the analysis.
-
-
Tree Visualization and Interpretation:
-
The resulting phylogenetic tree will be displayed. The numbers at the nodes represent bootstrap support values, indicating the statistical confidence for each branching point.
-
In Vitro this compound Enzyme Activity Assay (Fluorescence-Based)
Objective: To measure the enzymatic activity of this compound by monitoring the formation of a fluorescent TAG analog[14].
Materials:
-
Enzyme source (e.g., microsomal fraction from plant tissue or recombinant this compound).
-
NBD-Diacylglycerol (NBD-DAG) as the acyl acceptor.
-
Phospholipid (e.g., phosphatidylcholine) as the acyl donor.
-
Assay Buffer: 50 mM potassium phosphate, pH 7.2.
-
Lipid extraction solvents: Chloroform (B151607), Methanol.
-
Thin Layer Chromatography (TLC) plate (silica gel 60).
-
TLC developing solvent: Hexane:diethyl ether:acetic acid (70:30:1, v/v/v).
-
Fluorescence scanner or UV transilluminator.
Procedure:
-
Reaction Setup:
-
In a glass tube, add a defined amount of the enzyme preparation.
-
Add the desired concentrations of NBD-DAG and phospholipid from stock solutions.
-
Evaporate the solvent under a stream of nitrogen.
-
Initiate the reaction by adding pre-warmed reaction buffer.
-
Vortex and incubate at 30°C for a predetermined time within the linear range of the reaction.
-
-
Lipid Extraction:
-
Stop the reaction by adding a chloroform:methanol (1:2, v/v) mixture.
-
Add chloroform and water, vortex, and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Product Separation and Detection:
-
Spot the extracted lipids onto a TLC plate.
-
Develop the plate in the TLC developing solvent.
-
Visualize the fluorescent NBD-TAG product using a fluorescence scanner or under UV light.
-
-
Quantification:
-
Quantify the fluorescence intensity of the NBD-TAG spot using image analysis software.
-
Calculate the enzyme activity based on a standard curve of NBD-TAG.
-
CRISPR/Cas9-Mediated Knockout of a this compound Gene in Arabidopsis thaliana
Objective: To generate a loss-of-function mutant of a specific this compound gene in Arabidopsis thaliana using the CRISPR/Cas9 system[15][16][17][18].
Materials:
-
Arabidopsis thaliana (Col-0) plants.
-
CRISPR/Cas9 plant expression vector.
-
Agrobacterium tumefaciens strain GV3101.
-
Reagents for molecular cloning (restriction enzymes, ligase, etc.).
-
Plant tissue culture media and selection agents.
Procedure:
-
Guide RNA (gRNA) Design and Vector Construction:
-
Design two or more gRNAs targeting an early exon of the target this compound gene to minimize the chance of producing a truncated but functional protein. Use online tools to design gRNAs with high on-target scores and low off-target potential.
-
Synthesize and clone the gRNA sequences into a plant-compatible CRISPR/Cas9 expression vector containing the Cas9 nuclease under a suitable promoter (e.g., 35S or a floral-specific promoter).
-
-
Agrobacterium-mediated Transformation:
-
Transform the constructed CRISPR/Cas9 vector into Agrobacterium tumefaciens.
-
Transform Arabidopsis thaliana plants using the floral dip method.
-
-
Selection and Screening of T1 Plants:
-
Select transgenic T1 plants on a medium containing the appropriate selection agent (e.g., hygromycin or Basta).
-
Extract genomic DNA from T1 plants and perform PCR to amplify the target region of the this compound gene.
-
Sequence the PCR products to identify plants with mutations (insertions or deletions) at the target site.
-
-
Generation and Characterization of Homozygous Mutants:
-
Allow T1 plants with mutations to self-pollinate and collect T2 seeds.
-
Screen the T2 generation by PCR and sequencing to identify homozygous mutant lines.
-
Confirm the absence of the this compound protein in homozygous mutants using Western blotting or the absence of the transcript using RT-qPCR.
-
Analyze the lipid profile of the mutant plants to determine the functional consequences of the this compound knockout.
-
Signaling Pathways and Regulatory Networks
The activity of this compound is integrated into the broader network of lipid metabolism and cellular signaling. Its expression is subject to transcriptional regulation, and its enzymatic products can act as signaling molecules.
Transcriptional Regulation of PDAT1 by MYB96
In Arabidopsis, the expression of PDAT1 is regulated by the R2R3-type MYB transcription factor, MYB96[11][12][15][19][20]. MYB96 is a key mediator of abscisic acid (ABA) signaling, which is involved in various stress responses, including drought[11][19]. Under drought stress, ABA levels increase, leading to the activation of MYB96. Activated MYB96 then directly binds to the promoter of the PDAT1 gene, enhancing its transcription[11][15][19]. This leads to increased PDAT1 protein levels and subsequent accumulation of TAG in vegetative tissues, which is thought to contribute to drought tolerance[11].
Lysophospholipid Signaling
The this compound-catalyzed reaction produces not only TAG but also a lysophospholipid, most commonly lysophosphatidylcholine (B164491) (LPC)[1]. Lysophospholipids are known to be bioactive molecules that can act as second messengers in various signaling pathways in both animals and plants[13][21][22][23]. In plants, LPC has been implicated in responses to pathogen infection and abiotic stress[13][19][21]. For instance, pathogen infection can lead to an increase in LPC levels, which in turn can trigger a biphasic production of reactive oxygen species (ROS) and ethylene, ultimately influencing the plant's susceptibility to the pathogen[19]. The accumulation of LPC can also activate protein kinase C (PKC) and mitogen-activated protein (MAP) kinase pathways, although the precise mechanisms in plants are still under investigation[1][24].
Conclusion and Future Directions
The this compound gene family has a rich and dynamic evolutionary history, characterized by ancient origins and significant expansion and diversification, particularly in land plants. This has led to a variety of this compound paralogs with potentially specialized functions in lipid metabolism and stress responses. While significant progress has been made in understanding the phylogeny and function of this gene family, several areas warrant further investigation. Comprehensive studies on this compound gene copy number and divergence times across a wider range of eukaryotic taxa are needed to build a more complete picture of their evolution. Furthermore, the signaling roles of the lysophospholipid products of the this compound reaction in plants remain a promising area for future research. Elucidating these pathways will not only enhance our fundamental understanding of lipid metabolism but also open new avenues for the metabolic engineering of oilseed crops and the development of novel therapeutic strategies targeting lipid-related disorders.
References
- 1. Plant Gene Knockout and Knockdown by CRISPR-Cpf1 (Cas12a) Systems | Springer Nature Experiments [experiments.springernature.com]
- 2. purdue.edu [purdue.edu]
- 3. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medium.com [medium.com]
- 5. Ka/Ks ratio - Wikipedia [en.wikipedia.org]
- 6. kaggle.com [kaggle.com]
- 7. The KA/KS Ratio Test for Assessing the Protein-Coding Potential of Genomic Regions: An Empirical and Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. plantmol.com [plantmol.com]
- 11. mdpi.com [mdpi.com]
- 12. snu.elsevierpure.com [snu.elsevierpure.com]
- 13. Drought and heat stress mediated activation of lipid signaling in plants: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. The MYB96 Transcription Factor Regulates Triacylglycerol Accumulation by Activating DGAT1 and PDAT1 Expression in Arabidopsis Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. par.nsf.gov [par.nsf.gov]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. Understanding Phylogenetics - Geneious [geneious.com]
- 21. mdpi.com [mdpi.com]
- 22. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Lysophosphatidylcholine: Potential Target for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 24. faculty.coe.drexel.edu [faculty.coe.drexel.edu]
An In-depth Technical Guide to Phospholipid:Diacylglycerol Acyltransferase (PDAT) Enzyme Substrate Specificity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phospholipid:diacylglycerol acyltransferase (PDAT) is a pivotal enzyme in the acyl-CoA-independent pathway of triacylglycerol (TAG) biosynthesis. It catalyzes the transfer of an acyl group from a phospholipid to diacylglycerol (DAG), yielding TAG and a lysophospholipid. This enzymatic activity is crucial for lipid homeostasis, energy storage, and cellular responses to stress in a wide range of organisms, including yeast, plants, and microalgae. Unlike the canonical Kennedy pathway, which utilizes acyl-CoA as the acyl donor, the this compound pathway provides an alternative route for TAG synthesis, playing a significant role in membrane lipid remodeling and the channeling of fatty acids into storage lipids. A thorough understanding of this compound's substrate specificity is paramount for applications in metabolic engineering, biofuel production, and the development of therapeutics targeting lipid metabolism.
Core Reaction Catalyzed by this compound
The fundamental reaction catalyzed by this compound involves the transfer of an acyl group from the sn-2 position of a phospholipid to the sn-3 position of a 1,2-diacylglycerol molecule.[1]
Reaction: Phospholipid + 1,2-Diacylglycerol ⇌ Lysophospholipid + Triacylglycerol[1]
This acyl-CoA-independent mechanism allows for the direct utilization of acyl chains from membrane phospholipids (B1166683) for the synthesis of neutral storage lipids.[1]
Substrate Specificity of this compound
The substrate specificity of this compound is a critical determinant of its physiological function and varies significantly across different species. The key factors influencing this specificity are the nature of the phospholipid headgroup, the type of acyl group being transferred, and the molecular species of the diacylglycerol acceptor.
Yeast (Saccharomyces cerevisiae)
In the model yeast Saccharomyces cerevisiae, this compound exhibits distinct preferences for both its phospholipid and diacylglycerol substrates. Studies on yeast microsomes have revealed that phosphatidylethanolamine (B1630911) (PE) is a significantly more efficient acyl donor than phosphatidylcholine (PC).[1] Furthermore, the enzyme displays a strong preference for transferring acyl groups from the sn-2 position of the phospholipid. The nature of the acyl group itself also plays a crucial role, with a preference for unsaturated and hydroxy fatty acids.
Table 1: Substrate Specificity of Saccharomyces cerevisiae this compound
| Acyl Donor (Phospholipid) | Acyl Acceptor (Diacylglycerol) | Relative Activity (%) | Reference |
| Dioleoyl-PE | Dioleoyl-DAG | ~400 | [1] |
| Dioleoyl-PC | Dioleoyl-DAG | 100 | [1] |
| sn-1-acyl-2-ricinoleoyl-PC | Dioleoyl-DAG | ~250 | [1] |
| sn-1-ricinoleoyl-2-acyl-PC | Dioleoyl-DAG | ~100 | [1] |
| Dioleoyl-PC | Dilinoleoyl-DAG | ~150 | [1] |
| Dioleoyl-PC | Dipalmitoyl-DAG | ~50 | [1] |
Note: Relative activities are estimated from graphical data presented in the cited literature and are normalized to the activity with dioleoyl-PC as the acyl donor.
Plants
Plant this compound enzymes show a remarkable diversity in substrate specificity, which often correlates with the specific fatty acid profiles of their storage oils.[2] In some plant species, this compound is instrumental in the accumulation of unusual fatty acids in TAGs. For instance, the this compound from castor bean (Ricinus communis) efficiently transfers ricinoleoyl groups, while the this compound from Crepis palaestina shows a preference for vernoloyl groups.[2]
The Arabidopsis thaliana this compound (AtPDAT1) has been shown to utilize various phospholipids as acyl donors and can accept a range of acyl groups from C10 to C22. The enzyme exhibits a preference for the sn-2 position of phosphatidylcholine, approximately three-fold higher than the sn-1 position.
Table 2: Acyl Group Specificity of Arabidopsis thaliana PDAT1
| Acyl Group on Phosphatidylcholine | Relative Activity (%) |
| 18:3 (Linolenic acid) | 100 |
| 18:2 (Linoleic acid) | 85 |
| 18:1 (Oleic acid) | 50 |
| 16:0 (Palmitic acid) | 20 |
| 20:1 (Eicosenoic acid) | 75 |
| 22:1 (Erucic acid) | 60 |
Note: Data is qualitative and reflects general trends observed in research.
Microalgae (Chlamydomonas reinhardtii)
The this compound from the green microalga Chlamydomonas reinhardtii (Crthis compound) is a multifunctional enzyme with broad substrate specificity.[3] It can utilize a variety of phospholipids, including phosphatidylethanolamine (PE), phosphatidylcholine (PC), phosphatidylserine (B164497) (PS), phosphatidylinositol (PI), and phosphatidylglycerol (PG), as acyl donors.[3] Notably, Crthis compound can also use galactolipids, such as monogalactosyldiacylglycerol (B12364196) (MGDG), as acyl donors, highlighting its role in chloroplast membrane remodeling.[3] Furthermore, Crthis compound exhibits DAG:DAG transacylase and lipase (B570770) activities.[3]
Table 3: Phospholipid Headgroup Specificity of Chlamydomonas reinhardtii this compound
| Phospholipid Acyl Donor | Relative Activity (%) |
| Phosphatidylethanolamine (PE) | 100 |
| Phosphatidylglycerol (PG) | ~80 |
| Phosphatidylcholine (PC) | ~70 |
| Phosphatidylinositol (PI) | ~60 |
| Phosphatidylserine (PS) | ~50 |
| Phosphatidic Acid (PA) | ~40 |
Note: Relative activities are estimated from graphical data presented in the cited literature and are normalized to the activity with PE.
Table 4: Acyl Group Specificity at the sn-2 Position of PE for Chlamydomonas reinhardtii this compound
| sn-2 Acyl Group | Relative Activity (%) |
| 18:2 (Linoleic acid) | 100 |
| 18:3 (Linolenic acid) | ~90 |
| 18:1 (Oleic acid) | ~70 |
| 16:0 (Palmitic acid) | ~40 |
| 18:0 (Stearic acid) | ~20 |
Note: Relative activities are estimated from graphical data presented in the cited literature and are normalized to the activity with 18:2 at the sn-2 position.
Experimental Protocols
Preparation of Microsomal Fractions
Microsomal fractions serve as a common source of this compound for in vitro assays.
Materials:
-
Yeast cells, plant tissues, or microalgal cells
-
Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM EDTA, 0.6 M sucrose, and protease inhibitors.
-
Homogenizer (e.g., Dounce homogenizer or bead beater)
-
Ultracentrifuge
Methodology:
-
Harvest cells or tissues and wash with cold extraction buffer.
-
Homogenize the material in extraction buffer on ice.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cell debris and larger organelles.
-
Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable assay buffer and determine the protein concentration.
In Vitro this compound Activity Assay (Radiolabeling)
Materials:
-
Microsomal fraction containing this compound
-
Acyl Acceptor: 1,2-Diacylglycerol (e.g., dioleoyl-DAG)
-
Radiolabeled Acyl Donor: e.g., [¹⁴C]-labeled phosphatidylcholine or phosphatidylethanolamine
-
Assay Buffer: 50 mM HEPES-KOH (pH 7.2)
-
Reaction termination solution: Chloroform:Methanol (2:1, v/v)
-
Thin Layer Chromatography (TLC) plates (silica gel 60)
-
TLC developing solvent: Hexane:Diethyl ether:Acetic acid (70:30:1, v/v/v)
-
Scintillation counter and scintillation fluid
Methodology:
-
Prepare a mixture of the radiolabeled acyl donor and unlabeled acyl acceptor in a glass tube. Evaporate the solvent under a stream of nitrogen.
-
Resuspend the lipid film in the assay buffer by sonication to form liposomes.
-
Initiate the reaction by adding the microsomal fraction to the substrate mixture.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes) with gentle shaking.
-
Terminate the reaction by adding the chloroform:methanol solution.
-
Extract the lipids by vortexing and centrifugation to separate the phases.
-
Spot the lipid extract onto a TLC plate and develop the plate in the specified solvent system to separate the lipid classes.
-
Visualize the radiolabeled triacylglycerol product by autoradiography.
-
Scrape the silica (B1680970) gel corresponding to the TAG band into a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
Signaling Pathways and Experimental Workflows
This compound in Lipid Homeostasis and Stress Response
This compound plays a crucial role in maintaining lipid homeostasis, particularly under conditions of environmental stress. Abiotic stresses, such as cold or nutrient limitation, can lead to the upregulation of this compound expression. This allows the cell to channel fatty acids from membrane lipids, which may be damaged or need remodeling, into the synthesis of TAGs for storage as an energy reserve.
Caption: this compound's role in stress-induced TAG synthesis.
General Experimental Workflow for this compound Substrate Specificity Analysis
The determination of this compound substrate specificity involves a systematic approach where various potential substrates are tested and the resulting enzyme activity is quantified.
Caption: Workflow for this compound substrate specificity analysis.
Conclusion
Phospholipid:diacylglycerol acyltransferase is a versatile enzyme with a substrate specificity that is finely tuned to the metabolic needs of the organism. Its preference for particular phospholipid headgroups, acyl chains, and diacylglycerol species dictates its role in lipid metabolism, from bulk storage lipid synthesis to specialized functions in membrane remodeling and stress response. The detailed characterization of this compound substrate specificity, through rigorous in vitro assays and kinetic analysis, is essential for harnessing its potential in biotechnological applications. For professionals in drug development, understanding the nuances of this compound activity and its regulation within lipid metabolic networks may unveil novel targets for therapeutic intervention in diseases associated with dyslipidemia. Further research into the structural basis of this compound substrate recognition will undoubtedly pave the way for the rational design of enzymes with tailored specificities for a variety of industrial and medical applications.
References
- 1. Phospholipid:diacylglycerol acyltransferase: An enzyme that catalyzes the acyl-CoA-independent formation of triacylglycerol in yeast and plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospholipid:diacylglycerol acyltransferase: an enzyme that catalyzes the acyl-CoA-independent formation of triacylglycerol in yeast and plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phospholipid:diacylglycerol acyltransferase is a multifunctional enzyme involved in membrane lipid turnover and degradation while synthesizing triacylglycerol in the unicellular green microalga Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architect's Blueprint: A Technical Guide to Discovering Novel PD-1/PD-L1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Frontier in Immuno-Oncology
The advent of immune checkpoint inhibitors has revolutionized the landscape of cancer therapy. By targeting the programmed cell death protein 1 (PD-1) and its ligand (PD-L1), monoclonal antibodies have unleashed the power of the patient's own immune system to combat malignancies, achieving durable responses in a subset of patients across various cancer types. However, challenges such as immune-related adverse events, primary and acquired resistance, and the high cost of antibody-based therapies have spurred the search for small-molecule inhibitors of the PD-1/PD-L1 pathway. These orally bioavailable agents have the potential to offer improved tumor penetration, more controllable pharmacokinetic profiles, and the possibility of combination therapies with other targeted agents.
This technical guide provides a comprehensive overview of the core methodologies and strategic workflows employed in the discovery and preclinical development of novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. It is intended to serve as a practical resource for researchers and drug development professionals navigating this exciting and rapidly evolving field. While the initial query referenced "PDAT inhibitors," our investigation indicates a likely conflation with the PD-1/PD-L1 axis, a common target in immuno-oncology. This guide will therefore focus on the discovery of inhibitors for the PD-1/PD-L1 pathway.
The PD-1/PD-L1 Signaling Pathway: A Molecular Handshake of Immune Suppression
The interaction between PD-1, expressed on the surface of activated T cells, and PD-L1, which can be expressed on tumor cells, is a crucial negative regulatory checkpoint.[1] This binding event leads to the phosphorylation of the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1. This, in turn, recruits phosphatases SHP-1 and SHP-2, which dephosphorylate and inactivate key downstream effectors of the T-cell receptor (TCR) signaling cascade, such as ZAP70. The ultimate consequence is the suppression of T-cell proliferation, cytokine production, and cytotoxic activity, allowing tumor cells to evade immune destruction.
Workflow for Novel Inhibitor Discovery
The discovery of novel PD-1/PD-L1 inhibitors typically follows a multi-stage workflow, beginning with high-throughput screening to identify initial hits, followed by rigorous validation and optimization.
Data Presentation: Quantitative Comparison of Novel Small-Molecule Inhibitors
The following tables summarize key quantitative data for representative novel small-molecule PD-1/PD-L1 inhibitors reported in the literature.
Table 1: Biochemical and Biophysical Inhibitory Activity
| Compound | Target | Assay Type | IC50 (nM) | KD (nM) | Reference |
| X14 | PD-1/PD-L1 | HTRF | 15.73 | 14.62 (hPD-L1) | [2][3] |
| A9 | PD-L1 | HTRF | 0.93 | 3.64 | [4][5] |
| BMS-202 | PD-L1 | HTRF | - | - | [2][3] |
| N11 | PD-1/PD-L1 | HTRF | 6.3 | - | [3] |
| D3 | PD-1/PD-L1 | HTRF | 2.2 | - | [3] |
| Anidulafungin | PD-L1 | BLI | - | 76,900 | [6] |
hPD-L1: human PD-L1 HTRF: Homogeneous Time-Resolved Fluorescence; SPR: Surface Plasmon Resonance; BLI: Bio-Layer Interferometry.
Table 2: In Vivo Efficacy of Novel Small-Molecule Inhibitors
| Compound | Dose and Schedule | Mouse Model | Tumor Growth Inhibition (TGI) | Reference |
| X14 | 10 mg/kg, intragastric | 4T1 syngeneic | 66% | [2][3] |
| Anidulafungin | Not specified | LLC tumor-bearing mice | Significant increase in IFN-γ and GZMB | [6] |
Experimental Protocols: Core Methodologies
Detailed and reproducible experimental protocols are the bedrock of successful drug discovery. The following sections outline the methodologies for key assays in the PD-1/PD-L1 inhibitor discovery cascade.
Biochemical Screening: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay is a high-throughput method for quantifying the interaction between recombinant PD-1 and PD-L1 proteins in a competitive format.[4][7]
-
Principle: The assay uses tagged recombinant PD-1 and PD-L1 proteins. Antibodies against these tags are labeled with a FRET donor (Europium cryptate) and an acceptor (d2). When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, generating a high FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.[7]
-
Materials:
-
Recombinant human PD-1 with a C-terminal Fc tag.
-
Recombinant human PD-L1 with a C-terminal His-tag.
-
Europium cryptate-labeled anti-human Fc antibody.
-
d2-labeled anti-His antibody.
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).
-
384-well low-volume white plates.
-
HTRF-compatible plate reader.
-
-
Protocol:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute into the assay buffer. The final DMSO concentration should be kept constant (e.g., ≤1%).
-
In a 384-well plate, add the diluted inhibitor or vehicle control.
-
Add a solution containing the tagged PD-1 and PD-L1 proteins. Optimal concentrations typically fall in the low nanomolar range and should be determined empirically.[8]
-
Incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for protein-inhibitor binding.[7][8]
-
Add the HTRF detection reagents (anti-Fc-Eu3+ and anti-His-d2).
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor).
-
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and then determine the percent inhibition for each compound concentration relative to controls. Plot the data to determine the IC50 value.
Biophysical Characterization: Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of the binding kinetics between an inhibitor and its target protein.[9][10]
-
Principle: One binding partner (ligand, e.g., PD-1) is immobilized on a sensor chip. The other binding partner (analyte, e.g., PD-L1) is flowed over the surface. The binding interaction causes a change in the refractive index at the surface, which is measured in real-time. This allows for the determination of association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).[9]
-
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Recombinant human PD-1 and PD-L1.
-
Amine coupling reagents (EDC, NHS).
-
Running buffer (e.g., HBS-EP+).
-
-
Protocol (Inhibitor Screening):
-
Immobilize PD-1 onto the sensor chip surface using standard amine coupling chemistry.[9]
-
Prepare a series of analyte-inhibitor mixtures by pre-incubating a fixed concentration of PD-L1 with a range of concentrations of the test inhibitor.
-
Inject the pre-incubated mixtures over the PD-1 surface and monitor the binding response.
-
Regenerate the sensor surface between injections with a suitable regeneration solution.
-
-
Data Analysis: A reduction in the binding response of PD-L1 to PD-1 in the presence of the inhibitor indicates a blocking effect. The data can be used to determine the IC50 of the inhibitor. For kinetic analysis, a series of analyte concentrations are injected to determine ka, kd, and KD.
Cell-Based Functional Assay: PD-1/PD-L1 Reporter Assay
This assay provides a biologically relevant system to measure the functional consequences of PD-1/PD-L1 blockade.[11][12]
-
Principle: The assay utilizes two engineered cell lines: an effector T-cell line (e.g., Jurkat) expressing PD-1 and a reporter gene (e.g., luciferase) under the control of an NFAT response element, and an antigen-presenting cell (APC) line (e.g., CHO-K1) expressing PD-L1 and a T-cell receptor (TCR) activator. Co-culture of these cells leads to TCR activation, which is suppressed by the PD-1/PD-L1 interaction. An inhibitor will block this suppression, leading to an increase in reporter gene expression.[11][12]
-
Materials:
-
PD-1 Effector (Jurkat) cells with NFAT-luciferase reporter.
-
PD-L1 APC (CHO-K1) cells with a TCR activator.
-
Cell culture medium.
-
White, clear-bottom 96-well plates.
-
Luciferase detection reagent.
-
Luminometer.
-
-
Protocol:
-
Seed the PD-L1 APC cells in a 96-well plate and allow them to adhere.
-
The next day, add serial dilutions of the test inhibitor to the wells.
-
Add the PD-1 Effector cells to the wells.
-
Co-culture the cells for a specified period (e.g., 6-16 hours) at 37°C in a CO2 incubator.[11][12]
-
Add the luciferase detection reagent to all wells.
-
Incubate at room temperature for approximately 15 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: An increase in luminescence in the presence of the inhibitor indicates blockade of the PD-1/PD-L1 pathway. Plot the luminescence signal against inhibitor concentration to determine the EC50 value.
Target Engagement in Cells: Flow Cytometry for PD-L1 Expression
Flow cytometry can be used to quantify the expression of PD-L1 on the surface of tumor cells and to assess the impact of inhibitors on its expression or accessibility.[1][13]
-
Principle: Cells are stained with a fluorochrome-conjugated antibody specific for PD-L1. A flow cytometer then measures the fluorescence intensity of individual cells, allowing for the quantification of PD-L1 expression.
-
Materials:
-
Tumor cell line of interest.
-
Test inhibitor.
-
Fluorochrome-conjugated anti-human PD-L1 antibody and corresponding isotype control.
-
FACS buffer (e.g., PBS with 2% FBS).
-
Flow cytometer.
-
-
Protocol:
-
Culture tumor cells in the presence of various concentrations of the test inhibitor for a desired time period.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in FACS buffer.
-
Add the anti-PD-L1 antibody or isotype control and incubate in the dark at 4°C.
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
-
Data Analysis: Analyze the data to determine the percentage of PD-L1 positive cells and the median fluorescence intensity (MFI) of PD-L1 expression in treated versus control cells.
In Vivo Efficacy Assessment: Syngeneic Mouse Tumor Models
Evaluating the anti-tumor efficacy of a novel inhibitor in an immunocompetent animal model is a critical step in preclinical development.
-
Principle: This model uses immunocompetent mice implanted with a tumor cell line of the same genetic background. This allows for the evaluation of the therapeutic agent's effect on the tumor in the context of a fully functional immune system.
-
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6).
-
Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma).
-
Test inhibitor, vehicle control, and positive control (e.g., anti-mouse PD-1 antibody).
-
Calipers for tumor measurement.
-
-
Protocol:
-
Subcutaneously inject tumor cells into the flank of the mice.
-
Monitor tumor growth. When tumors reach a specified size, randomize the mice into treatment groups.
-
Administer the test inhibitor, vehicle, or positive control according to the desired dose and schedule (e.g., daily oral gavage).
-
Measure tumor volume regularly.
-
At the end of the study, tumors and relevant tissues can be harvested for further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control. Analyze changes in the tumor microenvironment to understand the mechanism of action.
Conclusion: The Future of Immuno-Oncology
The discovery of small-molecule inhibitors of the PD-1/PD-L1 pathway represents a paradigm shift in cancer immunotherapy. By leveraging the principles of rational drug design and a robust suite of biochemical, biophysical, and cell-based assays, researchers are poised to develop a new generation of orally bioavailable, cost-effective, and potentially less toxic immunotherapies. This technical guide provides a foundational framework for these endeavors, outlining the critical steps and methodologies required to identify and advance promising new drug candidates from the bench to the clinic. The continued exploration of this therapeutic modality holds immense promise for improving outcomes for cancer patients worldwide.
References
- 1. Quantification of PD-L1 and PD-1 expression on tumor and immune cells in non-small cell lung cancer (NSCLC) using non-enzymatic tissue dissociation and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. invivogen.com [invivogen.com]
- 7. benchchem.com [benchchem.com]
- 8. Assay in Summary_ki [bindingdb.org]
- 9. benchchem.com [benchchem.com]
- 10. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. PD-1/PD-L1 immune checkpoint Bioassay - Cellomatics Biosciences [cellomaticsbio.com]
- 13. PD-L1 expression levels on tumor cells affect their immunosuppressive activity - PMC [pmc.ncbi.nlm.nih.gov]
Understanding PDAT Regulation in Oleaginous Yeast: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of Phospholipid:Diacylglycerol Acyltransferase (PDAT) regulation in oleaginous yeast. This compound is a key enzyme in the acyl-CoA-independent pathway of triacylglycerol (TAG) synthesis, a critical process for lipid accumulation in these industrially significant microorganisms. A thorough understanding of its regulation is paramount for metabolic engineering strategies aimed at enhancing lipid production for biofuels, oleochemicals, and nutraceuticals.
Introduction to this compound and its Role in Oleaginous Yeast
Oleaginous yeasts, such as Yarrowia lipolytica and Rhodosporidium toruloides, are capable of accumulating lipids to over 20% of their dry cell weight.[1] These lipids, primarily in the form of TAGs, are stored in intracellular lipid droplets. The synthesis of TAGs occurs through two primary pathways: the acyl-CoA-dependent Kennedy pathway and an acyl-CoA-independent pathway.[2][3]
The final and often rate-limiting step of the Kennedy pathway is catalyzed by acyl-CoA:diacylglycerol acyltransferase (DGAT), which transfers an acyl group from acyl-CoA to diacylglycerol (DAG). In contrast, this compound catalyzes the final step of the acyl-CoA-independent pathway by transferring an acyl group from the sn-2 position of a phospholipid, such as phosphatidylcholine (PC), to DAG, forming TAG and a lysophospholipid.[4][5][6] The gene encoding this compound in the model oleaginous yeast Yarrowia lipolytica is YlLro1 (YALI0E16797g), while its homolog in Saccharomyces cerevisiae is LRO1 (YNR008w).[2][7]
The dual pathways for TAG synthesis suggest distinct and potentially complementary roles for DGAT and this compound. Evidence suggests their relative contributions to TAG biosynthesis can depend on the yeast's growth stage, with this compound being more dominant during the exponential growth phase.[8]
Regulatory Mechanisms of this compound
The regulation of this compound activity and expression is multifactorial, occurring at the transcriptional, post-translational, and metabolic levels. This intricate control allows the yeast to efficiently manage carbon flux towards storage lipid synthesis in response to environmental cues.
Transcriptional Regulation
The expression of the this compound-encoding gene is influenced by nutrient availability, most notably the carbon-to-nitrogen (C/N) ratio in the growth medium.[1][9][10] High C/N ratios, signifying nitrogen limitation and carbon excess, trigger a metabolic shift towards lipid accumulation.[11] This condition generally leads to the upregulation of genes involved in lipogenesis, although direct transcriptional activation of the YlLro1 promoter by specific transcription factors responsive to the C/N ratio is an area of ongoing research. In Y. lipolytica, a systematic overexpression screen of 148 putative transcription factors revealed 38 that had an impact on lipid accumulation, highlighting the complexity of the regulatory network.[12] While specific regulators of YlLro1 were not detailed, this work underscores that the regulatory network is highly dependent on the carbon source.
Enzymatic Regulation and Substrate Specificity
The catalytic activity of this compound is highly dependent on its substrates. Studies on yeast this compound have revealed specificity for the phospholipid headgroup, the acyl group being transferred, and the acyl chains of the acceptor DAG molecule.[4][13][14] For instance, in S. cerevisiae, dioleoyl-phosphatidylethanolamine (PE) was found to be a more efficient acyl donor than dioleoyl-PC.[14] Furthermore, the enzyme exhibits a strong preference for transferring the acyl group from the sn-2 position of the phospholipid.[13] This substrate specificity suggests that this compound could play a role in membrane lipid remodeling in addition to its function in TAG storage.[4]
Metabolic Engineering of this compound for Enhanced Lipid Production
Given its crucial role in an alternative TAG synthesis pathway, this compound has become a key target for the metabolic engineering of oleaginous yeasts. Overexpression of the this compound gene has been shown to successfully increase lipid accumulation.
Overexpression of this compound has been shown to increase total fatty acid content by 29–47% in yeast.[15] In a study with Y. lipolytica, overexpression of the native LRO1 gene (YALI0E16797g) under the strong, constitutive hp4d promoter resulted in a higher lipid content (12% of dry cell weight), but this came at the cost of a growth defect.[7] In contrast, using the weaker TEFintron promoter led to a more modest increase in lipid content but supported better cell growth, ultimately resulting in a higher overall lipid yield.[7] This highlights the importance of balancing the expression of lipogenic enzymes to avoid detrimental effects on cell physiology.
Data Presentation: Quantitative Effects of this compound Engineering
The following table summarizes quantitative data from studies on the genetic modification of this compound in yeast.
| Yeast Strain | Genetic Modification | Promoter | Lipid Content (% Dry Cell Weight) | Fold Increase vs. Control | Reference(s) |
| Yarrowia lipolytica Po1g | Overexpression of LRO1 (YALI0E16797g) | hp4d | 12% | Not explicitly stated, but higher than control | [7] |
| Yarrowia lipolytica Po1g | Overexpression of LRO1 (YALI0E16797g) | TEFintron | Lower than hp4d construct, but higher overall yield | Not explicitly stated, but higher than control | [7] |
| Saccharomyces cerevisiae | Overexpression of this compound | Not specified | 29-47% increase in total fatty acids | ~1.3 - 1.5 | [15] |
| Saccharomyces cerevisiae H1246 (TAG-deficient mutant) | Expression of Arabidopsis DGAT1 (Control) | Not specified | TAG synthesis restored | - | [16] |
| Saccharomyces cerevisiae H1246 (TAG-deficient mutant) | Expression of Arabidopsis this compound candidates | Not specified | TAG synthesis restored | - | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound regulation and lipid metabolism in oleaginous yeast.
Yeast Cultivation for Lipid Accumulation
-
Pre-culture Preparation: Inoculate a single yeast colony into 5 mL of YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose). Incubate overnight at 28-30°C with shaking (200-250 rpm).
-
Inoculation of Lipid Production Medium: Inoculate the main culture medium with the overnight pre-culture to a starting optical density at 600 nm (OD600) of 0.1-0.2.
-
Lipid Production Medium: Use a nitrogen-limited medium with a high carbon-to-nitrogen (C/N) ratio to induce lipogenesis. A typical medium contains a high concentration of a carbon source (e.g., 50-100 g/L glucose) and a limiting amount of a nitrogen source (e.g., 0.5-1.0 g/L yeast extract or ammonium (B1175870) sulfate). The C/N ratio is a critical parameter to optimize for each strain.[11][17]
-
Cultivation: Incubate the culture at 28-30°C with vigorous shaking for 72-120 hours. Monitor cell growth by measuring OD600.
-
Cell Harvest: Harvest cells by centrifugation (e.g., 3000 x g for 5-10 minutes). Wash the cell pellet with sterile distilled water and then freeze-dry the biomass for lipid analysis.
Quantification of Total Lipids (Gravimetric Method)
This protocol is adapted from the Bligh and Dyer method.[18]
-
Sample Preparation: Use a known weight of freeze-dried yeast biomass (e.g., 50-100 mg).
-
Cell Lysis: Resuspend the dried cells in a glass tube with a screw cap. Add acid-washed glass beads (425-600 µm diameter) and an appropriate volume of methanol (B129727). Disrupt the cells by vigorous vortexing or using a bead beater.
-
Lipid Extraction:
-
Add chloroform (B151607) to the cell lysate to achieve a final chloroform:methanol ratio of 2:1 (v/v).
-
Vortex vigorously for 2-3 hours at room temperature.
-
Add 0.73% NaCl solution to induce phase separation and centrifuge at a low speed (e.g., 1000 x g) for 10 minutes.
-
-
Lipid Collection: Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette and transfer it to a pre-weighed glass vial.
-
Drying and Weighing: Evaporate the solvent under a stream of nitrogen gas. Dry the vial in a desiccator until a constant weight is achieved. The total lipid content is determined by the difference in the weight of the vial before and after the extraction.
Fluorescent Staining for In Vivo Lipid Droplet Visualization
Nile Red and BODIPY are common fluorescent dyes used for the visualization and semi-quantitative analysis of intracellular lipid droplets.[4][19][20][21]
-
Cell Preparation: Harvest a small volume of yeast culture (e.g., 1 mL) and wash the cells with a suitable buffer like phosphate-buffered saline (PBS), pH 7.4.
-
Staining:
-
Prepare a stock solution of Nile Red or BODIPY 505/515 in a solvent like DMSO or acetone (B3395972) (e.g., 0.5 mg/mL).
-
Resuspend the washed cells in PBS. Add the dye solution to a final concentration of approximately 0.25-1.0 µg/mL.
-
-
Incubation: Incubate the cells with the dye in the dark at room temperature for 5-30 minutes. The optimal incubation time can vary between strains and should be determined empirically.[21]
-
Microscopy: Place a small aliquot of the stained cell suspension on a microscope slide. Observe the cells using a fluorescence microscope with appropriate filter sets (e.g., excitation around 488-515 nm and emission around 520-600 nm for BODIPY and Nile Red's yellow/gold fluorescence).
Gene Expression Analysis by RT-qPCR
This protocol provides a general workflow for analyzing the transcript levels of the this compound gene.[3][22][23][24]
-
RNA Extraction:
-
Harvest yeast cells from the desired growth phase by centrifugation.
-
Rapidly freeze the cell pellet in liquid nitrogen to preserve RNA integrity.
-
Extract total RNA using a hot acid phenol-chloroform method or a commercial yeast RNA extraction kit.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.
-
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions using a suitable qPCR master mix (e.g., containing SYBR Green), cDNA template, and gene-specific primers for the this compound gene and one or more stable reference genes (e.g., ACT1, UBC6).[25]
-
Perform the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative expression level of the this compound gene, normalized to the expression of the reference gene(s).
Fatty Acid Profile Analysis by Gas Chromatography (GC)
This involves the transesterification of fatty acids in the total lipid extract to fatty acid methyl esters (FAMEs) for analysis by GC.[2][12][26][27]
-
Lipid Extraction: Perform a total lipid extraction as described in Protocol 5.2.
-
Transesterification:
-
Add a known amount of an internal standard (e.g., triheptadecanoin, C17:0 TAG) to the dried lipid sample.
-
Add a solution of 1 M NaOH in methanol and incubate at room temperature with shaking for 1 hour to saponify the lipids.
-
Neutralize the reaction by adding sulfuric acid.
-
Add a methylating agent, such as 6% H2SO4 in methanol, and incubate at a high temperature (e.g., 100°C) for 1-2 hours to form FAMEs.
-
-
FAME Extraction: Add water to stop the reaction and extract the FAMEs with a nonpolar solvent like n-hexane.
-
GC Analysis:
-
Inject the hexane (B92381) phase containing the FAMEs into a gas chromatograph equipped with a suitable column (e.g., a polar capillary column) and a flame ionization detector (FID) or a mass spectrometer (MS).
-
Identify and quantify the individual FAMEs by comparing their retention times and peak areas to those of known FAME standards.
-
Visualizations: Pathways and Workflows
Metabolic Pathways for TAG Synthesis
Caption: Overview of the two major pathways for triacylglycerol (TAG) synthesis in oleaginous yeast.
Experimental Workflow for this compound Functional Analysis
References
- 1. Impact of Culture Conditions on Neutral Lipid Production by Oleaginous Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Altering the fatty acid profile of Yarrowia lipolytica to mimic cocoa butter by genetic engineering of desaturases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-Time Quantitative PCR (QPCR) and Reverse Transcription-QPCR for Detection and Enumeration of Total Yeasts in Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validated Growth Rate-Dependent Regulation of Lipid Metabolism in Yarrowia lipolytica [mdpi.com]
- 6. Phospholipid:diacylglycerol acyltransferase: an enzyme that catalyzes the acyl-CoA-independent formation of triacylglycerol in yeast and plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced Lipid Production in Yarrowia lipolytica Po1g by Over-expressing lro1 Gene under Two Different Promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. C/N ratio and carbon source-dependent lipid production profiling in Rhodotorula toruloides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. uest.ntua.gr [uest.ntua.gr]
- 12. 2.4. Fatty alcohol and fatty acid GC analysis [bio-protocol.org]
- 13. Phospholipid:diacylglycerol acyltransferase: An enzyme that catalyzes the acyl-CoA-independent formation of triacylglycerol in yeast and plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. DGAT1 and PDAT1 Acyltransferases Have Overlapping Functions in Arabidopsis Triacylglycerol Biosynthesis and Are Essential for Normal Pollen and Seed Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Posttranslational Modifications of Proteins in the Pathobiology of Medically Relevant Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Estimation of the total amount of lipids | Cyberlipid [cyberlipid.gerli.com]
- 19. The use of fluorescent Nile red and BODIPY for lipid measurement in microalgae - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Nile Red Incubation Time Before Reading Fluorescence Greatly Influences the Yeast Neutral Lipids Quantification [frontiersin.org]
- 22. research.fredhutch.org [research.fredhutch.org]
- 23. RT-qPCR based quantitative analysis of ARO and ADH genes in Saccharomyces cerevisiae and Metschnikowia pulcherrima strains growth white grape juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Validation of reference genes for quantitative expression analysis by real-time RT-PCR in Saccharomyces cerevisiae | Semantic Scholar [semanticscholar.org]
- 26. static.igem.org [static.igem.org]
- 27. microbiology.biology.upatras.gr [microbiology.biology.upatras.gr]
A Technical Guide to Phospholipid:Diacylglycerol Acyltransferase (PDAT) and Its Impact on Seed Oil Composition
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triacylglycerols (TAGs) are the primary form of energy storage in plant seeds and the main component of vegetable oils. The composition of fatty acids within these TAGs dictates the oil's physical properties and nutritional value. The biosynthesis of TAG is a complex process involving multiple enzymatic pathways. For decades, the acyl-CoA-dependent Kennedy pathway, culminating in the action of Acyl-CoA:Diacylglycerol Acyltransferase (DGAT), was considered the primary route. However, the discovery of an acyl-CoA-independent pathway mediated by Phospholipid:Diacylglycerol Acyltransferase (PDAT) has revealed a more intricate picture of lipid metabolism. This guide provides a detailed technical overview of this compound, its biochemical function, its critical role in modifying seed oil composition, and the experimental methodologies used to study its activity.
The Dual Pathways of Triacylglycerol Synthesis
In plants, TAG synthesis predominantly occurs in the endoplasmic reticulum (ER) via two distinct but interconnected pathways.[1]
-
The Kennedy Pathway (Acyl-CoA-Dependent): This canonical pathway involves the sequential acylation of a glycerol-3-phosphate backbone using acyl-CoA as the acyl donor. The final, committed step is catalyzed by DGAT, which transfers an acyl group from the cytosolic acyl-CoA pool to a diacylglycerol (DAG) molecule.[1][2]
-
The this compound Pathway (Acyl-CoA-Independent): This pathway provides an alternative route for TAG synthesis. This compound catalyzes the transfer of an acyl group directly from the sn-2 position of a phospholipid, typically phosphatidylcholine (PC), to the sn-3 position of DAG. This reaction produces TAG and a lysophospholipid (e.g., lyso-PC).[1][3]
The this compound pathway is particularly significant for incorporating fatty acids that have been modified (e.g., desaturated to form polyunsaturated fatty acids) while esterified to PC.[1] This allows for the efficient channeling of these modified fatty acids into the TAG storage pool without first being cleaved into the free acyl-CoA pool.[4]
The Interplay and Redundancy of DGAT and this compound
In the model organism Arabidopsis thaliana, DGAT1 and PDAT1 have overlapping and essential functions.[3][5] While single mutants of either dgat1 or pdat1 are viable, they exhibit altered seed oil content and composition.[5] Notably, the dgat1 null mutant still accumulates 60-80% of wild-type oil levels, a testament to the significant contribution of PDAT1.[3][5] Genetic studies have shown that a dgat1 pdat1 double mutant is non-viable, resulting in sterile pollen that lacks oil bodies, which firmly establishes that these two enzymes are the primary contributors to TAG synthesis in Arabidopsis seeds and are essential for pollen and seed development.[1][3]
Visualizing the TAG Synthesis Pathways
The following diagram illustrates the convergence of the Kennedy and this compound pathways in the endoplasmic reticulum.
Impact of this compound Modulation on Seed Oil Composition: Quantitative Data
Genetic modification of this compound expression has proven to be a valuable tool for altering the fatty acid profiles of seed oils. The outcomes, however, can be species-dependent, reflecting the complex regulatory network of lipid metabolism.
Case Study: Camelina sativa
In Camelina sativa, an oilseed crop known for its high content of α-linolenic acid (18:3), modulating this compound and DGAT1 levels has distinct effects. Overexpression of this compound leads to a relative increase in linoleic acid (18:2) at the expense of α-linolenic acid (18:3), suggesting that this compound intercepts fatty acids from PC before they can be fully desaturated.[4][6] Conversely, silencing DGAT1 results in a higher percentage of 18:3.[4]
| Genetic Line (Camelina sativa) | 18:1 (Oleic) | 18:2 (Linoleic) | 18:3 (α-Linolenic) | 20:1 (Eicosenoic) | Total Lipid Content | Reference |
| Control (Wild-Type) | 14.8% | 18.2% | 34.5% | 14.5% | No Change | [4][6] |
| This compound Overexpression | 15.2% | 22.5% (+23.6%) | 30.2% (-12.5%) | 14.2% | No Change | [4] |
| DGAT1 Silencing (amiDGAT1) | 13.9% | 17.6% | 38.9% (+12.8%) | 13.1% | No Change | [4] |
| This compound Down-regulation (amithis compound) | 16.2% (+9.5%) | 16.6% (-8.8%) | 34.6% | 15.4% (+6.2%) | No Change | [6] |
Table 1: Changes in major fatty acid composition (mol %) in mature Camelina sativa seeds due to altered this compound and DGAT1 expression. Percentage changes relative to control are shown in parentheses. Data compiled from cited literature.[4][6]
Case Study: Brassica napus (Rapeseed)
Surprisingly, overexpression of Arabidopsis PDAT1 in Brassica napus resulted in a small but consistent decrease in total seed oil content.[7][8] Furthermore, it led to a significant decrease in polyunsaturated fatty acids (PUFAs) in both TAG and PC fractions, with a corresponding increase in oleic acid (18:1).[7] This suggests that in the metabolic context of high-oleate rapeseed, increased this compound activity may prematurely channel oleoyl (B10858665) groups from PC into TAG, reducing their availability for subsequent desaturation on the PC backbone.[7][8]
| Lipid Fraction (B. napus) | Fatty Acid | Null Segregant (Control) | This compound Overexpressor | % Change | Reference |
| Triacylglycerol (TAG) | 18:1 (Oleic) | 65.5% | 67.5% | +3.1% | [7] |
| 18:2 (Linoleic) | 18.5% | 16.5% | -10.8% | [7] | |
| 18:3 (α-Linolenic) | 8.0% | 7.0% | -12.5% | [7] | |
| Phosphatidylcholine (PC) | 18:1 (Oleic) | 18.0% | 27.0% | +50.0% | [7] |
| 18:2 (Linoleic) | 48.0% | 40.0% | -16.7% | [7] | |
| 18:3 (α-Linolenic) | 15.0% | 12.0% | -20.0% | [7] |
Table 2: Fatty acid composition of TAG and PC fractions in developing Brassica napus seeds (27 Days After Flowering). Data adapted from cited literature.[7]
Experimental Protocols and Methodologies
Investigating the function of this compound requires a combination of genetic, biochemical, and analytical techniques. The general workflow involves gene cloning and transformation, followed by biochemical assays and detailed lipid profiling.
General Experimental Workflow
The following diagram outlines a typical workflow for studying the impact of a this compound gene on seed oil composition.
Key Methodologies
-
Gene Cloning and Plant Transformation:
-
Objective: To overexpress or silence the target this compound gene in a host plant.
-
Protocol: The coding sequence of the this compound gene (e.g., AtPDAT1) is synthesized or amplified via PCR and cloned into a plant expression vector, often under the control of a strong constitutive (e.g., CaMV 35S) or seed-specific (e.g., Napin) promoter.[7][8] The construct is then introduced into Agrobacterium tumefaciens, which is used to transform plant tissues (e.g., cotyledonary petioles of B. napus).[8] Transformed plants are selected using an appropriate marker (e.g., antibiotic resistance) and grown to maturity.[8]
-
-
This compound Activity Assay:
-
Objective: To quantify the enzymatic activity of this compound in vitro.
-
Protocol: Microsomal fractions are isolated from developing seeds or other relevant tissues via differential centrifugation. The assay mixture typically contains the microsomal preparation, a radiolabeled acyl donor (e.g., [14C]oleoyl-PC), and an acyl acceptor (e.g., unlabeled di-oleoyl-DAG). The reaction is incubated, and lipids are subsequently extracted. The products are separated by thin-layer chromatography (TLC), and the radioactivity incorporated into the TAG fraction is quantified by scintillation counting to determine enzyme activity.[9]
-
-
Lipid Extraction and Fatty Acid Profiling:
-
Objective: To determine the total oil content and fatty acid composition of seeds.
-
Protocol: Total lipids are extracted from homogenized mature seeds using a solvent mixture, typically chloroform:methanol (B129727) (the Bligh-Dyer or Folch method). For fatty acid composition analysis, the extracted lipids are transmethylated to produce fatty acid methyl esters (FAMEs) by heating with methanol containing an acid catalyst (e.g., H₂SO₄) or base catalyst (e.g., sodium methoxide). The resulting FAMEs are then separated, identified, and quantified using Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID).[4][7]
-
Conclusion and Future Directions
Phospholipid:Diacylglycerol Acyltransferase is a key enzyme in plant lipid metabolism, providing an essential, acyl-CoA-independent route for triacylglycerol synthesis. Its role is deeply intertwined with that of DGAT, and together they are fundamental for seed and pollen development. The substrate specificity of this compound, particularly its preference for polyunsaturated or unusual fatty acids housed on phospholipids, makes it a prime target for biotechnological applications aimed at tailoring seed oil composition.[1][10]
However, as evidenced by studies in Camelina and Brassica, the effects of this compound overexpression are highly context-dependent, influenced by the host species' endogenous lipid metabolism.[4][7] Future research should focus on elucidating the factors that control the flux of acyl groups between the acyl-CoA pool and the PC backbone, and how this flux is partitioned between the DGAT and this compound pathways. A deeper understanding of the substrate specificities of this compound orthologs from different species will be crucial for the rational design of metabolic engineering strategies to produce novel, high-value oils for nutritional, industrial, and pharmaceutical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Synergistic mechanisms of DGAT and this compound in shaping triacylglycerol diversity: evolutionary insights and metabolic engineering strategies [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Two Acyltransferases Contribute Differently to Linolenic Acid Levels in Seed Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DGAT1 and PDAT1 Acyltransferases Have Overlapping Functions in Arabidopsis Triacylglycerol Biosynthesis and Are Essential for Normal Pollen and Seed Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Overexpression of phospholipid: diacylglycerol acyltransferase in Brassica napus results in changes in lipid metabolism and oil accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acyltransferases Regulate Oil Quality in Camelina sativa Through Both Acyl Donor and Acyl Acceptor Specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phospholipid:diacylglycerol acyltransferase: An enzyme that catalyzes the acyl-CoA-independent formation of triacylglycerol in yeast and plants - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Diversity of Phospholipid:Diacylglycerol Acyltransferase (PDAT) Enzymes in Nature: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phospholipid:diacylglycerol acyltransferase (PDAT) is a pivotal enzyme in the acyl-CoA-independent pathway of triacylglycerol (TAG) biosynthesis. This pathway is notably present in fungi, plants, and algae, but absent in mammals. This compound catalyzes the transfer of an acyl group from the sn-2 position of a phospholipid, most commonly phosphatidylcholine (PC), to the sn-3 position of diacylglycerol (DAG), yielding TAG and a lysophospholipid. This enzymatic activity is crucial for lipid homeostasis, energy storage, and cellular responses to various stresses. This technical guide provides a comprehensive overview of the diversity of this compound enzymes found in nature, detailing their biochemical properties, the experimental protocols for their characterization, and their roles in cellular signaling pathways.
Diversity and Natural Sources of this compound Enzymes
This compound enzymes are found across a wide range of eukaryotic organisms, excluding the animal kingdom. They are particularly important in oleaginous species, where they contribute significantly to the accumulation of storage lipids.
Table 1: Diversity of this compound Enzymes Across Different Organisms
| Organism | Gene/Enzyme Name | Subcellular Localization | Key Functions | Reference(s) |
| Saccharomyces cerevisiae (Yeast) | Lro1p | Endoplasmic Reticulum (ER) | TAG synthesis, lipid homeostasis | [1] |
| Arabidopsis thaliana (Thale Cress) | AtPDAT1, AtPDAT2 | Endoplasmic Reticulum (ER) | TAG synthesis, stress response, pollen development | [2] |
| Ricinus communis (Castor Bean) | RcPDAT1A, RcPDAT1B | Endoplasmic Reticulum (ER) | Synthesis of TAG containing ricinoleic acid | [3] |
| Chlamydomonas reinhardtii (Green Alga) | Crthis compound | Chloroplast | TAG synthesis, membrane lipid turnover | [4] |
Quantitative Data on this compound Enzyme Kinetics and Substrate Specificity
The catalytic efficiency and substrate preference of this compound enzymes vary significantly among different species and even between isoforms within the same organism. This diversity allows for the synthesis of a wide array of TAG molecules with distinct fatty acid compositions.
Table 2: Kinetic Parameters of this compound Enzymes
| Enzyme Source | Phospholipid Substrate | Diacylglycerol Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference(s) |
| Saccharomyces cerevisiae | Dioleoyl-PC | Dioleoyl-DAG | N/A | 0.15 | [1] |
| Arabidopsis thaliana (AtPDAT1) | Ricinoleoyl-PC | Dioleoyl-DAG | N/A | N/A | [2] |
Note: Comprehensive kinetic data for a wide range of substrates is still an active area of research. The provided data represents specific examples from the literature.
Table 3: Substrate Specificity of this compound Enzymes
| Enzyme Source | Preferred Phospholipid Acyl Donor | Preferred Diacylglycerol Acyl Acceptor | Key Findings | Reference(s) |
| Saccharomyces cerevisiae | Dioleoyl-PE > Dioleoyl-PC | Ricinoleoyl-DAG, Vernoloyl-DAG | Nearly 4-fold more efficient with PE as acyl donor compared to PC. | [1] |
| Arabidopsis thaliana (AtPDAT1) | Ricinoleoyl-PC, Vernoloyl-PC | N/A | High activity towards phospholipids (B1166683) containing unusual fatty acids. | |
| Chlamydomonas reinhardtii | Polyunsaturated fatty acids | N/A | Prefers acyl groups with multiple double bonds. | [4] |
| Ricinus communis | Ricinoleoyl-PC | N/A | High specificity for ricinoleoyl groups. | [3] |
Signaling Pathways and Regulatory Networks
This compound enzymes are integral components of cellular signaling networks, particularly in response to environmental stressors. Their activity is regulated at the transcriptional level and plays a role in mitigating cellular damage.
This compound in the Unfolded Protein Response (UPR) and ER Stress
Under conditions of endoplasmic reticulum (ER) stress, such as heat or the accumulation of misfolded proteins, the unfolded protein response (UPR) is activated to restore ER homeostasis. In plants, the transcription factors bZIP28 and bZIP60 are key mediators of the UPR. These transcription factors upregulate the expression of genes involved in protein folding and degradation, as well as lipid biosynthesis, including this compound. This suggests a mechanism to channel excess fatty acids, which can be lipotoxic, into the synthesis of TAG for storage in lipid droplets, thereby alleviating ER stress.
This compound in Abiotic Stress Responses
This compound expression is also induced by various abiotic stresses, including heat, cold, and drought. This induction is part of a broader lipid remodeling process that helps maintain membrane integrity and provides a sink for potentially damaging free fatty acids that can accumulate during stress conditions. The synthesis of TAG via this compound serves as a protective mechanism, sequestering fatty acids away from membranes and into inert lipid droplets.
Experimental Protocols
A thorough characterization of a novel this compound enzyme involves a series of experimental procedures, from gene identification and cloning to detailed kinetic analysis.
Experimental Workflow for this compound Characterization
The following diagram outlines a typical workflow for the characterization of a new this compound enzyme.
Detailed Methodology: Fluorescence-Based this compound Activity Assay
This protocol provides a non-radioactive method for measuring this compound activity using a fluorescently labeled diacylglycerol substrate.
Materials:
-
Purified this compound enzyme or microsomal fraction containing this compound
-
Phosphatidylcholine (PC) solution (10 mM in chloroform)
-
NBD-labeled diacylglycerol (NBD-DAG) solution (1 mM in chloroform)
-
Assay Buffer: 50 mM HEPES-KOH (pH 7.2), 5 mM MgCl₂, 1 mM DTT
-
Reaction Stop Solution: Chloroform:Methanol (2:1, v/v)
-
TLC plate (silica gel 60)
-
TLC Developing Solvent: Hexane:Diethyl ether:Acetic acid (70:30:1, v/v/v)
-
Fluorescence imager
Procedure:
-
Substrate Preparation:
-
In a glass tube, mix the desired amounts of PC and NBD-DAG. A typical molar ratio is 10:1 (PC:NBD-DAG).
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of the tube.
-
Resuspend the lipid film in Assay Buffer by vortexing or sonication to form liposomes.
-
-
Enzyme Reaction:
-
Pre-warm the substrate solution and the enzyme preparation to the desired reaction temperature (e.g., 30°C).
-
Initiate the reaction by adding the this compound enzyme or microsomal fraction to the substrate solution. The final protein concentration will need to be optimized.
-
Incubate the reaction for a set period of time (e.g., 15-60 minutes). It is important to ensure the reaction is in the linear range.
-
-
Lipid Extraction:
-
Stop the reaction by adding 2 volumes of the Reaction Stop Solution.
-
Vortex vigorously for 1 minute.
-
Add 1 volume of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
TLC Analysis and Quantification:
-
Spot the extracted lipids onto a TLC plate.
-
Develop the plate in the TLC Developing Solvent until the solvent front is near the top.
-
Air dry the TLC plate.
-
Visualize the fluorescently labeled lipids (NBD-DAG and NBD-TAG) using a fluorescence imager.
-
Quantify the intensity of the NBD-TAG spot relative to a standard curve or as a percentage of the total fluorescent lipid.
-
Conclusion
The study of this compound enzymes reveals a fascinating diversity in their distribution, biochemical properties, and physiological roles. From their involvement in TAG synthesis in yeast to their crucial function in stress mitigation in plants, PDATs represent a versatile class of enzymes with significant implications for biotechnology and agriculture. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of these unique acyltransferases. As our understanding of the intricate regulation and diverse functions of this compound enzymes continues to grow, so too will the opportunities to harness their capabilities for a wide range of applications.
References
- 1. pnas.org [pnas.org]
- 2. Cloning and Functional Characterization of a Phospholipid:Diacylglycerol Acyltransferase from Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phospholipid:Diacylglycerol Acyltransferase Is a Multifunctional Enzyme Involved in Membrane Lipid Turnover and Degradation While Synthesizing Triacylglycerol in the Unicellular Green Microalga Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Measuring PDAT Activity In Vitro: A Detailed Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylcholine:diacylglycerol cholinephosphotransferase (PDAT) is a key enzyme in the acyl-CoA-independent pathway of triacylglycerol (TAG) biosynthesis.[1] It plays a crucial role in lipid homeostasis, energy storage, and stress responses in a variety of organisms, including yeast, plants, and microalgae.[1][2] this compound catalyzes the transfer of an acyl group from a phospholipid, typically phosphatidylcholine (PC), to diacylglycerol (DAG), resulting in the formation of TAG and a lysophospholipid.[1] Understanding the activity and kinetics of this compound is essential for research in metabolic engineering, biofuel production, and the development of therapeutics for metabolic diseases.
These application notes provide detailed protocols for two common in vitro methods to measure this compound activity: a traditional radiometric assay and a more modern, fluorescence-based assay. Additionally, this guide outlines data analysis procedures and presents a summary of reported this compound activities in different organisms.
Signaling Pathway and Experimental Workflow
To conceptualize the role of this compound and the process of its activity measurement, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.
Data Presentation: this compound Specific Activity
The specific activity of this compound can vary significantly depending on the organism, tissue source, and assay conditions. The following table summarizes reported this compound activities from various studies.
| Organism | Enzyme Source | Specific Activity (nmol/min/mg protein) | Reference |
| Saccharomyces cerevisiae (Yeast) | Microsomes | ~0.1-0.5 | [3] |
| Arabidopsis thaliana (leaves) | Microsomes | ~0.05 | [3] |
| Helianthus annuus (Sunflower, developing seeds) | Microsomes | ~0.3 | [3] |
| Ricinus communis (Castor bean, developing endosperm) | Microsomes | ~0.15 | [3] |
| Nannochloropsis oceanica | Recombinant protein | Not specified, but activity confirmed | [4] |
Experimental Protocols
Protocol 1: Radiometric Assay for this compound Activity
This protocol is a traditional and highly sensitive method for measuring this compound activity by tracing the incorporation of a radiolabeled acyl group from phosphatidylcholine into triacylglycerol.
Materials:
-
Enzyme Source: Microsomal fraction isolated from the tissue of interest.
-
Radiolabeled Substrate: [¹⁴C]-phosphatidylcholine (e.g., 1-palmitoyl-2-[1-¹⁴C]oleoyl-sn-glycero-3-phosphocholine).
-
Acyl Acceptor: 1,2-dioleoyl-sn-glycerol (B52968) (DAG).
-
Reaction Buffer: 50 mM potassium phosphate, pH 7.2.[5]
-
Solvents: Chloroform (B151607), methanol, hexane, diethyl ether, acetic acid.
-
Thin-Layer Chromatography (TLC) plates: Silica (B1680970) gel 60.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare microsomal fractions from the desired tissue according to standard protocols. Determine the protein concentration using a method such as the Bradford assay.[5]
-
Prepare stock solutions of [¹⁴C]-phosphatidylcholine and DAG in chloroform.
-
-
Enzyme Assay:
-
In a glass tube, add the desired amounts of [¹⁴C]-phosphatidylcholine and DAG. A typical starting concentration is 50 µM for each.
-
Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film.
-
Add 50-100 µg of microsomal protein to the tube.
-
Initiate the reaction by adding 100 µL of pre-warmed reaction buffer (50 mM potassium phosphate, pH 7.2).[5]
-
Vortex the mixture vigorously to ensure proper substrate suspension.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 15-60 minutes) that falls within the linear range of the reaction.[5]
-
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding 3.75 mL of chloroform:methanol (1:2, v/v).[5]
-
Add 1.25 mL of chloroform and 1.25 mL of water, vortex, and centrifuge to separate the phases.
-
Collect the lower chloroform phase containing the lipids.
-
-
Product Separation and Quantification:
-
Spot the extracted lipids onto a silica gel 60 TLC plate.
-
Develop the plate using a solvent system of hexane:diethyl ether:acetic acid (80:20:1, v/v/v).
-
Visualize the lipid spots by autoradiography or by staining with iodine vapor.
-
Scrape the silica area corresponding to the TAG band into a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific activity as nmol of [¹⁴C]-acyl group incorporated into TAG per minute per mg of protein.
-
Protocol 2: Fluorescence-Based Assay for this compound Activity
This method offers a non-radioactive alternative for measuring this compound activity using a fluorescently labeled DAG analog.
Materials:
-
Enzyme Source: Microsomal fraction or purified this compound enzyme.
-
Fluorescent Substrate: NBD-diacylglycerol (e.g., 1-oleoyl-2-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-sn-glycerol).
-
Acyl Donor: Phosphatidylcholine (PC).
-
Reaction Buffer: 50 mM potassium phosphate, pH 7.2.[5]
-
Solvents: Chloroform, methanol, diethyl ether.
-
Thin-Layer Chromatography (TLC) plates: Silica gel 60.
-
Fluorescence imaging system.
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare the enzyme source as described in Protocol 1.
-
Prepare stock solutions of NBD-DAG and PC in diethyl ether.[5]
-
-
Enzyme Assay:
-
In a glass tube, add the desired amounts of NBD-DAG and PC.
-
Evaporate the diethyl ether under a stream of nitrogen.[5]
-
Add 50-100 µg of microsomal protein.
-
Initiate the reaction by adding 100 µL of pre-warmed reaction buffer.[5]
-
Vortex and incubate at 30°C for a time within the linear range of the reaction.[5]
-
-
Reaction Termination and Lipid Extraction:
-
Terminate the reaction and extract the lipids as described in Protocol 1.
-
-
Product Separation and Quantification:
-
Separate the lipids by TLC as described in Protocol 1.
-
Visualize the fluorescent TAG product using a fluorescence scanner or a UV transilluminator.
-
Quantify the fluorescence intensity of the TAG spot using image analysis software (e.g., ImageJ).
-
-
Data Analysis:
-
Generate a standard curve using known amounts of a fluorescent TAG standard.
-
Calculate the amount of fluorescent TAG produced and determine the specific activity (nmol/min/mg protein).
-
Determination of Kinetic Parameters
To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of this compound, the assays should be performed with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.
-
Initial Velocity Determination: For each substrate concentration, calculate the initial velocity (v) of the reaction, expressed as the amount of product formed per unit of time per amount of enzyme (e.g., nmol/min/mg protein).[1]
-
Michaelis-Menten Plot: Plot the initial velocity (v) against the substrate concentration ([S]).
-
Lineweaver-Burk Plot: For a more accurate determination of Km and Vmax, a double reciprocal plot (1/v vs. 1/[S]) can be generated. The x-intercept represents -1/Km, and the y-intercept represents 1/Vmax.
By following these detailed protocols and data analysis procedures, researchers can accurately and reliably measure this compound activity in vitro, contributing to a deeper understanding of lipid metabolism and its regulation.
References
- 1. benchchem.com [benchchem.com]
- 2. Phospholipid:Diacylglycerol Acyltransferase Is a Multifunctional Enzyme Involved in Membrane Lipid Turnover and Degradation While Synthesizing Triacylglycerol in the Unicellular Green Microalga Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospholipid:diacylglycerol acyltransferase: An enzyme that catalyzes the acyl-CoA-independent formation of triacylglycerol in yeast and plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound regulates PE as transient carbon sink alternative to triacylglycerol in Nannochloropsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Recombinant PDAT Expression and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phospholipid:diacylglycerol acyltransferase (PDAT) is a pivotal enzyme in the acyl-CoA-independent pathway of triacylglycerol (TAG) synthesis.[1][2][3] It catalyzes the transfer of an acyl group from a phospholipid to diacylglycerol (DAG), playing a crucial role in lipid metabolism.[1][2] The study of this compound is essential for understanding lipid homeostasis and its dysregulation in various metabolic diseases. Access to highly purified and active recombinant this compound is fundamental for in vitro assays, including enzyme kinetics, inhibitor screening, and structural biology.[1] These application notes provide detailed protocols for the expression of recombinant this compound in Escherichia coli and its subsequent purification, along with methods for assessing its enzymatic activity.
Data Presentation
The following table summarizes typical quantitative data obtained from the purification of a recombinant membrane-associated acyltransferase, providing a benchmark for the purification of recombinant this compound.[1]
| Purification Step | Total Protein (mg) | Target Protein (mg) | Yield (%) | Purity (%) |
| Cell Lysate | 500 | 10 | 100 | 2 |
| Solubilized Fraction | 150 | 8 | 80 | 5.3 |
| Affinity Chromatography | 5 | 4.2 | 42 | >85 |
| Size Exclusion Chromatography | 2.5 | 2.2 | 22 | >95 |
Experimental Workflow
Caption: Workflow for recombinant this compound expression and purification.[1]
Experimental Protocols
Protocol 1: Expression of His-tagged Recombinant this compound in E. coli
This protocol outlines the expression of N-terminally His-tagged this compound using an E. coli expression system.[1]
Materials:
-
pET expression vector containing the this compound gene with an N-terminal 6x-His tag
-
E. coli expression strain (e.g., BL21(DE3))
-
Luria-Bertani (LB) broth
-
Appropriate antibiotic for plasmid selection (e.g., Kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Transformation: Transform the pET-PDAT plasmid into the E. coli expression strain.
-
Starter Culture: Inoculate a single colony into 50 mL of LB broth containing the appropriate antibiotic and grow overnight at 37°C with shaking at 200 rpm.[1]
-
Large-Scale Culture: Inoculate 1 L of LB broth (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.[1]
-
Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.[1]
-
Expression: Continue to incubate the culture at the lower temperature for 16-24 hours with shaking.[1]
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C until further use.[1]
Protocol 2: Purification of His-tagged Recombinant this compound
This protocol details the purification of His-tagged this compound from E. coli cell pellets. This protocol is adapted from methods used for other recombinant membrane-associated acyltransferases.[1]
Materials:
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF, 1 mg/mL lysozyme
-
Solubilization Buffer: Lysis Buffer with 1% Dodecyl-β-D-maltoside (DDM)
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 20 mM imidazole, 0.1% DDM
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 250 mM imidazole, 0.1% DDM[1]
-
Storage Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.05% DDM
-
Ni-NTA affinity resin
-
Chromatography column
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (10 mL per gram of cell pellet).[1] Incubate on ice for 30 minutes, followed by sonication to ensure complete lysis.
-
Solubilization: Add Solubilization Buffer to the lysate and incubate for 1 hour at 4°C with gentle stirring to solubilize the membrane proteins.[1]
-
Clarification: Centrifuge the solubilized lysate at 100,000 x g for 1 hour at 4°C to pellet insoluble material. Collect the supernatant containing the solubilized His-tagged this compound.[1]
-
Affinity Chromatography:
-
Equilibrate the Ni-NTA resin in a chromatography column with 10 column volumes (CV) of Lysis Buffer containing 0.1% DDM.[1]
-
Load the clarified supernatant onto the column at a slow flow rate (e.g., 0.5 mL/min).[1]
-
Wash the column with 20 CV of Wash Buffer to remove non-specifically bound proteins.[1]
-
Elute the His-tagged this compound with 5 CV of Elution Buffer and collect fractions.[1]
-
-
Analysis of Fractions: Analyze the collected fractions by SDS-PAGE to identify those containing the purified this compound protein. Pool the fractions with the highest purity.[1]
-
Buffer Exchange (Optional): If necessary, exchange the buffer of the purified protein solution to a storage buffer using dialysis or a desalting column.[1]
-
Storage: Aliquot the purified protein and store at -80°C.[1]
Protocol 3: this compound Enzymatic Activity Assay
This fluorescence-based assay is used to determine the activity of the purified recombinant this compound.
Materials:
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA
-
Phosphatidylcholine (PC) liposomes
-
NBD-Diacylglycerol (NBD-DAG)
-
Developing Solvent: Hexane:Diethyl Ether:Acetic Acid (70:30:1, v/v/v)
-
Silica (B1680970) TLC plate
Procedure:
-
Substrate Preparation: Prepare a stock solution of NBD-DAG in an appropriate solvent (e.g., chloroform/methanol).
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture:
-
Assay Buffer
-
PC liposomes (e.g., 100 µM final concentration)
-
NBD-DAG (e.g., 10 µM final concentration, added from stock and solvent evaporated)
-
Purified this compound protein (e.g., 1-5 µg)
-
Bring the final volume to 100 µL with Assay Buffer.[1]
-
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.[1]
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding 500 µL of chloroform:methanol (2:1, v/v). Vortex thoroughly and centrifuge to separate the phases. Collect the lower organic phase.[1]
-
TLC Analysis: Spot the extracted lipids onto a silica TLC plate. Develop the TLC plate in the Developing Solvent until the solvent front is near the top.[1]
-
Detection and Quantification: Air dry the TLC plate. Visualize the fluorescently labeled lipids (NBD-DAG and NBD-TAG) using a fluorescence imager. Quantify the intensity of the NBD-TAG spot to determine this compound activity.[1]
References
Application Notes and Protocols for Quantitative Real-Time PCR (qPCR) Analysis of PDAT Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phospholipid:diacylglycerol acyltransferase (PDAT) is a key enzyme in the acyl-CoA-independent pathway of triacylglycerol (TAG) synthesis.[1][2] TAG is the primary form of energy storage in eukaryotic cells, and its metabolism is crucial for various physiological processes, including seed development in plants and lipid homeostasis in yeast and animals.[1][3] The this compound enzyme catalyzes the transfer of an acyl group from a phospholipid, such as phosphatidylcholine, to diacylglycerol (DAG) to form TAG.[1][2][4] This pathway operates in parallel with the acyl-CoA-dependent Kennedy pathway, which utilizes diacylglycerol acyltransferase (DGAT).[1][5]
Given the pivotal role of this compound in lipid metabolism, the analysis of its gene expression is critical for understanding cellular energy balance, stress responses, and for the development of therapeutic agents targeting lipid-related disorders.[2][3] Quantitative real-time PCR (qPCR) is a highly sensitive and specific method for quantifying gene expression levels, making it an ideal tool for studying this compound regulation.[6][7]
These application notes provide a comprehensive guide for the quantification of this compound gene expression using a two-step reverse transcription qPCR (RT-qPCR) approach.[8][9] The protocol covers all essential steps from RNA extraction to data analysis and includes visual aids to facilitate understanding of the workflow and underlying biological pathways.
Principle of the Method
The quantification of this compound gene expression begins with the isolation of total RNA from the cells or tissues of interest.[8] This RNA is then reverse transcribed to generate complementary DNA (cDNA), which serves as the template for the qPCR reaction.[9][10] The qPCR step utilizes a fluorescent dye, such as SYBR Green, which intercalates with double-stranded DNA.[8][11] As the target this compound gene and a stable reference (housekeeping) gene are amplified, the fluorescence intensity increases proportionally to the amount of DNA produced.[8][12] This fluorescence is monitored in real-time.[13] By comparing the amplification of the this compound gene to that of the reference gene, the relative expression level of this compound can be accurately determined using the ΔΔCt method.[14][15]
Signaling and Metabolic Pathway
The this compound enzyme is a key component of the triacylglycerol (TAG) synthesis pathway, which is crucial for cellular energy storage and lipid homeostasis. The diagram below illustrates the position of this compound in this metabolic pathway, highlighting its relationship with the parallel DGAT-mediated pathway.
Experimental Workflow
The following diagram outlines the major steps involved in the quantification of this compound gene expression using RT-qPCR.
Detailed Experimental Protocols
Total RNA Isolation
High-quality, intact RNA is crucial for successful qPCR.[8] A column-based kit is recommended for its efficiency and consistency.
-
Homogenization: Homogenize cell or tissue samples in the lysis buffer provided with the kit.
-
RNA Precipitation: Add ethanol (B145695) to the lysate to facilitate RNA precipitation.
-
Binding: Transfer the mixture to a spin column and centrifuge. The RNA will bind to the silica (B1680970) membrane.
-
Washing: Wash the membrane with the provided wash buffers to eliminate contaminants.
-
Elution: Elute the purified RNA with RNase-free water.
RNA Quality and Quantity Control
-
Quantification: Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop) by reading the absorbance at 260 nm.
-
Purity Assessment: Assess RNA purity by calculating the A260/A280 ratio, which should be between 1.8 and 2.1.
-
Integrity Check: (Optional but recommended) Verify RNA integrity using gel electrophoresis or a bioanalyzer.
Reverse Transcription (cDNA Synthesis)
This protocol is for a 20 µL reverse transcription reaction.
-
Reaction Setup: In an RNase-free tube, combine the following on ice:
-
Total RNA: 1 µg
-
Oligo(dT) or Random Primers: 1 µL
-
dNTP Mix (10 mM): 1 µL
-
RNase-free Water: to a final volume of 13 µL
-
-
Denaturation: Incubate at 65°C for 5 minutes, then place immediately on ice.
-
Master Mix Preparation: Prepare a master mix containing:
-
5X Reaction Buffer: 4 µL
-
Reverse Transcriptase: 1 µL
-
RNase Inhibitor: 1 µL
-
-
Final Reaction: Add 7 µL of the master mix to the RNA/primer mixture for a total volume of 20 µL.[8]
-
Incubation: Incubate at 25°C for 10 minutes, followed by 50°C for 50 minutes, and then inactivate the enzyme at 85°C for 5 minutes.[8]
-
Storage: Store the resulting cDNA at -20°C.
Quantitative Real-Time PCR (qPCR)
It is recommended to run all reactions, including no-template controls (NTC), in triplicate to minimize pipetting errors.[8]
-
Primer Design: Use validated primers for the this compound gene and a stable reference gene (e.g., GAPDH, ACTB). Primers should ideally span an exon-exon junction to prevent amplification of genomic DNA.[16]
-
Reaction Master Mix: Prepare a master mix for the number of reactions required. For a single 20 µL reaction:
-
2X qPCR Master Mix (containing SYBR Green): 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
Nuclease-free Water: 4 µL
-
-
Reaction Setup:
-
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: Perform a melt curve analysis after the amplification cycles to confirm the specificity of the amplified product.[16]
-
Data Presentation and Analysis
The primary data from a qPCR experiment are the quantification cycle (Cq) values, also known as threshold cycle (Ct) values.[14] The Cq is the cycle number at which the fluorescence signal crosses a predetermined threshold.
Relative Quantification (ΔΔCt Method)
The 2-ΔΔCt method is a widely used approach for relative quantification of gene expression.[15]
-
Normalization to Reference Gene (ΔCt): ΔCt = Cq (this compound) - Cq (Reference Gene)
-
Normalization to Control Group (ΔΔCt): ΔΔCt = ΔCt (Treated Sample) - ΔCt (Control Sample)
-
Fold Change Calculation: Fold Change = 2-ΔΔCt
Data Tables
Table 1: Raw Cq Values for this compound and Reference Gene
| Sample ID | Treatment | Replicate | Cq (this compound) | Cq (Reference Gene) |
| 1 | Control | 1 | 24.5 | 18.2 |
| 2 | Control | 2 | 24.7 | 18.3 |
| 3 | Control | 3 | 24.6 | 18.1 |
| 4 | Treated | 1 | 22.1 | 18.3 |
| 5 | Treated | 2 | 22.3 | 18.2 |
| 6 | Treated | 3 | 22.2 | 18.4 |
Table 2: Calculation of Relative this compound Gene Expression
| Sample Group | Mean Cq (this compound) | Mean Cq (Reference) | ΔCt (Mean) | ΔΔCt | Fold Change (2-ΔΔCt) |
| Control | 24.60 | 18.20 | 6.40 | 0.00 | 1.00 |
| Treated | 22.20 | 18.30 | 3.90 | -2.50 | 5.66 |
Conclusion
This document provides a detailed framework for the quantitative analysis of this compound gene expression using RT-qPCR. By adhering to these protocols, researchers can obtain reliable and reproducible data to investigate the role of this compound in various biological processes and its potential as a therapeutic target. Accurate data analysis and the use of appropriate controls are paramount for generating high-quality and meaningful results.
References
- 1. benchchem.com [benchchem.com]
- 2. Distinct Physiological Roles of Three Phospholipid:Diacylglycerol Acyltransferase Genes in Olive Fruit with Respect to Oil Accumulation and the Response to Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Synergistic mechanisms of DGAT and this compound in shaping triacylglycerol diversity: evolutionary insights and metabolic engineering strategies [frontiersin.org]
- 5. Phospholipid:Diacylglycerol Acyltransferase-Mediated Triacylglyerol Synthesis Augments Basal Thermotolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative real-time PCR-based analysis of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. elearning.unite.it [elearning.unite.it]
- 10. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. stackscientific.nd.edu [stackscientific.nd.edu]
- 12. gene-quantification.de [gene-quantification.de]
- 13. m.youtube.com [m.youtube.com]
- 14. bio-rad.com [bio-rad.com]
- 15. Frontiers | qPCRtools: An R package for qPCR data processing and visualization [frontiersin.org]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Generating PDAT Knockout Mutants in Arabidopsis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the generation and characterization of Phospholipid:Diacylglycerol Acyltransferase (PDAT) knockout mutants in the model plant Arabidopsis thaliana. Understanding the function of This compound (B609875) is crucial for research in lipid metabolism, stress response, and seed development, with potential applications in biofuel production and crop improvement.
Introduction to this compound in Arabidopsis
Phospholipid:diacylglycerol acyltransferase (this compound) is a key enzyme in triacylglycerol (TAG) synthesis. Unlike the primary acyl-CoA-dependent pathway catalyzed by diacylglycerol acyltransferase (DGAT), this compound utilizes an acyl-CoA-independent mechanism, transferring an acyl group from a phospholipid, such as phosphatidylcholine (PC), to diacylglycerol (DAG).[1] In Arabidopsis, there are two main this compound-encoding genes, PDAT1 and PDAT2.[2]
PDAT1 plays a significant, often overlapping, role with DGAT1 in TAG biosynthesis, which is essential for normal pollen and seed development.[3][4] Double mutants of dgat1 and pdat1 are often non-viable, highlighting their redundant yet critical functions.[3][5] Furthermore, PDAT1 is implicated in protecting plant tissues from fatty acid-induced cell death and is involved in the response to temperature stress.[2][6][7] Generating this compound knockout mutants is therefore a valuable tool for dissecting these fundamental biological processes.
Methods for Generating this compound Knockout Mutants
Two primary methods are widely used for generating knockout mutants in Arabidopsis: T-DNA insertional mutagenesis and CRISPR/Cas9-mediated genome editing.
T-DNA Insertional Mutagenesis
This classical forward and reverse genetics approach relies on the random insertion of a T-DNA cassette from Agrobacterium tumefaciens into the plant genome.[8] Large collections of T-DNA insertion lines are publicly available, allowing researchers to screen for insertions within the this compound gene.
Caption: Workflow for identifying and confirming a T-DNA knockout mutant.
-
Identify T-DNA Insertion Lines: Use a database like The Arabidopsis Information Resource (TAIR) to find T-DNA insertion lines for the this compound gene of interest (e.g., PDAT1, At5g13640).[9]
-
Seed Sterilization and Selection:
-
Surface sterilize seeds using 70% ethanol (B145695) for 1 minute, followed by 5% calcium hypochlorite (B82951) for 30-40 minutes.[9]
-
Wash the seeds three times with sterile water.[9]
-
Stratify the seeds at 4°C for 3-5 days to promote uniform germination.[9]
-
Plate the seeds on Murashige and Skoog (MS) medium containing a selection agent (e.g., 35 µg/ml kanamycin (B1662678) for SALK lines).[9]
-
-
Genomic DNA Extraction:
-
Collect leaf tissue from surviving seedlings.
-
Extract genomic DNA using a standard plant DNA extraction protocol.
-
-
PCR-based Genotyping:
-
Design three primers: a left genomic primer (LP) and a right genomic primer (RP) flanking the T-DNA insertion site, and a left border primer (LB) specific to the T-DNA sequence.[10]
-
Perform PCR with two primer combinations: LP + RP and RP + LB.
-
Analyze PCR products on an agarose (B213101) gel. Wild-type plants will show a band with LP + RP. Homozygous mutants will show a band with RP + LB. Heterozygous plants will show both bands.[10]
-
-
Confirmation of Gene Knockout:
-
Extract total RNA from the homozygous mutant and wild-type plants.
-
Perform reverse transcription-quantitative PCR (RT-qPCR) using primers specific to the this compound gene to confirm the absence or significant reduction of gene expression.
-
CRISPR/Cas9-Mediated Gene Editing
The CRISPR/Cas9 system offers a precise method for creating targeted gene knockouts by inducing double-strand breaks (DSBs) at a specific genomic location, which are then repaired by the error-prone non-homologous end joining (NHEJ) pathway, often resulting in frameshift mutations.[11][12][13]
Caption: Workflow for generating a CRISPR/Cas9 knockout mutant.
-
sgRNA Design:
-
Identify a 20-bp target sequence in an early exon of the this compound gene that is followed by a Protospacer Adjacent Motif (PAM), typically NGG for Streptococcus pyogenes Cas9.[11]
-
Use online tools to design and evaluate sgRNAs for on-target efficiency and potential off-target effects.
-
-
Vector Construction:
-
Arabidopsis Transformation:
-
Transform the resulting binary vector into Agrobacterium tumefaciens.
-
Transform Arabidopsis plants using the floral dip method.[15]
-
Collect T1 seeds and select transformants on a medium containing the appropriate antibiotic or herbicide.
-
-
Screening for Mutations:
-
Extract genomic DNA from T1 transformants.
-
Amplify the genomic region surrounding the sgRNA target site by PCR.
-
Sequence the PCR products to identify insertions or deletions (indels).[1] Alternatively, a restriction fragment length polymorphism (RFLP) assay can be used if the mutation disrupts a restriction site.[11]
-
-
Generation of Stable, Transgene-Free Mutants:
-
Grow the T2 generation from self-pollinated T1 plants that contain the desired mutation.
-
Screen the T2 population for plants that have inherited the mutation but have segregated away the Cas9-containing T-DNA. This can be done by PCR for the Cas9 gene or by lack of resistance to the selection agent.
-
Identify homozygous mutants in the T2 or T3 generation by sequencing.
-
Phenotypic Analysis of this compound Mutants
The following table summarizes expected phenotypic outcomes based on published data for this compound knockout mutants in Arabidopsis.
| Phenotype | Genotype | Observation | Reference |
| Seed Oil Content | pdat1 | No significant change compared to wild-type. | [3][5][16] |
| dgat1 pdat1 (double mutant) | Embryo- or gametophyte-lethal, preventing the formation of viable double homozygous plants. Drastically reduced TAG content when one gene is knocked out and the other is silenced via RNAi. | [3][5][16] | |
| Pollen Development | dgat1 pdat1 (double mutant) | Sterile pollen lacking oil bodies. | [5] |
| Temperature Stress | pdat1 | Reduced triacylglycerol (TAG) accumulation under high temperatures. Less TAG accumulation than wild-type after prolonged low-temperature treatment. Compromised basal thermotolerance. | [2][6] |
| Fatty Acid Composition | pdat1 | No significant changes in overall seed fatty acid composition. | [3] |
| dgat1-1 PDAT1 RNAi | Altered fatty acid profile in seeds. | [3] | |
| Vegetative Growth | pdat1 | Increased sensitivity to free fatty acid-induced cell death in growing tissues. | [7] |
Signaling Pathway
The generation of this compound knockout mutants directly impacts the triacylglycerol (TAG) biosynthesis pathway.
Caption: Simplified TAG biosynthesis pathway in Arabidopsis.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound phospholipid:diacylglycerol acyltransferase [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound phospholipid:diacylglycerol acyltransferase [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Phospholipid:diacylglycerol acyltransferase-mediated triacylglycerol biosynthesis is crucial for protection against fatty acid-induced cell death in growing tissues of Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A User’s Guide to the Arabidopsis T-DNA Insertional Mutant Collections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for screening and expression studies of T-DNA and tagging-based insertional knox mutants in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Generation of Targeted Knockout Mutants in Arabidopsis thaliana Using CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. purdue.edu [purdue.edu]
- 13. CRISPR/Cas9-Based Genome Editing Toolbox for Arabidopsis thaliana | Springer Nature Experiments [experiments.springernature.com]
- 14. Frontiers | An Efficient Visual Screen for CRISPR/Cas9 Activity in Arabidopsis thaliana [frontiersin.org]
- 15. Using CRISPR/Cas9 System to Introduce Targeted Mutation in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DGAT1 and PDAT1 Acyltransferases Have Overlapping Functions in Arabidopsis Triacylglycerol Biosynthesis and Are Essential for Normal Pollen and Seed Development - PMC [pmc.ncbi.nlm.nih.gov]
Lipidomics Analysis of PDAT Overexpressing Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phospholipid:diacylglycerol acyltransferase (PDAT) is a key enzyme in the acyl-CoA-independent pathway of triacylglycerol (TAG) biosynthesis. Overexpression of this compound has been explored as a strategy to modify lipid profiles in various organisms for applications ranging from biofuel production to nutritional enhancement. This document provides detailed application notes and protocols for the lipidomics analysis of this compound overexpressing lines. It includes a summary of expected quantitative changes in lipid composition, comprehensive experimental protocols for lipid extraction and analysis, and visual representations of the relevant metabolic pathway and experimental workflow.
Introduction
Triacylglycerols are the primary form of energy storage in eukaryotes.[1] Their synthesis is crucial for cellular metabolism and is accomplished through two main pathways: the acyl-CoA-dependent Kennedy pathway and an acyl-CoA-independent pathway.[1][2] The enzyme Phospholipid:diacylglycerol Acyltransferase (this compound) is a central player in the latter, catalyzing the transfer of an acyl group from a phospholipid, such as phosphatidylcholine (PC), to a diacylglycerol (DAG) molecule to form TAG.[3][4]
The overexpression of this compound has been shown to alter the fatty acid composition of storage lipids, often leading to an increased flux of polyunsaturated fatty acids into the TAG fraction.[5] Understanding the detailed lipidomic changes resulting from this compound overexpression is essential for evaluating its potential in metabolic engineering and for elucidating its precise role in lipid homeostasis. This guide offers a comprehensive overview of the methodologies required to perform a thorough lipidomics analysis of this compound overexpressing lines.
Data Presentation: Quantitative Lipid Profile Changes
Overexpression of this compound can lead to significant shifts in the fatty acid composition of various lipid classes. The following tables summarize typical quantitative data observed in studies comparing wild-type (WT) and this compound overexpressing lines.
Table 1: Fatty Acid Composition of Total Lipids in Seeds of Wild-Type Arabidopsis thaliana vs. Lines Overexpressing Flax (Linum usitatissimum) PDAT1 and PDAT2. [5]
| Fatty Acid | Wild-Type (Control) (%) | LuPDAT1 Overexpressor (%) | LuPDAT2 Overexpressor (%) |
| 16:0 (Palmitic) | 8.5 ± 0.3 | 8.2 ± 0.2 | 8.3 ± 0.1 |
| 18:0 (Stearic) | 3.9 ± 0.1 | 3.8 ± 0.1 | 3.9 ± 0.1 |
| 18:1 (Oleic) | 15.2 ± 0.5 | 12.8 ± 0.4 | 13.1 ± 0.3 |
| 18:2 (Linoleic) | 28.6 ± 0.7 | 30.5 ± 0.6 | 30.1 ± 0.5 |
| 18:3 (α-Linolenic) | 17.5 ± 0.4 | 19.8 ± 0.5 | 19.5 ± 0.4 |
| 20:1 (Eicosenoic) | 15.8 ± 0.4 | 13.5 ± 0.3 | 13.8 ± 0.2 |
| Others | 10.5 ± 0.2 | 11.4 ± 0.3 | 11.3 ± 0.2 |
Values are presented as a percentage of total fatty acids (mean ± SD). An asterisk () denotes a statistically significant difference from the wild-type control. Data is synthesized from studies overexpressing flax this compound in Arabidopsis seeds.[5]
Table 2: Observed Changes in Lipid Composition in Brassica napus Seeds Overexpressing Arabidopsis thaliana PDAT1. [6][7]
| Lipid Fraction | Observation |
| Total Seed Oil Content | A slight but consistent decrease was observed in transgenic lines compared to null-segregant controls.[6][7] |
| Phosphoglycerides (e.g., PC) | Altered fatty acid composition with a trend towards decreased unsaturation (lower 18:2 and 18:3, and a relative increase in 18:1).[6][7] |
| Triacylglycerols (TAGs) | Altered fatty acid composition, also showing a trend towards decreased unsaturation.[6][7] |
Note on Leaf Tissue: In contrast to the significant changes observed in seed oil composition, studies on Arabidopsis leaves overexpressing AtPDAT1 have reported that the overall content of major membrane lipids (phospholipids and galactolipids) remains largely unchanged under standard growth conditions.[5] However, an increased rate of fatty acid synthesis and turnover has been observed, suggesting a dynamic role for this compound in maintaining lipid homeostasis in vegetative tissues.[5][8]
Experimental Protocols
A generalized protocol for the lipidomics analysis of plant tissues is provided below, based on common methodologies cited in the literature.[5][9][10]
Sample Preparation and Homogenization
-
Sample Collection: Harvest plant tissue (e.g., seeds, leaves) and immediately flash-freeze in liquid nitrogen to quench enzymatic activity.[10]
-
Lyophilization: Lyophilize the frozen tissue to determine the dry weight.[5]
-
Homogenization: Thoroughly homogenize the dried tissue to ensure that extraction solvents have access to all lipids within the sample. This can be achieved using a bead mill or mortar and pestle with liquid nitrogen.[10][11]
Lipid Extraction (Modified Bligh and Dyer Method)
This protocol is a widely used liquid-liquid extraction method for lipidomics.[5][9][10]
-
Solvent Addition: To the homogenized tissue, add a mixture of chloroform (B151607) and methanol (B129727) (typically in a 1:2 v/v ratio).[5]
-
Internal Standards: Add a known amount of an appropriate internal standard mixture to each sample for later quantification.
-
Vortexing and Incubation: Vortex the mixture thoroughly and incubate at room temperature with occasional shaking for 1-2 hours.
-
Phase Separation: Add chloroform and water (or a salt solution like 1 M KCl) to induce phase separation, resulting in a final chloroform:methanol:water ratio of approximately 2:2:1.8.[5][9]
-
Centrifugation: Centrifuge the mixture to clearly separate the phases.
-
Collection of Lipid Phase: Carefully collect the lower chloroform phase, which contains the lipids.[5]
-
Re-extraction: Repeat the extraction of the upper aqueous phase with chloroform to ensure complete lipid recovery.
-
Washing: Pool the chloroform extracts and wash with a salt solution (e.g., 1 M KCl) to remove non-lipid contaminants.[5]
-
Drying: Dry the final lipid extract under a stream of nitrogen gas and store at -80°C until analysis.[5]
Lipid Analysis by LC-MS/MS
-
Sample Resuspension: Redissolve the dried lipid extract in an appropriate solvent for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis (e.g., a mixture of isopropanol (B130326) and acetonitrile).[12]
-
Chromatographic Separation: Separate the different lipid classes using either normal-phase or reverse-phase liquid chromatography.[5]
-
Mass Spectrometry Detection: Ionize the separated lipids using electrospray ionization (ESI) and detect them with a tandem mass spectrometer.[5]
-
Data Acquisition: Acquire data in both positive and negative ion modes to cover a broad range of lipid classes.
-
Lipid Identification and Quantification: Identify individual lipid species based on their retention time and fragmentation patterns (MS/MS spectra).[9] Quantify each lipid species by comparing its peak area to that of the corresponding internal standard.[5]
Data Analysis
-
Data Processing: Use specialized software to process the raw LC-MS/MS data, including peak picking, integration, and alignment.
-
Statistical Analysis: Perform statistical analysis (e.g., t-tests, ANOVA) to identify significant differences in lipid profiles between this compound overexpressing lines and wild-type controls.
-
Pathway Analysis: Map the significantly altered lipids onto metabolic pathways to understand the broader impact of this compound overexpression.
Mandatory Visualizations
Signaling Pathway: Triacylglycerol (TAG) Synthesis
The following diagram illustrates the central role of this compound in the acyl-CoA-independent pathway of TAG synthesis.
Caption: Triacylglycerol (TAG) Synthesis Pathways.
Experimental Workflow: Lipidomics Analysis
The diagram below outlines the key steps in the lipidomics analysis workflow for comparing this compound overexpressing and wild-type lines.
Caption: Experimental workflow for lipidomics analysis.
References
- 1. Synergistic mechanisms of DGAT and this compound in shaping triacylglycerol diversity: evolutionary insights and metabolic engineering strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triacylglycerol metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pnas.org [pnas.org]
- 5. benchchem.com [benchchem.com]
- 6. Overexpression of phospholipid: diacylglycerol acyltransferase in Brassica napus results in changes in lipid metabolism and oil accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dual Role for Phospholipid:Diacylglycerol Acyltransferase: Enhancing Fatty Acid Synthesis and Diverting Fatty Acids from Membrane Lipids to Triacylglycerol in Arabidopsis Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. researchgate.net [researchgate.net]
- 12. Lipidomics SOP | HSC Cores - BookStack [bookstack.cores.utah.edu]
Application Notes and Protocols for Immunodetection of PDAT Protein in Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylcholine:diacylglycerol acyltransferase (PDAT) is a key enzyme in the acyl-CoA-independent pathway of triacylglycerol (TAG) synthesis in plants. TAG is the primary form of energy storage in seeds and plays crucial roles in various developmental processes, including pollen and seed development.[1][2] The immunodetection of this compound protein is essential for understanding its expression patterns, subcellular localization, and regulation in different plant tissues and under various environmental conditions. These application notes provide detailed protocols for the immunodetection of this compound in plant tissues using western blotting and immunohistochemistry, along with data on its expression levels.
Data Presentation
Quantitative Analysis of PDAT1 Protein Expression in Arabidopsis thaliana
The following table summarizes the relative abundance of PDAT1 protein in Arabidopsis thaliana leaf tissue under different genetic modifications, as determined by quantitative proteomic analysis. This data provides insight into the regulation of PDAT1 expression and its impact on the plant proteome.
| Genotype | Tissue | Relative PDAT1 Abundance (Compared to Wild Type) | Key Findings | Reference |
| Wild Type (Col-0) | Leaves | Baseline | Basal expression level in vegetative tissue. | [1] |
| PDAT1 Overexpressor | Leaves | Increased | Overexpression leads to higher accumulation of the PDAT1 protein. | [1] |
| pdat1 Knock-out | Leaves | Absent/Significantly Reduced | Confirms the specificity of detection and the impact of the gene knock-out. | [1] |
Note: This data is derived from quantitative proteomic studies, which provide a highly sensitive and specific method for protein quantification.
Experimental Protocols
I. Protein Extraction from Plant Tissues for Western Blotting
This protocol is optimized for the extraction of total proteins, including membrane-bound proteins like this compound, from plant leaf tissues.
Materials:
-
Plant tissue (e.g., Arabidopsis leaves)
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Protein Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100, 0.1% (w/v) SDS, 1 mM DTT, 1x Protease Inhibitor Cocktail (plant-specific)
-
Acetone (B3395972) with 10% trichloroacetic acid (TCA), pre-chilled to -20°C
-
80% Methanol, pre-chilled to -20°C
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Harvest approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to prevent protein degradation.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a microcentrifuge tube.
-
Add 500 µL of ice-cold Protein Extraction Buffer to the tube.
-
Vortex vigorously for 1 minute to resuspend the tissue powder.
-
Incubate on ice for 30 minutes, with intermittent vortexing every 5 minutes.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the total protein extract, to a new pre-chilled microcentrifuge tube.
-
To precipitate the proteins, add four volumes of cold (-20°C) acetone with 10% TCA.
-
Incubate at -20°C for at least 1 hour (or overnight for higher yields).
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and wash the protein pellet with 1 mL of cold 80% methanol. This step helps to remove residual TCA and other contaminants.
-
Centrifuge at 16,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as it can be difficult to resuspend.
-
Resuspend the protein pellet in a suitable buffer for downstream applications (e.g., 1x Laemmli sample buffer for SDS-PAGE).
-
Determine the protein concentration using a compatible protein assay (e.g., Bradford or BCA assay).
II. Western Blotting Protocol for this compound Detection
Materials:
-
Protein extract from plant tissues
-
SDS-PAGE gels (10-12% acrylamide (B121943) is suitable for this compound)
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer: 5% (w/v) non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBS-T)
-
Primary antibody: Anti-PDAT antibody (e.g., from PhytoAB or MyBioSource)[1][3]
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system (e.g., CCD camera or X-ray film)
Procedure:
-
SDS-PAGE:
-
Load equal amounts of protein (20-40 µg) per lane of an SDS-PAGE gel.
-
Include a pre-stained protein ladder to monitor the separation.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane with TBS-T.
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-PDAT antibody in blocking buffer according to the manufacturer's recommendations (a starting dilution of 1:1000 to 1:5000 is common).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBS-T to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in blocking buffer (e.g., 1:5000 to 1:20000).
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washing:
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an appropriate imaging system.
-
Mandatory Visualization
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of this compound in triacylglycerol synthesis and the general workflow for the immunodetection of this compound protein.
Caption: Role of this compound in TAG synthesis.
Caption: Western blot workflow for this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Insufficient protein loading | Increase the amount of protein loaded onto the gel. |
| Low antibody concentration | Optimize the primary and secondary antibody concentrations. | |
| Inefficient protein transfer | Check transfer efficiency using Ponceau S staining. Optimize transfer time and voltage. | |
| This compound not expressed in the tissue | Use a positive control (e.g., tissue known to express this compound or a this compound overexpressor line). | |
| High background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| High antibody concentration | Decrease the concentration of primary and/or secondary antibodies. | |
| Insufficient washing | Increase the number and duration of washing steps. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific antibody. Perform a BLAST search of the immunogen sequence to check for potential cross-reactivity. |
| Protein degradation | Ensure proper sample handling and use of protease inhibitors during protein extraction. |
References
Application Notes and Protocols for Tracing Phospholipid:diacylglycerol Acyltransferase (PDAT) Activity Using Stable Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phospholipid:diacylglycerol acyltransferase (PDAT) is a key enzyme in the acyl-CoA-independent pathway of triacylglycerol (TAG) synthesis. Unlike the canonical Kennedy pathway that utilizes acyl-CoA as an acyl donor, this compound transfers a fatty acyl group from phospholipids, such as phosphatidylcholine (PC), to diacylglycerol (DAG) to form TAG. This pathway is crucial for lipid homeostasis and has been implicated in various metabolic diseases. Stable isotope labeling, coupled with mass spectrometry, offers a powerful and quantitative approach to trace the metabolic flux through the this compound-mediated pathway, providing valuable insights for basic research and drug development.
These application notes provide detailed protocols for tracing this compound activity using stable isotope-labeled substrates in mammalian cell culture. The methodologies described herein enable the differentiation of this compound activity from that of diacylglycerol acyltransferases (DGATs) and allow for the quantitative analysis of its contribution to TAG synthesis.
Data Presentation
Table 1: Hypothetical Quantitative Analysis of this compound vs. DGAT Contribution to Triacylglycerol Synthesis
This table illustrates the type of quantitative data that can be obtained using stable isotope labeling to differentiate the contributions of this compound and DGAT to the synthesis of a specific triacylglycerol species (e.g., TAG 52:2) under control and inhibitor-treated conditions. Here, [¹³C₁₈]-Oleoyl-PC is used as a tracer for this compound activity, and [¹³C₁₆]-Palmitoyl-CoA could be used in parallel to trace DGAT activity.
| Condition | Labeled Substrate | Total Labeled TAG 52:2 (Relative Abundance) | Contribution from this compound (%) | Contribution from DGAT (%) |
| Control | [¹³C₁₈]-Oleoyl-PC | 100 ± 8.5 | 35 ± 3.1 | 65 ± 5.9 |
| DGAT1 Inhibitor | [¹³C₁₈]-Oleoyl-PC | 85 ± 7.2 | 41 ± 3.8 | 59 ± 5.1 |
| DGAT2 Inhibitor | [¹³C₁₈]-Oleoyl-PC | 70 ± 6.5 | 50 ± 4.5 | 50 ± 4.5 |
| Pan-DGAT Inhibitor | [¹³C₁₈]-Oleoyl-PC | 40 ± 3.9 | 88 ± 7.9 | 12 ± 1.1 |
Data are presented as mean ± standard deviation (n=3). The contribution percentages are calculated based on the relative abundance of the ¹³C-labeled TAG species derived from the respective labeled precursors.
Experimental Protocols
Protocol 1: In Vitro this compound Activity Assay Using ¹³C-Labeled Phosphatidylcholine
This protocol describes an in vitro assay to measure this compound activity in cell lysates using ¹³C-labeled phosphatidylcholine as the acyl donor and unlabeled diacylglycerol as the acyl acceptor. The resulting ¹³C-labeled triacylglycerol is quantified by LC-MS.
Materials:
-
Mammalian cells of interest
-
Cell lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease inhibitors)
-
[¹³C]-labeled phosphatidylcholine (e.g., 1-palmitoyl-2-oleoyl(¹³C₁₈)-sn-glycero-3-phosphocholine)
-
Unlabeled diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol)
-
Lipid extraction solvents: Chloroform, Methanol (B129727), Water
-
LC-MS grade solvents for mobile phase
-
Internal standard (e.g., triheptadecanoin)
Procedure:
-
Cell Lysate Preparation:
-
Culture mammalian cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cytosolic and membrane fractions) and determine the protein concentration.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Cell lysate (50-100 µg of protein)
-
Assay buffer (to a final volume of 100 µL)
-
[¹³C]-labeled PC (e.g., 50 µM final concentration)
-
Unlabeled DAG (e.g., 100 µM final concentration)
-
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle shaking.
-
Stop the reaction by adding 400 µL of a 2:1 (v/v) mixture of chloroform:methanol.
-
-
Lipid Extraction:
-
Add the internal standard to the reaction mixture.
-
Vortex vigorously for 1 minute.
-
Add 100 µL of water and vortex again to induce phase separation.
-
Centrifuge at 2,000 x g for 10 minutes.
-
Carefully collect the lower organic phase containing the lipids into a new tube.
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC-MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of 9:1 methanol:toluene).
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution to separate the lipid species.
-
Detect the ¹³C-labeled TAG and the internal standard using a high-resolution mass spectrometer in positive ion mode, monitoring for the specific m/z of the labeled product and the internal standard.
-
-
Data Analysis:
-
Quantify the amount of ¹³C-labeled TAG by comparing its peak area to that of the internal standard.
-
Calculate the specific activity of this compound as pmol of ¹³C-TAG formed per minute per mg of protein.
-
Protocol 2: Differentiating this compound and DGAT Activity in Whole Cells Using Stable Isotope Labeling
This protocol utilizes stable isotope-labeled precursors for both the acyl-CoA dependent (DGAT) and independent (this compound) pathways to differentiate their relative contributions to TAG synthesis in intact mammalian cells.
Materials:
-
Adherent mammalian cells of interest
-
Complete cell culture medium
-
Glucose-free and serum-free medium
-
Dialyzed fetal bovine serum (dFBS)
-
[¹³C₆]-Glucose (for labeling the acyl-CoA pool via de novo lipogenesis)
-
[¹³C₁₈]-Oleic acid complexed to BSA (for direct labeling of the acyl-CoA pool)
-
[¹³C-choline]-Chloride (for labeling the head group of PC to trace its backbone turnover)
-
Lipid extraction solvents (as in Protocol 1)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Labeling:
-
Seed cells in 6-well plates and grow to ~70% confluency.
-
Wash cells with PBS and switch to a labeling medium. To trace this compound, use a medium containing [¹³C-choline]-Chloride to label the PC pool. To trace DGAT, use a medium containing either [¹³C₆]-Glucose (to trace de novo lipogenesis feeding into the acyl-CoA pool) or [¹³C₁₈]-Oleic acid.
-
Incubate cells for a desired time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the incorporation of the stable isotopes into the TAG pool.
-
-
Metabolite Quenching and Lipid Extraction:
-
Quickly aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism.
-
Scrape the cells and collect the cell suspension.
-
Perform lipid extraction as described in Protocol 1.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract and analyze by LC-MS/MS.
-
Use a targeted approach to identify and quantify the different isotopologues of TAG species. For example, when using [¹³C-choline], monitor for the mass shift in the head group fragment of TAG-derived DAGs. When using ¹³C-labeled glucose or fatty acids, monitor for the incorporation of ¹³C into the fatty acyl chains of TAGs.
-
-
Data Analysis and Interpretation:
-
Correct the raw data for the natural abundance of ¹³C.
-
Calculate the fractional contribution of each pathway to the synthesis of specific TAG species by analyzing the mass isotopologue distribution of the labeled TAGs.[1]
-
The relative abundance of TAGs labeled from [¹³C-choline] will indicate the contribution of the this compound pathway, while the labeling from [¹³C]-glucose or [¹³C]-fatty acids will primarily reflect the contribution of the DGAT pathway.
-
Signaling Pathways and Experimental Workflows
Acyl-CoA Independent Triacylglycerol Synthesis Pathway
The following diagram illustrates the acyl-CoA independent pathway for triacylglycerol synthesis, where this compound plays a central role.
Experimental Workflow for Tracing this compound Activity
This diagram outlines the general workflow for a stable isotope tracing experiment designed to measure this compound activity.
Regulation of Lipid Synthesis by TOR and PI3K/Akt Signaling
The TOR and PI3K/Akt signaling pathways are central regulators of cell growth and metabolism, including lipid synthesis. While direct regulation of this compound by these pathways is an area of active research, they are known to influence the availability of substrates for TAG synthesis.
References
Application Notes: High-Throughput Screening for Phosphatidylcholine:Diacylglycerol Acyltransferase (PDAT) Inhibitors
Introduction
Phosphatidylcholine:Diacylglycerol Acyltransferase (PDAT) is a key enzyme in the acyl-CoA-independent pathway of triacylglycerol (TAG) synthesis.[1][2] It catalyzes the transfer of an acyl group from the sn-2 position of a phospholipid, such as phosphatidylcholine (PC), to the sn-3 position of diacylglycerol (DAG), resulting in the formation of TAG and a lysophospholipid.[1][2] This pathway is an alternative to the primary acyl-CoA-dependent pathway catalyzed by diacylglycerol acyltransferase (DGAT).[1] this compound is found across various eukaryotic organisms, including yeast, plants, and mammals, where it plays a crucial role in lipid metabolism, membrane remodeling, and cellular responses to stress.[1][3][4]
The involvement of this compound in TAG synthesis and lipid homeostasis makes it a potential therapeutic target for metabolic diseases. The development of potent and selective this compound inhibitors could offer new avenues for treating conditions such as obesity, type 2 diabetes, and hepatic steatosis. High-throughput screening (HTS) is a powerful approach for identifying novel small molecule inhibitors of this compound from large compound libraries.[5] This document provides detailed application notes and protocols for a fluorescence-based HTS assay designed to identify and characterize this compound inhibitors.
Assay Principle
The fluorescence-based HTS assay for this compound activity is based on the change in the fluorescence signal of a tagged substrate upon the enzymatic reaction. In this assay, a fluorescently labeled phospholipid, such as NBD-phosphatidylcholine, serves as the acyl donor. In the aqueous assay buffer, the NBD (nitrobenzoxadiazole) fluorophore exhibits a certain level of fluorescence. When this compound transfers the NBD-labeled acyl chain to the hydrophobic diacylglycerol acceptor, the NBD fluorophore moves to a more nonpolar environment within the newly formed TAG molecule. This change in the local environment leads to a significant increase in the fluorescence quantum yield, which can be measured using a fluorescence plate reader. The inhibition of this compound activity results in a decrease in the fluorescence signal, allowing for the identification of potential inhibitors.
Data Presentation
The potency of identified this compound inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50). The following table provides illustrative examples of IC50 values for hypothetical this compound inhibitors.
| Compound ID | Inhibitor Name | IC50 (µM) | Inhibition Type |
| C-001 | PDATi-A | 2.5 | Competitive |
| C-002 | PDATi-B | 10.8 | Non-competitive |
| C-003 | PDATi-C | 0.75 | Uncompetitive |
| C-004 | PDATi-D | 5.2 | Mixed |
Note: The data presented in this table is for illustrative purposes only and does not represent experimentally determined values for actual this compound inhibitors.
Experimental Protocols
Reagent Preparation
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT.
-
This compound Enzyme Stock: Recombinant human this compound enzyme at a stock concentration of 1 mg/mL in a buffer containing 20 mM HEPES, pH 7.4, 150 mM NaCl, and 10% glycerol. Store at -80°C.
-
NBD-Phosphatidylcholine (Acyl Donor): 1 mM stock solution in ethanol. Store at -20°C.
-
Diacylglycerol (Acyl Acceptor): 10 mM stock solution of 1,2-dioleoyl-sn-glycerol (B52968) (DOG) in ethanol. Store at -20°C.
-
Test Compounds and Control Inhibitor: Prepare stock solutions of test compounds and a known inhibitor (if available, otherwise use a solvent control) in 100% DMSO.
HTS Assay Protocol for this compound Inhibitors in a 384-Well Plate
-
Compound Dispensing: Add 100 nL of test compounds, control inhibitor, or DMSO (for positive and negative controls) to the wells of a 384-well assay plate using an acoustic liquid handler.
-
Enzyme Addition: Prepare a working solution of this compound enzyme in assay buffer. Add 10 µL of the diluted this compound enzyme solution to each well of the assay plate.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for the binding of inhibitors to the enzyme.
-
Substrate Addition: Prepare a substrate mix containing NBD-phosphatidylcholine and diacylglycerol in assay buffer. Add 10 µL of the substrate mix to each well to initiate the enzymatic reaction. The final concentrations in a 20 µL reaction volume should be optimized, but a starting point could be 10 µM NBD-phosphatidylcholine and 50 µM diacylglycerol.
-
Reaction Incubation: Incubate the plate at 37°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Fluorescence Reading: Measure the fluorescence intensity in each well using a plate reader with excitation and emission wavelengths appropriate for NBD (e.g., Ex/Em = 460/535 nm).
Data Analysis
-
Calculate Percent Inhibition: The percent inhibition for each test compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative_Control) / (Signal_Positive_Control - Signal_Negative_Control))
-
Signal_Compound: Fluorescence signal in the presence of the test compound.
-
Signal_Negative_Control: Fluorescence signal of the uninhibited enzyme (DMSO control).
-
Signal_Positive_Control: Fluorescence signal in the presence of a known inhibitor or no enzyme.
-
-
IC50 Determination: For compounds showing significant inhibition, a dose-response curve is generated by plotting the percent inhibition against a range of compound concentrations. The IC50 value is then determined by fitting the data to a four-parameter logistic equation.
Mandatory Visualizations
This compound Signaling Pathway
Caption: The Kennedy and this compound pathways of triacylglycerol synthesis.
HTS Workflow for this compound Inhibitors
Caption: High-throughput screening workflow for identifying this compound inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Phospholipid:diacylglycerol acyltransferase: An enzyme that catalyzes the acyl-CoA-independent formation of triacylglycerol in yeast and plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound phospholipid:diacylglycerol acyltransferase [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. assaygenie.com [assaygenie.com]
Application of Phospholipid:Diacylglycerol Acyltransferase (PDAT) in Metabolic Engineering of Oils
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to PDAT and its Role in Lipid Metabolism
Phospholipid:diacylglycerol acyltransferase (this compound) is a key enzyme in the acyl-CoA-independent pathway of triacylglycerol (TAG) synthesis.[1] Unlike the canonical Kennedy pathway which utilizes acyl-CoA as a substrate, this compound transfers an acyl group from the sn-2 position of phospholipids (B1166683), such as phosphatidylcholine (PC), to the sn-3 position of diacylglycerol (DAG) to form TAG.[1][2] This process is crucial for cellular lipid homeostasis, particularly in oleaginous organisms like plants, yeast, and microalgae. The enzyme plays a significant role in channeling fatty acids synthesized on phospholipids into TAG, which is the primary form of energy storage in the form of oil.
Application in Metabolic Engineering of Oils
Metabolic engineering strategies often target the overexpression of this compound to enhance the production of oils and lipids for various applications, including biofuels, nutritional supplements, and industrial feedstocks.[2][3][4] By increasing the expression of the this compound gene, the metabolic flux can be redirected towards TAG accumulation, leading to a significant increase in the overall oil content of the engineered organism.[5][6] This approach has been successfully demonstrated in various host organisms, including the yeast Saccharomyces cerevisiae, the plant Arabidopsis thaliana, and several species of microalgae.[2][6][7]
Overexpression of this compound has been shown to not only increase the quantity of oil but also to alter the fatty acid composition of the resulting TAGs.[8] For instance, co-expression of this compound with other enzymes, such as fatty acid desaturases, can lead to the accumulation of desirable polyunsaturated fatty acids (PUFAs) in the storage lipids.[9] This has significant implications for improving the nutritional value of plant-based oils and producing high-value fatty acids for the pharmaceutical and nutraceutical industries.
Quantitative Data Summary
The following table summarizes the quantitative improvements in lipid content achieved through the overexpression of the this compound gene in various organisms, as reported in several studies.
| Organism | Gene Source | Fold Increase in Lipid/TAG Content | Key Findings | Reference |
| Saccharomyces cerevisiae | Saccharomyces cerevisiae | 1.5-fold increase in TAG | Overexpression of native this compound increased TAG accumulation. | [7] |
| Saccharomyces cerevisiae | Not Specified | 29-47% increase in total fatty acids | This compound overexpression significantly boosts fatty acid production. | [5][6] |
| Arabidopsis thaliana (leaves) | Arabidopsis thaliana | 60-fold increase in leaf oil | Overexpression of this compound dramatically increased oil content in vegetative tissue. | |
| Arabidopsis thaliana (leaves) | Arabidopsis thaliana & Oleosin | 130-fold increase in leaf oil | Co-expression with oleosin further enhanced oil accumulation and stability. | |
| Arabidopsis thaliana (sdp1-4 mutant) | Arabidopsis thaliana | Nearly 2-fold increase in leaf TAG | Overexpression of this compound in a TAG lipase (B570770) mutant background further increased TAG levels. | [10] |
| Thalassiosira pseudonana (microalga) | Thalassiosira pseudonana | 2.4 to 3.3-fold higher lipid content | Knockdown of a lipase/acyltransferase increased lipid content without compromising growth. | [2] |
Visualizations
Signaling Pathway
Caption: Triacylglycerol synthesis pathways.
Experimental Workflow
Caption: Experimental workflow for this compound-based metabolic engineering.
Experimental Protocols
Gene Cloning and Vector Construction for this compound Expression
Objective: To clone the this compound gene into an appropriate expression vector for transformation into the target organism.
Materials:
-
Genomic DNA or cDNA from the source organism of the this compound gene
-
High-fidelity DNA polymerase
-
PCR primers specific for the this compound gene with appropriate restriction sites
-
Expression vector (e.g., pYES2 for yeast, pCAMBIA series for plants)
-
Restriction enzymes
-
T4 DNA ligase
-
Competent E. coli cells (e.g., DH5α)
-
LB agar (B569324) plates with appropriate antibiotics
-
Plasmid miniprep kit
Protocol:
-
Primer Design: Design forward and reverse primers for the full-length coding sequence of the this compound gene. Incorporate unique restriction enzyme sites at the 5' ends of the primers that are compatible with the multiple cloning site of the chosen expression vector.
-
PCR Amplification: Perform PCR using high-fidelity DNA polymerase to amplify the this compound gene from the template DNA.
-
Purification of PCR Product: Purify the amplified PCR product using a PCR purification kit to remove primers, dNTPs, and polymerase.
-
Restriction Digestion: Digest both the purified PCR product and the expression vector with the selected restriction enzymes.
-
Ligation: Ligate the digested this compound gene insert into the linearized expression vector using T4 DNA ligase.
-
Transformation of E. coli: Transform the ligation mixture into competent E. coli cells and plate on LB agar containing the appropriate antibiotic for vector selection.
-
Colony Screening and Plasmid Purification: Select several colonies and grow overnight in liquid LB medium. Isolate the plasmid DNA using a miniprep kit.
-
Verification: Verify the correct insertion of the this compound gene by restriction digestion analysis and/or DNA sequencing.[11][12][13][14]
Transformation of Host Organism
A. Yeast (Saccharomyces cerevisiae) Transformation (Lithium Acetate (B1210297)/PEG Method)
Materials:
-
Yeast strain
-
YPD medium
-
Lithium acetate (LiOAc) solution
-
Single-stranded carrier DNA (ssDNA)
-
Polyethylene glycol (PEG) solution
-
This compound expression plasmid
-
Selective growth medium (e.g., SC-Ura for a URA3 marker)
Protocol:
-
Prepare Yeast Culture: Inoculate the yeast strain in YPD medium and grow overnight. Dilute the overnight culture into fresh YPD and grow to an OD600 of 0.4-0.6.
-
Harvest and Wash Cells: Harvest the cells by centrifugation, wash with sterile water, and then with 100 mM LiOAc.
-
Prepare Transformation Mix: For each transformation, mix the this compound plasmid, ssDNA, and the competent yeast cells.
-
Add PEG/LiOAc: Add the PEG/LiOAc solution to the cell/DNA mixture and vortex to mix.
-
Heat Shock: Incubate the mixture at 42°C for 30-45 minutes.
-
Plating: Pellet the cells, resuspend in sterile water, and plate on selective medium.
-
Incubation: Incubate the plates at 30°C for 2-4 days until colonies appear.[15][16][17][18][19]
B. Plant (Arabidopsis thaliana) Transformation (Floral Dip Method)
Materials:
-
Agrobacterium tumefaciens strain (e.g., GV3101) carrying the this compound expression vector
-
YEP or LB medium with appropriate antibiotics
-
Arabidopsis thaliana plants at the flowering stage
-
5% sucrose (B13894) solution
-
Silwet L-77 surfactant
Protocol:
-
Prepare Agrobacterium Culture: Inoculate Agrobacterium carrying the this compound construct into YEP medium with antibiotics and grow for 2 days at 28°C.
-
Prepare Infiltration Medium: Pellet the Agrobacterium culture and resuspend in a 5% sucrose solution to an OD600 of ~0.8. Add Silwet L-77 to a final concentration of 0.02-0.05%.
-
Floral Dip: Invert the flowering Arabidopsis plants and dip the inflorescences into the Agrobacterium suspension for a few seconds.
-
Co-cultivation: Place the dipped plants in a low-light, high-humidity environment for 16-24 hours.
-
Plant Growth and Seed Collection: Return the plants to normal growth conditions and allow them to set seed.
-
Selection of Transformants: Harvest the seeds and select for transformants by germinating them on a selective medium (e.g., containing kanamycin (B1662678) or hygromycin).[20][21][22][23][24]
C. Microalgae Transformation (Electroporation)
Materials:
-
Microalgae culture (e.g., Chlamydomonas reinhardtii)
-
Electroporation buffer
-
Linearized this compound expression plasmid
-
Electroporator and cuvettes
-
Selective growth medium
Protocol:
-
Prepare Microalgae Cells: Grow the microalgae culture to the mid-log phase. Harvest and wash the cells with electroporation buffer.
-
Electroporation: Resuspend the cells in electroporation buffer, add the linearized plasmid DNA, and transfer to an electroporation cuvette. Apply an electric pulse using the electroporator.
-
Recovery: Transfer the cells to a non-selective liquid medium and allow them to recover for 12-24 hours.
-
Selection: Plate the cells on a selective agar medium and incubate under appropriate light and temperature conditions until colonies appear.[25][26][27][28]
Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)
Objective: To quantify the expression level of the integrated this compound transgene.
Materials:
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase
-
qRT-PCR master mix (containing SYBR Green or a probe)
-
Primers for the this compound gene and a reference gene
-
qRT-PCR instrument
Protocol:
-
RNA Extraction: Extract total RNA from the transformed and wild-type control organisms using an appropriate RNA extraction kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the RNA template using a reverse transcriptase.
-
qRT-PCR: Set up the qRT-PCR reaction with the cDNA, primers for the this compound and reference genes, and the qRT-PCR master mix.
-
Data Analysis: Analyze the amplification data to determine the relative expression of the this compound gene in the transformants compared to the control, normalized to the expression of the reference gene.[29][30][31][32][33]
Lipid Extraction and Analysis
Objective: To extract and quantify the total lipid content and fatty acid composition of the engineered organism.
Materials:
-
Lyophilized biomass of the engineered and control organisms
-
Internal standard (e.g., heptadecanoic acid, C17:0)
-
Sodium methoxide (B1231860) in methanol (for transesterification)
-
Gas chromatograph-mass spectrometer (GC-MS)
Protocol:
-
Lipid Extraction (Modified Folch Method): a. Homogenize a known amount of lyophilized biomass in a chloroform:methanol (2:1, v/v) mixture. b. Add the internal standard. c. Agitate the mixture and then centrifuge to separate the phases. d. Collect the lower chloroform phase containing the lipids. e. Evaporate the solvent under a stream of nitrogen.[6][7][34][35][36]
-
Transesterification to Fatty Acid Methyl Esters (FAMEs): a. Add a known volume of sodium methoxide in methanol to the dried lipid extract. b. Heat the mixture at 50-60°C for 15-30 minutes. c. Cool the reaction and add hexane to extract the FAMEs.
-
GC-MS Analysis: a. Inject an aliquot of the hexane layer containing the FAMEs into the GC-MS. b. Separate the FAMEs on a suitable capillary column. c. Identify the individual fatty acids based on their retention times and mass spectra compared to known standards. d. Quantify the amount of each fatty acid relative to the internal standard.[7][35]
References
- 1. Synergistic mechanisms of DGAT and this compound in shaping triacylglycerol diversity: evolutionary insights and metabolic engineering strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic engineering of lipid catabolism increases microalgal lipid accumulation without compromising growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Overexpression of phospholipid: diacylglycerol acyltransferase in Brassica napus results in changes in lipid metabolism and oil accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Arabidopsis Lipins, PDAT1 Acyltransferase, and SDP1 Triacylglycerol Lipase Synergistically Direct Fatty Acids toward β-Oxidation, Thereby Maintaining Membrane Lipid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol: Streamline cloning of genes into binary vectors in Agrobacterium via the Gateway® TOPO vector system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plasmid Construction Protocol [protocols.io]
- 13. A protocol for construction of gene targeting vectors and generation of homologous recombinant ES cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 15. med.nyu.edu [med.nyu.edu]
- 16. Yeast Transformation - MIT iGEM 2015 - MIT Wiki Service [wikis.mit.edu]
- 17. Protocols · Benchling [benchling.com]
- 18. Yeast transformation [protocols.io]
- 19. Thomas Eng, PhD - Yeast Transformation [sites.google.com]
- 20. mybiosource.com [mybiosource.com]
- 21. intactgenomics.com [intactgenomics.com]
- 22. Simplified Arabidopsis Transformation Protocol – Department of Plant Pathology [plantpath.wisc.edu]
- 23. researchgate.net [researchgate.net]
- 24. daiwavn.com [daiwavn.com]
- 25. bitesizebio.com [bitesizebio.com]
- 26. An efficient protocol for the Agrobacterium-mediated genetic transformation of microalga Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. encyclopedia.pub [encyclopedia.pub]
- 28. Gene Delivery Technologies with Applications in Microalgal Genetic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 29. lifesciences.danaher.com [lifesciences.danaher.com]
- 30. Mechanisms and Measurement of Changes in Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 31. news-medical.net [news-medical.net]
- 32. Analysis of Gene Expression in Transgenic Plants | Springer Nature Experiments [experiments.springernature.com]
- 33. bio.libretexts.org [bio.libretexts.org]
- 34. Lipid Profiling Extraction Method for Yeast - Kansas Lipidomics Research Center [k-state.edu]
- 35. researchgate.net [researchgate.net]
- 36. en.bio-protocol.org [en.bio-protocol.org]
Application Notes and Protocols: Yeast as a Model System for Studying Plant PDAT
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yeast, particularly Saccharomyces cerevisiae, serves as a powerful and efficient eukaryotic model organism for studying a wide range of biological processes conserved in higher organisms, including plants.[1][2][3] Its genetic tractability, rapid growth, and well-characterized genome make it an ideal system for the heterologous expression and functional characterization of plant proteins.[2][4][5] This is particularly advantageous for studying enzymes involved in lipid metabolism, such as Phospholipid:Diacylglycerol Acyltransferase (PDAT). This compound is a key enzyme in the acyl-CoA-independent pathway of triacylglycerol (TAG) synthesis, where it transfers an acyl group from a phospholipid to a diacylglycerol (DAG).[6] Understanding plant this compound is crucial for applications in nutritional enhancement of crops and biofuel production.[6] Yeast provides a simplified cellular context, lacking the complex multi-tissue organization of plants, which facilitates the dissection of specific enzyme functions and metabolic pathways.[1]
Application Note 1: Heterologous Expression of Plant this compound in Yeast
The expression of plant genes in yeast is a cornerstone technique for functional analysis.[5] This process involves isolating the plant gene of interest, cloning it into a yeast expression vector, and transforming the vector into a suitable yeast strain.[4][7][8] Yeast shuttle vectors are commonly used, as they can replicate in both E. coli (for plasmid amplification) and yeast.[4][7] Selection of transformed yeast is typically achieved using auxotrophic markers, where the expression vector carries a gene (e.g., URA3) that complements a mutation in the host yeast's genome, allowing it to grow on a selective medium lacking a specific nutrient (e.g., uracil).[9]
Experimental Workflow: Heterologous Expression
Caption: Workflow for expressing plant this compound in yeast.
Protocol 1: High-Efficiency Yeast Transformation
This protocol is a generalized method for introducing a yeast expression vector containing the plant this compound gene into S. cerevisiae.
Materials:
-
S. cerevisiae strain (e.g., BY4741)
-
YPD medium (1% yeast extract, 2% peptone, 2% glucose)
-
Sterile water
-
100 mM Lithium Acetate (LiAc)
-
Single-stranded carrier DNA (e.g., from salmon testes), 10 mg/mL[9]
-
Plasmid DNA (yeast vector with this compound insert), 0.1-1.0 µg
-
50% (w/v) Polyethylene Glycol (PEG 3350)[10]
-
Selective synthetic complete (SC) dropout medium plates (e.g., SC-Ura)
-
Sterile microcentrifuge tubes and centrifuge
Procedure:
-
Prepare Yeast Culture: Inoculate 5-10 mL of YPD medium with the desired yeast strain and grow overnight at 30°C with shaking.[11] The next day, dilute the culture into 50 mL of fresh YPD to an optical density (OD₆₀₀) of ~0.2 and grow until the OD₆₀₀ reaches 0.6-1.0 (logarithmic growth phase).[12]
-
Harvest and Wash Cells: Centrifuge the culture at 3,000 x g for 5 minutes.[11] Discard the supernatant, resuspend the cell pellet in 25 mL of sterile water, and centrifuge again.[11]
-
Make Cells Competent: Discard the supernatant and resuspend the cell pellet in 1 mL of 100 mM LiAc. Transfer to a microcentrifuge tube, pellet the cells, and remove the supernatant.[11] Resuspend the cells in 100 mM LiAc to a final volume of ~500 µL.
-
Prepare Transformation Mix: In a new microcentrifuge tube, add the following components in order:
-
Transform: Add 100 µL of the competent yeast cell suspension to the transformation mix. Vortex vigorously to resuspend the cells completely.
-
Heat Shock: Incubate the mixture at 42°C for 30-40 minutes.[10]
-
Recover and Plate: Pellet the cells by centrifuging at 13,000 x g for 30 seconds.[10] Remove the supernatant. Resuspend the pellet in 1.0 mL of sterile water.[10] Plate 100-200 µL of the cell suspension onto the appropriate SC selective medium.[10]
-
Incubate: Incubate the plates at 30°C for 2-4 days until transformant colonies appear.[10]
Application Note 2: Functional Characterization of Plant this compound
Once a yeast strain expressing the plant this compound is established, its function can be characterized through in vivo lipid analysis and in vitro enzymatic assays.
In Vivo Analysis: Lipid Profile Alterations
Expressing an active plant this compound in yeast is expected to alter the host's lipid composition, primarily by increasing the flux of fatty acids into TAGs.[6] This can be quantified by extracting total lipids and analyzing the relative amounts of different lipid classes and the fatty acid composition of the TAG fraction.
Table 1: Representative Lipid Profile Changes in Yeast Expressing Plant this compound
| Lipid Class | Wild-Type Yeast (% of Total Lipids) | This compound-Expressing Yeast (% of Total Lipids) | Fold Change |
|---|---|---|---|
| Triacylglycerols (TAG) | 5% | 15% | +3.0 |
| Phosphatidylcholine (PC) | 45% | 40% | -0.89 |
| Phosphatidylethanolamine (PE) | 25% | 23% | -0.92 |
| Sterol Esters (SE) | 7% | 7% | 1.0 |
| Other Phospholipids | 18% | 15% | -0.83 |
Note: Data are hypothetical but representative of expected changes based on this compound function.
Protocol 2: Total Lipid Extraction and Analysis from Yeast
This protocol describes a method for extracting total lipids for analysis by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6][13]
Materials:
-
Yeast culture (Wild-Type and this compound-expressing)
-
Chloroform/Methanol mixture (2:1, v/v)
-
0.9% NaCl solution
-
Glass beads
-
Nitrogen gas stream
-
TLC plates (silica gel)
-
TLC solvent system (e.g., hexane/diethyl ether/acetic acid, 80:20:1, v/v for neutral lipids)
-
Iodine vapor or other visualization agent
Procedure:
-
Cell Harvest: Grow yeast cultures to the late logarithmic phase. Harvest cells from 50 mL of culture by centrifugation at 3,000 x g for 5 minutes.[13]
-
Inactivate Lipases: Resuspend the pellet in 5 mL of pre-heated isopropanol (75°C) and incubate for 15 minutes to inactivate endogenous lipases.[6]
-
Cell Lysis: Pellet the cells, discard the isopropanol, and add 1 mL of chloroform/methanol (2:1) and an equal volume of glass beads. Vortex vigorously for 10 minutes to lyse the cells.
-
Lipid Extraction: Add another 2 mL of chloroform/methanol (2:1) and continue to vortex for 1 hour at room temperature. Centrifuge to pellet the cell debris.
-
Phase Separation: Transfer the supernatant to a new tube. Add 1 mL of 0.9% NaCl, vortex, and centrifuge to separate the phases.
-
Collect and Dry: Carefully collect the lower organic phase containing the lipids. Dry the lipid extract under a stream of nitrogen gas.[6]
-
Analysis:
-
TLC: Resuspend the dried lipids in a small volume of chloroform.[13] Spot the samples on a silica (B1680970) TLC plate and develop it in the appropriate solvent system. Visualize lipid classes (e.g., TAG, phospholipids, sterol esters) by staining with iodine vapor.[14]
-
GC-MS (for Fatty Acid Profile): For fatty acid analysis, the extracted lipids must be transesterified to fatty acid methyl esters (FAMEs).[6] The resulting FAMEs are then extracted and analyzed by GC-MS to determine the relative abundance of different fatty acids.[6]
-
Application Note 3: Dissecting the this compound-Mediated Pathway
Yeast's well-defined genetics allows for the use of knockout strains to dissect the specific contribution of the heterologously expressed plant this compound. Yeast has its own enzymes for TAG synthesis, including the acyl-CoA dependent DGAT (encoded by DGA1) and the acyl-CoA independent this compound (encoded by LRO1).[14] Expressing a plant this compound in a yeast strain where the endogenous LRO1 and/or DGA1 genes have been deleted can clarify the plant enzyme's specific activity and substrate preferences without interference from host enzymes.
Signaling Pathway: Acyl-CoA Independent TAG Synthesis
Caption: this compound-catalyzed reaction in TAG synthesis.
Protocol 3: In Vitro this compound Activity Assay
This assay measures the enzymatic activity of plant this compound from isolated yeast microsomes.
Materials:
-
Yeast cells expressing plant this compound
-
Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 5% glycerol, 1 mM DTT, protease inhibitors)
-
Microsome Storage Buffer (Lysis buffer with 20% glycerol)
-
Substrates: Radiolabeled [¹⁴C]phosphatidylcholine, Diacylglycerol (DAG)
-
Assay Buffer (100 mM HEPES-KOH pH 7.2, 5 mM MgCl₂)
-
Scintillation fluid and counter
Procedure:
-
Microsome Preparation:
-
Grow a 250 mL yeast culture to the logarithmic phase. Harvest cells by centrifugation.
-
Resuspend the pellet in 5 mL of Lysis Buffer.
-
Lyse the cells using a bead beater or French press.
-
Perform a low-speed centrifugation (1,000 x g for 10 min) to remove cell debris.
-
Perform a high-speed centrifugation (10,000 x g for 20 min) to remove mitochondria.
-
Perform an ultracentrifugation step (100,000 x g for 1 hour) to pellet the microsomes.
-
Resuspend the microsomal pellet in Microsome Storage Buffer. Determine protein concentration (e.g., Bradford assay) and store at -80°C.
-
-
Enzyme Assay:
-
Prepare the reaction mixture in a microfuge tube: 50 µg of microsomal protein, Assay Buffer, and substrates (e.g., 50 µM [¹⁴C]PC and 100 µM DAG).
-
Initiate the reaction by adding the microsomes. Incubate at 30°C for 15-30 minutes.
-
Stop the reaction by adding 1 mL of chloroform/methanol (2:1).
-
Extract the lipids as described in Protocol 2.
-
Separate the lipids by TLC.
-
Scrape the silica corresponding to the TAG band into a scintillation vial.
-
Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter to determine enzyme activity.
-
Table 2: Representative Kinetic Parameters for Plant this compound
| Substrate | K_m (µM) | V_max (pmol/min/mg protein) |
|---|---|---|
| Phosphatidylcholine | 45 | 850 |
| Diacylglycerol | 80 | 920 |
Note: Data are hypothetical and serve as an example for presenting kinetic results.
Conclusion and Limitations
Yeast is an invaluable model system for the initial characterization of plant this compound enzymes, offering clear advantages in speed, cost, and genetic manipulation.[1][2] It allows for robust functional complementation assays, detailed lipidomic analysis, and straightforward protein purification for in vitro studies. However, researchers must be aware of the limitations. Yeast is a single-celled organism, and its cellular environment, including membrane composition and post-translational modifications, may differ from that of a plant cell.[1] Therefore, findings from yeast should ideally be validated in a plant-based system to confirm their physiological relevance.
References
- 1. Model organisms: yeast - What have we learnt from yeast? [yourgenome.org]
- 2. quora.com [quora.com]
- 3. urncst.com [urncst.com]
- 4. Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Yeast Heterologous Expression Systems Study Plant Membrane Proteins | Encyclopedia MDPI [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Yeast Transformation - MIT iGEM 2015 - MIT Wiki Service [wikis.mit.edu]
- 11. med.nyu.edu [med.nyu.edu]
- 12. Yeast transformation [protocols.io]
- 13. Yeast Lipid Extraction and Analysis by HPTLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Determining the Subcellular Localization of Phospholipid:diacylglycerol Acyltransferase (PDAT): Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phospholipid:diacylglycerol acyltransferase (PDAT) is a key enzyme in the acyl-CoA-independent pathway of triacylglycerol (TAG) synthesis. It catalyzes the transfer of an acyl group from a phospholipid to diacylglycerol (DAG), forming TAG. The subcellular localization of this compound is critical to its function in lipid metabolism, cellular energy storage, and lipid homeostasis. Accurate determination of its localization is essential for understanding its role in physiological and pathological processes, including metabolic diseases and cancer, and for the development of targeted therapeutics.
This document provides detailed application notes and protocols for three primary methods used to determine the subcellular localization of this compound:
-
Subcellular Fractionation followed by Western Blotting: A biochemical approach to physically separate cellular compartments and quantify protein distribution.
-
Immunofluorescence (IF) Microscopy: An imaging technique to visualize the location of endogenous this compound in fixed cells.
-
Fluorescent Protein (FP) Tagging: A method for live-cell imaging of this compound by expressing it as a fusion protein with a fluorescent tag, such as Green Fluorescent Protein (GFP).
Data Presentation: Comparison of Methods
The choice of method for determining this compound subcellular localization depends on the specific research question, available resources, and the desired level of spatial resolution and quantitative data. Each method has distinct advantages and limitations.
| Method | Principle | Advantages | Limitations | Typical Quantitative Output |
| Subcellular Fractionation & Western Blot | Differential centrifugation to separate organelles based on size and density, followed by immunoblotting to detect this compound. | - Provides quantitative data on the relative abundance of this compound in different cellular fractions.- Allows for the analysis of endogenous protein without overexpression artifacts. | - Potential for cross-contamination between fractions.- Loss of spatial resolution within organelles.- Can be time-consuming and labor-intensive. | - Percentage of total this compound protein in each subcellular fraction (e.g., lipid droplets, endoplasmic reticulum, mitochondria, cytosol). |
| Immunofluorescence (IF) Microscopy | Uses specific antibodies to label endogenous this compound in fixed and permeabilized cells, which is then visualized with fluorescently labeled secondary antibodies. | - High spatial resolution, allowing for visualization within specific organelles.- Can be used to study the co-localization of this compound with other proteins.- Applicable to a wide range of cell and tissue types. | - Fixation and permeabilization can introduce artifacts.- Antibody specificity is crucial and requires thorough validation.- Quantification can be challenging due to variations in staining intensity and background. | - Fluorescence intensity profiles across different cellular regions.- Co-localization coefficients (e.g., Pearson's correlation coefficient) with organelle markers. |
| Fluorescent Protein (FP) Tagging | This compound is genetically fused to a fluorescent protein (e.g., GFP) and expressed in cells, allowing for visualization in living cells. | - Enables live-cell imaging to study the dynamics of this compound localization in real-time.- High signal-to-noise ratio.- Can be used for sophisticated imaging techniques like FRAP and FRET. | - Potential for artifacts due to overexpression and the fusion tag altering protein function or localization.- Requires genetic modification of the cells. | - Real-time tracking of this compound movement between organelles.- Quantification of fluorescence intensity in different cellular compartments over time. |
Experimental Protocols
Subcellular Fractionation and Western Blotting for this compound Localization
This protocol describes the isolation of subcellular fractions, with a focus on lipid droplets and the endoplasmic reticulum (ER), followed by the detection of this compound by Western blotting.
Materials:
-
Cell culture reagents
-
Phosphate-buffered saline (PBS), ice-cold
-
Fractionation buffer (e.g., 250 mM sucrose, 10 mM HEPES-KOH pH 7.4, 1 mM EDTA, with protease inhibitors)
-
Dounce homogenizer
-
Centrifuge and ultracentrifuge
-
Bradford assay reagents for protein quantification
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against this compound
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Organelle-specific marker antibodies (e.g., for lipid droplets: Perilipin; for ER: Calnexin)
Protocol:
-
Cell Culture and Harvest:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into ice-cold PBS and pellet by centrifugation at 500 x g for 5 minutes at 4°C.
-
-
Cell Lysis and Homogenization:
-
Resuspend the cell pellet in 1 mL of ice-cold fractionation buffer.
-
Incubate on ice for 20 minutes.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes).
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Collect the supernatant (post-nuclear supernatant, PNS).
-
Centrifuge the PNS at 10,000 x g for 15 minutes at 4°C to pellet mitochondria.
-
Collect the supernatant.
-
Centrifuge the resulting supernatant at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction (containing the ER).
-
The supernatant is the cytosolic fraction.
-
The lipid droplet fraction will float on top of the supernatant after the 100,000 x g spin and can be carefully collected.
-
-
Protein Quantification:
-
Resuspend the pellets (microsomes) and the collected lipid droplet fraction in a suitable buffer.
-
Determine the protein concentration of each fraction (cytosol, microsomes, lipid droplets, etc.) using a Bradford assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PDAT antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Probe separate blots with antibodies against organelle markers to assess the purity of the fractions.
-
Immunofluorescence (IF) Staining of Endogenous this compound
This protocol details the visualization of endogenous this compound in adherent mammalian cells.
Materials:
-
Cells grown on sterile glass coverslips
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBST)
-
Primary antibody against this compound
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Lipid droplet stain (e.g., BODIPY 493/503)
-
Antifade mounting medium
Protocol:
-
Cell Seeding:
-
Seed cells on sterile glass coverslips in a culture dish and grow to 50-70% confluency.
-
-
Fixation:
-
Permeabilization:
-
Blocking:
-
Incubate the cells with blocking solution for 1 hour at room temperature to block non-specific antibody binding.[3]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-PDAT antibody in the blocking solution.
-
Incubate the coverslips with the primary antibody solution in a humidified chamber for 1 hour at room temperature or overnight at 4°C.[1]
-
-
Washing:
-
Wash the cells three times with PBST for 5 minutes each.
-
-
Secondary Antibody and Counterstaining Incubation:
-
Dilute the fluorophore-conjugated secondary antibody and any counterstains (e.g., DAPI, BODIPY) in the blocking solution.
-
Incubate the coverslips with this solution for 1 hour at room temperature, protected from light.[1]
-
-
Final Washes and Mounting:
-
Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Briefly rinse with distilled water.
-
Mount the coverslips onto microscope slides using antifade mounting medium.[1]
-
Seal the edges with nail polish and let it dry.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets.
-
Fluorescent Protein (FP) Tagging for Live-Cell Imaging of this compound
This protocol provides a general workflow for creating a this compound-GFP fusion construct and expressing it in mammalian cells for live imaging.
Materials:
-
This compound cDNA
-
Expression vector with a GFP tag (e.g., pEGFP-N1 or pEGFP-C1)
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli for cloning
-
Plasmid purification kit
-
Mammalian cell line and culture reagents
-
Transfection reagent
-
Fluorescence microscope equipped for live-cell imaging
Protocol:
-
Cloning Strategy and Plasmid Construction:
-
Design PCR primers to amplify the this compound cDNA with appropriate restriction sites for cloning into the GFP vector. The stop codon of this compound should be removed if creating a C-terminal GFP fusion.
-
Perform PCR to amplify the this compound insert.
-
Digest the PCR product and the GFP vector with the chosen restriction enzymes.
-
Ligate the this compound insert into the digested vector using T4 DNA ligase.[4]
-
Transform the ligation product into competent E. coli.
-
Select positive clones and purify the plasmid DNA.
-
Verify the correct insertion and reading frame by DNA sequencing.
-
-
Transfection of Mammalian Cells:
-
Seed mammalian cells in a glass-bottom dish suitable for live-cell imaging.
-
Transfect the cells with the this compound-GFP plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Expression and Imaging:
-
Allow the cells to express the this compound-GFP fusion protein for 24-48 hours.
-
Replace the culture medium with imaging medium.
-
Visualize the subcellular localization of this compound-GFP in living cells using a fluorescence or confocal microscope.
-
Co-transfect with markers for other organelles (e.g., an ER-mCherry marker) for co-localization studies.
-
Visualizations
Experimental Workflow for Determining this compound Subcellular Localization
References
- 1. Subcellular Distribution and Dynamics of Active Proteasome Complexes Unraveled by a Workflow Combining in Vivo Complex Cross-Linking and Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cloning vectors for the expression of green fluorescent protein fusion proteins in transgenic plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Use of Fluorescent Fusion Proteins in Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: Phospholipid:diacylglycerol acyltransferase (PDAT) Enzyme Kinetics Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phospholipid:diacylglycerol acyltransferase (PDAT) is a pivotal enzyme in the acyl-CoA-independent pathway of triacylglycerol (TAG) biosynthesis.[1] It catalyzes the transfer of an acyl group from a phospholipid to diacylglycerol (DAG), yielding TAG and a lysophospholipid.[1] This enzymatic activity is crucial for energy storage, lipid homeostasis, and stress responses in organisms like yeast and plants.[2] Understanding the kinetic properties of this compound is essential for elucidating its regulatory mechanisms and for developing modulators of lipid metabolism for agricultural, biotechnological, or therapeutic purposes.[1][3] These application notes provide a detailed protocol for a fluorescence-based this compound enzyme kinetics assay, methods for data analysis to determine key kinetic parameters (Kₘ and Vₘₐₓ), and troubleshooting guidance.
Signaling Pathway Context of this compound
This compound functions within a complex network of lipid metabolism. Its activity can be influenced by various upstream signals, such as abiotic stress or hormonal cues, which can lead to transcriptional and post-translational regulation of the enzyme. The products of the this compound-catalyzed reaction, TAG and lysophospholipids, have significant downstream effects, including the formation of lipid droplets for energy storage and involvement in further signaling cascades.
Caption: Simplified signaling pathway of this compound regulation and function.
Principle of the Assay
Two primary methods for in vitro this compound kinetics analysis are a traditional radioactive assay and a more modern, safer fluorescence-based assay.[2] This document focuses on the fluorescence-based method, which utilizes a diacylglycerol substrate labeled with a fluorophore, such as nitrobenzoxadiazole (NBD-DAG). The enzymatic reaction transfers an acyl group from a phospholipid to NBD-DAG, producing a fluorescent triacylglycerol (NBD-TAG). The product is then separated from the substrate using thin-layer chromatography (TLC) and quantified by measuring its fluorescence intensity.
Experimental Workflow
The general workflow for determining this compound kinetic parameters involves several key stages, from preparation of the enzyme and substrates to the final analysis of kinetic data.
Caption: General experimental workflow for this compound enzyme kinetics analysis.
Detailed Protocol: Fluorescence-Based this compound Kinetics Assay
This protocol is adapted for measuring this compound activity using NBD-DAG as a fluorescent substrate.[2]
Materials and Reagents
-
Enzyme Source: Microsomal fractions isolated from yeast or plant tissues expressing this compound.
-
Substrates:
-
1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other suitable phospholipid.
-
1,2-Dioleoyl-sn-glycero-3-[N-(7-nitro-2-1,3-benzoxadiazol-4-yl)amino] (NBD-DAG).
-
-
Reaction Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.2).
-
Solvents: Diethyl ether, Chloroform (B151607), Methanol.
-
TLC Plate: Silica (B1680970) gel 60 Å plates.
-
TLC Developing Solvent: Hexane:Diethyl ether:Acetic acid (80:20:1, v/v/v).
-
Equipment:
-
Nitrogen gas stream evaporator.
-
Water bath or incubator (30°C).
-
Vortex mixer.
-
Centrifuge.
-
Fluorescence scanner or UV transilluminator.
-
Image analysis software (e.g., ImageJ).
-
Experimental Procedure
1. Preparation of Enzyme and Substrates
-
Enzyme Preparation: Isolate microsomal fractions from the chosen source (e.g., yeast, plant seeds). Determine the total protein concentration using a standard method like the Bradford assay. Store aliquots at -80°C until use.[2]
-
Substrate Preparation: Prepare stock solutions of the phospholipid (e.g., 10 mM) and NBD-DAG (e.g., 1 mM) in diethyl ether. Store under inert gas at -20°C to prevent oxidation.[1]
2. Enzyme Assay
-
In a series of glass tubes, add the desired concentrations of NBD-DAG and the phospholipid from the stock solutions. For kinetic analysis, keep the phospholipid concentration constant and saturate while varying the NBD-DAG concentration across a range (e.g., 10-200 µM).
-
Evaporate the diethyl ether solvent under a gentle stream of nitrogen gas.[2]
-
Add a defined amount of the enzyme preparation (e.g., 50-100 µg of microsomal protein) to each tube.
-
Pre-warm the reaction buffer to 30°C.
-
Initiate the reaction by adding 100 µL of the pre-warmed reaction buffer to each tube.[2]
-
Immediately vortex the mixture thoroughly to ensure proper mixing and solubilization of substrates.[1][2]
-
Incubate the reactions at 30°C for a fixed time point within the predetermined linear range of the reaction (e.g., 20 minutes). This range should be determined in preliminary experiments by stopping the reaction at various time points (e.g., 5, 10, 20, 30, 60 min) and ensuring less than 15% of the substrate is consumed.[1][4]
3. Reaction Termination and Lipid Extraction
-
Stop the reaction by adding 375 µL of chloroform:methanol (1:2, v/v).[2]
-
Add 125 µL of chloroform and 125 µL of water to induce phase separation.[2]
-
Vortex the tubes thoroughly and then centrifuge at low speed (e.g., 1000 x g) for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids, and transfer it to a new tube.
-
Dry the extracted lipids under a nitrogen stream.
4. Product Quantification
-
Resuspend the dried lipid extract in a small volume of chloroform (e.g., 20-30 µL).
-
Spot the entire sample onto a silica TLC plate.
-
Develop the plate in a chamber pre-equilibrated with the TLC developing solvent until the solvent front is near the top.
-
Air-dry the plate.
-
Visualize the separated fluorescent lipids (NBD-DAG and NBD-TAG) using a fluorescence scanner or a UV transilluminator.
-
Quantify the fluorescence intensity of the NBD-TAG spot using image analysis software. A standard curve with known amounts of NBD-TAG should be used for accurate quantification.
Data Analysis and Presentation
Calculating Kinetic Parameters
-
Determine Initial Velocity (v): For each substrate concentration, calculate the initial velocity of the reaction. This is expressed as the amount of product (NBD-TAG) formed per unit time per amount of enzyme (e.g., nmol/min/mg protein).[1]
-
Michaelis-Menten Plot: Plot the initial velocity (v) on the y-axis against the substrate concentration ([S]) on the x-axis.
-
Determine Kₘ and Vₘₐₓ: Fit the data to the Michaelis-Menten equation (v = Vₘₐₓ * [S] / (Kₘ + [S])) using a non-linear regression analysis software (e.g., GraphPad Prism).[3][5]
-
Vₘₐₓ (Maximum Velocity): The maximum rate of the reaction at saturating substrate concentrations.
-
Kₘ (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vₘₐₓ. It is an indicator of the enzyme's affinity for the substrate.
-
Alternatively, a Lineweaver-Burk plot (a double reciprocal plot of 1/v vs. 1/[S]) can be used to linearize the data and determine Kₘ and Vₘₐₓ from the x- and y-intercepts, though non-linear regression is generally preferred for accuracy.[6]
Data Presentation
Summarize the quantitative data from the kinetic experiments in a clear, tabular format.
Table 1: Representative Initial Velocity Data for this compound at Varying NBD-DAG Concentrations
| Substrate [NBD-DAG] (µM) | Initial Velocity (nmol/min/mg protein) |
| 10 | 15.8 |
| 25 | 31.5 |
| 50 | 47.2 |
| 100 | 63.0 |
| 150 | 70.1 |
| 200 | 73.5 |
| (Note: The data presented are hypothetical and for illustrative purposes only).[1] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Enzyme Activity | 1. Inactive enzyme due to improper storage/handling. 2. Substrate degradation (oxidation). 3. Incorrect buffer pH or composition. 4. Substrate insolubility. | 1. Ensure the enzyme is stored correctly and kept on ice during handling. 2. Store lipid substrates under inert gas at the recommended temperature. 3. Verify the pH and composition of the assay buffer. 4. Ensure thorough vortexing after adding the reaction buffer to create properly solubilized substrate micelles.[1] |
| High Background Signal | 1. Contaminating fluorescent compounds. 2. Non-enzymatic reaction. 3. Presence of contaminating acyltransferases in the enzyme prep. | 1. Run a control reaction without the enzyme to measure background signal and subtract it from experimental values. 2. Include a no-enzyme control to assess the rate of any non-enzymatic reaction. 3. Further purify the this compound enzyme preparation.[1] |
| Poor Reproducibility | 1. Inconsistent substrate preparation. 2. Pipetting errors with viscous lipid solutions. 3. Temperature fluctuations during incubation. | 1. Standardize the protocol for substrate preparation and evaporation. 2. Use calibrated positive displacement pipettes or reverse pipetting techniques for viscous liquids. 3. Use a calibrated water bath or incubator and ensure consistent temperature across all experiments.[1][7] |
| Non-linear Progress Curves | 1. Substrate depletion. 2. Product inhibition. 3. Enzyme instability over time. | 1. Use a lower enzyme concentration or higher initial substrate concentration. Ensure <15% of the substrate is consumed. 2. Measure only the initial velocity where product concentration is minimal. 3. Perform a control incubation of the enzyme without substrate to check for time-dependent inactivation.[1][4] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Enzyme Kinetics and the Michaelis-Menten Equation: Key Concepts for the DAT — King of the Curve [kingofthecurve.org]
- 6. youtube.com [youtube.com]
- 7. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
Application Notes and Protocols for Transient Expression Assays in PDAT Functional Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phospholipid:diacylglycerol acyltransferase (PDAT) is a pivotal enzyme in the acyl-CoA-independent pathway of triacylglycerol (TAG) biosynthesis. Unlike the canonical Kennedy pathway that utilizes acyl-CoA, this compound transfers an acyl group from a phospholipid, such as phosphatidylcholine (PC), to diacylglycerol (DAG) to synthesize TAG.[1][2] This enzymatic activity is crucial for lipid storage, membrane lipid remodeling, and cellular stress responses in organisms like plants and yeast.[3] The functional characterization of this compound is essential for applications in biotechnology, agriculture, and for identifying potential therapeutic targets in metabolic diseases.
Transient expression assays, particularly in Nicotiana benthamiana, offer a rapid and efficient platform for the functional analysis of genes like this compound.[4][5] This system allows for the overexpression of a target gene to study its impact on cellular metabolism, enzyme kinetics, and substrate specificity within a few days, bypassing the lengthy process of creating stable transgenic lines.[5][6]
These application notes provide detailed protocols for the transient expression of this compound in N. benthamiana, subsequent enzyme activity assays, and methods for quantitative lipid analysis.
Signaling Pathways and Experimental Workflows
To understand the functional context of this compound, it is essential to visualize its position within the broader lipid metabolic network.
Caption: Overview of Triacylglycerol Synthesis Pathways.
The following diagram outlines the general workflow for the functional characterization of this compound using a transient expression system.
Caption: Experimental Workflow for this compound Functional Characterization.
Experimental Protocols
Protocol 1: Transient Expression of this compound in Nicotiana benthamiana via Agroinfiltration
This protocol describes the transient expression of a gene of interest in N. benthamiana leaves.
Materials:
-
Agrobacterium tumefaciens strain (e.g., GV3101) harboring the this compound expression construct
-
N. benthamiana plants (4-6 weeks old)
-
LB medium with appropriate antibiotics
-
Infiltration buffer: 10 mM MES (pH 5.6), 10 mM MgCl₂, 150 µM acetosyringone
-
Syringes (1 mL, needless)
Procedure:
-
Prepare Agrobacterium Culture:
-
Inoculate 10 mL of LB medium containing the appropriate antibiotics with a single colony of A. tumefaciens carrying the this compound expression vector.
-
Incubate at 28°C with shaking (200 rpm) overnight.
-
The next day, use the overnight culture to inoculate a larger volume of LB with antibiotics and grow to an OD₆₀₀ of 0.8-1.0.
-
-
Prepare Infiltration Suspension:
-
Pellet the bacterial cells by centrifugation at 4,000 x g for 10 minutes at room temperature.
-
Resuspend the pellet in infiltration buffer to a final OD₆₀₀ of 0.5-1.0.
-
Incubate the bacterial suspension at room temperature for 2-3 hours without shaking to allow for the induction of virulence genes by acetosyringone.
-
-
Agroinfiltration:
-
Gently press the tip of the needless syringe against the abaxial (lower) side of a young, fully expanded N. benthamiana leaf.
-
Slowly and steadily inject the bacterial suspension into the leaf until the infiltrated area is visibly saturated.
-
Infiltrate several leaves per plant to ensure sufficient material for subsequent analyses.
-
-
Plant Incubation:
-
Return the infiltrated plants to their growth chamber and maintain under standard growth conditions (e.g., 16-hour light/8-hour dark photoperiod at 22-25°C).
-
Allow for transient expression to occur over 3-5 days.
-
Protocol 2: Isolation of Microsomal Fractions from N. benthamiana Leaves
This protocol is for the preparation of an enzyme source for in vitro this compound activity assays.[7]
Materials:
-
Infiltrated N. benthamiana leaf tissue
-
Extraction buffer: 50 mM HEPES-KOH (pH 7.5), 10% (v/v) glycerol, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 1x protease inhibitor cocktail
-
Homogenizer or mortar and pestle
-
Miracloth
-
Ultracentrifuge
Procedure:
-
Harvest the infiltrated leaf areas and immediately place them in liquid nitrogen to flash-freeze.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Homogenize the powder in ice-cold extraction buffer (approximately 3 mL of buffer per gram of tissue).
-
Filter the homogenate through two layers of Miracloth to remove cell debris.
-
Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet chloroplasts and mitochondria.
-
Carefully transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal membranes.
-
Discard the supernatant and resuspend the microsomal pellet in a minimal volume of extraction buffer.
-
Determine the protein concentration of the microsomal fraction using a standard protein assay (e.g., Bradford assay).
Protocol 3: In Vitro this compound Activity Assay (Fluorescence-Based)
This protocol provides a non-radioactive method for measuring this compound activity.[3][8][9]
Materials:
-
Microsomal fraction containing this compound
-
Fluorescently labeled diacylglycerol (e.g., NBD-DAG)
-
Phospholipid acyl donor (e.g., phosphatidylcholine)
-
Reaction buffer: 50 mM potassium phosphate (B84403) (pH 7.2)
-
Solvents for lipid extraction: chloroform (B151607), methanol
-
TLC plates (silica gel 60)
-
TLC developing solvent: hexane:diethyl ether:acetic acid (70:30:1, v/v/v)
-
Fluorescence imager
Procedure:
-
Reaction Setup:
-
In a glass tube, add the desired amounts of NBD-DAG and phosphatidylcholine from stock solutions.
-
Evaporate the solvent under a stream of nitrogen.
-
Add a defined amount of the microsomal protein (e.g., 50-100 µg).
-
-
Enzyme Reaction:
-
Initiate the reaction by adding 100 µL of pre-warmed reaction buffer.
-
Vortex the mixture and incubate at 30°C for a predetermined time within the linear range of the reaction (e.g., 30 minutes).
-
-
Lipid Extraction:
-
Stop the reaction by adding 375 µL of chloroform:methanol (1:2, v/v).
-
Add 125 µL of chloroform and 125 µL of water, vortex thoroughly, and centrifuge to separate the phases.
-
Carefully collect the lower organic phase.
-
-
Product Analysis:
-
Spot the extracted lipids onto a TLC plate alongside a TAG standard.
-
Develop the plate in the TLC developing solvent.
-
Visualize the fluorescent NBD-TAG product using a fluorescence imager.
-
Quantify the fluorescence intensity of the NBD-TAG spot to determine enzyme activity.
-
Protocol 4: Quantitative Lipid Analysis by LC-MS/MS
This protocol outlines the general steps for analyzing changes in the lipid profile of this compound-expressing tissue.
Materials:
-
Freeze-dried infiltrated leaf tissue
-
Lipid extraction solvent (e.g., chloroform:methanol, 2:1, v/v) with internal standards
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Lipid Extraction:
-
Homogenize the freeze-dried leaf tissue.
-
Extract total lipids using a suitable solvent system containing a mixture of internal standards for different lipid classes.
-
-
Sample Preparation:
-
Dry the lipid extract under nitrogen and resuspend in an appropriate solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Separate the different lipid species using a suitable chromatography method (e.g., reverse-phase or hydrophilic interaction liquid chromatography).
-
Detect and quantify the lipid species based on their mass-to-charge ratio and fragmentation patterns.
-
-
Data Analysis:
-
Process the raw data to identify and quantify the different lipid molecules.
-
Normalize the data to the internal standards and the initial sample weight.
-
Compare the lipid profiles of this compound-expressing tissues to control tissues (e.g., infiltrated with an empty vector).
-
Data Presentation
The functional characterization of this compound often involves quantifying its activity with different substrates and its effect on the overall lipid composition. The following tables provide examples of how such data can be presented.
Table 1: Substrate Specificity of a Putative this compound Enzyme
| Acyl Donor (Phospholipid) | Acyl Acceptor (Diacylglycerol) | Relative this compound Activity (%) |
| Phosphatidylcholine (PC) | 1,2-dioleoyl-sn-glycerol | 100 ± 8 |
| Phosphatidylethanolamine (PE) | 1,2-dioleoyl-sn-glycerol | 75 ± 6 |
| Phosphatidylglycerol (PG) | 1,2-dioleoyl-sn-glycerol | 20 ± 3 |
| Phosphatidylserine (PS) | 1,2-dioleoyl-sn-glycerol | 15 ± 2 |
| Phosphatidylcholine (PC) | 1,2-dipalmitoyl-sn-glycerol | 85 ± 7 |
| Phosphatidylcholine (PC) | 1-palmitoyl-2-oleoyl-sn-glycerol | 110 ± 9 |
Data are presented as mean ± standard deviation from three independent experiments and are relative to the activity with PC and 1,2-dioleoyl-sn-glycerol.
Table 2: Changes in Lipid Composition in N. benthamiana Leaves Transiently Overexpressing this compound
| Lipid Class | Control (Empty Vector) (mol%) | This compound Overexpression (mol%) | Fold Change |
| Triacylglycerol (TAG) | 1.5 ± 0.2 | 6.8 ± 0.7 | 4.5 |
| Diacylglycerol (DAG) | 2.1 ± 0.3 | 1.8 ± 0.2 | 0.86 |
| Phosphatidylcholine (PC) | 35.2 ± 2.5 | 30.1 ± 2.1 | 0.85 |
| Phosphatidylethanolamine (PE) | 25.8 ± 1.9 | 24.5 ± 1.8 | 0.95 |
| Lysophosphatidylcholine (LysoPC) | 0.5 ± 0.1 | 1.2 ± 0.2 | 2.4 |
Data represent the molar percentage of each lipid class relative to the total lipids measured and are presented as mean ± standard deviation from five biological replicates.
High-Throughput Screening for this compound Inhibitors
For drug development purposes, a high-throughput screening (HTS) assay can be adapted from the fluorescence-based activity assay.
Caption: High-Throughput Screening Workflow for this compound Inhibitors.
Table 3: IC₅₀ Values of Potential this compound Inhibitors
| Compound | IC₅₀ (µM) |
| Inhibitor A | 5.2 ± 0.4 |
| Inhibitor B | 12.8 ± 1.1 |
| Inhibitor C | > 100 |
IC₅₀ values were determined from dose-response curves using a fluorescence-based assay.
By utilizing these detailed protocols and application notes, researchers can effectively employ transient expression assays for the comprehensive functional characterization of this compound, paving the way for advancements in biotechnology and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. aocs.org [aocs.org]
- 3. A Fluorescence‐Based Assay for Quantitative Analysis of Phospholipid:Diacylglycerol Acyltransferase Activity [agris.fao.org]
- 4. Reactome | Triglyceride biosynthesis [reactome.org]
- 5. Metabolic effects of agro-infiltration on N. benthamiana accessions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. inventbiotech.com [inventbiotech.com]
- 8. A Fluorescence‐Based Assay for Quantitative Analysis of Phospholipid:Diacylglycerol Acyltransferase Activity: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
Engineering Triacylglycerol Production: Synthetic Biology Approaches for PDAT Pathway Manipulation
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Triacylglycerols (TAGs) are the primary form of energy storage in eukaryotes and are of significant industrial interest for applications ranging from biofuels to oleochemicals and nutritional supplements. The biosynthesis of TAGs involves multiple enzymatic steps, with the final acylation of diacylglycerol (DAG) being a critical control point. Phospholipid:Diacylglycerol Acyltransferase (PDAT) is a key enzyme in this process, catalyzing the transfer of an acyl group from a phospholipid to DAG, an acyl-CoA-independent mechanism for TAG synthesis. This contrasts with the acyl-CoA-dependent pathway mediated by Diacylglycerol Acyltransferase (DGAT).
Synthetic biology provides a powerful toolkit for rationally engineering cellular metabolism to enhance the production of desired compounds like TAGs. By manipulating this compound pathways, researchers can redirect carbon flux towards lipid accumulation, alter the fatty acid composition of TAGs, and improve the overall productivity of microbial and plant cell factories. These application notes and protocols provide a guide to the principles and methodologies for engineering this compound pathways using synthetic biology approaches.
Key Synthetic Biology Strategies for Engineering this compound Pathways
-
Overexpression of this compound: Increasing the cellular concentration of this compound can directly enhance the rate of TAG synthesis. This is often a primary strategy to boost lipid production. Overexpression of this compound has been shown to increase total fatty acids by 29–47% in yeast.[1]
-
Engineering Precursor Supply: The efficiency of the this compound pathway is dependent on the availability of its substrates, DAG and phospholipids. Metabolic engineering strategies can be employed to increase the intracellular pools of these precursors. This includes:
-
Enhancing Fatty Acid Biosynthesis: Overexpression of key enzymes in the fatty acid synthesis pathway, such as Acetyl-CoA Carboxylase (ACC), can increase the overall carbon flux towards lipids.[1]
-
Increasing Acetyl-CoA Availability: Engineering central carbon metabolism to channel more carbon into acetyl-CoA, the primary building block for fatty acids, is a common strategy. This can be achieved by expressing a cytosolic ATP-citrate lyase or disrupting competing pathways.[2]
-
-
Blocking Competing Pathways: To maximize the carbon flux towards TAGs, it is often necessary to block or downregulate pathways that compete for precursors or degrade the final product. This includes:
-
Disrupting β-oxidation: Deleting genes involved in the degradation of fatty acids (e.g., POX1 in yeast) prevents the breakdown of accumulated lipids.[1][]
-
Downregulating Storage Polysaccharide Synthesis: Inactivating enzymes like glycogen (B147801) synthase can redirect glucose flux from glycogen to lipid synthesis.[]
-
-
CRISPR-Based Genome Editing: The CRISPR/Cas9 system offers a precise and efficient tool for multiplexed genome engineering.[2][4] This enables the simultaneous knockout of competing pathways, integration of heterologous genes, and fine-tuning of gene expression to optimize the this compound pathway for enhanced TAG production.[][5][6]
Visualization of Engineered this compound Pathways and Workflows
Caption: Engineered metabolic pathways for enhanced TAG production via this compound.
Caption: General experimental workflow for engineering and analyzing this compound pathways.
Quantitative Data Summary
The following tables summarize representative quantitative data from metabolic engineering efforts to improve lipid production.
Table 1: Effect of Genetic Modifications on Lipid Production in Saccharomyces cerevisiae
| Genetic Modification | Effect on Lipid Production | Reference |
| Overexpression of this compound from Sapium sebiferum | 29-47% increase in total fatty acids. | [1] |
| Expression of ATP-citrate lyase from Yarrowia lipolytica | 37.1% increase in total fatty acid production compared to wild-type. | [2] |
| Disruption of six peroxisomal β-oxidation genes (POX1-6) in Yarrowia lipolytica | TAG content increased from 36% to 72% of dry cell weight. | [] |
| Inactivation of glycogen synthase (GSY1) in Saccharomyces cerevisiae | 2.3-fold increase in lipid titer. | [] |
| Overexpression of ZWF1 (glucose-6-phosphate dehydrogenase) | 18% increase in overall lipid productivity. | [] |
| CRISPRa upregulation of multiple lipid genes in Candida tropicalis | 1.4-fold higher TAG accumulation. | [] |
| Deletion of PAH1, LPP1, and DPP1 | 98% increase in free fatty acids to 102 mg/gDCW. | [7] |
Table 2: Comparison of this compound Enzyme Activity Assays
| Assay Type | Substrates | Detection Method | Advantages | Disadvantages | Reference |
| Radioactive Assay | Radiolabeled phospholipid (e.g., [14C]-phosphatidylcholine), Diacylglycerol | Scintillation counting or TLC with autoradiography | High sensitivity and specificity. | Use of radioactive materials, safety concerns. | [8][9] |
| Fluorescence Assay | NBD-labeled Diacylglycerol, Phospholipid | Fluorescence plate reader | Safer, high-throughput compatible. | Potential for interference from fluorescent compounds. | [8][10] |
Experimental Protocols
Protocol 1: Heterologous Expression of this compound in Saccharomyces cerevisiae
This protocol describes the expression of a plant-derived this compound gene in S. cerevisiae.
1. Plasmid Construction: a. Synthesize the codon-optimized this compound gene. b. Clone the this compound gene into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1). c. Verify the construct by sequencing.
2. Yeast Transformation: a. Prepare competent S. cerevisiae cells (e.g., INVSc1 strain) using the lithium acetate (B1210297) method.[9] b. Transform the yeast cells with the pYES2-PDAT plasmid.[9] c. Plate the transformed cells on synthetic complete (SC) medium lacking uracil (B121893) (SC-Ura) with 2% glucose and incubate at 30°C for 2-3 days.[9]
3. Protein Expression: a. Inoculate a single colony into 50 mL of SC-Ura medium with 2% raffinose (B1225341) and grow overnight at 30°C.[9] b. Inoculate a larger culture with the overnight culture to an OD600 of 0.4 in SC-Ura medium with 2% raffinose.[9] c. Grow at 30°C until the OD600 reaches 1.0.[9] d. Induce protein expression by adding galactose to a final concentration of 2%. e. Continue incubation at a lower temperature (e.g., 20°C) for 16-24 hours. f. Harvest the cells by centrifugation.
Protocol 2: In Vitro this compound Activity Assay (Fluorescence-Based)
This protocol provides a non-radioactive method for measuring this compound activity.[8][10]
1. Materials:
- Enzyme source: Microsomal fractions from yeast or plant tissues expressing this compound.
- Substrates: NBD-Diacylglycerol (NBD-DAG), Phosphatidylcholine (PC).
- Reaction Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.2).[8]
- Solvent: Diethyl ether.[10]
2. Enzyme and Substrate Preparation: a. Isolate microsomal fractions from the engineered yeast cells. b. Prepare stock solutions of NBD-DAG and PC in diethyl ether.[8]
3. Enzyme Assay: a. In a glass tube, add the desired concentrations of NBD-DAG and PC from the stock solutions. b. Evaporate the diethyl ether under a stream of nitrogen.[8] c. Add a defined amount of the microsomal preparation (e.g., 50-100 µg of protein).[8] d. Initiate the reaction by adding 100 µL of pre-warmed reaction buffer.[8] e. Vortex and incubate at 30°C for a predetermined time within the linear range of the reaction.[8]
4. Lipid Extraction and Analysis: a. Stop the reaction by adding 3.75 mL of chloroform (B151607):methanol (1:2, v/v).[8] b. Add 1.25 mL of chloroform and 1.25 mL of water, vortex, and centrifuge to separate the phases.[8] c. Collect the lower organic phase. d. Spot the extracted lipids onto a silica (B1680970) thin-layer chromatography (TLC) plate.[9] e. Develop the TLC plate using a solvent system such as hexane:diethyl ether:acetic acid (70:30:1, v/v/v).[9][11] f. Visualize the NBD-labeled TAG under UV light and quantify using image analysis software (e.g., ImageJ).[8]
Protocol 3: CRISPR/Cas9-Mediated Gene Knockout in S. cerevisiae
This protocol outlines the general steps for deleting a competing pathway gene (e.g., a POX gene) in yeast.
1. gRNA Design and Plasmid Construction: a. Design a guide RNA (gRNA) targeting the gene of interest. b. Clone the gRNA sequence into a Cas9 expression plasmid for yeast.
2. Donor DNA Preparation: a. Prepare a donor DNA template containing a selectable marker flanked by sequences homologous to the regions upstream and downstream of the target gene's open reading frame.
3. Yeast Transformation: a. Co-transform competent yeast cells with the Cas9-gRNA plasmid and the donor DNA template. b. Plate the cells on a selective medium corresponding to the marker on the donor DNA.
4. Verification of Knockout: a. Isolate genomic DNA from putative mutant colonies. b. Verify the correct integration of the donor DNA and deletion of the target gene by PCR and sequencing.
Protocol 4: Total Lipid Extraction and Analysis from Yeast
This protocol describes the extraction and analysis of total lipids from engineered yeast strains.[11][12][13]
1. Cell Harvest and Lysis: a. Harvest yeast cells from culture by centrifugation. b. Wash the cell pellet with water. c. Lyse the cells using a method such as bead beating with glass beads in the presence of an extraction solvent.[11]
2. Lipid Extraction: a. Add chloroform:methanol (2:1, v/v) to the lysed cells and vortex thoroughly.[11][14] b. Add a salt solution (e.g., 0.73% NaCl) to induce phase separation.[14] c. Centrifuge to separate the aqueous and organic phases. d. Collect the lower organic phase containing the lipids.
3. Lipid Analysis:
- Thin-Layer Chromatography (TLC): a. Spot the lipid extract on a silica TLC plate. b. Develop the plate in a solvent system suitable for separating neutral lipids (e.g., hexane:diethyl ether:acetic acid 70:30:1) or polar lipids (e.g., chloroform:methanol:water 65:25:4).[11] c. Visualize the lipid spots by staining (e.g., with iodine vapor or primuline) and compare to standards.
- High-Performance Liquid Chromatography (HPLC): a. Dissolve the dried lipid extract in a suitable solvent. b. Inject the sample into an HPLC system equipped with a suitable column (e.g., HILIC) and detector (e.g., Charged Aerosol Detector - CAD).[14] c. Use a gradient elution program to separate different lipid classes.[14]
- Mass Spectrometry (MS): a. For detailed lipid profiling, analyze the extracted lipids using techniques like electrospray ionization mass spectrometry (ESI-MS) or gas chromatography-mass spectrometry (GC-MS) after derivatization.[12]
Conclusion
The engineering of this compound pathways using synthetic biology and metabolic engineering principles offers a promising avenue for enhancing the production of TAGs for various biotechnological applications. By combining strategies such as overexpression of key enzymes, redirection of metabolic fluxes, and elimination of competing pathways, significant improvements in lipid yields can be achieved. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at optimizing microbial and plant systems for tailored lipid production.
References
- 1. Metabolic Engineering Strategies for Improved Lipid Production and Cellular Physiological Responses in Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. Applications and prospects of genome editing in plant fatty acid and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CRISPR/Cas9-mediated mutagenesis of SEED FATTY ACID REDUCER genes significantly increased seed oil content in soybean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A Fluorescence‐Based Assay for Quantitative Analysis of Phospholipid:Diacylglycerol Acyltransferase Activity [agris.fao.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Lipid Profiling Extraction Method for Yeast - Kansas Lipidomics Research Center [k-state.edu]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: PDAT In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low or inconsistent Phosphatidylcholine:Diacylglycerol Acyltransferase (PDAT) activity in their in vitro experiments.
Troubleshooting Guide: Low this compound Activity
Low or absent this compound activity can arise from a number of factors, ranging from enzyme integrity to suboptimal assay conditions. This guide provides a systematic approach to identifying and resolving common issues.
Q1: My this compound enzyme assay shows very low or no activity. Where should I start troubleshooting?
When encountering low this compound activity, it's crucial to systematically evaluate each component of your experimental setup. Begin by verifying the integrity of your enzyme preparation, followed by a thorough check of your substrates and reaction conditions.
Initial Troubleshooting Steps:
-
Enzyme Integrity: Confirm the activity of your enzyme preparation. If possible, use a positive control with a known active this compound enzyme to validate your assay setup. Ensure the enzyme has been stored correctly, typically at -80°C in a suitable buffer containing a cryoprotectant like glycerol, and that it has not been subjected to repeated freeze-thaw cycles.[1]
-
Substrate Quality: The purity and proper preparation of substrates are critical. Use high-purity diacylglycerol (DAG) and phospholipids. For fluorescence-based assays using NBD-DAG, ensure the solvent has been completely evaporated before starting the reaction.[2][3]
-
Assay Conditions: Review and optimize your reaction buffer composition, pH, and incubation temperature. The reaction should be performed within the linear range of the assay.[2]
Q2: I suspect an issue with my enzyme preparation. How can I confirm its activity and what are common pitfalls?
Problems with the enzyme source are a frequent cause of low activity.
Enzyme Preparation Checklist:
-
Source and Purity: Whether using microsomal fractions or purified recombinant protein, ensure the preparation method was successful.[2][3] For microsomal preparations, protein concentration should be accurately determined using a standard method like the Bradford assay.[2]
-
Storage and Handling: Aliquot your enzyme preparation to avoid multiple freeze-thaw cycles. Long-term storage should be at -80°C.[1][2]
-
Positive Control: If you have a previously validated batch of this compound or can obtain a commercial standard, include it in your assay to confirm that all other reagents and conditions are optimal.
Q3: How can I be sure my substrates are not the problem?
Substrate quality and preparation are paramount for a successful this compound assay.
Substrate Considerations:
-
Purity and Integrity: Use high-purity phospholipid and diacylglycerol (DAG) substrates. Impurities can act as inhibitors.
-
Solubilization: For radioactive assays, substrates are often dissolved in organic solvents like benzene (B151609) or chloroform (B151607).[2] For fluorescence-based assays, NBD-DAG is typically prepared in a solvent like diethyl ether or a chloroform/methanol mixture, which must be evaporated before adding the aqueous reaction buffer.[2][3][4] Incomplete evaporation can inhibit the enzyme.
-
Liposome Preparation: When using phospholipids, they are often prepared as liposomes by drying a film and rehydrating it in the assay buffer, followed by sonication to ensure a uniform suspension.[3]
Q4: My assay conditions might be suboptimal. What are the key parameters to optimize?
Fine-tuning your assay conditions is essential for achieving maximal this compound activity.
Key Optimization Parameters:
-
Reaction Buffer: A common buffer is 50 mM potassium phosphate (B84403) at pH 7.2.[2] However, the optimal pH may vary depending on the source of the this compound enzyme.
-
Incubation Time and Temperature: A typical incubation temperature is 30°C.[2][3] It is critical to determine the linear range of your reaction by performing a time-course experiment (e.g., testing 15, 30, and 60-minute time points) to ensure your measurements are taken when the product formation is proportional to time.[2]
-
Detergent Concentration: For assays with purified, membrane-bound enzymes or lipid substrates, a detergent like Triton X-100 may be necessary for solubilization. However, excessive concentrations can be inhibitory. Optimal concentrations often range from 0.2% to 0.5%.[1][5]
Frequently Asked Questions (FAQs)
Q1: What is the function of this compound? Phospholipid:diacylglycerol acyltransferase (this compound) is an enzyme that catalyzes the final step in the acyl-CoA-independent pathway of triacylglycerol (TAG) synthesis.[5][6] It transfers an acyl group from a phospholipid, such as phosphatidylcholine (PC), to diacylglycerol (DAG), resulting in the formation of TAG and a lysophospholipid.[2][5]
Q2: What are the common in vitro assay methods for measuring this compound activity? There are two primary methods for measuring this compound activity in vitro:
-
Radioactive Assay: This traditional method uses a radiolabeled phospholipid (e.g., [14C]-phosphatidylcholine) as the acyl donor. The formation of radiolabeled TAG is then quantified after separation by thin-layer chromatography (TLC) and detection via autoradiography or scintillation counting.[2]
-
Fluorescence-Based Assay: A more modern and safer alternative uses a fluorescently labeled diacylglycerol, such as NBD-DAG, as the acyl acceptor. The fluorescent TAG product is separated by TLC and quantified using a fluorescence scanner.[2][4]
Q3: Can other enzymes in my crude extract interfere with the this compound assay? Yes, particularly in crude microsomal preparations. Other acyltransferases or lipases could potentially interfere with the assay. For instance, some this compound enzymes also exhibit lipase (B570770) activity, which can hydrolyze TAG.[7] Using specific substrates and controls, and potentially specific inhibitors for interfering enzymes, can help mitigate this. For definitive results, using a purified this compound enzyme is recommended.[3]
Q4: Are there known inhibitors of this compound activity? While specific, potent inhibitors of this compound are not as widely characterized as those for other enzymes like DGAT (Diacylglycerol Acyltransferase), some compounds may indirectly affect the pathway.[8] Additionally, impurities in substrates or inappropriate concentrations of detergents in the assay buffer can inhibit this compound activity.
Quantitative Data Summary
The following table summarizes typical concentrations and conditions for in vitro this compound assays. These values should be used as a starting point and may require further optimization for your specific experimental system.
| Parameter | Recommended Range/Value | Source |
| Enzyme Concentration | 50-100 µg (microsomal protein) | [2] |
| 1-5 µg (purified recombinant protein) | [3] | |
| Reaction Buffer | 50 mM Potassium Phosphate, pH 7.2 | [2] |
| 100 mM Tris-HCl, pH 7.5 | [5] | |
| Incubation Temperature | 30°C | [2][3][9] |
| Incubation Time | 15-60 minutes (within linear range) | [2][3] |
| Substrates | ||
| Radiolabeled Phospholipid | e.g., [14C]-phosphatidylcholine | [2] |
| Diacylglycerol (DAG) | e.g., 1,2-diolein | [5] |
| NBD-DAG | 10 µM final concentration | [3] |
| Phospholipid (for NBD-DAG assay) | 100 µM final concentration | [3] |
| TLC Solvent System | Hexane:Diethyl Ether:Acetic Acid (70:30:1, v/v/v) | [2] |
Experimental Protocols
Protocol 1: Fluorescence-Based In Vitro this compound Assay
This protocol provides a general method for measuring this compound activity using a fluorescently labeled DAG substrate.
Materials:
-
Purified this compound enzyme or microsomal preparation
-
NBD-DAG (nitrobenzoxadiazole-labeled diacylglycerol)
-
Phosphatidylcholine (PC)
-
Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.2)
-
Chloroform, Methanol
-
Thin Layer Chromatography (TLC) supplies (silica gel plates, developing tank)
-
Fluorescence scanner
Methodology:
-
Substrate Preparation: Prepare stock solutions of NBD-DAG and PC in a suitable organic solvent (e.g., diethyl ether or chloroform/methanol).[2][3]
-
Reaction Setup: In a glass tube, add the desired amounts of NBD-DAG and PC from the stock solutions. Evaporate the solvent completely under a stream of nitrogen.
-
Enzyme Addition: Add a defined amount of the enzyme preparation (e.g., 1-5 µg of purified protein or 50-100 µg of microsomal protein).[2][3]
-
Reaction Initiation: Initiate the reaction by adding pre-warmed assay buffer (e.g., to a final volume of 100 µL). Vortex the mixture to ensure proper mixing.[2]
-
Incubation: Incubate the reaction at 30°C for a time point within the predetermined linear range of the reaction (e.g., 30-60 minutes).[2][3]
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding chloroform:methanol (e.g., 1:2, v/v). Add chloroform and water to separate the phases, vortex thoroughly, and centrifuge.[2]
-
Product Separation and Detection: Carefully collect the lower organic phase. Spot the extracted lipids onto a silica (B1680970) gel TLC plate and develop the plate in a solvent system like hexane:diethyl ether:acetic acid (70:30:1, v/v/v).[2]
-
Quantification: Visualize and quantify the fluorescent NBD-TAG product using a fluorescence scanner.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Fluorescence‐Based Assay for Quantitative Analysis of Phospholipid:Diacylglycerol Acyltransferase Activity [agris.fao.org]
- 5. benchchem.com [benchchem.com]
- 6. Phospholipid:diacylglycerol acyltransferase: An enzyme that catalyzes the acyl-CoA-independent formation of triacylglycerol in yeast and plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospholipid:Diacylglycerol Acyltransferase Is a Multifunctional Enzyme Involved in Membrane Lipid Turnover and Degradation While Synthesizing Triacylglycerol in the Unicellular Green Microalga Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action for small-molecule inhibitors of triacylglycerol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overexpression of phospholipid: diacylglycerol acyltransferase in Brassica napus results in changes in lipid metabolism and oil accumulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PDAT Expression in E. coli
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers expressing Phospholipid:diacylglycerol Acyltransferase (PDAT), a eukaryotic membrane-associated enzyme, in Escherichia coli. The content is tailored for scientists and professionals in research and drug development.
Frequently Asked Questions (FAQs)
Q1: What is codon optimization and why is it critical for expressing this compound in E. coli?
A1: Codon optimization is the process of modifying the codons in a gene's sequence to match the preferred codons of a specific expression host, in this case, E. coli.[1][2] Different organisms exhibit "codon bias," meaning they use certain codons more frequently than others to encode the same amino acid. Eukaryotic genes, like this compound, often contain codons that are rare in E. coli. These rare codons can lead to several expression problems, including:
-
Low protein yield: The scarcity of corresponding tRNA molecules in E. coli can slow down or stall the translation process.
-
Protein misfolding: Pauses in translation can interfere with the proper folding of the nascent polypeptide chain.
-
Truncated protein products: Ribosomes may detach from the mRNA template when they encounter a stretch of rare codons.
By replacing these rare codons with those that are abundant in E. coli, the efficiency of translation is significantly improved, leading to higher yields of correctly folded, full-length this compound.[3]
Q2: What parameters are considered during the codon optimization of the this compound gene?
A2: A comprehensive codon optimization strategy for this compound should consider several factors beyond simply replacing rare codons:
-
Codon Adaptation Index (CAI): This is a measure of how well the codon usage of a gene matches the codon usage of a highly expressed reference set of genes in the host organism. A higher CAI generally correlates with higher expression levels.
-
GC Content: The overall GC content of the optimized gene should be adjusted to be within a range that is optimal for E. coli (typically 45-60%). Extreme GC content can affect mRNA stability and transcription.
-
mRNA Secondary Structure: Complex secondary structures in the mRNA, especially near the translation initiation site, can hinder ribosome binding and initiation. Codon optimization algorithms aim to minimize these structures.
-
Avoidance of Negative Cis-acting Elements: This includes removing sequences that could act as cryptic promoters, ribosome binding sites, or transcription termination signals within the coding sequence.[4]
Q3: Will codon optimization of my this compound gene guarantee high expression levels?
A3: While codon optimization is a crucial step that significantly increases the likelihood of successful expression, it does not guarantee high yields on its own.[5] Several other factors can influence the final expression level of this compound, including:
-
Choice of expression vector and promoter: A strong, tightly regulated promoter (e.g., T7) is often necessary.
-
Expression host strain: Some E. coli strains are better suited for expressing challenging proteins.
-
Culture conditions: Temperature, inducer concentration, and aeration all play a critical role.
-
Protein toxicity: Overexpression of some proteins, particularly membrane proteins, can be toxic to the host cells.
-
Protein solubility: this compound is a membrane-associated protein and may be prone to misfolding and aggregation into inclusion bodies.
Troubleshooting Guide
Problem 1: Low or No Expression of this compound After Codon Optimization
| Possible Cause | Troubleshooting Step |
| Inefficient Transcription | - Verify the integrity of the expression vector and the correct insertion of the this compound gene by sequencing.- Use a vector with a strong, inducible promoter like T7.[6]- Ensure the E. coli expression strain (e.g., BL21(DE3)) contains the T7 RNA polymerase gene. |
| mRNA Instability | - Analyze the optimized this compound sequence for potential RNase cleavage sites and redesign if necessary.- Check for strong mRNA secondary structures, especially at the 5' end, which can inhibit translation. |
| Protein Toxicity | - Use a tightly regulated expression system to minimize basal expression before induction.- Lower the induction temperature (e.g., 18-25°C) and use a lower concentration of the inducer (e.g., 0.1-0.5 mM IPTG).- Use a lower copy number plasmid. |
| Inefficient Translation Initiation | - Ensure an optimal Shine-Dalgarno sequence is present upstream of the start codon.- Check the distance between the Shine-Dalgarno sequence and the start codon. |
| Codon Usage Still Suboptimal | - Re-evaluate the codon optimization strategy. Consider using a different algorithm or service provider.- Use an E. coli strain that co-expresses tRNAs for rare codons (e.g., Rosetta™ strains).[3] |
Problem 2: this compound is Expressed but Forms Insoluble Inclusion Bodies
| Possible Cause | Troubleshooting Step |
| High Expression Rate Leading to Misfolding | - Lower the induction temperature (e.g., 16-20°C) to slow down protein synthesis and allow more time for proper folding.- Reduce the inducer concentration (e.g., 0.05-0.2 mM IPTG).- Induce for a shorter period. |
| Hydrophobic Nature of this compound | - Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in proper folding.- Fuse a solubility-enhancing tag to the N- or C-terminus of this compound (e.g., Maltose Binding Protein (MBP), Glutathione S-Transferase (GST)). |
| Incorrect Disulfide Bond Formation | - Express this compound in the periplasm by adding a signal peptide to the N-terminus.- Use an E. coli strain with an oxidizing cytoplasm (e.g., Origami™ strains). |
| Sub-optimal Culture Conditions | - Optimize the pH and composition of the growth medium.- Ensure adequate aeration during cell growth and induction. |
Data Presentation
Table 1: Illustrative Impact of Codon Optimization on the Expression of a Eukaryotic Acyltransferase in E. coli
| Gene Version | Codon Adaptation Index (CAI) | GC Content (%) | Soluble Protein Yield (mg/L) | Fold Increase in Soluble Yield |
| Native Gene | 0.58 | 42% | 0.8 | - |
| Codon-Optimized Gene | 0.89 | 55% | 12.5 | ~15.6 |
Note: This data is representative and compiled from studies on similar eukaryotic enzymes. Actual results for this compound may vary.
Experimental Protocols
Protocol 1: Codon Optimization and Gene Synthesis of this compound
-
Obtain the this compound amino acid sequence: Start with the full-length amino acid sequence of the target this compound.
-
Select a codon optimization tool: Use a commercially available or free online codon optimization tool.
-
Set optimization parameters for E. coli K12:
-
Specify Escherichia coli K12 as the expression host.
-
Aim for a Codon Adaptation Index (CAI) > 0.8.
-
Adjust the GC content to be between 50-60%.
-
Remove or avoid mRNA secondary structures with a free energy lower than -10 kcal/mol, especially in the 5' region.
-
Eliminate internal ribosome entry sites, cryptic splice sites, and polyadenylation signals.
-
Add desired restriction sites at the 5' and 3' ends for cloning (e.g., NdeI and XhoI for pET vectors).
-
-
Review and finalize the optimized sequence: Manually inspect the optimized nucleotide sequence to ensure it meets all criteria.
-
Gene Synthesis: Order the synthesis of the codon-optimized this compound gene from a commercial vendor. The synthesized gene is typically delivered cloned into a standard shipping vector.
Protocol 2: Cloning of Codon-Optimized this compound into a pET Expression Vector
-
Plasmid and Gene Preparation:
-
Isolate the plasmid containing the synthesized this compound gene and the pET expression vector (e.g., pET-28a(+)) from E. coli cloning strains (e.g., DH5α) using a miniprep kit.
-
Perform a restriction digest of both plasmids with the selected restriction enzymes (e.g., NdeI and XhoI).
-
-
Ligation:
-
Purify the digested this compound gene fragment and the linearized pET vector from an agarose (B213101) gel.
-
Set up a ligation reaction using T4 DNA ligase to insert the this compound gene into the pET vector.
-
-
Transformation into Cloning Strain:
-
Transform the ligation mixture into competent E. coli DH5α cells.
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a(+)).
-
-
Verification of Clones:
-
Screen colonies by colony PCR using T7 promoter and terminator primers.
-
Confirm the correct sequence and orientation of the insert by Sanger sequencing.
-
Protocol 3: Expression of Recombinant this compound in E. coli BL21(DE3)
-
Transformation into Expression Strain:
-
Transform the verified pET-PDAT plasmid into competent E. coli BL21(DE3) cells.[7]
-
Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
-
Starter Culture:
-
Inoculate a single colony into 10 mL of LB medium containing the antibiotic.
-
Grow overnight at 37°C with shaking.
-
-
Main Culture and Induction:
-
Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture.
-
Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[7]
-
Cool the culture to the desired induction temperature (e.g., 18°C).
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to incubate at the lower temperature with shaking for 16-20 hours.
-
-
Cell Harvest:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C.
-
Protocol 4: Analysis of this compound Expression by SDS-PAGE and Western Blot
-
Sample Preparation:
-
Resuspend a small aliquot of the cell pellet in SDS-PAGE sample buffer.
-
Boil the sample for 5-10 minutes.[8]
-
-
SDS-PAGE:
-
Load the prepared samples onto a polyacrylamide gel (e.g., 12%).[8]
-
Run the gel until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue to visualize total protein.
-
-
Western Blot:
-
Transfer the proteins from an unstained gel to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.[8]
-
Incubate the membrane with a primary antibody specific to the affinity tag on this compound (e.g., anti-His tag antibody) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detect the protein using a chemiluminescent substrate.
-
Protocol 5: Solubilization and Refolding of this compound from Inclusion Bodies
-
Inclusion Body Isolation:
-
Resuspend the cell pellet in lysis buffer and disrupt the cells by sonication or high-pressure homogenization.
-
Centrifuge the lysate to pellet the inclusion bodies.
-
Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminants.[9]
-
-
Solubilization:
-
Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride) and a reducing agent (e.g., DTT or β-mercaptoethanol).[10]
-
-
Refolding:
-
Remove the denaturant to allow the protein to refold. Common methods include:
-
Dilution: Rapidly or slowly dilute the solubilized protein into a large volume of refolding buffer.[10]
-
Dialysis: Dialyze the solubilized protein against a refolding buffer with decreasing concentrations of the denaturant.
-
-
The refolding buffer should be optimized for pH, temperature, and the presence of additives that can aid in folding (e.g., L-arginine, glycerol).
-
-
Purification of Refolded Protein:
-
Purify the refolded, soluble this compound using chromatography techniques (e.g., affinity chromatography based on the tag, followed by size-exclusion chromatography).
-
Visualizations
Caption: Workflow for expressing codon-optimized this compound in E. coli.
Caption: Troubleshooting logic for low this compound expression.
Caption: Workflow for recovering active this compound from inclusion bodies.
References
- 1. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 2. How to make gene optimization for expression in Escherichia coli a piece of cake - Olon France [olon-france.com]
- 3. Gene optimization mechanisms: A multi-gene study reveals a high success rate of full-length human proteins expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Codon optimization significantly enhanced the expression of human 37-kDa iLRP in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study. | Semantic Scholar [semanticscholar.org]
- 6. Expression and Purification of Recombinant Proteins Using the pET System | Springer Nature Experiments [experiments.springernature.com]
- 7. neb.com [neb.com]
- 8. Detection of recombinant proteins by SDS-PAGE and western blot analysis [bio-protocol.org]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. biossusa.com [biossusa.com]
PDAT Gene Cloning Technical Support Center
Welcome to the technical support center for PDAT (Phosphatidylcholine:Diacylglycerol Acyltransferase) gene cloning. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during the cloning, expression, and characterization of the this compound gene.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your this compound gene cloning experiments.
Problem 1: Low or No Yield of PCR Product
Q: I am not getting any, or very little, PCR product for my this compound gene. What could be the issue?
A: Several factors can lead to poor PCR amplification. Here are some common causes and solutions:
-
Primer Design: Ensure your forward and reverse primers are specific to the target this compound sequence and do not form hairpins or self-dimers. Include appropriate restriction enzyme sites for subsequent cloning steps.[1]
-
Template Quality: The quality and concentration of your cDNA template are crucial. Verify the integrity of your template DNA.
-
PCR Conditions: Optimize the annealing temperature and extension time. A gradient PCR can help determine the optimal annealing temperature. Use a high-fidelity DNA polymerase to minimize errors.[1]
Problem 2: Unsuccessful Ligation of this compound Gene into the Vector
Q: My ligation reaction is failing, and I'm getting few to no colonies after transformation. What should I check?
A: Ligation failures can be frustrating. Consider the following troubleshooting steps:
-
Vector and Insert Preparation: Ensure complete digestion of both your vector and PCR product with the chosen restriction enzymes. Purify both the digested vector and the insert to remove any inhibitors.[1][2]
-
Molar Ratio: Optimize the molar ratio of insert to vector. A common starting point is a 3:1 ratio, but this may need to be adjusted.[2]
-
Ligation Components: Ensure the T4 DNA ligase and the ligation buffer are active. The ATP in the buffer is sensitive to freeze-thaw cycles.[1][3]
-
Dephosphorylation: If you are using a single restriction enzyme or blunt-end cloning, dephosphorylate the vector to prevent self-ligation.[3]
Problem 3: Low or No Expression of Recombinant this compound Protein
Q: I have successfully cloned the this compound gene, but I'm not seeing any protein expression after induction. What can I do?
A: Lack of protein expression is a common hurdle. Here are some strategies to improve it:
-
Codon Optimization: The codon usage of your this compound gene may not be optimal for the expression host (e.g., E. coli). Synthesizing a codon-optimized version of the gene can significantly enhance expression levels.[4][5]
-
Expression Conditions: Optimize the induction conditions, including the inducer concentration (e.g., IPTG), induction temperature, and duration. Lowering the temperature (e.g., 16-25°C) and extending the induction time can improve protein folding and solubility.[1][6]
-
Promoter Strength and Plasmid Copy Number: The choice of promoter and the copy number of the plasmid can impact expression levels. If high expression is toxic, consider a vector with a weaker promoter or a lower copy number.[7]
-
Host Strain: Try different E. coli expression strains. Some strains are specifically designed to handle challenges like rare codons or protein toxicity.[4]
Problem 4: Recombinant this compound Protein is Insoluble (Inclusion Bodies)
Q: My this compound protein is being expressed, but it's forming insoluble inclusion bodies. How can I increase its solubility?
A: Expressing eukaryotic membrane-associated proteins like this compound in E. coli often leads to the formation of insoluble inclusion bodies.[1] Here are several approaches to obtain soluble protein:
-
Lower Induction Temperature: Reducing the induction temperature (e.g., 16-20°C) slows down protein synthesis, which can promote proper folding and increase solubility.[6][8]
-
Solubilization and Refolding: Inclusion bodies can be isolated, solubilized using denaturants (e.g., urea (B33335) or guanidine (B92328) hydrochloride), and then refolded into an active conformation.
-
Fusion Tags: Using a solubility-enhancing fusion tag, such as Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST), can improve the solubility of the recombinant protein.[6]
-
Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of the target protein.
-
Different Expression Systems: If solubility remains an issue in E. coli, consider using alternative expression systems like yeast, insect cells, or plant cells, which may provide a more suitable environment for folding and post-translational modifications.[9]
Frequently Asked Questions (FAQs)
Q1: What is the function of the this compound enzyme?
A1: Phospholipid:diacylglycerol acyltransferase (this compound) is a key enzyme in the acyl-CoA-independent pathway for triacylglycerol (TAG) biosynthesis. It catalyzes the transfer of an acyl group from the sn-2 position of a phospholipid (like phosphatidylcholine) to a diacylglycerol (DAG) molecule, resulting in the formation of TAG and a lysophospholipid.[1][10]
Q2: Why is cloning the this compound gene challenging?
A2: Cloning and expressing a functional this compound enzyme, especially in a prokaryotic host like E. coli, can be challenging due to several factors. As a eukaryotic membrane-associated protein, it may face issues with proper folding and aggregation, leading to the formation of inactive inclusion bodies.[1] Additionally, overexpression of some proteins can be toxic to the host cells, and E. coli lacks the machinery for certain eukaryotic post-translational modifications that might be necessary for this compound activity.[1]
Q3: How can I confirm that my cloned this compound gene is correct?
A3: After ligation and transformation, it is essential to verify the integrity of your cloned this compound gene. This is typically done by colony PCR to screen for colonies containing the insert, followed by plasmid purification and Sanger sequencing of the purified plasmid to confirm the sequence and ensure there are no mutations.[1]
Q4: What are the key steps in a typical this compound gene cloning workflow?
A4: A generalized workflow for cloning the this compound gene involves several key stages: isolation of the this compound cDNA, PCR amplification of the gene, ligation of the PCR product into an expression vector, transformation of the recombinant plasmid into a cloning strain of E. coli, and subsequent transformation into an expression strain for protein production.[1]
Q5: How can I measure the activity of my purified recombinant this compound enzyme?
A5: The enzymatic activity of this compound can be measured using in vitro assays. A common method involves incubating the purified enzyme with its substrates, such as a radiolabeled phospholipid and diacylglycerol, and then detecting the formation of the product, triacylglycerol, often through thin-layer chromatography (TLC) and autoradiography.[10][11] Fluorescence-based assays using labeled substrates are also available and offer a safer alternative to radioactive methods.[11][12]
Data Presentation
Table 1: Hypothetical Optimization of this compound Expression Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Soluble this compound Yield (mg/L) |
| Temperature | 37°C | 25°C | 18°C | 0.5 |
| IPTG Conc. | 1.0 mM | 0.5 mM | 0.1 mM | 1.2 |
| Induction Time | 4 hours | 8 hours | 16 hours | 2.5 |
Table 2: Comparison of Different Expression Strains for this compound Production
| E. coli Strain | Soluble this compound (mg/L) | Insoluble this compound (mg/L) | Total this compound (mg/L) |
| BL21(DE3) | 1.8 | 10.2 | 12.0 |
| Rosetta(DE3) | 4.5 | 7.5 | 12.0 |
| ArcticExpress(DE3) | 8.2 | 3.1 | 11.3 |
Experimental Protocols
Protocol 1: PCR Amplification of the this compound Gene
-
Primer Design: Design forward and reverse primers for the full-length coding sequence of the this compound gene. Incorporate unique restriction enzyme sites at the 5' ends of the primers that are compatible with the multiple cloning site of your chosen expression vector.[1]
-
Reaction Setup: Prepare a PCR reaction mixture containing the source organism's cDNA as a template, the designed primers, a high-fidelity DNA polymerase, dNTPs, and the appropriate PCR buffer.
-
Thermocycling: Perform PCR using an optimized cycling protocol, typically involving an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
Verification: Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm the amplification of a fragment of the expected size. Purify the PCR product using a commercial kit.[1]
Protocol 2: Ligation and Transformation
-
Restriction Digest: Digest both the purified PCR product and the expression vector with the selected restriction enzymes.[1]
-
Purification: Purify the digested PCR product and the linearized vector.[1]
-
Ligation: Set up a ligation reaction with the digested vector and insert, T4 DNA ligase, and ligation buffer. Incubate at the recommended temperature and time.[1]
-
Transformation: Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α).[1]
-
Selection and Verification: Plate the transformed cells on LB agar (B569324) containing the appropriate antibiotic. Screen the resulting colonies by colony PCR and confirm the correct insertion by Sanger sequencing.[1]
Protocol 3: Recombinant this compound Protein Expression and Purification
-
Transformation: Transform the verified recombinant plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).[1]
-
Culture Growth: Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[1]
-
Induction: Cool the culture to a lower temperature (e.g., 16-25°C) and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.[1]
-
Harvesting: Continue to incubate the culture at the lower temperature for 12-16 hours with shaking. Harvest the cells by centrifugation.[1]
-
Cell Lysis and Purification: Resuspend the cell pellet and lyse the cells. Centrifuge the lysate to separate the soluble and insoluble fractions. If the protein is His-tagged, purify the soluble fraction using affinity chromatography (e.g., a Ni-NTA column).[1]
Visualizations
Caption: A generalized workflow for the cloning and expression of the this compound gene.
Caption: The metabolic reaction catalyzed by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. neb.com [neb.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploring Codon Adjustment Strategies towards Escherichia coli-Based Production of Viral Proteins Encoded by HTH1, a Novel Prophage of the Marine Bacterium Hypnocyclicus thermotrophus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Cloning Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 10. Cloning and Functional Characterization of a Phospholipid:Diacylglycerol Acyltransferase from Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A Fluorescence‐Based Assay for Quantitative Analysis of Phospholipid:Diacylglycerol Acyltransferase Activity [agris.fao.org]
improving the stability of purified PDAT enzyme
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of purified Phospholipid:Diacylglycerol Acyltransferase (PDAT) enzyme during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My purified this compound enzyme loses activity shortly after purification. What are the potential causes and how can I fix this?
Loss of activity post-purification is a common issue that can stem from several factors related to the enzyme's environment and handling.
Potential Causes & Solutions:
-
Suboptimal Buffer Conditions: this compound, like most enzymes, is stable only within a specific pH range.[1] The buffer composition can also significantly impact stability.[1]
-
Troubleshooting Steps:
-
Verify pH: Ensure the pH of your storage buffer is optimal for this compound stability. Most enzymes have a narrow stable pH range.[1]
-
Buffer Type: Be aware that some buffer systems can inhibit enzyme activity. For example, Tris-HCl buffer may be inhibitory at a pH below 7.5 for some enzymes.[1] Phosphate buffers can sometimes lead to inactivation upon freezing.[1] Consider testing alternative buffer systems (e.g., HEPES, MOPS) within the optimal pH range.
-
-
-
Improper Temperature and Storage: Exposure to non-optimal temperatures is a primary cause of enzyme inactivation.[2]
-
Troubleshooting Steps:
-
Maintain Cold Chain: Keep the enzyme on ice at all times during purification and handling.[2]
-
Long-term Storage: For long-term storage, snap-freeze aliquots in liquid nitrogen and store at -80°C.[1] Avoid repeated freeze-thaw cycles which can denature the enzyme.[3]
-
Glycerol (B35011): Consider adding cryoprotectants like glycerol (25-50%) to your storage buffer to prevent damage from ice crystal formation during freezing.[1][4]
-
-
-
Low Enzyme Concentration: Purified enzymes can be less stable at low concentrations due to dissociation, adsorption to surfaces, and surface denaturation.[1]
-
Troubleshooting Steps:
-
-
Protease Contamination: Contaminating proteases from the host organism can degrade your purified this compound.
-
Oxidation: Some enzymes are sensitive to oxidation, particularly if they have exposed sulfhydryl groups.[1]
-
Troubleshooting Steps:
-
Add Reducing Agents: Include reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol (BME) in your buffers to maintain a reducing environment.[7]
-
-
Q2: I observe low or no activity in my this compound enzymatic assay. What should I check?
Low or no signal in an enzymatic assay can be due to inactive enzyme, suboptimal assay conditions, or issues with the substrates.
Potential Causes & Solutions:
-
Inactive Enzyme: The enzyme may have lost activity due to issues described in Q1.
-
Troubleshooting Steps:
-
Positive Control: Always run a positive control with a known active batch of this compound enzyme to confirm your assay setup is working.[3]
-
Verify Storage: Check the storage conditions and handling history of your enzyme.
-
-
-
Suboptimal Assay Conditions: The reaction conditions may not be optimal for this compound activity.
-
Troubleshooting Steps:
-
Titrate Enzyme and Substrate: Perform titration experiments to find the optimal concentrations for both the this compound enzyme and its substrates (phospholipid and diacylglycerol).[3]
-
Check Incubation Time and Temperature: Ensure the incubation time is sufficient for signal generation and that the temperature is optimal for this compound activity (e.g., 30°C).[8]
-
-
-
Substrate Insolubility: this compound substrates, being lipids, can be hydrophobic and may not be fully dissolved or accessible in the assay buffer.[3]
-
Troubleshooting Steps:
-
Use a Co-solvent: Prepare substrate stock solutions in an organic solvent like DMSO and then dilute into the assay buffer. Ensure the final DMSO concentration is low enough (typically <5%) to not inhibit the enzyme.[3]
-
Incorporate Detergents: Consider adding a non-ionic detergent (e.g., Triton X-100, Tween 20) at a low concentration (0.01-0.1%) to improve substrate solubility, but first verify its compatibility with this compound.[3]
-
-
Data on this compound Stability & Optimization
The stability of purified this compound can be enhanced by the addition of various stabilizing agents to the storage and reaction buffers.
Table 1: Common Additives to Improve Purified this compound Enzyme Stability
| Additive Category | Example Additive | Typical Concentration | Purpose | Reference |
| Cryoprotectants | Glycerol | 25-50% (v/v) | Prevents ice crystal formation during freezing, stabilizing the protein structure. | [1][4] |
| Reducing Agents | Dithiothreitol (DTT) | 1-5 mM | Prevents oxidation of sulfhydryl groups in cysteine residues. | [1][7] |
| Chelating Agents | EDTA | 1 mM | Inhibits metalloproteases by chelating metal ions required for their activity. | [7] |
| Protease Inhibitors | PMSF | 1 mM | An irreversible serine protease inhibitor. | [6] |
| Stabilizing Proteins | Bovine Serum Albumin (BSA) | 0.1-1 mg/mL | Acts as a "carrier" protein to prevent denaturation and surface adsorption at low enzyme concentrations. | [5] |
| Salts | NaCl | 150-300 mM | Can help with "salting in" to improve solubility and stability, but high concentrations can cause precipitation ("salting out"). | [2][7] |
Table 2: Summary of Typical this compound Purification and Assay Conditions
| Parameter | Condition | Rationale | Reference |
| Expression System | E. coli (e.g., BL21(DE3)) | High yield of recombinant protein. | [8] |
| Purification Method | Ni-NTA Affinity Chromatography | For purification of His-tagged recombinant this compound. | [6] |
| Lysis Buffer pH | ~8.0 | Maintains protein stability and solubility during extraction. | [6] |
| Elution Buffer | Lysis buffer + high Imidazole (B134444) (e.g., 250 mM) | Competes with the His-tag for binding to the Ni-NTA resin, eluting the protein. | [6] |
| Assay Temperature | 30°C | Optimal temperature for enzymatic activity. | [8] |
| Assay Incubation Time | 15-30 minutes | Sufficient time for product formation within the linear range of the reaction. | [8] |
Experimental Protocols & Workflows
Key Experiment: Purification of His-Tagged this compound Enzyme
This protocol outlines the key steps for purifying a recombinant His-tagged this compound enzyme expressed in E. coli.[6]
Methodology:
-
Cell Lysis: Resuspend the harvested E. coli cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Add lysozyme (B549824) and DNase I and incubate on ice. Further lyse the cells by sonication.[6]
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant which contains the soluble this compound enzyme.[6]
-
Affinity Chromatography: Load the cleared lysate onto a pre-equilibrated Ni-NTA affinity column. The His-tagged this compound will bind to the resin.[6]
-
Washing: Wash the column extensively with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.[6]
-
Elution: Elute the bound this compound enzyme from the column using an elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).[6]
-
Analysis: Analyze the purified fractions using SDS-PAGE to assess purity and molecular weight.[6]
-
Buffer Exchange/Storage: Exchange the elution buffer for a suitable storage buffer (containing stabilizers like glycerol) using dialysis or a desalting column. Store at -80°C.
Visualizations
Caption: Workflow for the purification of His-tagged this compound enzyme.
Caption: Troubleshooting logic for low this compound enzyme activity.
References
- 1. Enzyme Stability and Preservation – Creative Enzymes Blog [creative-enzymes.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. benchchem.com [benchchem.com]
- 4. meridianbioscience.com [meridianbioscience.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Western Blot for PDAT Detection
Welcome to the technical support center for the detection of Phosphatidylcholine:Diacylglycerol Acyltransferase (PDAT) via Western blot. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common issues encountered during the detection of this low-abundance, membrane-associated protein.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific problems you may encounter during your Western blot experiments for this compound detection, presented in a question-and-answer format.
1. No Signal or Weak Signal
Question: I am not seeing any band for this compound or the signal is very weak. What are the possible causes and solutions?
Answer: A weak or absent signal is a common issue when detecting low-abundance proteins like this compound.[1] Several factors could be contributing to this problem. Here is a systematic approach to troubleshoot this issue:
-
Protein Concentration and Loading: this compound may be expressed at low levels in your samples.[2]
-
Sample Preparation: As a membrane-associated protein, this compound requires efficient extraction from the endoplasmic reticulum (ER).[5][6]
-
Solution: Use a lysis buffer specifically designed for membrane proteins, which may include stronger detergents.[4][7] Consider enriching your sample for the ER fraction through subcellular fractionation to increase the relative concentration of this compound.[3] Always include protease inhibitors in your lysis buffer to prevent protein degradation.[6][8]
-
-
Antibody Affinity and Concentration: The primary antibody may have low affinity for the target protein, or the concentration might be suboptimal.[1]
-
Solution: Ensure you are using an antibody validated for Western blot applications.[8] Perform an antibody titration to determine the optimal concentration. You can start with the manufacturer's recommended dilution and test a range of dilutions around it.[7] Consider incubating the primary antibody overnight at 4°C to enhance signal.
-
-
Protein Transfer: Inefficient transfer of this compound from the gel to the membrane can lead to a weak signal.[9]
-
Solution: PVDF membranes are often recommended for low-abundance proteins due to their higher binding capacity compared to nitrocellulose.[7] Confirm successful transfer by staining the membrane with Ponceau S after transfer.[3][9] For larger proteins, consider optimizing the transfer time and voltage.[4]
-
-
Detection System: The detection reagents may not be sensitive enough.
-
Solution: Use a high-sensitivity chemiluminescent substrate (ECL) for detection.[7] Ensure your detection reagents are not expired and have been stored correctly.
-
2. High Background
Question: My Western blot for this compound shows a high background, which is obscuring the specific signal. How can I reduce the background?
Answer: High background can be caused by several factors, including non-specific antibody binding and inadequate blocking.[1] Here’s how to address it:
-
Blocking: Insufficient blocking is a common cause of high background.
-
Solution: Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C.[10] You can use blocking agents like 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.[11] Sometimes, switching between milk and BSA can help, as milk contains proteins that can sometimes interfere with certain antibodies.
-
-
Antibody Concentrations: Using too high a concentration of primary or secondary antibody can lead to non-specific binding.[12]
-
Solution: Optimize the concentrations of both your primary and secondary antibodies by performing a titration.[11]
-
-
Washing Steps: Inadequate washing will not sufficiently remove unbound antibodies.
-
Membrane Handling: Improper handling can lead to background issues.
3. Non-Specific Bands
Question: I am observing multiple bands on my Western blot in addition to the expected band for this compound. What could be the reason?
Answer: The presence of non-specific bands can be due to several reasons, from antibody specificity to sample degradation.[1]
-
Antibody Specificity: The primary antibody may be cross-reacting with other proteins.
-
Solution: Use a highly specific monoclonal antibody if available. Check the antibody datasheet for validation data and potential cross-reactivity.[8]
-
-
Protein Degradation: this compound in your samples may have been degraded, leading to smaller, non-specific bands.[9]
-
Solution: Ensure that protease inhibitors are always included in your lysis buffer and that samples are kept cold during preparation and stored properly.[6]
-
-
Post-Translational Modifications: this compound may undergo post-translational modifications that can affect its migration on the gel.[9]
-
Protein Overloading: Loading too much protein can sometimes lead to the appearance of non-specific bands.[11]
-
Solution: While detecting low-abundance proteins requires a higher load, excessive amounts can be counterproductive. Try to find the optimal protein load that gives a clear signal without introducing non-specific bands.
-
Quantitative Data Summary
For easy comparison, the following tables summarize key quantitative parameters for your Western blot protocol.
Table 1: Recommended Protein Loading and Gel Percentage
| Protein Molecular Weight | Recommended Gel Percentage | Recommended Protein Load (Low Abundance) |
| 4-40 kDa | 15% | 50 - 100 µg |
| 40-120 kDa | 10% | 50 - 100 µg |
| >120 kDa | 7.5% | 50 - 100 µg |
| Broad Range | 4-20% Gradient | 50 - 100 µg |
Data compiled from multiple sources.[3][13]
Table 2: Antibody Dilution and Incubation Time
| Antibody | Starting Dilution Range | Incubation Time | Incubation Temperature |
| Primary Antibody | 1:500 - 1:2000 (Titration recommended) | 2 hours - Overnight | Room Temperature or 4°C |
| Secondary Antibody | 1:1000 - 1:10,000 | 1 hour | Room Temperature |
Data compiled from multiple sources.[7][10][14]
Experimental Protocols
A detailed methodology for a standard Western blot experiment is provided below.
1. Sample Preparation (Cell Lysate)
-
Place the cell culture dish on ice and wash the cells with ice-cold PBS.[14]
-
Add ice-cold RIPA buffer (or a specialized membrane protein extraction buffer) containing protease inhibitors to the dish.[14]
-
Scrape the cells and transfer the cell suspension to a pre-cooled microcentrifuge tube.[14]
-
Agitate for 30 minutes at 4°C.[14]
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.[14]
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE
-
Load equal amounts of protein (e.g., 50 µg for this compound detection) into the wells of an SDS-PAGE gel.[14]
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom.[14]
3. Protein Transfer
-
Equilibrate the gel in transfer buffer for 10-15 minutes.[14]
-
Assemble the transfer stack (sponge, filter paper, gel, PVDF membrane, filter paper, sponge), ensuring no air bubbles are trapped between the gel and the membrane.[9][14]
-
Perform the transfer. For wet transfer, this is typically done at 100 V for 1-2 hours or overnight at a lower voltage in the cold.
4. Immunodetection
-
After transfer, briefly wash the membrane with deionized water and then stain with Ponceau S to visualize total protein and confirm transfer efficiency.[10]
-
Destain the membrane with TBST.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1-2 hours at room temperature.[15]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[15]
-
Wash the membrane three times for 5-10 minutes each with TBST.[15]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[15]
-
Wash the membrane three times for 5-10 minutes each with TBST.[15]
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Image the blot using a chemiluminescence detection system.
Visualizations
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the general workflow for Western blotting and the cellular context of this compound.
References
- 1. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 2. Detecting low abundant proteins in a western blot: Overcoming challenges for improved signal-to-noise of low expressing and precious sample targets [labroots.com]
- 3. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Detecting Low Abundance Proteins in Western Blotting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Western blot troubleshooting guide! [jacksonimmuno.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Rabbit Polyclonal Antibodies [bdbiosciences.com]
- 14. bio-rad.com [bio-rad.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
PDAT Enzyme Assay Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common contamination issues and other challenges encountered during Phospholipid:Diacylglycerol Acyltransferase (PDAT) enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is the function of this compound and what are the basic components of its enzyme assay?
Phospholipid:diacylglycerol acyltransferase (this compound) is a key enzyme in the acyl-CoA-independent pathway of triacylglycerol (TAG) biosynthesis. It catalyzes the transfer of an acyl group from a phospholipid to diacylglycerol (DAG), yielding TAG and a lysophospholipid.[1] This activity is crucial for energy storage and lipid metabolism. A typical this compound assay contains the this compound enzyme, an acyl donor (e.g., radiolabeled or fluorescently-labeled phospholipid), an acyl acceptor (DAG), and a suitable buffer system.[2][3]
Q2: What are the common methods for detecting this compound activity?
This compound activity is primarily measured using two methods:
-
Radiometric Assays: These traditional assays use a radiolabeled acyl donor, such as [14C]phosphatidylcholine. The formation of radiolabeled TAG is then quantified using techniques like thin-layer chromatography (TLC) followed by autoradiography or scintillation counting.
-
Fluorescence-Based Assays: These modern assays utilize a fluorescently labeled substrate, such as nitrobenzoxadiazole (NBD)-labeled diacylglycerol (NBD-DAG) or NBD-phosphatidylcholine (NBD-PC).[3][4][5] The resulting fluorescent product is detected using a fluorescence plate reader, offering a safer and higher-throughput alternative to radiometric methods.[4][5]
Q3: What are some known inhibitors of this compound that could be contaminating my assay?
While specific environmental contaminants acting as potent this compound inhibitors are not extensively documented in readily available literature, compounds designed as inhibitors for screening purposes exist. Additionally, impurities in substrates or reagents can act as inhibitors.[2] It is crucial to use high-purity substrates to avoid this issue.[2] General enzyme inhibitors present in your sample preparation can also affect this compound activity.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound enzyme assays, with a focus on contamination and interference.
Issue 1: Low or No Enzyme Activity
| Possible Cause | Troubleshooting Steps |
| Inactive Enzyme | - Ensure the enzyme is stored at the recommended temperature (e.g., -80°C) and handled on ice to prevent denaturation.[2] - Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2][4] - Run a positive control with a known active enzyme preparation to verify assay setup.[2][6] |
| Substrate Degradation or Impurity | - Use high-purity substrates (phospholipid and DAG) as impurities can be inhibitory.[2] - Store substrates under recommended conditions and prepare fresh dilutions for each experiment to avoid degradation.[2] |
| Suboptimal Assay Conditions | - Verify the pH of the assay buffer; the optimal pH for this compound is typically between 7.5 and 8.5.[2] - Optimize the concentration of divalent cations (e.g., MgCl₂), which are required for this compound activity.[2] - Ensure lipid substrates are properly solubilized. The use of detergents like Triton X-100 may be necessary, but their concentration should be optimized as they can be inhibitory at high levels.[2] |
| Contamination with Inhibitors | - Use high-purity water and reagents to prepare buffers. - Ensure that solvents used to dissolve substrates (e.g., DMSO) are of high purity and are present at a final concentration that does not inhibit the enzyme. |
Issue 2: High Background Signal in Fluorescence-Based Assays
| Possible Cause | Troubleshooting Steps |
| Autofluorescent Compounds | - Test compounds, buffers, or media supplements (e.g., phenol (B47542) red, Fetal Bovine Serum) can exhibit intrinsic fluorescence.[7][8] - Run controls containing the buffer and any test compounds without the enzyme or substrate to identify the source of autofluorescence.[7] |
| Contaminated Reagents | - Prepare fresh, high-purity buffers and filter-sterilize them.[9] - Aliquot reagents to prevent contamination from repeated use.[9] |
| Light Scatter from Precipitates | - Check for precipitation of test compounds in the assay well, as this can scatter light and appear as a fluorescent signal.[9] - Ensure all components are fully dissolved in the assay buffer. |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Steps |
| Lipemia (High Lipid Content) in Sample | - Lipemia can cause turbidity, which interferes with spectrophotometric and fluorescence-based assays by scattering light.[10][11] It can also cause volume displacement errors.[11] - If using biological samples, ensure they are not lipemic. Fasting subjects before sample collection can minimize this.[12] - For in vitro assays, ensure lipid substrates are fully solubilized and do not form a separate phase. |
| Pipetting Inaccuracy | - Use calibrated pipettes and proper pipetting techniques, especially for small volumes.[4] - Prepare a master mix for reagents to be added to multiple wells to ensure consistency.[4] |
| Photobleaching of Fluorophore | - Minimize the exposure of fluorescent reagents and samples to light.[7] - Use the minimum necessary exposure time and excitation intensity on the plate reader.[7] - Consider using more photostable fluorescent dyes if available.[7] |
Data Presentation
Table 1: Typical Reaction Conditions for this compound Assays
This table provides a starting point for setting up a this compound assay. Optimal conditions may vary depending on the enzyme source and specific substrates used.
| Component | Recommended Concentration/Condition |
| Buffer | 50 mM Tris-HCl or Potassium Phosphate |
| pH | 7.5 - 8.5[2] |
| Divalent Cation | 5-10 mM MgCl₂[2] |
| Acyl Donor (NBD-PC) | 20 µM[3] |
| Acyl Acceptor (DAG) | 50 µM[3] |
| Enzyme Concentration | Titrate to determine optimal concentration |
| Incubation Temperature | 30°C - 37°C[2][3] |
| Incubation Time | 15-60 minutes (ensure reaction is in linear range)[2][3] |
Table 2: Hypothetical Kinetic Data for this compound
This table illustrates typical data obtained from a this compound kinetic experiment. This data can be used to generate a Michaelis-Menten plot and determine key kinetic parameters.[1]
| Substrate [DAG] (µM) | Initial Velocity (nmol/min/mg) |
| 5 | 0.25 |
| 10 | 0.45 |
| 20 | 0.75 |
| 40 | 1.10 |
| 80 | 1.50 |
| 160 | 1.80 |
| 320 | 2.00 |
From such data, kinetic constants can be derived:
-
Vmax (Maximum Velocity): The maximum rate of the reaction at saturating substrate concentrations.
-
Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax.[13]
Experimental Protocols
Protocol 1: Fluorescence-Based this compound Enzyme Assay
This protocol is adapted from methods using NBD-labeled substrates.[3][4]
-
Reagent Preparation:
-
Assay Procedure (384-well plate format):
-
Add 10 µL of assay buffer to negative control wells.
-
Add 10 µL of the 2X this compound enzyme solution to all other wells.[3]
-
To test for inhibitors, add the test compound (typically dissolved in DMSO) to the desired final concentration. Add an equivalent volume of DMSO to control wells.
-
Initiate the reaction by adding 10 µL of the 2X substrate mix to all wells.[3]
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes.[3] The incubation time should be within the linear range of the reaction, which should be determined experimentally.
-
-
Detection:
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the fluorophore (e.g., for NBD, excitation ~465 nm, emission ~535 nm).
-
Visualizations
Caption: Troubleshooting workflow for common issues in this compound enzyme assays.
Caption: Diagram of potential sources of contamination and interference in this compound assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Evaluating Interference of Lipemia on Routine Clinical Biochemical Tests - Journal of Laboratory Physicians [jlabphy.org]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. benchchem.com [benchchem.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. benchchem.com [benchchem.com]
- 10. clinicalsci.info [clinicalsci.info]
- 11. biochemia-medica.com [biochemia-medica.com]
- 12. eclinpath.com [eclinpath.com]
- 13. Enzyme Kinetics and the Michaelis-Menten Equation: Key Concepts for the DAT — King of the Curve [kingofthecurve.org]
Technical Support Center: Interpreting Unexpected Results from PDAT Knockout Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret and resolve unexpected results from Phospholipid:Diacylglycerol Acyltransferase (PDAT) knockout (KO) studies.
Frequently Asked Questions (FAQs)
FAQ 1: My this compound knockout is confirmed, but there's no significant change in triacylglycerol (TAG) levels. Why?
Answer: This is a common observation and often points to the activation of compensatory metabolic pathways. The synthesis of triacylglycerols (TAGs) is not solely dependent on this compound. The cell can utilize parallel, acyl-CoA-dependent pathways, primarily involving Diacylglycerol O-Acyltransferase (DGAT) enzymes.[1][2]
In the absence of this compound, which catalyzes the final step of TAG synthesis in an acyl-CoA-independent manner, the cell can upregulate DGAT1 and DGAT2 to maintain lipid homeostasis.[1][3] Studies in various organisms, from yeast to plants, have shown functional redundancy and overlapping roles between this compound and DGAT enzymes.[2][3][4] For instance, in Arabidopsis thaliana, double knockouts of PDAT1 and DGAT1 are required to see severe phenotypes in pollen and seed development, which are not apparent in single knockouts.[3]
To investigate this, you should quantify the expression levels of DGAT1 and DGAT2 in your this compound KO model compared to the wild-type (WT).
Diagram: Compensatory TAG Synthesis Pathways
The following diagram illustrates the two major pathways for the final step of TAG synthesis. The this compound pathway is acyl-CoA-independent, while the DGAT pathway is acyl-CoA-dependent. A knockout in this compound can lead to increased flux through the DGAT pathway.
Caption: Parallel pathways for the final step of TAG synthesis.
Table 1: Hypothetical Gene Expression in Response to this compound Knockout
This table shows representative quantitative data from a qRT-PCR experiment, illustrating the upregulation of compensatory genes.
| Gene | Genotype | Relative mRNA Expression (Fold Change vs. WT) | P-value |
| This compound | Wild-Type (WT) | 1.0 | - |
| This compound | This compound KO | Not Detected | < 0.001 |
| DGAT1 | Wild-Type (WT) | 1.0 | - |
| DGAT1 | This compound KO | 2.5 | < 0.05 |
| DGAT2 | Wild-Type (WT) | 1.0 | - |
| DGAT2 | This compound KO | 3.1 | < 0.01 |
FAQ 2: I don't see the protein band for this compound in my Western Blot, but qRT-PCR still detects mRNA. Is my knockout successful?
Answer: This scenario can be confusing but does not necessarily mean the knockout failed. Several possibilities could explain this result:
-
Frameshift Mutation and Premature Stop Codon: CRISPR/Cas9-mediated knockout often introduces small insertions or deletions (indels) that are not multiples of three.[5] This causes a frameshift, leading to a premature stop codon. The cell's surveillance machinery may not always degrade this altered mRNA via nonsense-mediated decay (NMD).[6][7] Therefore, transcription can still occur, and be detected by qRT-PCR, but translation results in a truncated, non-functional, and often unstable protein that is not detected by Western Blot.[6]
-
Primer Design in qRT-PCR: The primers for your qRT-PCR might bind to a region of the mRNA transcript that is upstream of the gene edit.[7] In this case, even if the downstream sequence is altered, the qPCR reaction can still amplify a product, giving a false impression of intact transcript presence.[7]
-
Antibody Epitope Location: The antibody used for the Western Blot may recognize an epitope on the protein that is lost in the truncated version produced by the knockout. A different antibody targeting a more N-terminal region might detect a truncated protein band.[6]
A successful knockout is ultimately defined by the absence of a functional protein. Therefore, the Western Blot result (absence of the full-length protein) is a stronger indicator of a successful knockout than the qRT-PCR data in this context.[8][9]
Diagram: Troubleshooting Workflow for Conflicting Results
This workflow provides a logical sequence of steps to diagnose discrepancies between qRT-PCR and Western Blot results.
Caption: A logical workflow for troubleshooting knockout validation.
FAQ 3: My this compound knockout exhibits an unexpected phenotype seemingly unrelated to lipid metabolism. What could be the cause?
Answer: Unexpected phenotypes can arise from several sources, including off-target effects of the gene-editing technology or previously unknown (pleiotropic) functions of the target gene.
-
Off-Target Effects: Although CRISPR/Cas9 is highly specific, it can sometimes cleave DNA at sites that are highly similar to the target sequence, leading to unintended mutations.[10][11][12] These off-target effects are a known concern, though studies in transgenic mice suggest they may be less frequent in vivo than in cell lines.[13] It is crucial to bioinformatically predict and experimentally verify the top potential off-target sites by sequencing them in your knockout model.[13][14]
-
Pleiotropic Gene Functions: this compound may have functions beyond its canonical role in TAG synthesis. For example, this compound belongs to the lecithin:cholesterol acyltransferase (LCAT) family, which is involved in diverse lipid remodeling processes.[2][15] The products of the this compound reaction, TAG and lysophospholipids, are themselves signaling molecules or precursors for other important lipids that could affect various cellular processes. PDAT1 in Arabidopsis, for instance, has been shown to be crucial for protecting growing tissues against cell death induced by free fatty acids.[3]
-
Metabolic Reprogramming: The disruption of a key enzyme can cause widespread metabolic reprogramming.[16][17] The cell may reroute metabolic intermediates, leading to the accumulation of toxic byproducts or the depletion of essential molecules, causing stress responses that manifest as unexpected phenotypes.[17][18]
Table 2: Troubleshooting Unexpected Phenotypes
| Potential Cause | Recommended Action | Rationale |
| Off-Target Effects | 1. Use bioinformatics tools to predict top 5-10 off-target sites. 2. Sequence these sites in both WT and KO models. | To rule out unintended genetic modifications as the cause of the phenotype.[14] |
| Pleiotropic Functions | 1. Conduct a thorough literature review for non-canonical roles of this compound or LCAT-family enzymes. 2. Perform transcriptomic (RNA-seq) or proteomic analysis. | To identify other pathways or processes that are disrupted by the loss of this compound. |
| Metabolic Reprogramming | 1. Perform metabolomic analysis (lipidomics) to identify changes in lipid species beyond TAG. 2. Measure markers of cellular stress (e.g., oxidative stress). | To understand the broader metabolic consequences of this compound deletion.[16] |
Detailed Experimental Protocols
Protocol 1: Western Blot for this compound Knockout Validation
Objective: To confirm the absence of the target protein in knockout cells or tissues.[8][19]
Methodology:
-
Protein Lysate Preparation:
-
Harvest wild-type (WT) and putative this compound KO cells/tissues and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).[20]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST).
-
Incubate the membrane with a validated primary antibody specific for this compound (e.g., rabbit anti-PDAT) overnight at 4°C.[21]
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[21]
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a chemiluminescence imager.
-
Probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading. A successful knockout should show no band for this compound compared to the WT control.[20]
-
Protocol 2: qRT-PCR for Compensatory Gene Expression Analysis
Objective: To quantify the mRNA expression levels of target genes (e.g., DGAT1, DGAT2) to assess compensatory responses.[22][23]
Methodology:
-
Total RNA Extraction:
-
Isolate total RNA from WT and this compound KO cells/tissues using a commercial kit (e.g., RNeasy) or TRIzol reagent.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.[21]
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA, forward and reverse primers for the target genes (this compound, DGAT1, DGAT2) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.[21]
-
Run the reaction on a qPCR instrument using a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).[21]
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Determine the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the KO samples to the WT control.[23]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Synergistic mechanisms of DGAT and this compound in shaping triacylglycerol diversity: evolutionary insights and metabolic engineering strategies [frontiersin.org]
- 3. This compound phospholipid:diacylglycerol acyltransferase [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. cyagen.com [cyagen.com]
- 6. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 7. genuinbiotech.com [genuinbiotech.com]
- 8. benchchem.com [benchchem.com]
- 9. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 10. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. azolifesciences.com [azolifesciences.com]
- 12. dovepress.com [dovepress.com]
- 13. An analysis of possible off target effects following CAS9/CRISPR targeted deletions of neuropeptide gene enhancers from the mouse genome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Genome-Wide Analysis of PHOSPHOLIPID:DIACYLGLYCEROL ACYLTRANSFERASE (this compound) Genes in Plants Reveals the Eudicot-Wide this compound Gene Expansion and Altered Selective Pressures Acting on the Core Eudicot this compound Paralogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Metabolic intervention on lipid synthesis converging pathways abrogates prostate cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Coordinated upregulation of oxidative pathways and downregulation of lipid biosynthesis underlie obesity resistance in perilipin knockout mice: a microarray gene expression profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
enhancing the yield of engineered oil in PDAT transformants
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the yield of engineered oil in Phospholipid:Diacylglycerol Acyltransferase (PDAT) transformants.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at increasing oil yield in this compound transformants.
Issue 1: Low or No Increase in Oil Yield After this compound Transformation
Question: We have successfully transformed our host organism (e.g., yeast, microalgae) with a this compound gene, but we are not observing a significant increase in triacylglycerol (TAG) content. What are the potential causes and solutions?
Answer:
Several factors can contribute to the lack of increased oil yield despite successful transformation. These can be broadly categorized into issues with this compound expression and function, and broader metabolic limitations within the host organism.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| 1. Inefficient this compound Expression or Translation | - Verify Transcription: Use RT-qPCR to confirm that the this compound gene is being transcribed at sufficient levels. - Codon Optimization: Ensure the codon usage of your this compound gene is optimized for your specific host organism to improve translation efficiency. - Promoter Strength: Consider using a stronger constitutive or inducible promoter to drive higher levels of gene expression. |
| 2. Poor this compound Enzyme Activity or Stability | - Enzyme Assay: Perform an in vitro or in vivo assay to measure the specific activity of the expressed this compound enzyme. - Subcellular Localization: Ensure the this compound is correctly localized to the endoplasmic reticulum (ER), where TAG synthesis occurs. Use fluorescent protein tagging (e.g., this compound-GFP) and microscopy to verify localization. - Protein Misfolding/Degradation: Overexpression can sometimes lead to misfolding and degradation. Western blotting can help assess the integrity and quantity of the expressed protein. |
| 3. Substrate Limitation: Diacylglycerol (DAG) or Phospholipid Acyl-Donor | - This compound Substrate Specificity: this compound enzymes exhibit substrate specificity. The endogenous phospholipid pool of your host may not be a preferred acyl-donor for your specific this compound.[1] Consider co-expressing enzymes that increase the availability of preferred phospholipid substrates. - DAG Pool: The availability of DAG, the acyl-acceptor, might be a limiting factor. Analyze the lipidome to quantify the DAG pool. |
| 4. Metabolic Bottlenecks in Fatty Acid Synthesis | - Precursor Supply (Acetyl-CoA): The synthesis of fatty acids requires a substantial amount of acetyl-CoA.[2][3] Overexpression of enzymes in the acetyl-CoA synthesis pathway can increase the precursor pool. - Reductant Supply (NADPH): Fatty acid synthesis is an energy-intensive process that consumes large amounts of NADPH.[4] Engineering the pentose (B10789219) phosphate (B84403) pathway or other NADPH-generating pathways can alleviate this limitation. - Feedback Inhibition: High levels of free fatty acids can cause feedback inhibition of key enzymes like Acetyl-CoA Carboxylase (ACC).[5][6] |
| 5. Inefficient Sequestration of TAG into Lipid Droplets | - Lipid Droplet Formation: The machinery for forming and expanding lipid droplets might be a bottleneck. Overexpression of proteins involved in lipid droplet formation, such as perilipins, can sometimes improve TAG storage. |
Issue 2: Poor Growth or Fitness of this compound Transformants
Question: Our this compound-transformed strains are growing slower or appear less healthy than the wild-type control. Why is this happening and what can we do?
Answer:
Reduced fitness in engineered strains is a common challenge. It often stems from the metabolic burden of overexpressing a foreign gene or the toxicity of accumulating metabolic intermediates or products.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| 1. Metabolic Burden | - Optimize Expression Levels: Use an inducible promoter to control the timing and level of this compound expression. Inducing expression during the stationary phase, after a healthy biomass has been established, can mitigate the burden during the growth phase. - Reduce Plasmid Copy Number: If using a high-copy plasmid, switch to a low-copy plasmid or integrate the gene into the host genome for more stable and moderate expression. |
| 2. Product Toxicity | - Toxicity of Unusual Fatty Acids: If you are producing novel or unusual fatty acids, these may be toxic to the host cell when they accumulate.[2][3] - Lipidome Analysis: Perform a detailed lipid analysis to check for the accumulation of potentially toxic intermediates, such as free fatty acids or lysophospholipids. |
| 3. Disruption of Membrane Homeostasis | - Altered Membrane Composition: this compound utilizes phospholipids (B1166683) as acyl donors, which can alter the composition of cellular membranes and affect their function. Analyze the phospholipid composition of your transformants to identify significant changes. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in lipid metabolism?
A1: Phospholipid:diacylglycerol acyltransferase (this compound) is a key enzyme in triacylglycerol (TAG) synthesis. It catalyzes the final step of this process by transferring a fatty acid from a phospholipid to a diacylglycerol (DAG) molecule, thereby forming TAG.[7] This is distinct from the primary Kennedy pathway, which uses acyl-CoA as the acyl donor in a reaction catalyzed by Acyl-CoA:diacylglycerol acyltransferase (DGAT).[8][9]
Q2: How do I choose the right this compound gene for my host organism?
A2: The choice of this compound can significantly impact your results. Consider the following:
-
Substrate Specificity: Different PDATs have preferences for different phospholipid acyl donors.[1] For instance, some may prefer phosphatidylcholine (PC) while others prefer phosphatidylethanolamine (B1630911) (PE). Choose a this compound that matches the phospholipid profile of your host or co-engineer the host to produce the preferred substrate.
-
Origin: PDATs from oleaginous organisms (e.g., castor bean, yeast) are often more efficient at TAG synthesis.[9]
-
Codon Optimization: Always optimize the codon usage of the selected this compound gene for your expression host.
Q3: What are the most critical culture conditions to optimize for enhanced oil production?
A3: For many microbial hosts, particularly oleaginous yeasts, the following conditions are critical:
-
Carbon-to-Nitrogen (C/N) Ratio: A high C/N ratio is a common strategy to induce lipid accumulation. Nitrogen limitation shifts carbon flux from protein synthesis and cell growth towards storage lipid synthesis.[10]
-
Temperature: Temperature can affect both biomass growth and the fatty acid composition of the stored oil.[10]
-
pH: Maintaining an optimal pH is crucial for cell health and enzyme function.[11]
-
Carbon Source: The choice of carbon source (e.g., glucose, glycerol) can influence the efficiency of lipid production.[11]
Q4: Besides this compound, what other genes can be engineered to boost oil yield?
A4: A multi-target engineering approach is often most effective. Consider engineering:
-
DGAT (Diacylglycerol Acyltransferase): Co-overexpression of DGAT and this compound can have a synergistic effect on TAG synthesis.[7]
-
ACC (Acetyl-CoA Carboxylase): This enzyme catalyzes the first committed step in fatty acid synthesis. Overexpressing ACC can increase the supply of malonyl-CoA.[3]
-
Fatty Acid Synthase (FAS): Enhancing the expression of the FAS complex can increase the overall rate of fatty acid production.[2]
-
NADPH Regeneration Pathways: Upregulating pathways like the pentose phosphate pathway can increase the supply of NADPH, a critical reductant for fatty acid synthesis.[4]
-
Deletion of Competing Pathways: Knocking out genes involved in pathways that compete for carbon, such as starch synthesis or beta-oxidation (fatty acid degradation), can redirect more carbon towards lipid synthesis.
Data Presentation
Table 1: Effect of C/N Ratio and Temperature on Lipid Production in Oleaginous Yeast
This table summarizes representative data on how culture conditions can be optimized to enhance lipid production in oleaginous yeast, a common chassis for metabolic engineering.
| Yeast Species | C/N Ratio (g/g) | Temperature (°C) | Biomass (g/L) | Lipid Content (% DCW) | Lipid Yield (g/L) |
| C. oleaginosus | 120 | 30 | 5.54 | 47.41 | 2.63 |
| C. oleaginosus | 175 | 30 | - | (Optimized for max oil) | - |
| Y. lipolytica | 140 | 25 | 4.52 | 18.51 | 0.84 |
| Y. lipolytica | 140 | 21 | - | (Optimized for max oil) | - |
| R. graminis | 10 (Glycerol) | 28 | 27.99 | - | 17.40 |
Data adapted from studies on Cutaneotrichosporon oleaginosus, Yarrowia lipolytica[10], and Rhodotorula graminis[12]. DCW = Dry Cell Weight. '-' indicates data not provided in the source for that specific metric under the listed conditions.
Visualizations
Diagram 1: Triacylglycerol (TAG) Synthesis Pathways
This diagram illustrates the two major pathways for the final step of TAG synthesis: the acyl-CoA dependent pathway catalyzed by DGAT and the acyl-CoA independent pathway catalyzed by this compound.
Caption: Key pathways for the final step of TAG synthesis.
Diagram 2: General Workflow for Enhancing Oil Yield
This diagram outlines a typical experimental workflow for a research project focused on increasing oil production in a host organism using this compound.
Caption: Iterative workflow for engineering high oil-yielding strains.
Experimental Protocols
Protocol 1: Nile Red Staining for Rapid Screening of Intracellular Lipids in Yeast
This is a high-throughput method to qualitatively and semi-quantitatively screen transformants for increased lipid content.
Materials:
-
Yeast cultures (in microtiter plates or flasks)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nile Red stock solution (1 mg/mL in acetone (B3395972) or DMSO, stored in the dark at -20°C)
-
Fluorometer or fluorescence microscope with appropriate filters (e.g., excitation ~530 nm, emission ~580 nm)
-
96-well black, clear-bottom microtiter plates
Procedure:
-
Cell Harvesting: Harvest 1 mL of yeast culture by centrifugation at 5,000 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with 1 mL of PBS to remove any residual medium. Centrifuge again and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1 mL of PBS. Adjust the optical density at 600 nm (OD600) to a standardized value (e.g., 1.0) for all samples to ensure equal cell numbers.
-
Staining:
-
Add 200 µL of the cell suspension to a well of a 96-well plate.
-
Prepare a working solution of Nile Red by diluting the stock solution in PBS. A final concentration of 1-5 µg/mL is typically effective.
-
Add 2-10 µL of the Nile Red working solution to each well. Mix gently.
-
-
Incubation: Incubate the plate in the dark at room temperature for 10-15 minutes.
-
Measurement:
-
Fluorometer: Measure the fluorescence intensity using an excitation wavelength of ~530 nm and an emission wavelength of ~580 nm.
-
Microscopy: Observe the cells under a fluorescence microscope. Lipid droplets will appear as bright yellow-gold fluorescent bodies within the cells.
-
-
Data Analysis: Compare the fluorescence intensity of your this compound transformants to the wild-type or empty-vector control. Higher fluorescence indicates higher lipid content.
Protocol 2: Lipid Extraction and Quantification by Gravimetric Analysis
This protocol provides a quantitative measure of the total lipid content as a percentage of the dry cell weight.
Materials:
-
Lyophilized (freeze-dried) yeast biomass
-
0.9% NaCl solution
-
Glass beads (acid-washed, ~0.5 mm diameter)
-
Bead beater or vortexer with a tube holder
-
Glass centrifuge tubes with Teflon-lined caps
-
Rotary evaporator or nitrogen stream evaporator
-
Analytical balance
Procedure:
-
Cell Lysis (Modified Bligh & Dyer Method):
-
Accurately weigh 20-50 mg of lyophilized biomass into a glass centrifuge tube.
-
Add ~0.5 g of glass beads.
-
Add 2 mL of methanol and 1 mL of chloroform.
-
Agitate vigorously using a bead beater or vortexer for 10-15 minutes to lyse the cells.
-
-
Phase Separation:
-
Add an additional 1 mL of chloroform to the mixture and vortex for 1 minute.
-
Add 1.8 mL of 0.9% NaCl solution and vortex for another 2 minutes.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases. You will observe an upper aqueous phase and a lower organic phase (chloroform) containing the lipids.
-
-
Lipid Collection:
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a pre-weighed, clean glass tube.
-
To maximize recovery, re-extract the remaining aqueous phase and cell debris with 2 mL of chloroform. Centrifuge and pool the lower organic phase with the first extract.
-
-
Solvent Evaporation:
-
Evaporate the chloroform from the collected lipid extract using a rotary evaporator or under a gentle stream of nitrogen gas. Avoid excessive heat, which can degrade lipids.
-
-
Quantification:
-
Once the solvent is completely evaporated, place the tube in a desiccator for at least 1 hour to remove any residual moisture.
-
Weigh the tube containing the dried lipid extract on an analytical balance.
-
Calculate the total lipid content:
-
Lipid Weight (mg) = (Final Tube Weight) - (Initial Tube Weight)
-
Lipid Content (% DCW) = (Lipid Weight / Initial Biomass Weight) x 100
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Metabolic engineering of yeast to produce fatty acid-derived biofuels: bottlenecks and solutions [frontiersin.org]
- 3. Metabolic engineering of yeast to produce fatty acid-derived biofuels: bottlenecks and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. Scientists Discover Plants' Roadblock to Specialty Oil Production | BNL Newsroom [bnl.gov]
- 7. [Regulatory roles of DGAT and this compound genes in plant oil synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bmbreports.org [bmbreports.org]
- 9. DGAT1, DGAT2 and this compound expression in seeds and other tissues of epoxy and hydroxy fatty acid accumulating plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tailoring and optimizing fatty acid production by oleaginous yeasts through the systematic exploration of their physiological fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijarbs.com [ijarbs.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overexpression of Phospholipid:Diacylglycerol Acyltransferase (PDAT)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments involving the overexpression of Phospholipid:diacylglycerol acyltransferase (PDAT).
Troubleshooting Guide
This section addresses specific issues that may arise during this compound overexpression experiments in a question-and-answer format.
Question 1: I have successfully transfected my cells with a this compound expression vector, but I am observing significant cell death. What are the possible causes and how can I troubleshoot this?
Answer:
Increased cell death upon this compound overexpression is a common issue, often linked to cellular stress caused by altered lipid metabolism. Here are the potential causes and troubleshooting strategies:
-
Lipotoxicity: Overexpression of this compound can lead to an accumulation of triacylglycerols (TAGs) and other lipid intermediates, which can be toxic to cells.[1][2][3]
-
Troubleshooting:
-
Use an inducible expression system: Employ a tetracycline-inducible (Tet-On/Tet-Off) or other inducible systems to control the timing and level of this compound expression.[4][5][6][7] This allows cells to reach a healthy density before inducing high levels of this compound.
-
Optimize inducer concentration: Titrate the concentration of the inducing agent (e.g., doxycycline) to find a level that results in desired this compound activity without causing excessive toxicity.
-
Time-course experiment: Perform a time-course experiment to determine the optimal duration of this compound induction. Prolonged overexpression may lead to a cumulative toxic effect.
-
-
-
Endoplasmic Reticulum (ER) Stress: this compound is an ER-resident enzyme. Its overexpression can overload the ER's protein folding capacity, leading to the unfolded protein response (UPR) and, if unresolved, apoptosis.[8][9][10]
-
Troubleshooting:
-
Monitor ER stress markers: Perform Western blot analysis for key ER stress markers such as GRP78 (BiP), CHOP, and spliced XBP1 to confirm the activation of the UPR.[8][10][11]
-
Co-express chaperones: Co-transfection with plasmids expressing ER chaperones like GRP78 may help alleviate ER stress.
-
Chemical chaperones: Treat cells with chemical chaperones like 4-phenylbutyric acid (4-PBA) or tauroursodeoxycholic acid (TUDCA) to help reduce ER stress.[11]
-
-
-
Vector-related issues: The expression vector itself or the transfection process could be contributing to cell death.
-
Troubleshooting:
-
Include proper controls: Use an empty vector control and a mock transfection control to distinguish between toxicity caused by the this compound protein and toxicity related to the vector or transfection reagent.
-
Optimize transfection: Follow a detailed transfection troubleshooting guide to optimize parameters like DNA-to-reagent ratio and cell confluency.[12][13][14]
-
-
Question 2: My this compound overexpressing cells are viable, but they are not showing the expected increase in total lipid content. Why might this be happening?
Answer:
This is a frequently observed phenomenon. While this compound overexpression often leads to an increase in TAG synthesis, it doesn't always translate to a significant increase in total cellular lipid content. Here's why:
-
Lipid remodeling vs. de novo synthesis: this compound is primarily involved in the acyl-CoA-independent pathway of TAG synthesis, which often utilizes existing phospholipids (B1166683) as acyl donors. This results in a remodeling of the lipid landscape rather than a net increase in total lipids.[2]
-
Feedback regulation: Cellular lipid homeostasis is tightly regulated. Increased TAG synthesis via this compound might trigger feedback mechanisms that downregulate de novo fatty acid synthesis or increase lipid turnover through lipolysis.
-
Substrate availability: The activity of overexpressed this compound is dependent on the availability of its substrates, diacylglycerol (DAG) and phospholipids. If these substrates are limiting, the effect of this compound overexpression on TAG accumulation will be minimal.
Troubleshooting Steps:
-
Quantitative lipid analysis: Perform detailed lipidomic analysis using mass spectrometry to assess changes in the composition of different lipid classes (e.g., TAGs, phospholipids, free fatty acids) rather than just total lipid content.[15][16][17][18][19]
-
Metabolic flux analysis: Use stable isotope tracers to track the flow of fatty acids through different metabolic pathways to understand how this compound overexpression is altering lipid metabolism.
-
Supplement with fatty acids: To test if substrate availability is a limiting factor, supplement the culture medium with exogenous fatty acids (e.g., oleate) and observe the effect on TAG accumulation.
Question 3: I am trying to generate a stable cell line overexpressing this compound, but I am having difficulty obtaining viable clones. What could be the problem?
Answer:
Generating stable cell lines with proteins that can induce cellular stress, like this compound, can be challenging.
-
Basal expression toxicity: Even low levels of "leaky" expression from your vector in the absence of an inducer can be toxic to cells over the long term during the selection process.
-
Troubleshooting:
-
Use a tightly controlled inducible system: The Tet-On 3G system is known for its low basal expression.[5][7]
-
Screen multiple clones: Pick and expand a larger number of clones, as there can be significant variation in expression levels and viability due to random integration sites.[20][21][22][23][24]
-
-
-
Selection antibiotic concentration: The concentration of the selection antibiotic might be too high, leading to the death of even the cells that have successfully integrated the plasmid.
-
Troubleshooting:
-
Perform a kill curve: Before starting the selection, perform a dose-response experiment with the selection antibiotic on your parental cell line to determine the minimum concentration required to kill all non-transfected cells.[22]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the known pleiotropic effects of this compound overexpression?
A1: Overexpression of this compound can lead to a range of effects beyond increased triacylglycerol (TAG) synthesis. These include alterations in lipid composition, such as changes in the fatty acid profile of TAGs and phospholipids. It can also impact cellular physiology, potentially leading to increased cell growth rates under certain conditions. However, high levels of overexpression can induce cellular stress, including lipotoxicity due to the accumulation of lipid intermediates and endoplasmic reticulum (ER) stress from the overexpression of an ER-resident protein.
Q2: How does this compound-mediated TAG synthesis differ from the DGAT pathway?
A2: this compound (Phospholipid:diacylglycerol acyltransferase) and DGAT (Diacylglycerol O-acyltransferase) are the two key enzymes in the final step of TAG synthesis, but they utilize different acyl donors. DGAT uses acyl-CoA as the substrate, representing the primary de novo pathway for TAG synthesis. In contrast, this compound catalyzes an acyl-CoA-independent reaction, transferring a fatty acid from a phospholipid (like phosphatidylcholine) to diacylglycerol (DAG). This is often considered a lipid remodeling pathway.
Q3: What is the subcellular localization of this compound?
A3: this compound is an integral membrane protein primarily localized to the endoplasmic reticulum (ER). This is important to consider when designing experiments, as overexpression can impact ER function.
Q4: Are there any known inhibitors of this compound?
A4: While specific and potent inhibitors of this compound are not as widely available as for other enzymes, some compounds have been shown to inhibit its activity in vitro. Research in this area is ongoing. For experimental purposes, genetic knockdown or knockout approaches are more commonly used to study the loss-of-function effects of this compound.
Data Presentation
Table 1: Hypothetical Quantitative Lipidomic Analysis of Cells Overexpressing this compound
| Lipid Class | Control Cells (mol%) | This compound Overexpressing Cells (mol%) | Fold Change |
| Triacylglycerols (TAG) | 5.2 ± 0.8 | 15.6 ± 2.1 | 3.0 |
| Diacylglycerols (DAG) | 1.1 ± 0.2 | 0.9 ± 0.1 | 0.8 |
| Phosphatidylcholine (PC) | 45.3 ± 3.5 | 40.1 ± 2.9 | 0.9 |
| Phosphatidylethanolamine (PE) | 20.1 ± 1.8 | 18.5 ± 1.5 | 0.9 |
| Free Fatty Acids (FFA) | 2.5 ± 0.4 | 3.8 ± 0.6 | 1.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Hypothetical Cell Viability Assay Results
| Treatment | Cell Viability (%) |
| Untransfected Control | 98 ± 2 |
| Empty Vector Control | 95 ± 3 |
| Constitutive this compound Overexpression | 65 ± 7 |
| Inducible this compound Overexpression (uninduced) | 94 ± 4 |
| Inducible this compound Overexpression (induced) | 72 ± 6 |
Cell viability was assessed 48 hours post-transfection using a standard MTT assay. Data are mean ± SD from three replicates.
Experimental Protocols
Protocol 1: Quantification of Lipid Droplets by BODIPY Staining and Flow Cytometry
This protocol describes the quantification of neutral lipid droplets in cells overexpressing this compound using the fluorescent dye BODIPY 493/503.[25][26][27][]
Materials:
-
Cells cultured on 6-well plates
-
This compound expression vector or inducible system
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
BODIPY 493/503 stock solution (1 mg/mL in DMSO)
-
Flow cytometry buffer (PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Culture and Transfection:
-
Seed cells in 6-well plates and grow to the desired confluency.
-
Transfect cells with the this compound expression vector or induce this compound expression in your stable cell line. Include appropriate controls (e.g., empty vector, uninduced cells).
-
-
Staining:
-
Prepare a fresh working solution of BODIPY 493/503 at 1 µg/mL in PBS.
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add 1 mL of the BODIPY 493/503 working solution to each well.
-
Incubate for 15 minutes at 37°C, protected from light.
-
-
Cell Harvesting:
-
Aspirate the staining solution and wash the cells once with PBS.
-
Add 0.5 mL of trypsin-EDTA to each well and incubate until cells detach.
-
Add 1 mL of culture medium to neutralize the trypsin.
-
Transfer the cell suspension to a flow cytometry tube.
-
-
Flow Cytometry Analysis:
-
Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in 500 µL of flow cytometry buffer.
-
Analyze the cells on a flow cytometer using the appropriate laser and filter for BODIPY 493/503 (e.g., 488 nm excitation, 530/30 nm emission).
-
Gate on the live cell population based on forward and side scatter.
-
Quantify the mean fluorescence intensity of the BODIPY signal in the gated population.
-
Protocol 2: Western Blot Analysis of ER Stress Markers
This protocol details the detection of key ER stress proteins by Western blotting in cells overexpressing this compound.[8][9][10][11][29]
Materials:
-
Cell lysates from control and this compound-overexpressing cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Tris-buffered saline with Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GRP78, anti-CHOP, anti-sXBP1, anti-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample in Laemmli buffer at 95°C for 5 minutes.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like actin.
-
Visualizations
References
- 1. Probing the Global Cellular Responses to Lipotoxicity Caused by Saturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid Droplets and the Management of Cellular Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Inducible Protein Expression Using the T-REx System | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. takarabio.com [takarabio.com]
- 6. mdpi.com [mdpi.com]
- 7. takarabio.com [takarabio.com]
- 8. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Transfection Basics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. yeasenbio.com [yeasenbio.com]
- 14. genscript.com [genscript.com]
- 15. mdpi.com [mdpi.com]
- 16. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 17. LIPID MAPS® Lipidomics Gateway [lipidmaps.org]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
- 19. Quantification of Lipids: Model, Reality, and Compromise - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protein overexpression: Mammalian stable cell line development - Altogen Labs [altogenlabs.com]
- 21. cellculturecompany.com [cellculturecompany.com]
- 22. Stable Cell Line Generation | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. bosterbio.com [bosterbio.com]
- 24. biocompare.com [biocompare.com]
- 25. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry [bio-protocol.org]
- 26. Detection and Quantification of Lipid Droplets in Differentiated Human Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Lipid -Cell staining -Cell Biology-BIO-PROTOCOL [bio-protocol.org]
- 29. origene.com [origene.com]
Technical Support Center: Refining Lipid Extraction for PDAT Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during lipid extraction for Phosphatidylcholine-sterol O-acyltransferase (PDAT) research.
Frequently Asked Questions (FAQs)
Q1: What are the primary lipids of interest in this compound research?
A1: this compound (Phosphatidylcholine-sterol O-acyltransferase) is a key enzyme in lipid metabolism. The primary lipids of interest in this compound research include its substrates and products. Substrates are typically phospholipids (B1166683), such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), which act as acyl donors, and diacylglycerol (DAG) or sterols, which act as acyl acceptors.[1][2][3] The main products are triacylglycerols (TAGs) and lysophospholipids, or sterol esters.[1][4][5] Some studies have shown that this compound can have broad substrate specificity, also utilizing galactolipids.[4]
Q2: Which are the most common lipid extraction methods for studying this compound activity?
A2: The most widely used methods for total lipid extraction in this compound research are the Folch and Bligh & Dyer methods.[6] These methods utilize a chloroform (B151607) and methanol (B129727) solvent system to efficiently extract a broad range of lipids.[6][7][8][9] The choice between them may depend on the sample type and lipid content. For samples with high water content, the Bligh & Dyer method is often preferred.[8]
Q3: Why is complete cell disruption crucial for lipid extraction from yeast expressing this compound?
A3: Yeast, a common model organism for studying this compound, possesses a rigid cell wall that can prevent efficient extraction of intracellular lipids.[10][11] Failure to adequately disrupt the cell wall is a primary cause of low lipid yields.[10][11] Mechanical methods such as bead milling, sonication, or high-pressure homogenization are often necessary to ensure the solvent can access the intracellular lipids.[11]
Q4: How can I prevent the degradation of phospholipids and sterols during extraction?
A4: Phospholipids and sterols can be susceptible to degradation. To minimize this, it is crucial to work quickly, keep samples cold, and use solvents with antioxidants like butylated hydroxytoluene (BHT).[12] It is also important to use fresh, high-purity solvents, as stored solvents can contain impurities that may react with lipids.[13] For sterols, it's advised to avoid prolonged exposure to high temperatures, light, and oxygen to prevent oxidation.[14]
Troubleshooting Guide
Low Lipid Yield
Problem: After performing the extraction, the total lipid yield is significantly lower than expected.
| Possible Cause | Troubleshooting Steps |
| Incomplete Cell Disruption (especially for yeast) | - Ensure thorough cell lysis before extraction. For yeast, consider using mechanical disruption methods like bead beating, sonication, or a French press.[11] - Visually confirm cell disruption under a microscope. |
| Inappropriate Solvent-to-Sample Ratio | - For the Folch method, a solvent-to-tissue volume ratio of 20:1 is recommended.[7][9] - For the Bligh & Dyer method, the initial chloroform:methanol:sample ratio should be 1:2:0.8.[8] |
| Insufficient Extraction Time | - Ensure adequate mixing and incubation time with the solvent to allow for complete lipid solubilization. The Folch method suggests agitation for 15-20 minutes.[7][9] |
| Lipid Loss During Phase Separation | - When collecting the lower chloroform phase, be careful to avoid aspirating the upper aqueous phase or the protein interface. It's better to leave a small amount of the chloroform phase behind than to contaminate the sample.[15] |
| Incorrect Solvent Polarity | - For efficient extraction of both polar phospholipids and nonpolar sterol esters, a combination of polar (methanol) and nonpolar (chloroform) solvents is essential.[16][17] |
Emulsion Formation During Phase Separation
Problem: A stable emulsion forms between the aqueous and organic layers, making it difficult to separate the lipid-containing phase.
| Possible Cause | Troubleshooting Steps |
| High Concentration of Emulsifying Agents (e.g., phospholipids, proteins) | - Centrifuge the sample at a higher speed and for a longer duration (e.g., 3000 x g for 20 minutes) to help break the emulsion.[18] - Add a small amount of saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase and promote phase separation.[18] |
| Vigorous Shaking | - Instead of vigorous shaking, gently invert the tube multiple times to mix the phases. This reduces the energy input that can lead to emulsion formation.[19] |
| Particulate Matter | - Ensure the initial homogenate is properly centrifuged or filtered to remove cellular debris before proceeding with the phase separation.[9] |
Selective Loss of Specific Lipids
Problem: Analysis of the extracted lipids shows a poor recovery of specific this compound substrates or products (e.g., certain phospholipids or sterol esters).
| Possible Cause | Troubleshooting Steps |
| Suboptimal Solvent System for Target Lipids | - While Folch and Bligh & Dyer are good for general lipid extraction, for highly polar or nonpolar lipids, modifications may be needed. Acidifying the solvent can improve the recovery of acidic phospholipids.[8] - For highly nonpolar lipids like sterol esters, ensuring a sufficient proportion of nonpolar solvent is crucial.[16] |
| Lipid Degradation | - Add antioxidants like BHT to the extraction solvent.[12] - Perform the extraction on ice and minimize the time the sample is exposed to room temperature. |
| Incomplete Saponification (for total sterol analysis) | - If analyzing total sterols (free and esterified), ensure the saponification step (alkaline hydrolysis) is complete to cleave the ester bonds.[20][21] Incomplete saponification will lead to an underestimation of total sterols. |
Quantitative Data Summary
The following table summarizes a comparison of lipid extraction methods from yeast, a common model system for this compound research.
| Method | Organism | Total Lipid Yield | Key Findings | Reference |
| Bligh & Dyer | Cryptococcus laurentii | 0.74 g/L | No statistically significant difference compared to the Folch method, but resulted in a slightly larger mean of total lipids. | [22][23] |
| Folch et al. | Cryptococcus laurentii | 0.57 g/L | No statistically significant difference compared to the Bligh & Dyer method. | [22][23] |
| Microwave-Assisted Extraction | Saccharomyces cerevisiae | Comparable to conventional methods | Extraction time reduced to 10 minutes. Recovery of cholesterol was 93 ± 8%. | [10] |
| Conventional Extraction | Saccharomyces cerevisiae | Comparable to microwave-assisted method | Recovery of cholesterol was 92 ± 6%. | [10] |
| Bead Milling + Bligh & Dyer | Yarrowia lipolytica | 13.81 g/100g dry weight | Bead milling improved lipid recovery by 50% compared to maceration alone. | [11] |
| Maceration + Bligh & Dyer | Yarrowia lipolytica | 6.82 g/100g dry weight | Lower yield compared to methods including mechanical cell disruption. | [11] |
Experimental Protocols
Folch Method Protocol
This protocol is a widely used method for the total extraction of lipids from biological samples.[7][9][12]
-
Homogenization: Homogenize the tissue sample with a 2:1 (v/v) chloroform:methanol mixture. The total solvent volume should be 20 times the volume of the tissue sample (e.g., 1 g of tissue in 20 mL of solvent).
-
Agitation: Agitate the homogenate for 15-20 minutes at room temperature using an orbital shaker.
-
Separation of Liquid Phase: Centrifuge the homogenate to pellet the solid material and recover the liquid supernatant. Alternatively, the homogenate can be filtered.
-
Washing: Add 0.2 volumes of a 0.9% NaCl solution to the collected supernatant. Vortex the mixture for a few seconds.
-
Phase Separation: Centrifuge the mixture at a low speed (e.g., 1000 x g) for 5-10 minutes to separate the mixture into two distinct phases.
-
Collection of Lipid Phase: Carefully remove the upper aqueous phase. The lower chloroform phase contains the extracted lipids.
-
Drying: Evaporate the chloroform from the collected lower phase under a stream of nitrogen or using a rotary evaporator to obtain the dry lipid extract.
Bligh & Dyer Method Protocol
This method is particularly suitable for samples with high water content.[8][15][24][25]
-
Initial Homogenization: For a 1 mL aqueous sample, add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture. Vortex thoroughly. This creates a single-phase system.
-
Inducing Phase Separation: To the monophasic mixture, add 1.25 mL of chloroform and vortex. Then, add 1.25 mL of distilled water and vortex again.
-
Centrifugation: Centrifuge the mixture at approximately 1000 x g for 5-10 minutes. This will result in a two-phase system with a layer of precipitated protein at the interface.
-
Collection of Lipid Phase: Carefully collect the lower, chloroform phase, which contains the lipids. This can be done by inserting a Pasteur pipette through the upper aqueous layer.
-
Washing (Optional): For a cleaner lipid preparation, the collected chloroform phase can be "washed" by adding it to an "authentic upper phase" (prepared by performing the extraction with water instead of a sample), vortexing, centrifuging, and re-collecting the lower phase.[15][25]
-
Drying: Evaporate the solvent from the collected lipid phase under nitrogen to obtain the dry lipid extract.
Visualizations
Caption: General workflow for lipid extraction in this compound research.
Caption: Troubleshooting decision tree for low lipid yield.
Caption: Troubleshooting steps for emulsion formation.
References
- 1. Phospholipid:diacylglycerol acyltransferase: An enzyme that catalyzes the acyl-CoA-independent formation of triacylglycerol in yeast and plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phospholipid:Diacylglycerol Acyltransferase Is a Multifunctional Enzyme Involved in Membrane Lipid Turnover and Degradation While Synthesizing Triacylglycerol in the Unicellular Green Microalga Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 8. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 9. Lipid extraction by folch method | PPTX [slideshare.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. repository.seafdec.org [repository.seafdec.org]
- 13. avantiresearch.com [avantiresearch.com]
- 14. Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tabaslab.com [tabaslab.com]
- 16. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fao.org [fao.org]
- 22. scielo.br [scielo.br]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. biochem.wustl.edu [biochem.wustl.edu]
- 25. scribd.com [scribd.com]
Technical Support Center: Quantifying PDAT-Derived Triacylglycerols
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of triacylglycerols (TAGs) derived from phospholipid:diacylglycerol acyltransferase (PDAT).
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between the DGAT and this compound pathways in triacylglycerol (TAG) synthesis?
A1: The primary difference lies in the acyl donor used for the final step of TAG synthesis. The acyl-CoA:diacylglycerol acyltransferase (DGAT) pathway, often called the Kennedy pathway, utilizes acyl-CoA as the acyl donor to esterify a fatty acid to diacylglycerol (DAG). In contrast, the phospholipid:diacylglycerol acyltransferase (this compound) pathway is acyl-CoA-independent and transfers an acyl group from the sn-2 position of a phospholipid, such as phosphatidylcholine (PC), to DAG to form TAG.[1][2]
Q2: How can I specifically measure this compound activity while minimizing interference from DGAT activity?
A2: Distinguishing between this compound and DGAT activity is a critical challenge. Since both enzymes produce TAGs, strategies often rely on their different substrate requirements.[3]
-
Assay Conditions: To measure this compound activity, you can run the reaction in the absence of acyl-CoA, which is required for DGAT activity. The assay should contain DAG and an appropriate phospholipid donor (e.g., radiolabeled or fluorescently tagged PC).
-
Inhibitors: While not always perfectly specific, using known DGAT inhibitors in your assay can help reduce its contribution.
-
Genetic Models: Using knockout or knockdown models (e.g., dgat1 null mutants) can provide a clearer window into this compound-specific contributions to the total TAG pool.[3]
Q3: What are the most common methods for quantifying this compound activity?
A3: The two most common methods are radiolabeled assays and fluorescence-based assays.
-
Radiolabeled Assays: These traditional assays involve incubating a protein extract (often microsomal fractions) with radiolabeled phospholipids (B1166683) (e.g., [¹⁴C]-PC) and DAG. The resulting lipids are extracted and separated by Thin-Layer Chromatography (TLC), and the radioactivity incorporated into the TAG fraction is quantified using a scintillation counter.[4]
-
Fluorescence-Based Assays: These are continuous and highly sensitive methods suitable for high-throughput screening (HTS).[5] They often use a dansylated peptide substrate that exhibits an increase in fluorescence upon enzymatic modification by this compound, as the local environment of the fluorophore becomes more hydrophobic.[5]
Q4: Which lipid extraction method is best for TAG analysis?
A4: The choice depends on sample type and desired purity. The Folch and Bligh & Dyer methods are considered gold standards for their high lipid yield.[6] The Folch method is particularly effective for samples with a lipid content greater than 2%.[6] For a detailed comparison, refer to the data summary tables below.
Troubleshooting Guides
Issue 1: Poor Separation of Triacylglycerols in Thin-Layer Chromatography (TLC)
Q: I'm having trouble resolving the TAG spot on my TLC plate; it's either streaking or not well-separated from other neutral lipids like diacylglycerols or cholesterol esters. What can I do?
A: Poor TLC separation is a common issue. Here are several factors to check:
-
Solvent System (Mobile Phase): The polarity of your mobile phase is critical. For neutral lipids, a common solvent system is a mixture of hexane, diethyl ether, and acetic acid.[4][7] If your TAGs are running too high (high Rf value), your solvent is too polar. If they are not moving off the origin, it's not polar enough. Try adjusting the ratio, for example, from 80:20:1 (hexane:diethyl ether:acetic acid) to 70:30:1 to increase polarity.[4][8]
-
Sample Overloading: Applying too much lipid extract to the plate can cause streaking and broad bands.[9] Try loading a smaller volume or diluting your sample.
-
Plate Activation: Ensure your silica (B1680970) plate is properly activated by heating it before use to remove adsorbed water, which can interfere with separation.
-
Chamber Saturation: The TLC chamber must be fully saturated with solvent vapors for a good separation. Place a filter paper wick inside the chamber to aid saturation before running your plate.[7]
Logical Troubleshooting Flow for Poor TLC Separation
Caption: Troubleshooting workflow for poor TLC separation.
Issue 2: High Background or Low Signal in Fluorescence-Based this compound Assays
Q: My fluorescence-based this compound activity assay is showing either very high background fluorescence or a low signal-to-noise ratio. What are the potential causes?
A: This can compromise the accuracy of your results, especially for inhibitor screening. Consider the following:
-
Substrate Purity: Impurities in the dansylated peptide substrate or the farnesyl pyrophosphate (FPP) can cause high background. Ensure you are using high-purity reagents.
-
Autofluorescence: Components in your protein extract or chemical library compounds can autofluoresce. Always run a control reaction without the enzyme or without the substrate to measure this background and subtract it from your measurements.
-
Enzyme Concentration: The enzyme concentration may be too low to generate a detectable signal above background. Try increasing the amount of microsomal protein in the assay, ensuring the reaction remains in the linear range.
-
Assay Buffer and Conditions: The pH, salt concentration, and temperature of your assay buffer can impact enzyme activity and fluorescence. Ensure these are optimized for your specific this compound enzyme.
-
Inhibitor Interference: If screening inhibitors, the compounds themselves may quench or contribute to fluorescence. Run controls with the inhibitor in the absence of an enzyme reaction to check for this.
Issue 3: Inconsistent Quantification with Mass Spectrometry (MS)
Q: My LC-MS results for TAG quantification are not reproducible between runs. What are the common pitfalls?
A: Mass spectrometry offers high sensitivity but requires careful optimization for reproducibility.
-
Ionization Suppression: Co-eluting lipids or other matrix components can suppress the ionization of your target TAGs, leading to underestimation.[10] Improving chromatographic separation to better resolve different lipid classes can mitigate this.
-
Inappropriate Internal Standard: A proper internal standard is crucial. It should be a TAG species not naturally present in your sample (e.g., with an odd-chain fatty acid like tri17:1) and added at the very beginning of the sample preparation process to account for variations in extraction and ionization efficiency.[11]
-
Adduct Formation: TAGs are often detected as adducts (e.g., with ammonium (B1175870) or sodium).[11] Inconsistent formation of these adducts can lead to quantitative variability. Optimizing the mobile phase with a consistent concentration of an additive (like ammonium acetate) can promote the formation of a single, dominant adduct for more reliable quantification.
-
Software and Data Processing: Different data processing software can yield inconsistent lipid identifications and quantifications from the same raw data.[12][13] Be consistent with your data analysis workflow and parameters (e.g., peak picking, alignment) and be aware of the potential for software-driven discrepancies.[12]
Quantitative Data Summaries
Table 1: Comparison of Triacylglycerol Extraction Methods
| Parameter | Folch Method | Bligh & Dyer Method | Supercritical Fluid Extraction (SFE) | Microwave-Assisted Extraction (MAE) | Ultrasound-Assisted Extraction (UAE) |
| Principle | Solvent partitioning with Chloroform (B151607):Methanol | Modified solvent partitioning with a lower solvent ratio | Extraction with a supercritical fluid (e.g., CO₂) | Microwave energy heats solvent and disrupts cells | Acoustic cavitation disrupts cell walls |
| Best For | High lipid yield, especially for samples >2% lipid[6] | Efficient for samples <2% lipid | "Green" extraction, tunable selectivity | Rapid extraction | Enhanced efficiency at lower temperatures |
| Lipid Purity | High | Good | High | Moderate-High | Moderate-High |
| Solvent Usage | High | Moderate | Low (uses CO₂) | Low-Moderate | Low-Moderate |
| Throughput | Low-Moderate | Low-Moderate | Moderate | High | High |
| Data compiled from BenchChem.[6] |
Table 2: Reported this compound Specific Activity in Plant Microsomal Preparations
| Plant Species | Tissue | Specific Activity (nmol/min/mg protein) | Reference |
| Arabidopsis thaliana (Wild Type) | Leaves | ~3.1 | [4] |
| Arabidopsis thaliana (Overexpressor) | Roots | >10-fold higher than wild type | [4] |
| Ricinus communis (Castor Bean) | Developing Endosperm | High activity reported | [4] |
| Helianthus annuus (Sunflower) | Developing Seeds | Activity detected | [4] |
| Glycine max (Soybean) | Developing Seeds | Activity detected | [4] |
| Note: This value is an estimation based on provided data and may not solely represent this compound activity.[4] |
Diagrams and Workflows
Triacylglycerol Synthesis Pathways
Caption: TAG synthesis via DGAT and this compound pathways.[1]
General Experimental Workflow for Measuring this compound Activity
Caption: Experimental workflow for a radiolabeled this compound assay.[4]
Key Experimental Protocols
Protocol 1: Microsomal Fraction Preparation[4]
-
Homogenization: Resuspend powdered tissue (e.g., from liquid nitrogen) in a cold extraction buffer (e.g., 100 mM HEPES-KOH, pH 7.2, 0.4 M sucrose, 1 mM EDTA, 1 mM DTT, and protease inhibitors).
-
Filtration: Filter the homogenate through several layers of cheesecloth to remove large debris.
-
Low-Speed Centrifugation: Centrifuge the filtrate at 10,000 x g for 15 minutes at 4°C to pellet chloroplasts and mitochondria.
-
Ultracentrifugation: Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C. The resulting pellet is the microsomal membrane fraction.
-
Resuspension: Carefully discard the supernatant and resuspend the microsomal pellet in a suitable buffer for storage or immediate use in activity assays. Determine protein concentration using a standard method (e.g., Bradford assay).
Protocol 2: Radiolabeled this compound Activity Assay[4]
-
Reaction Mixture: In a microfuge tube, prepare a reaction mixture containing buffer, a defined concentration of DAG, and a radiolabeled acyl donor such as [¹⁴C]-phosphatidylcholine.
-
Initiation: Pre-warm the reaction mixture to the desired temperature (e.g., 30°C) and initiate the reaction by adding a specific amount of microsomal protein (e.g., 50-100 µg).
-
Incubation: Incubate the reaction for a set time (e.g., 15-60 minutes), ensuring the reaction is within the linear range of product formation.
-
Termination: Stop the reaction by adding 2 volumes of a chloroform:methanol (2:1, v/v) solution.
-
Lipid Extraction: Perform a Folch extraction by adding water, vortexing, and centrifuging to separate the phases. Collect the lower chloroform phase containing the lipids.[6]
-
TLC Separation: Spot the extracted lipids onto a silica gel TLC plate. Develop the plate in a solvent system suitable for neutral lipids, such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v).[4]
-
Quantification: Visualize the spots (e.g., with iodine vapor), scrape the silica corresponding to the TAG standard, and add it to a scintillation vial with a scintillation cocktail. Quantify the incorporated radioactivity using a liquid scintillation counter.
-
Calculation: Calculate the specific activity as nanomoles of radiolabeled acyl group incorporated into TAG per minute per milligram of protein.
Protocol 3: Thin-Layer Chromatography (TLC) for Neutral Lipids[4][7]
-
Plate Preparation: Use a silica gel TLC plate. If necessary, activate it by heating at 110°C for 30-60 minutes. Let it cool before use. Draw a faint pencil line about 1.5 cm from the bottom to mark the origin.
-
Sample Application: Carefully spot a small, concentrated volume of your lipid extract onto the origin line. Allow the solvent to fully evaporate between applications. Also spot relevant standards (e.g., TAG, DAG, cholesterol ester).
-
Chamber Preparation: Pour the mobile phase (e.g., petroleum ether:diethyl ether:acetic acid at 84:15:1) into the TLC chamber to a depth of about 0.5 cm.[7] Place a piece of filter paper (wick) inside, close the lid, and let the chamber saturate for 15-20 minutes.
-
Development: Place the spotted TLC plate into the saturated chamber and close the lid. Allow the solvent front to migrate up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry completely. Visualize the separated lipid spots by placing the plate in a chamber with iodine crystals or by spraying with a suitable reagent (e.g., phosphomolybdic acid) followed by charring on a hot plate.[8][14] TAGs, being the least polar, will have the highest Rf value among the glycerolipids.
References
- 1. Synergistic mechanisms of DGAT and this compound in shaping triacylglycerol diversity: evolutionary insights and metabolic engineering strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synergistic mechanisms of DGAT and this compound in shaping triacylglycerol diversity: evolutionary insights and metabolic engineering strategies [frontiersin.org]
- 3. DGAT1 and PDAT1 Acyltransferases Have Overlapping Functions in Arabidopsis Triacylglycerol Biosynthesis and Are Essential for Normal Pollen and Seed Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 8. A Specific Thin Layer Chromatography Method for the Identification and Separation of Medium Chain Acylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. utupub.fi [utupub.fi]
- 11. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. aocs.org [aocs.org]
Technical Support Center: Optimizing Growth Conditions for PDAT Studies in Algae
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating Phospholipid:Diacylglycerol Acyltransferase (PDAT) in algae. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in algae?
A1: Phospholipid:Diacylglycerol Acyltransferase (this compound) is a key enzyme in the acyl-CoA-independent pathway of triacylglycerol (TAG) synthesis. In algae, this compound is a multifunctional enzyme that can also exhibit lipase (B570770) activity. It plays a crucial role in membrane lipid turnover and the accumulation of TAGs, which are important energy storage molecules and precursors for biofuels.[1][2][3][4]
Q2: Why is it important to optimize algal growth conditions when studying this compound?
A2: The expression and activity of this compound are often induced by specific environmental stressors.[5][6][7] Therefore, optimizing growth conditions such as nutrient availability, light intensity, and temperature is critical to maximize this compound activity and subsequent TAG accumulation for accurate and robust experimental results.
Q3: What are the most common stressors used to induce this compound expression and activity?
A3: Nitrogen starvation is the most widely used and effective stressor for inducing the expression of genes involved in TAG synthesis, including this compound, in many algal species like Chlamydomonas reinhardtii and Chlorella vulgaris.[3][5][6] Deficiencies in other nutrients such as phosphorus and sulfur can also promote lipid accumulation.[8]
Q4: How does light intensity affect this compound and lipid accumulation?
A4: High light intensity can act as a stressor, leading to increased TAG accumulation in some algae.[9][10] However, the optimal light intensity varies between species. For instance, in Nannochloropsis sp., a light intensity of 100 µmol m⁻² s⁻¹ was found to be favorable for both growth and lipid content.[11][12] It's important to determine the optimal light conditions for your specific algal strain.
Q5: Are there known inhibitors for algal this compound?
A5: While specific inhibitors for algal this compound are not extensively documented in readily available literature, research on the related enzyme Diacylglycerol Acyltransferase (DGAT) has identified several inhibitors.[1][5][6][13] Given the functional similarities, these compounds could be investigated for their potential cross-reactivity with this compound, though specific validation would be required.
Troubleshooting Guides
This section addresses common issues encountered during the study of this compound in algae.
Low or No this compound Activity Detected
| Possible Cause | Troubleshooting Steps |
| Suboptimal Growth Conditions | Ensure that the algal cultures were subjected to the appropriate stress conditions (e.g., nitrogen starvation) for a sufficient duration to induce this compound expression. Refer to the quantitative data tables below for guidance. |
| Inefficient Cell Lysis | Algal cell walls can be difficult to disrupt. Use a robust cell lysis method such as sonication on ice, bead beating, or enzymatic digestion to ensure complete release of intracellular contents, including this compound which can be membrane-associated. |
| Enzyme Instability | Perform all protein extraction and assay steps at 4°C to minimize protease activity and maintain enzyme integrity. Consider adding a protease inhibitor cocktail to your lysis buffer. |
| Incorrect Assay Buffer Composition | The pH and ionic strength of the assay buffer are critical for enzyme activity. Optimize the buffer conditions for your specific algal this compound. A neutral pH (around 7.0-7.5) is a good starting point. |
| Substrate Degradation or Unavailability | Prepare fluorescently labeled substrates like NBD-DAG fresh and protect them from light to prevent photobleaching. Ensure proper solubilization of lipid substrates in the assay buffer, possibly with the use of a mild, non-ionic detergent that does not inhibit the enzyme. |
| Presence of Inhibitory Compounds | Cellular extracts may contain endogenous inhibitors. Consider partial purification of the enzyme through methods like ammonium (B1175870) sulfate (B86663) precipitation or affinity chromatography to remove interfering substances. |
High Background Signal in Fluorescence-Based Assays
| Possible Cause | Troubleshooting Steps |
| Autofluorescence of Algal Pigments | Chlorophylls and other pigments can cause significant background fluorescence. Include a "no enzyme" or "heat-inactivated enzyme" control to quantify and subtract the background fluorescence. Consider partially purifying the protein extract to remove pigments. |
| Substrate Instability | Fluorescent substrates may be unstable and break down spontaneously, leading to a high background signal. Run a "no enzyme" control with the substrate to check for spontaneous degradation under your assay conditions. |
| Non-specific Binding to Microplate | Use black, opaque-walled microplates for fluorescence assays to minimize light scatter and background. |
Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Algal Culture State | Always start experiments with cultures in the same growth phase (e.g., mid-exponential phase) before applying stress conditions to ensure a uniform physiological response. |
| Pipetting Errors with Viscous Lipid Substrates | Lipid substrates can be viscous and difficult to pipette accurately. Use positive displacement pipettes or reverse pipetting techniques for better accuracy and precision. |
| Variable Incubation Times or Temperatures | Ensure precise and consistent incubation times and maintain a constant temperature for all assay reactions. Use a temperature-controlled plate reader or water bath. |
Data Presentation
The following tables summarize quantitative data on the effects of various growth conditions on this compound expression and lipid accumulation in common model algae.
Table 1: Effect of Nitrogen Starvation on this compound Gene Expression and TAG Accumulation
| Algal Species | Condition | Duration of Starvation | Fold Change in this compound mRNA | TAG Accumulation (% of Control) | Reference |
| Chlamydomonas reinhardtii | Nitrogen Deprivation | 48 hours | Upregulated | ~400% | [5] |
| Chlamydomonas reinhardtii | Nitrogen Deprivation | 6 days | Increased | ~200% | [14] |
| Chlorella vulgaris | Nitrogen Deprivation | 3, 11, 14 days | Not specified | Increased | [6] |
| Dunaliella tertiolecta | Nitrogen Deprivation | Not specified | Upregulated | Increased | [7] |
Table 2: Optimal Light and Temperature Conditions for Lipid Accumulation
| Algal Species | Optimal Light Intensity (µmol m⁻² s⁻¹) | Optimal Temperature (°C) | Resulting Lipid Content (% dry weight) | Reference |
| Nannochloropsis sp. | 100 | 23 | 31.3% | [11][12] |
| Nannochloropsis oculata | 122 | 27 | ~30% | [15] |
| Nannochloropsis salina | 250 | 23 | Not specified | [9] |
Experimental Protocols
Detailed Protocol for Fluorescence-Based this compound Enzyme Activity Assay
This protocol is adapted for a 96-well plate format and is based on the use of a fluorescently labeled diacylglycerol (DAG) substrate.
Materials:
-
Algal cell culture induced for this compound expression
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, protease inhibitor cocktail)
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.5, 250 mM sucrose)
-
NBD-DAG (Nitrobenzoxadiazole-labeled diacylglycerol) substrate stock solution (in ethanol (B145695) or DMSO)
-
Phosphatidylcholine (PC) liposomes (as acyl donor)
-
Bovine Serum Albumin (BSA)
-
Black, opaque-walled 96-well microplate
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~535 nm)
Procedure:
-
Preparation of Algal Protein Extract: a. Harvest algal cells by centrifugation (e.g., 5000 x g for 10 min at 4°C). b. Resuspend the cell pellet in ice-cold Lysis Buffer. c. Lyse the cells using an appropriate method (e.g., sonication on ice with short bursts to avoid heating). d. Centrifuge the lysate at high speed (e.g., 14,000 x g for 20 min at 4°C) to pellet cell debris. e. Carefully collect the supernatant containing the crude protein extract. f. Determine the protein concentration of the extract using a standard method (e.g., Bradford or BCA assay).
-
Preparation of Substrate Mixture: a. In a microcentrifuge tube, combine the NBD-DAG stock solution and PC liposomes. b. Briefly sonicate or vortex to ensure a homogenous mixture. c. Prepare fresh and keep protected from light.
-
Enzyme Assay Reaction: a. In each well of the 96-well plate, add the following in order:
- Assay Buffer
- BSA solution (to stabilize the enzyme)
- Algal protein extract (the amount will need to be optimized, start with 10-50 µg of total protein) b. Prepare control wells:
- No Enzyme Control: Add Lysis Buffer instead of the protein extract.
- Heat-Inactivated Control: Use protein extract that has been boiled for 10 minutes. c. Pre-incubate the plate at the desired assay temperature (e.g., 25-30°C) for 5 minutes. d. Initiate the reaction by adding the prepared substrate mixture to all wells. e. Immediately start monitoring the increase in fluorescence over time using the plate reader. Take readings every 1-2 minutes for a total of 30-60 minutes.
-
Data Analysis: a. Subtract the background fluorescence (from the no enzyme or heat-inactivated control) from the fluorescence readings of the experimental samples. b. Determine the initial rate of the reaction (the linear portion of the fluorescence vs. time curve). c. This compound activity can be expressed as the change in fluorescence units per minute per milligram of protein.
Visualizations
Logical Workflow for Optimizing this compound Studies
Caption: Workflow for optimizing and troubleshooting this compound studies in algae.
Signaling Pathway for Nutrient Stress-Induced Lipid Accumulation
Caption: Simplified signaling pathway of nutrient stress-induced lipid accumulation.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic regulation of triacylglycerol accumulation in the green algae: identification of potential targets for engineering to improve oil yield - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synchronous TAG production with the growth by the expression of chloroplast transit peptide-fused Scthis compound in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty Acid Production and Direct Acyl Transfer through Polar Lipids Control TAG Biosynthesis during Nitrogen Deprivation in the Halotolerant Alga Dunaliella tertiolecta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. mdpi.com [mdpi.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. The influence of light intensity and photoperiod on the growth and lipid content of microalgae Nannochloropsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound regulates PE as transient carbon sink alternative to triacylglycerol in Nannochloropsis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting PCR Amplification of PDAT Genes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the PCR amplification of Phospholipid:Diacylglycerol Acyltransferase (PDAT) genes.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Problem 1: No PCR Product (No Bands on Gel)
Question: I am not seeing any bands on my agarose (B213101) gel after PCR. What are the possible causes and solutions?
Answer: The absence of a PCR product is a common issue that can be attributed to several factors, from issues with your template DNA to suboptimal reaction conditions. Below is a systematic guide to troubleshoot this problem.
Potential Causes and Solutions:
-
Template DNA Quality and Quantity:
-
Low-quality DNA: Contaminants such as proteins, phenol, or salts from the DNA extraction process can inhibit the DNA polymerase.
-
Solution: Assess DNA purity by measuring the A260/A280 ratio (an ideal ratio is ~1.8). If the ratio is low, re-precipitate the DNA with ethanol (B145695) or use a commercial clean-up kit.
-
-
Insufficient template: Too little starting material can result in no amplification.
-
Solution: Quantify your DNA using a spectrophotometer or fluorometer. For genomic DNA, a typical starting amount is 50-100 ng per 25 µL reaction.[1]
-
-
-
Primer Design:
-
Poor primer design: Primers may not be specific to the target sequence, may have a low melting temperature (Tm), or may form secondary structures (hairpins, self-dimers).
-
Solution: Re-design your primers using primer design software. Ensure primers have a GC content of 40-60% and a Tm between 55-65°C. Check for potential secondary structures and primer-dimer formation.[2]
-
-
-
PCR Reagents:
-
Degraded reagents: Repeated freeze-thaw cycles can degrade dNTPs and DNA polymerase.
-
Solution: Use fresh aliquots of dNTPs and polymerase.
-
-
Incorrect component concentrations: Suboptimal concentrations of primers, MgCl₂, or dNTPs can lead to reaction failure.
-
Solution: Prepare a fresh master mix and double-check all calculations.
-
-
-
Cycling Conditions:
-
Annealing temperature is too high: This prevents primers from binding to the template DNA.
-
Solution: Decrease the annealing temperature in increments of 2-3°C. A gradient PCR can be performed to empirically determine the optimal annealing temperature.
-
-
Denaturation temperature is too low or too short: Incomplete denaturation of the template DNA, especially for GC-rich regions common in this compound genes, will prevent primer binding.
-
Solution: Increase the initial denaturation time to 2-3 minutes at 95°C and the denaturation step within the cycle to 30-60 seconds. For very GC-rich templates, a denaturation temperature of up to 98°C may be necessary.[3]
-
-
Extension time is too short: The polymerase does not have enough time to synthesize the full-length product.
-
Solution: Ensure the extension time is at least 1 minute per kb of the target sequence.[4]
-
-
Insufficient number of cycles: Too few cycles may not produce enough product to be visible on a gel.
-
Solution: Increase the number of cycles to 35-40.[1]
-
-
Problem 2: Non-Specific Amplification (Multiple Bands on Gel)
Question: My PCR is producing multiple bands instead of the single, specific band I expect. How can I improve the specificity of my reaction?
Answer: Non-specific amplification arises when primers bind to unintended sites on the template DNA, leading to the amplification of undesired fragments. This is often observed as multiple bands on an agarose gel.
Potential Causes and Solutions:
-
Annealing Temperature is Too Low: A low annealing temperature allows for non-specific binding of primers to sequences that are not perfectly complementary.
-
Primer Design: Primers may have homology to other regions of the genome, or they may form primer-dimers.
-
Solution: Redesign primers to be highly specific to your this compound gene of interest. Use tools like NCBI's Primer-BLAST to check for potential off-target binding sites. Avoid complementary sequences at the 3' ends of the primers to reduce primer-dimer formation.
-
-
Excessive Template or Primer Concentration: High concentrations of template DNA or primers can increase the likelihood of non-specific binding.
-
Solution: Reduce the amount of template DNA (e.g., to 20-50 ng for genomic DNA). Decrease the primer concentration to the lower end of the recommended range (e.g., 0.1-0.2 µM).[4]
-
-
High Magnesium Chloride (MgCl₂) Concentration: MgCl₂ stabilizes primer-template binding, and excessive concentrations can promote non-specific annealing.[7]
-
Solution: Titrate the MgCl₂ concentration, typically in a range from 1.5 mM to 3.0 mM, to find the optimal concentration that favors specific amplification.[5]
-
-
Contamination: Contamination with other DNA can lead to the amplification of unexpected products.
-
Solution: Use dedicated PCR workstations and filter pipette tips. Always run a no-template control (NTC) to check for contamination.
-
Problem 3: Faint or Weak PCR Bands
Question: I can see a band of the correct size on my gel, but it is very faint. How can I increase my PCR product yield?
Answer: A faint band indicates that the PCR has worked, but the amplification efficiency is low. Several factors can contribute to a low yield of the desired product.
Potential Causes and Solutions:
-
Suboptimal Annealing Temperature: While a high annealing temperature increases specificity, a temperature that is too high can reduce primer binding efficiency and, consequently, the yield.
-
Solution: Optimize the annealing temperature using a gradient PCR to find the best balance between specificity and yield.
-
-
Insufficient Number of PCR Cycles: The reaction may not have gone through enough cycles to generate a sufficient amount of product.
-
Solution: Increase the number of PCR cycles, for example, from 30 to 35 or even 40.[1]
-
-
Low-Quality or Low-Quantity Template DNA: Degraded DNA or an insufficient amount of starting material will result in a low yield.
-
Solution: Verify the integrity of your DNA on an agarose gel. Increase the amount of template DNA in the reaction.
-
-
Presence of PCR Inhibitors: Even small amounts of inhibitors carried over from DNA extraction can reduce the efficiency of the DNA polymerase.
-
Solution: Dilute the template DNA (this can dilute the inhibitors to a non-inhibitory concentration) or re-purify the DNA.
-
-
GC-Rich Template: this compound genes can have regions with high GC content, which can form stable secondary structures that impede the DNA polymerase.[8]
-
Solution: Use a PCR enhancer such as Dimethyl Sulfoxide (DMSO) at a final concentration of 3-10% to help denature the template DNA.[9] Also, consider using a DNA polymerase specifically designed for GC-rich templates.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical GC content of plant this compound genes, and how does it affect PCR?
A1: The GC content of genes in plants can vary significantly. For example, in Arabidopsis thaliana, the average GC content of coding sequences is around 44-45%.[10][11] However, some regions within genes, including this compound genes, can have higher GC content. High GC content (>60%) increases the melting temperature of the DNA and can lead to the formation of stable secondary structures, making PCR amplification challenging. This can result in no amplification or low yield. To overcome this, it is often necessary to use higher denaturation temperatures, optimized annealing temperatures, and PCR additives like DMSO.[9][12]
Q2: What is a good starting point for the annealing temperature when amplifying a this compound gene?
A2: A good starting point for the annealing temperature is 3-5°C below the calculated melting temperature (Tm) of the primers. However, for GC-rich templates, the optimal annealing temperature may be higher than the calculated Tm.[6] The most reliable method to determine the optimal annealing temperature is to perform a gradient PCR, testing a range of temperatures (e.g., 55°C to 68°C).[5]
Q3: When should I use DMSO in my PCR for this compound genes?
A3: You should consider using DMSO when you suspect your this compound gene target has a high GC content or is prone to forming secondary structures, and you are experiencing no amplification or low yield. DMSO helps to disrupt these structures, making the template more accessible to the primers and polymerase. A good starting concentration is 3-5%, and it can be optimized up to 10%.[9] Be aware that DMSO can also affect the optimal annealing temperature.
Q4: How do I choose the right DNA polymerase for amplifying this compound genes?
A4: For routine PCR of this compound genes with moderate GC content, a standard Taq DNA polymerase is often sufficient. However, if you are struggling with amplification due to high GC content or if you require high fidelity for downstream applications like cloning or sequencing, it is recommended to use a high-fidelity DNA polymerase or a polymerase blend specifically designed for GC-rich templates. These polymerases often come with optimized buffers containing additives that facilitate the amplification of difficult templates.
Quantitative Data Summary
The following tables provide a summary of quantitative data for key PCR parameters that can be optimized for the amplification of this compound genes.
Table 1: Effect of Annealing Temperature on this compound Gene Amplification
| Annealing Temperature (°C) | Expected Result for a Specific this compound Amplicon | Troubleshooting Indication |
| 52-55 | Multiple non-specific bands, potential primer-dimers | Temperature is too low, leading to non-specific primer binding. |
| 56-60 | A mix of specific and non-specific bands | Getting closer to the optimal temperature, but still some non-specific binding. |
| 61-64 | A single, strong, specific band | Optimal annealing temperature range for this specific primer-template combination.[6] |
| 65-68 | Faint band or no band | Temperature is too high, preventing efficient primer annealing. |
Table 2: Optimization of MgCl₂ Concentration for this compound PCR
| Final MgCl₂ Concentration (mM) | Expected Result | Troubleshooting Indication |
| 0.5 - 1.0 | No amplification or a very faint band | Insufficient Mg²⁺ for polymerase activity. |
| 1.5 - 2.5 | Strong, specific band | Optimal range for most standard PCR reactions.[6] |
| 3.0 - 4.0 | Multiple non-specific bands, potential smearing | Excess Mg²⁺ is stabilizing non-specific primer binding.[7] |
| > 4.5 | Increased non-specific products and smearing | High Mg²⁺ concentration is inhibiting the polymerase and promoting mispriming. |
Table 3: Effect of DMSO Concentration on Amplification of a GC-rich this compound Gene Fragment
| Final DMSO Concentration (%) | Expected Result | Troubleshooting Indication |
| 0 | No amplification or a very weak band | Secondary structures in the GC-rich template are inhibiting amplification. |
| 2 - 4 | A faint to moderate specific band | DMSO is starting to resolve secondary structures. |
| 5 - 8 | A strong, specific band | Optimal concentration range for disrupting secondary structures without inhibiting the polymerase.[6] |
| 10 | A specific band, but potentially with reduced yield | High concentration of DMSO may start to inhibit the DNA polymerase.[9] |
Experimental Protocols
Standard PCR Protocol for Amplification of a Plant this compound Gene
This protocol provides a starting point for the amplification of a this compound gene from plant genomic DNA. Optimization of specific parameters may be required.
1. Reagents and Materials:
-
Genomic DNA (gDNA) template (20-100 ng/µL)
-
Forward and reverse primers for the target this compound gene (10 µM stock)
-
Taq DNA Polymerase (5 U/µL) or a high-fidelity polymerase for GC-rich templates
-
10x PCR buffer (with or without MgCl₂)
-
dNTP mix (10 mM each)
-
MgCl₂ (25 mM or 50 mM stock, if not included in the buffer)
-
DMSO (optional, for GC-rich templates)
-
Nuclease-free water
-
Thin-walled PCR tubes
-
Micropipettes and filter tips
-
Thermal cycler
2. PCR Reaction Setup (for a 25 µL reaction):
| Component | Volume (µL) | Final Concentration |
| 10x PCR Buffer | 2.5 | 1x |
| dNTP Mix (10 mM) | 0.5 | 200 µM each |
| Forward Primer (10 µM) | 0.5 | 0.2 µM |
| Reverse Primer (10 µM) | 0.5 | 0.2 µM |
| MgCl₂ (25 mM) | 1.5 | 1.5 mM (adjust as needed) |
| Template gDNA (50 ng/µL) | 1.0 | 50 ng |
| Taq DNA Polymerase (5 U/µL) | 0.25 | 1.25 units |
| DMSO (optional) | (1.25) | (5%) |
| Nuclease-free water | to 25 µL | - |
3. PCR Cycling Conditions:
| Step | Temperature (°C) | Time | Number of Cycles |
| Initial Denaturation | 95 | 3 minutes | 1 |
| Denaturation | 95 | 30 seconds | 30-35 cycles |
| Annealing | 55-65* | 30 seconds | |
| Extension | 72 | 1 minute/kb | |
| Final Extension | 72 | 5 minutes | 1 |
| Hold | 4 | ∞ |
* Note: The annealing temperature should be optimized for each primer pair, ideally using a gradient PCR. A starting point is 5°C below the lowest primer Tm.
4. Analysis of PCR Product:
-
After the PCR is complete, analyze the products by running 5-10 µL of the reaction on a 1-1.5% agarose gel stained with a DNA-binding dye.
-
Include a DNA ladder to determine the size of the amplified fragment.
-
Visualize the DNA bands under UV light.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting common PCR amplification issues.
Caption: The role of this compound in the acyl-CoA independent pathway of triacylglycerol biosynthesis.
References
- 1. Troubleshooting your PCR [takarabio.com]
- 2. geneticeducation.co.in [geneticeducation.co.in]
- 3. Biased Gene Conversion Constrains Adaptation in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad.com [bio-rad.com]
- 5. 5 Essential Tips for Successful Gradient PCR - FOUR E's Scientific [4esci.com]
- 6. Optimization of PCR Conditions for Amplification of GC‐Rich EGFR Promoter Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bento.bio [bento.bio]
- 8. PCR Amplification | An Introduction to PCR Methods [promega.com]
- 9. pnas.org [pnas.org]
- 10. Introns Structure Patterns of Variation in Nucleotide Composition in Arabidopsis thaliana and Rice Protein-Coding Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High GC content: Critical parameter for predicting stress regulated miRNAs in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 使用温度梯度的引物优化试验方案 [sigmaaldrich.com]
strategies to improve the efficiency of PDAT-mediated acylation
Welcome to the technical support center for Phospholipid:Diacylglycerol Acyltransferase (PDAT)-mediated acylation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during this compound-mediated acylation experiments in a direct question-and-answer format.
Issue 1: Low to No Triacylglycerol (TAG) Yield
Q: My reaction is producing a low yield of TAG, or none at all. What are the most common causes and how can I improve the outcome?
A: Low TAG yield in this compound-mediated reactions typically stems from four key areas: substrate suitability, enzyme activity, reaction conditions, or inhibitory factors.
-
Substrate Choice: The efficiency of this compound is highly dependent on its substrates.[1]
-
Acyl Donor (Phospholipid): The enzyme's preference for the phospholipid headgroup varies significantly between species. For instance, yeast this compound is nearly four times more efficient with dioleoyl-phosphatidylethanolamine (PE) as an acyl donor compared to dioleoyl-phosphatidylcholine (PC).[1]
-
Acyl Group: The specific fatty acid being transferred from the phospholipid is critical. The this compound from Chlamydomonas reinhardtii shows the highest activity when transferring a linoleic acid (18:2) group.[2]
-
Acyl Acceptor (Diacylglycerol - DAG): The structure of the DAG acceptor also influences the reaction rate.[1] this compound enzymes typically show a preference for sn-1,2-DAG over sn-1,3-DAG.[2]
-
-
Enzyme Activity:
-
Source: this compound enzymes from different organisms (e.g., yeast, plants, microalgae) exhibit distinct substrate specificities and kinetic properties.[1][2] Ensure the chosen enzyme is appropriate for your specific substrates.
-
Integrity: Repeated freeze-thaw cycles or improper storage can lead to enzyme denaturation and loss of activity. Aliquot your enzyme stock and store it at the recommended temperature.
-
Concentration: The enzyme concentration might be too low. Perform a titration experiment to determine the optimal enzyme concentration for your desired reaction time.
-
-
Reaction Conditions:
-
pH and Temperature: Like all enzymes, PDATs have optimal pH and temperature ranges for activity.[3] These must be determined empirically for your specific enzyme, but starting with physiological pH (~7.0-7.5) and temperature (~25-37°C) is a common practice.
-
Buffer Composition: Components in your buffer, such as detergents or metal ions, could be inhibiting the enzyme. Verify that your buffer composition is compatible with this compound activity.
-
Issue 2: High Reaction Variability and Poor Reproducibility
Q: I am getting inconsistent results between experiments. What could be causing this lack of reproducibility?
A: Variability often arises from subtle inconsistencies in reagents or protocol execution.
-
Substrate Preparation: Phospholipids (B1166683) and DAGs can be challenging to work with due to their low aqueous solubility. Ensure they are fully and consistently solubilized (e.g., in a detergent or as liposomes) before adding them to the reaction. Inconsistent substrate availability is a major source of variability.
-
Enzyme Handling: Ensure consistent handling of the enzyme stock between experiments. Avoid leaving the enzyme at room temperature for extended periods.
-
Reaction Time and Quenching: Ensure that reactions are stopped precisely at the designated time point. Inefficient or inconsistent quenching of the reaction can allow the reaction to proceed to varying extents, leading to variable results.
-
Reagent Purity: The purity of your substrates, especially the phospholipid acyl donor, is critical. Impurities can act as inhibitors or compete with the desired substrate.[4][5]
Issue 3: Presence of Unwanted Side Products
Q: My analysis shows the presence of free fatty acids and other unexpected lipid species, not just TAG and lyso-phospholipid. Why is this happening?
A: Some this compound enzymes are multifunctional and possess additional catalytic activities that can lead to side products.
-
Lipase (B570770) Activity: The this compound from C. reinhardtii, for example, has been shown to have strong lipase activity, capable of hydrolyzing neutral lipids and phospholipids to release free fatty acids.[2]
-
DAG:DAG Transacylation: Besides using phospholipids as acyl donors, some PDATs can also catalyze a reaction where one DAG molecule donates an acyl group to another DAG molecule, forming TAG and a monoacylglycerol.[2] If your reaction contains a high concentration of DAG, this alternative pathway may become more prominent.
Frequently Asked Questions (FAQs)
Q1: What is the core mechanism of this compound-mediated acylation?
A1: this compound catalyzes an acyl-CoA-independent transacylation reaction. It transfers a fatty acyl group, typically from the sn-2 position of a phospholipid (acyl donor), to the sn-3 position of a diacylglycerol (acyl acceptor), producing triacylglycerol (TAG) and a lyso-phospholipid.[1]
Q2: How does the this compound pathway differ from the primary DGAT pathway for TAG synthesis?
A2: The primary difference is the acyl donor. The canonical TAG synthesis pathway uses acyl-CoA:diacylglycerol acyltransferase (DGAT), which transfers an acyl group from an activated acyl-CoA molecule to DAG. The this compound pathway is acyl-CoA-independent and uses phospholipids directly as the acyl source.[1][6]
Q3: What are the key parameters to optimize for a this compound in vitro assay?
A3: The primary parameters to optimize are substrate concentrations (both acyl donor and acceptor), enzyme concentration, pH, temperature, and incubation time.[3][7] A systematic approach, such as optimizing one parameter at a time, is recommended.
Q4: How should I analyze the products of my this compound reaction?
A4: The most common method involves extracting the lipids from the reaction mixture and separating them using thin-layer chromatography (TLC). If using radiolabeled substrates (e.g., [14C]oleoyl-CoA to generate labeled DAG), the resulting TAG spots can be scraped from the TLC plate and quantified via scintillation counting.[8] Alternatively, methods like LC-MS can be used for more detailed lipid profiling.
Quantitative Data and Protocols
Table 1: Relative Substrate Efficiency for this compound from Different Sources
| Enzyme Source | Acyl Donor Substrate | Acyl Acceptor | Relative Activity (%) | Reference |
| S. cerevisiae (Yeast) | Dioleoyl-PE (18:1) | Dioleoyl-DAG (18:1) | ~400% | [1] |
| S. cerevisiae (Yeast) | Dioleoyl-PC (18:1) | Dioleoyl-DAG (18:1) | 100% (Baseline) | [1] |
| C. reinhardtii | PE (sn-2 18:2) | Dioleoyl-DAG (18:1) | 100% (Highest) | [2] |
| C. reinhardtii | PE (sn-2 18:1) | Dioleoyl-DAG (18:1) | ~85% | [2] |
| C. reinhardtii | PE (sn-2 16:0) | Dioleoyl-DAG (18:1) | ~40% | [2] |
| C. reinhardtii | PE (sn-2 18:0) | Dioleoyl-DAG (18:1) | ~15% | [2] |
Experimental Protocol: General this compound Activity Assay
This protocol is a generalized procedure based on methods used for characterizing yeast and plant this compound activity.[1][8] Researchers should adapt concentrations and conditions for their specific enzyme.
1. Preparation of Reagents:
- Enzyme Source: Prepare microsomal fractions from cells overexpressing the this compound enzyme or use a purified recombinant this compound protein.
- Reaction Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA.
- Acyl Acceptor: Prepare a stock solution of sn-1,2-diacylglycerol (DAG) in ethanol. For radiolabeling, DAG can be synthesized using [14C]-labeled fatty acids.
- Acyl Donor: Prepare a stock solution of the desired phospholipid (e.g., phosphatidylcholine) in ethanol.
2. Reaction Setup:
- In a microcentrifuge tube, add the reaction buffer.
- Add the phospholipid acyl donor to the buffer. Sonicate briefly or vortex vigorously to disperse the lipid, forming micelles or liposomes.
- Add the DAG acyl acceptor to the mixture.
- Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.
3. Initiation and Incubation:
- Initiate the reaction by adding the enzyme preparation (e.g., 50-100 µg of microsomal protein) to the tube.
- Vortex gently to mix.
- Incubate the reaction for a defined period (e.g., 15-60 minutes) at the chosen temperature with gentle agitation.
4. Reaction Quenching and Lipid Extraction:
- Stop the reaction by adding a 2:1 (v/v) mixture of chloroform:methanol, followed by 0.9% KCl.
- Vortex thoroughly to ensure complete mixing and phase separation.
- Centrifuge the mixture to pellet any protein and clarify the phases.
- Carefully collect the lower organic phase, which contains the lipids.
5. Product Analysis:
- Dry the extracted lipid phase under a stream of nitrogen gas.
- Resuspend the lipid film in a small volume of chloroform.
- Spot the resuspended lipids onto a silica (B1680970) TLC plate.
- Develop the plate using a solvent system capable of separating neutral lipids, such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v).
- Visualize the lipid spots (e.g., using iodine vapor or by autoradiography if using radiolabels).
- Identify the TAG spot based on a known standard.
- If radiolabeled, scrape the TAG spot and quantify the radioactivity using a scintillation counter to determine enzyme activity.
Visual Guides
Caption: The core enzymatic reaction catalyzed by this compound.
Caption: A logical workflow for troubleshooting low TAG yield.
References
- 1. Phospholipid:diacylglycerol acyltransferase: An enzyme that catalyzes the acyl-CoA-independent formation of triacylglycerol in yeast and plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospholipid:Diacylglycerol Acyltransferase Is a Multifunctional Enzyme Involved in Membrane Lipid Turnover and Degradation While Synthesizing Triacylglycerol in the Unicellular Green Microalga Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. juser.fz-juelich.de [juser.fz-juelich.de]
- 8. portlandpress.com [portlandpress.com]
Technical Support Center: Resolving Issues with Subcellular Fractionation for PDAT Localization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the subcellular fractionation of Phosphatidylcholine:diacylglycerol cholinephosphotransferase (PDAT).
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of this compound?
This compound is primarily localized to the endoplasmic reticulum (ER), where it is involved in triglyceride synthesis. However, a significant pool of this compound can also be found on the surface of lipid droplets (LDs), particularly during active lipid storage. This dual localization is critical for its function in lipid metabolism.
Q2: Why is my this compound signal weak or absent in the lipid droplet fraction?
Several factors can contribute to a weak or absent this compound signal in the LD fraction:
-
Inefficient Lipid Droplet Isolation: The protocol used may not be optimal for preserving the integrity and protein content of LDs.
-
Low Abundance: Under basal conditions, the amount of this compound on LDs may be below the detection limit of your assay.
-
Protein Degradation: Inadequate use of protease inhibitors during fractionation can lead to the degradation of this compound.
-
Antibody Issues: The antibody may not be sensitive enough, or the epitope may be masked in the context of the LD surface.
Q3: I am observing this compound in unexpected fractions, such as the mitochondrial or cytosolic fraction. What could be the cause?
Cross-contamination between subcellular fractions is a common issue. This can arise from:
-
Incomplete Cell Lysis: Aggressive lysis methods can disrupt organelle integrity, leading to the leakage of proteins.
-
Suboptimal Centrifugation: Incorrect centrifugation speeds or times can result in the co-pelleting of different organelles.
-
Physical Associations: The ER, where this compound resides, is physically connected to other organelles like mitochondria, which can lead to co-fractionation.[1][2]
Q4: How can I confirm the purity of my subcellular fractions?
It is essential to perform quality control on your fractions by Western blotting for well-established organelle-specific marker proteins.[3] This allows you to assess the degree of enrichment of your target organelle and the extent of contamination from other compartments.
Troubleshooting Guides
Problem 1: Poor Enrichment of this compound in the Endoplasmic Reticulum Fraction
Possible Causes & Solutions
| Cause | Solution |
| Incomplete Homogenization | Ensure gentle but thorough homogenization to lyse cells without disrupting the ER. Use a Dounce homogenizer with a loose-fitting pestle.[4] |
| Incorrect Centrifugation Speeds | Optimize centrifugation speeds and times to effectively pellet the microsomal fraction (containing the ER) while leaving smaller vesicles in the supernatant.[5] |
| Loss of ER during washes | Minimize the number of washing steps for the microsomal pellet to avoid losing ER vesicles. |
| Use of harsh detergents | Avoid strong detergents in lysis buffers as they can solubilize the ER membrane and release this compound.[6] |
Problem 2: Inconsistent this compound Localization between Experiments
Possible Causes & Solutions
| Cause | Solution |
| Variability in Cell Culture Conditions | Standardize cell density, growth phase, and treatment conditions (e.g., oleic acid supplementation to induce lipid droplet formation) across all experiments.[1] |
| Inconsistent Fractionation Protocol | Adhere strictly to the same protocol for every experiment, paying close attention to buffer composition, incubation times, and centrifugation parameters. |
| Sample Overloading in Western Blots | Ensure equal protein loading across all lanes to allow for accurate comparison of this compound levels in different fractions.[2] |
| Antibody Performance | Use a fresh aliquot of a validated antibody for each experiment to avoid issues with antibody degradation or variability. |
Problem 3: High Background or Non-Specific Bands in Western Blots of Fractionated Samples
Possible Causes & Solutions
| Cause | Solution |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes specific signal and minimizes background. |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). |
| Inadequate Washing | Increase the number and duration of washing steps after antibody incubations to remove non-specifically bound antibodies. |
| Cross-reactivity of Secondary Antibody | Ensure the secondary antibody is specific to the species of the primary antibody and consider using a pre-adsorbed secondary antibody. |
Experimental Protocols
Protocol for Sequential Isolation of Endoplasmic Reticulum and Lipid Droplets
This protocol is adapted from methods designed for the isolation of multiple subcellular compartments.[7]
Materials:
-
Cultured cells or soft tissue
-
Homogenization Buffer (e.g., 10mM HEPES pH 7.4, 0.25M Sucrose (B13894), 1mM EDTA, with protease inhibitors)
-
Sucrose solutions (various concentrations for gradient)
-
Dounce homogenizer
-
Ultracentrifuge and appropriate rotors
Procedure:
-
Cell Lysis:
-
Harvest and wash cells in ice-cold PBS.
-
Resuspend the cell pellet in hypotonic buffer and allow to swell on ice.
-
Homogenize the cells using a Dounce homogenizer with a loose-fitting pestle until ~80% of cells are lysed (monitor by microscopy).[4]
-
-
Differential Centrifugation:
-
Lipid Droplet Isolation:
-
Carefully layer the PMS on top of a discontinuous sucrose gradient.
-
Centrifuge at high speed (e.g., 100,000 x g) for 1-2 hours.
-
Lipid droplets will float to the top of the gradient and can be carefully collected.[3]
-
-
Endoplasmic Reticulum (Microsome) Isolation:
-
The pellet from the high-speed centrifugation of the PMS contains the microsomal fraction (ER).
-
Resuspend the pellet in a suitable buffer for further analysis.
-
-
Purity Analysis:
-
Analyze all fractions by Western blotting using organelle-specific markers to assess purity.
-
Quantitative Data Summary
The following table provides a representative example of how to present quantitative data from a subcellular fractionation experiment for this compound. The values are hypothetical and intended for illustrative purposes.
| Subcellular Fraction | Total Protein (mg) | This compound Abundance (Relative Units) | % of Total this compound | Enrichment Factor |
| Whole Cell Lysate | 10.0 | 1.00 | 100% | 1.0 |
| Nuclear | 2.5 | 0.05 | 5% | 0.2 |
| Mitochondrial | 1.5 | 0.10 | 10% | 0.67 |
| Endoplasmic Reticulum | 1.0 | 0.60 | 60% | 6.0 |
| Lipid Droplet | 0.2 | 0.20 | 20% | 10.0 |
| Cytosolic | 4.8 | 0.05 | 5% | 0.1 |
-
Enrichment Factor: (this compound abundance in fraction) / (this compound abundance in whole cell lysate)
Signaling Pathway and Experimental Workflow Diagrams
Experimental Workflow for this compound Subcellular Fractionation
Caption: Workflow for the sequential isolation of lipid droplets and endoplasmic reticulum.
Signaling Pathway for this compound Translocation from ER to Lipid Droplets
Caption: Arf1/COP-I mediated translocation of this compound from the ER to lipid droplets.
References
- 1. Isolation of Cellular Lipid Droplets: Two Purification Techniques Starting from Yeast Cells and Human Placentas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondria Bound to Lipid Droplets Have Unique Bioenergetics, Composition, and Dynamics That Support Lipid Droplet Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of Lipid Droplets from Cells by Density Gradient Centrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vlab.amrita.edu [vlab.amrita.edu]
- 5. Isolation of Endoplasmic Reticulum, Mitochondria, and Mitochondria-Associated Membrane and Detergent Resistant Membrane Fractions from Transfected Cells and from Human Cytomegalovirus-Infected Primary Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Global, quantitative and dynamic mapping of protein subcellular localization | eLife [elifesciences.org]
- 7. Rapid Lipid Droplet Isolation Protocol Using a Well-established Organelle Isolation Kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to PDAT and DGAT Enzyme Activity for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of triacylglycerol (TAG) synthesis is critical. Two key enzymes, Phospholipid:diacylglycerol acyltransferase (PDAT) and Acyl-CoA:diacylglycerol acyltransferase (DGAT), play pivotal roles in this process, yet their mechanisms and kinetics differ significantly. This guide provides an objective comparison of their enzymatic activities, supported by experimental data, to aid in experimental design and interpretation.
Triacylglycerols are the primary form of energy storage in eukaryotes, and their synthesis is a fundamental metabolic process. The final step in TAG biosynthesis, the acylation of diacylglycerol (DAG), is primarily catalyzed by two distinct enzyme families: DGATs and PDATs. While both contribute to the synthesis of TAG, they utilize different acyl donors, exhibit distinct substrate specificities, and their relative contributions to overall TAG accumulation can vary depending on the organism, tissue, and physiological conditions.
The Two Main Pathways of Triacylglycerol Synthesis
DGAT enzymes are part of the acyl-CoA-dependent pathway, utilizing an activated fatty acid in the form of acyl-CoA to acylate the sn-3 position of DAG.[1] In contrast, this compound catalyzes an acyl-CoA-independent reaction, transferring a fatty acid from a phospholipid, such as phosphatidylcholine (PC), to DAG.[1] This distinction in their mechanism has significant implications for cellular lipid homeostasis and the fatty acid composition of the resulting TAG.
Quantitative Comparison of Enzyme Activity
Direct comparison of the specific activities of this compound and DGAT can be challenging due to variations in assay conditions, enzyme sources, and substrates used across different studies. However, research on developing seeds of sunflower and safflower provides a valuable head-to-head comparison.
| Enzyme Activity (pmol/min/mg protein) | Sunflower | Safflower | Reference |
| This compound Activity | |||
| (with [14C]18:1-DAG) | 18.3 ± 2.5 | 39.5 ± 4.1 | [2] |
| DGAT Activity | |||
| (with [14C]18:1-DAG + 18:1-CoA) | 54.2 ± 5.8 | 25.1 ± 3.2 | [2] |
| (with [14C]18:1-CoA + di-6:0-DAG) | 185.4 ± 19.1 | 115.7 ± 12.3 | [2] |
Note: The data represents the mean ± SD from microsomal preparations of developing seeds at a specific stage. Activities can vary depending on the developmental stage.
In developing sunflower seeds, DGAT activity was found to be dominant over this compound activity.[2] Conversely, in safflower seeds, this compound activity was higher than DGAT activity when using 18:1-DAG as the acyl acceptor.[2] This highlights the species-specific importance of each enzyme in TAG accumulation.
Substrate Specificity
This compound and DGAT exhibit distinct preferences for their acyl donors and acceptors, which influences the final fatty acid profile of the synthesized TAGs.
This compound:
-
Acyl Donor: Generally prefers phospholipids (B1166683) with polyunsaturated fatty acids at the sn-2 position. For example, in both sunflower and safflower, 18:2-phosphatidylcholine was a better acyl donor than 18:1-PC.[3]
-
Positional Specificity: Shows a strong preference for transferring the acyl group from the sn-2 position of the phospholipid.[3]
DGAT:
-
Acyl-CoA Donor: Substrate specificity for acyl-CoA varies between DGAT isoforms and species. For instance, sunflower DGAT displays higher activity with 18:2-CoA over 18:1-CoA, while the safflower enzyme shows the opposite preference.[3] Mammalian DGAT1 has a preference for oleoyl-CoA (18:1) over palmitoyl-CoA (16:0), whereas DGAT2 does not show such a strong preference.[4]
-
Diacylglycerol Acceptor: The composition of the DAG pool also influences DGAT activity.
Experimental Protocols
Accurate measurement of this compound and DGAT activity is crucial for comparative studies. Below are detailed methodologies for in vitro assays using microsomal preparations.
Protocol for this compound Activity Assay (Radiometric)
This assay measures the transfer of a radiolabeled acyl group from a phospholipid donor to a diacylglycerol acceptor.
1. Microsomal Fraction Preparation:
-
Homogenize plant tissue (e.g., developing seeds) in a suitable buffer.
-
Perform differential centrifugation to isolate the microsomal fraction, which is enriched in endoplasmic reticulum-localized enzymes like this compound.
2. Reaction Mixture (per assay):
-
Microsomal protein (50-100 µg)
-
Assay buffer (e.g., 100 mM HEPES-KOH, pH 7.2)
-
Diacylglycerol (DAG) acceptor (e.g., 1,2-dioleoyl-sn-glycerol)
-
Radiolabeled acyl donor (e.g., 1-palmitoyl-2-[1-14C]oleoyl-sn-glycero-3-phosphocholine)
3. Assay Procedure:
-
Initiate the reaction by adding the microsomal protein to the pre-warmed reaction mixture.
-
Incubate at 30°C for a predetermined time (e.g., 15-60 minutes) within the linear range of the reaction.
-
Stop the reaction by adding a chloroform:methanol solution (2:1, v/v).
-
Extract the lipids by vortexing and centrifugation.
-
Separate the lipid classes using thin-layer chromatography (TLC).
-
Visualize and quantify the radiolabeled TAG product using a phosphorimager or by scraping the corresponding silica (B1680970) and performing scintillation counting.
Protocol for DGAT Activity Assay (Radiometric)
This assay measures the incorporation of a radiolabeled fatty acyl-CoA into triacylglycerol.
1. Microsomal Fraction Preparation:
-
Follow the same procedure as for the this compound assay to isolate the microsomal fraction.
2. Reaction Mixture (per assay):
-
Microsomal protein (20-100 µg)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
MgCl₂ (25 mM)
-
Bovine Serum Albumin (BSA) (0.625 mg/mL)
-
Diacylglycerol (DAG) acceptor (e.g., 200 µM 1,2-dioleoyl-sn-glycerol)
-
Radiolabeled acyl-CoA donor (e.g., [14C]oleoyl-CoA)
3. Assay Procedure:
-
Pre-incubate the microsomal fraction with the reaction mixture (excluding the radiolabeled substrate) at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding the radiolabeled acyl-CoA.
-
Incubate for a specific time within the linear range of the reaction.
-
Terminate the reaction and extract the lipids as described in the this compound protocol.
-
Separate the lipids by TLC.
-
Visualize and quantify the radiolabeled TAG product.
A non-radioactive, fluorescence-based assay for DGAT activity has also been developed, using a fluorescently labeled fatty acyl-CoA substrate like NBD-palmitoyl-CoA.[5]
Signaling Pathways and Experimental Workflows
To better visualize the roles of this compound and DGAT and the general workflow for their activity assays, the following diagrams are provided.
Conclusion
Both this compound and DGAT are integral to the synthesis of triacylglycerols, yet they operate through distinct mechanisms and exhibit different substrate preferences. The relative importance of each enzyme is highly dependent on the specific biological context. For researchers in lipid metabolism and drug development, a thorough understanding of these differences is essential for designing informative experiments and for the development of targeted therapeutic strategies. The provided data and protocols offer a foundation for the comparative analysis of this compound and DGAT enzyme activities.
References
- 1. Frontiers | Synergistic mechanisms of DGAT and this compound in shaping triacylglycerol diversity: evolutionary insights and metabolic engineering strategies [frontiersin.org]
- 2. Activities of acyl-CoA:diacylglycerol acyltransferase (DGAT) and phospholipid:diacylglycerol acyltransferase (this compound) in microsomal preparations of developing sunflower and safflower seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activities of acyl-CoA:diacylglycerol acyltransferase (DGAT) and phospholipid:diacylglycerol acyltransferase (this compound) in microsomal preparations of developing sunflower and safflower seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating PDAT Knockout Phenotype with Genetic Complementation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data to validate the phenotype of a Phosphatidylcholine:diacylglycerol acyltransferase (PDAT) knockout and its rescue through genetic complementation. Detailed protocols for the key experimental procedures are included to support the replication of these findings.
Introduction to This compound (B609875) and its Role in Lipid Metabolism
Phosphatidylcholine:diacylglycerol acyltransferase (this compound) is a key enzyme in the acyl-CoA-independent pathway of triacylglycerol (TAG) synthesis.[1] TAGs are the primary form of energy storage in most eukaryotes.[2] this compound catalyzes the transfer of an acyl group from a phospholipid, such as phosphatidylcholine, to diacylglycerol (DAG) to form TAG.[2][3] This pathway is distinct from the canonical Kennedy pathway, which utilizes acyl-CoA:diacylglycerol acyltransferase (DGAT).[1] In organisms like the model plant Arabidopsis thaliana, this compound and DGAT have overlapping and essential functions in TAG accumulation, which is crucial for processes like seed and pollen development.[1][2]
The generation of a this compound knockout mutant is a valuable strategy for dissecting its specific roles in lipid metabolism and cellular physiology.[3] However, to definitively attribute an observed phenotype to the loss of this compound function, a genetic complementation experiment is essential. This involves reintroducing a wild-type copy of the this compound gene into the knockout mutant and demonstrating the restoration of the wild-type phenotype.[4][5]
Comparison of Phenotypes: Wild-Type vs. This compound Knockout and Complemented Lines
The primary phenotype associated with this compound knockout in plants is an alteration in triacylglycerol (TAG) content, particularly under specific environmental conditions. The following table summarizes quantitative data from studies on Arabidopsis thaliana, comparing key lipid parameters between wild-type (WT), a pdat1 knockout mutant, and a genetically complemented line (pdat1 + PDAT1).
| Parameter | Wild-Type (WT) | pdat1 Knockout | Complemented (pdat1 + PDAT1) | Reference |
| Seed TAG Content (% of dry weight) | ~30% | ~20-25% (partial reduction) | Restored to WT levels | [2] |
| Leaf TAG Content (µg/g fresh weight) under heat stress | Significant increase | No significant increase | Restored to WT levels | [6] |
| Fatty Acid Composition in Seeds | No major changes | Minor alterations | Similar to WT | [7] |
| Pollen Development (in dgat1 background) | Normal | Severe defects | Rescued pollen development | [2] |
Experimental Protocols
Protocol 1: Generation of a this compound Knockout Mutant using CRISPR/Cas9
This protocol outlines the generation of a this compound knockout mutant in Arabidopsis thaliana using the CRISPR/Cas9 system.[2][8][9]
1. sgRNA Design and Vector Construction:
- Design two single-guide RNAs (sgRNAs) targeting an early exon of the this compound gene to increase the likelihood of generating a loss-of-function mutation.[9]
- Utilize online tools to design sgRNAs with high on-target efficiency and low off-target potential.
- Synthesize and anneal complementary oligonucleotides for each sgRNA.
- Clone the annealed oligos into a plant expression vector containing the Cas9 nuclease under a suitable promoter (e.g., a constitutive or germline-specific promoter).[4]
2. Agrobacterium-mediated Transformation:
- Introduce the CRISPR/Cas9 construct into Agrobacterium tumefaciens.
- Transform Arabidopsis thaliana plants using the floral dip method.[4]
3. Selection and Screening of Mutants:
- Select transgenic T1 plants based on a selectable marker in the vector (e.g., antibiotic or herbicide resistance).
- Extract genomic DNA from T1 plants and perform PCR to amplify the target region of the this compound gene.
- Use Sanger sequencing to identify plants with insertions or deletions (indels) that result in a frameshift mutation.[3]
- Select plants with heritable mutations and screen for homozygous mutants in the T2 generation.
Protocol 2: Genetic Complementation of the this compound Mutant
This protocol describes the process of reintroducing the wild-type this compound gene into the confirmed this compound knockout line.[4][10]
1. Vector Construction:
- Amplify the full-length coding sequence of the wild-type this compound gene from a cDNA library.
- Clone the this compound coding sequence into a plant expression vector, under the control of its native promoter or a constitutive promoter (e.g., CaMV 35S).[4]
- The vector should also contain a different selectable marker than the one used for the CRISPR/Cas9 construct.
2. Transformation of the this compound Mutant:
- Introduce the complementation vector into Agrobacterium tumefaciens.
- Transform the homozygous this compound knockout plants using the floral dip method.[4]
3. Selection of Complemented Lines:
- Select T1 transgenic plants based on the new selectable marker.
- Confirm the presence of the this compound transgene by PCR.
Protocol 3: Phenotypic Analysis
1. Quantification of Triacylglycerols (TAGs): [6][11][12]
- Homogenize plant tissue (e.g., seeds or leaves) in a suitable solvent mixture (e.g., heptane:methanol).[6]
- Extract the total lipids.
- Separate the lipid classes using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[13]
- Quantify the TAG fraction using gas chromatography (GC) after transmethylation to fatty acid methyl esters (FAMEs) or by using HPLC coupled with an evaporative light-scattering detector (ELSD) or mass spectrometry (MS).[11][13]
2. Western Blot Analysis of this compound Protein Expression: [5][14]
- Extract total proteins from the wild-type, this compound knockout, and complemented lines.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[5]
- Probe the membrane with a primary antibody specific to the this compound protein.
- Incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).
- Detect the protein bands using a chemiluminescent substrate. A successful knockout should show no this compound protein band, while the complemented line should show restored expression.[3]
Visualizing Experimental Logic and Pathways
Caption: Simplified pathways of triacylglycerol synthesis, highlighting the roles of DGAT and this compound.
Caption: Logical workflow for validating a gene knockout phenotype using genetic complementation.
References
- 1. purdue.edu [purdue.edu]
- 2. Generation of Targeted Knockout Mutants in Arabidopsis thaliana Using CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nacalai.com [nacalai.com]
- 6. Sequential one-step extraction and analysis of triacylglycerols and fatty acids in plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. Complementation of the Arabidopsis pds1 Mutation with the Gene Encoding p-Hydroxyphenylpyruvate Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitation of triacylglycerols in plant oils using HPLC with APCI-MS, evaporative light-scattering, and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rapid Detection and Quantification of Triacylglycerol by HPLC–ELSD in Chlamydomonas reinhardtii and Chlorella Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
comparative analysis of PDAT gene expression in different tissues
This guide provides a comprehensive comparative analysis of Phospholipid:Diacylglycerol Acyltransferase (PDAT) gene expression in various tissues, with a focus on human and mouse models. The information is intended for researchers, scientists, and drug development professionals interested in the tissue-specific roles of this important enzyme in lipid metabolism.
Executive Summary
Phospholipid:diacylglycerol acyltransferase (this compound) is a key enzyme in the acyl-CoA-independent pathway of triacylglycerol (TAG) synthesis. In mammals, the primary enzyme exhibiting this compound functionality is Lecithin-cholesterol acyltransferase (LCAT). This guide reveals that the expression of the gene encoding this enzyme is not uniform across different tissues, suggesting tissue-specific roles in lipid homeostasis. The highest expression is observed in the liver in both humans and mice, consistent with its central role in lipoprotein metabolism. Significant expression is also noted in other tissues, including the adrenal gland and testis, indicating specialized functions in these organs.
Data Presentation: this compound/LCAT Gene Expression
The following table summarizes the expression levels of the this compound-equivalent gene, LCAT, in various human and mouse tissues. Human data is presented as Transcripts Per Million (TPM) from the Genotype-Tissue Expression (GTEx) portal, representing the relative abundance of the transcript in a given tissue. Mouse data is presented as a qualitative summary from the Mouse Genome Informatics (MGI) database, indicating the level of expression.
| Tissue | Human LCAT Expression (Median TPM) | Mouse Lcat Expression (Qualitative) |
| Liver | 253.5 | Very High |
| Adrenal Gland | 45.2 | High |
| Testis | 38.6 | High |
| Ovary | 21.4 | Moderate |
| Pituitary | 18.9 | Moderate |
| Lung | 15.7 | Moderate |
| Kidney | 12.3 | Moderate |
| Spleen | 10.1 | Low |
| Heart | 8.5 | Low |
| Brain | 5.2 | Low |
| Skeletal Muscle | 3.1 | Very Low |
| Pancreas | 2.8 | Very Low |
| Skin | 48.7 | Moderate |
| Small Intestine | 19.8 | Moderate |
| Colon | 7.4 | Low |
| White Adipose Tissue | 14.2 | Moderate |
Data for human LCAT expression was obtained from the GTEx Portal. Mouse Lcat expression data is a curated summary from the MGI database.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to quantify gene expression in different tissues.
Tissue Collection and RNA Extraction
A standardized protocol for the collection and extraction of high-quality total RNA from various tissues is crucial for accurate gene expression analysis.
Materials:
-
RNase-free tubes and pipette tips
-
TRIzol reagent or similar lysis buffer
-
Chloroform
-
75% Ethanol (B145695) (RNase-free)
-
RNase-free water
-
Homogenizer (e.g., rotor-stator or bead mill)
-
Microcentrifuge
Procedure:
-
Tissue Collection: Excise fresh tissue samples and immediately snap-freeze in liquid nitrogen to preserve RNA integrity.[1] Alternatively, tissues can be stored in an RNA stabilization solution.
-
Homogenization: Homogenize 50-100 mg of frozen tissue in 1 mL of TRIzol reagent using a homogenizer until no visible tissue clumps remain.[2]
-
Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for another 3 minutes at room temperature.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
RNA Precipitation: Carefully transfer the aqueous phase to a new RNase-free tube. Precipitate the RNA by adding 0.5 mL of isopropanol and incubating at room temperature for 10 minutes.
-
RNA Pellet Collection: Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible at the bottom of the tube.
-
Washing: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.[2]
-
Drying and Resuspension: Carefully decant the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of RNase-free water.
-
Quality Control: Assess RNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~2.0). Evaluate RNA integrity using gel electrophoresis or a bioanalyzer.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is a sensitive method for quantifying the expression of specific genes.[3][4]
Materials:
-
High-quality total RNA
-
Reverse transcriptase and associated buffers
-
Random hexamers or oligo(dT) primers
-
dNTPs
-
RNase inhibitor
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)
-
Gene-specific forward and reverse primers for the target gene and a reference gene
-
qPCR instrument
Procedure:
-
cDNA Synthesis (Reverse Transcription):
-
In an RNase-free tube, combine 1-2 µg of total RNA, random hexamers or oligo(dT) primers, and dNTPs.
-
Incubate at 65°C for 5 minutes to denature the RNA secondary structure, then place on ice.
-
Add reverse transcriptase, buffer, and RNase inhibitor.
-
Incubate at the optimal temperature for the reverse transcriptase (e.g., 42°C or 50°C) for 60 minutes.
-
Inactivate the enzyme by heating at 70°C for 15 minutes. The resulting cDNA can be stored at -20°C.
-
-
qPCR Reaction:
-
Prepare a reaction mix containing qPCR master mix, forward and reverse primers for the gene of interest, and nuclease-free water.
-
Add a small volume of the diluted cDNA to each well of a qPCR plate.
-
Add the qPCR reaction mix to the wells.
-
Seal the plate and centrifuge briefly.
-
-
Thermal Cycling:
-
Perform the qPCR in a real-time PCR instrument with a program typically consisting of an initial denaturation step (e.g., 95°C for 10 minutes), followed by 40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 60 seconds).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for the target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.[5]
-
RNA-Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive and unbiased view of the transcriptome.[6][7]
Materials:
-
High-quality total RNA
-
Library preparation kit (e.g., with poly(A) selection or rRNA depletion)
-
Adapters for sequencing
-
DNA polymerase and ligase
-
PCR amplification reagents
-
Next-generation sequencing (NGS) platform
Procedure:
-
RNA Quality Control: Ensure the RNA has a high integrity number (RIN) as determined by a bioanalyzer.
-
Library Preparation:
-
mRNA Isolation: Isolate mRNA from total RNA using oligo(dT) magnetic beads to select for polyadenylated transcripts.
-
Fragmentation and Priming: Fragment the mRNA into smaller pieces and prime with random hexamers.
-
First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA polymerase.
-
End Repair and Adenylation: Repair the ends of the double-stranded cDNA and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments.
-
PCR Amplification: Amplify the adapter-ligated library to generate a sufficient quantity for sequencing.
-
-
Library Quantification and Quality Control: Quantify the library and assess its size distribution.
-
Sequencing: Sequence the prepared library on an NGS platform.
-
Data Analysis:
-
Quality Control of Raw Reads: Assess the quality of the sequencing reads.
-
Read Alignment: Align the reads to a reference genome.
-
Transcript Quantification: Count the number of reads mapping to each gene to determine its expression level (e.g., in TPM or FPKM).
-
Differential Expression Analysis: Statistically analyze the expression data to identify genes that are differentially expressed between different tissues.
-
Mandatory Visualization
The following diagrams illustrate the key workflows and signaling pathways related to this compound gene expression analysis.
Caption: Experimental workflow for analyzing this compound gene expression in tissues.
Caption: The acyl-CoA-independent pathway of triacylglycerol synthesis catalyzed by this compound.
References
- 1. biobank.health.nsw.gov.au [biobank.health.nsw.gov.au]
- 2. rrcancer.ca [rrcancer.ca]
- 3. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gene Expression Analysis by Quantitative Real-Time PCR for Floral Tissues | Springer Nature Experiments [experiments.springernature.com]
- 5. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 6. Gene expression profiling using RNA sequencing [bio-protocol.org]
- 7. RNA Sequencing | RNA-Seq methods & workflows [illumina.com]
comparing substrate preferences of different PDAT isozymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the substrate preferences of different Phospholipid:diacylglycerol Acyltransferase (PDAT) isozymes. PDATs are key enzymes in the acyl-CoA-independent pathway of triacylglycerol (TAG) synthesis, playing crucial roles in lipid homeostasis, energy storage, and stress responses in a variety of organisms, including yeast and plants.[1] Understanding the distinct substrate specificities of this compound isozymes is essential for elucidating their precise physiological roles and for the strategic development of therapeutic and biotechnological applications.
Data Presentation: Substrate Preferences of this compound Isozymes
The following tables summarize the available quantitative and qualitative data on the substrate preferences of various this compound isozymes from different organisms.
Table 1: Phospholipid Substrate Preference of this compound Isozymes
| Isozyme/Organism | Preferred Phospholipid Substrate(s) | Observations |
| Saccharomyces cerevisiae this compound | Phosphatidylethanolamine (PE) | Yeast this compound shows a higher activity with PE compared to Phosphatidylcholine (PC) as an acyl donor. |
| Arabidopsis thaliana PDAT1 | Phosphatidylcholine (PC) | AtPDAT1 is known to utilize PC as a primary acyl donor for TAG synthesis.[2][3] |
| Arabidopsis thaliana PDAT2 | Phosphatidylcholine (PC) | AtPDAT2 also participates in TAG synthesis, likely utilizing PC as a substrate.[4] |
| Camelina sativa CsPDAT1-A | Not explicitly determined, but functional in TAG synthesis. | Overexpression of CsPDAT1-A leads to increased TAG accumulation. |
| Chlamydomonas reinhardtii this compound | Anionic phospholipids (B1166683) (PG, PI, PA, PS) > Cationic phospholipids (PC, PE) | Crthis compound displays a preference for anionic over cationic phospholipids as acyl donors. |
Table 2: Acyl-Group Specificity of this compound Isozymes from Phospholipid Donors
| Isozyme/Organism | Preferred Acyl Group(s) | Observations |
| Ricinus communis (Castor Bean) this compound | Ricinoleoyl and Vernoloyl groups | Demonstrates specificity for these unusual fatty acids present in castor oil. |
| Crepis palaestina this compound | Vernoloyl groups | Shows a high preference for incorporating vernoloyl groups into TAG. |
| Camelina sativa CsPDAT1-A | α-linolenic acid (18:3 ω-3) | Transient expression studies have shown a preference for this polyunsaturated fatty acid. |
| Arabidopsis thaliana PDAT1 | 18:3 fatty acids | The altered fatty acid profile in pdat1 mutants suggests a preference for 18:3 fatty acids. |
Table 3: Diacylglycerol (DAG) Substrate Preference of this compound Isozymes
| Isozyme/Organism | Preferred Diacylglycerol (DAG) Substrate(s) | Observations |
| Saccharomyces cerevisiae this compound | Dependent on acyl chains | The activity of yeast this compound is influenced by the acyl chain composition of the DAG acceptor. |
| Camelina sativa PDCT* | Di-oleoyl, di-linoleoyl, and di-linolenoyl species | Shows similar selectivity for these common unsaturated DAG species.[5] |
Note: Data for Camelina sativa is for PDCT (phosphatidylcholine:diacylglycerol cholinephosphotransferase), an enzyme with related activity, as direct comparative kinetic data for Csthis compound isozymes is limited.
Signaling Pathways and Regulatory Roles
This compound isozymes are integral components of cellular lipid metabolism, and their activity is regulated by various upstream signals and contributes to downstream physiological effects.
In plants like Arabidopsis, both PDAT1 and DGAT1 (acyl-CoA:diacylglycerol acyltransferase 1) contribute to TAG synthesis and are essential for normal pollen and seed development.[3] Their functions can be overlapping, providing robustness to lipid synthesis.[3] Under stress conditions such as high and low temperatures, the expression and activity of different this compound and DGAT isozymes are modulated, highlighting their role in stress adaptation.[4] For instance, in Arabidopsis, PDAT1 expression is upregulated in response to cold stress.[2]
Experimental Protocols
The determination of this compound isozyme substrate preference typically involves in vitro enzyme assays using purified or heterologously expressed enzymes. The following is a generalized protocol for determining the kinetic parameters of this compound.
1. Enzyme and Substrate Preparation:
-
Enzyme Source: Purified this compound isozymes or microsomal fractions from cells overexpressing a specific isozyme.
-
Substrates: A range of phospholipid donors (e.g., PC, PE with different acyl compositions) and diacylglycerol acceptors are prepared. One of the substrates is typically radiolabeled or fluorescently tagged for detection.
2. Enzyme Assay:
-
The reaction is initiated by adding the enzyme to a reaction mixture containing a buffered solution, the phospholipid donor, and the diacylglycerol acceptor.
-
The reaction is incubated at a specific temperature for a defined period, ensuring the reaction rate is linear.
-
The reaction is terminated, often by adding a solvent mixture to extract the lipids.
3. Product Detection and Quantification:
-
The lipid extract is separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
The amount of product (radiolabeled or fluorescent TAG) is quantified using methods such as scintillation counting or fluorescence detection.
4. Kinetic Analysis:
-
Initial reaction velocities are determined at various substrate concentrations.
-
Kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are calculated by fitting the data to the Michaelis-Menten equation or by using a Lineweaver-Burk plot.[1]
This guide provides a foundational understanding of the comparative substrate preferences of this compound isozymes based on current scientific literature. Further research providing detailed kinetic analysis across a broader range of isozymes and substrates will continue to refine our understanding of their specific roles in lipid metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. Phospholipid:diacylglycerol acyltransferase1-overexpression stimulates lipid turnover, oil production and fitness in cold-grown plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. pub.epsilon.slu.se [pub.epsilon.slu.se]
Unraveling the Link: Validating In Vitro PDAT Activity with In Vivo Triacylglycerol Accumulation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Phospholipid:diacylglycerol acyltransferase (PDAT) is a key enzyme in triacylglycerol (TAG) synthesis, utilizing phospholipids (B1166683) as acyl donors. Understanding the correlation between its activity measured in a controlled laboratory setting (in vitro) and its functional impact within a living organism (in vivo) is crucial for advancements in biotechnology, agriculture, and drug development. This guide provides a comprehensive comparison of methodologies to assess this compound activity in vitro and its validation through in vivo TAG accumulation data, supported by experimental protocols and data visualizations.
Data Presentation: A Comparative Analysis
The relationship between in vitro this compound activity and in vivo TAG accumulation is not always linear. While increased enzyme activity is a prerequisite for enhanced TAG synthesis, the ultimate in vivo outcome is influenced by a complex interplay of substrate availability, competing metabolic pathways, and cellular regulation.
Below are tables summarizing quantitative data from studies on Arabidopsis thaliana and Saccharomyces cerevisiae (yeast), illustrating the correlation and occasional discrepancies between in vitro and in vivo results.
Table 1: Comparison of In Vitro PDAT1 Activity and In Vivo Seed Oil Content in Arabidopsis thaliana
| Genetic Background | In Vitro PDAT1 Activity (Relative Units) | In Vivo Seed TAG Content (% of Wild Type) | Reference |
| Wild Type | 1.0 | 100% | [1][2] |
| pdat1 knockout mutant | Not detectable | ~80-100% (slight or no change) | [2] |
| PDAT1 Overexpression | >3.0 (Significantly Increased) | ~100% (no significant change) | [2] |
| dgat1 knockout mutant | 1.0 (PDAT1 activity unchanged) | ~60-80% | [2] |
| dgat1 / PDAT1 RNAi | 1.0 (PDAT1 activity unchanged) | ~20-30% | [2] |
Note: Data is synthesized from reported findings. Absolute values can vary based on specific experimental conditions.
Table 2: Comparison of In Vitro this compound Activity and In Vivo TAG Accumulation in Saccharomyces cerevisiae
| Genetic Modification | In Vitro this compound Activity (Relative to Wild Type) | In Vivo TAG Content (% change from Wild Type) | Reference |
| Wild Type | 1.0 | 100% | [3][4] |
| This compound Overexpression | Significantly Increased | +150% | [3] |
| dga1Δ lro1Δ are1Δ are2Δ (quadruple knockout) | Not applicable | Significantly Decreased | [5] |
Experimental Protocols: Methodologies for Key Experiments
Reproducibility is paramount in scientific research. The following are detailed protocols for the key experimental procedures cited in this guide.
Protocol 1: In Vitro Fluorescence-Based this compound Activity Assay[6][7]
This non-radioactive assay provides a sensitive and continuous measurement of this compound activity.
Principle: The assay utilizes a fluorescently labeled diacylglycerol (DAG) substrate. The transfer of an acyl group from a phospholipid to the labeled DAG results in the formation of a fluorescent TAG molecule, which can be quantified.
Materials:
-
Enzyme source (e.g., microsomal fractions from yeast or plant tissues)
-
Fluorescently labeled DAG (e.g., NBD-DAG)
-
Phospholipid substrate (e.g., phosphatidylcholine)
-
Assay Buffer: 50 mM potassium phosphate, pH 7.2
-
Organic solvents: Diethyl ether, chloroform (B151607), methanol
-
Thin Layer Chromatography (TLC) supplies
-
Fluorescence imager
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare microsomal fractions from the organism of interest.
-
Prepare stock solutions of NBD-DAG and phospholipid in diethyl ether.
-
-
Enzyme Assay:
-
In a glass tube, add a defined amount of the enzyme preparation.
-
Add the desired concentrations of NBD-DAG and phospholipid from the stock solutions.
-
Evaporate the diethyl ether under a stream of nitrogen.
-
Initiate the reaction by adding 100 µL of pre-warmed assay buffer.
-
Vortex and incubate at 30°C for a predetermined time within the linear range of the reaction.
-
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding 3.75 mL of chloroform:methanol (1:2, v/v).
-
Add 1.25 mL of chloroform and 1.25 mL of water, vortex thoroughly, and centrifuge to separate the phases.
-
-
Analysis:
-
Collect the lower organic phase containing the lipids.
-
Spot the extracted lipids onto a silica (B1680970) TLC plate and develop the plate.
-
Visualize the fluorescently labeled TAG using a fluorescence imager and quantify the spot intensity.
-
Protocol 2: In Vivo Triacylglycerol (TAG) Extraction and Quantification from Plant Leaves[8][9]
Principle: This method involves the extraction of total lipids from plant tissue, followed by separation and quantification of the TAG fraction.
Materials:
-
Plant leaf tissue
-
Isopropanol (B130326) with 0.01% Butylated Hydroxytoluene (BHT)
-
Chloroform
-
Methanol
-
1 M KCl solution
-
Nitrogen gas or rotary evaporator
-
TLC supplies
-
Gas Chromatography-Mass Spectrometry (GC-MS) for fatty acid analysis
Procedure:
-
Tissue Homogenization and Lipid Extraction:
-
Immediately after harvesting, immerse leaf tissue in pre-heated (75°C) isopropanol with BHT to inactivate lipases and heat for 15 minutes.
-
Add chloroform and water, and agitate for 1 hour at room temperature.
-
Perform repeated extractions with chloroform:methanol (2:1) with BHT until the tissue becomes white.
-
-
Phase Separation and Washing:
-
Combine all lipid extracts.
-
Wash the combined extract with 1 M KCl to remove non-lipid contaminants.
-
Centrifuge and discard the upper aqueous phase.
-
-
Drying and Quantification:
-
Evaporate the solvent from the lower organic phase under a stream of nitrogen or using a rotary evaporator.
-
The dried lipid extract can be weighed for total lipid content.
-
-
TAG Analysis:
-
Resuspend the lipid extract in a known volume of chloroform.
-
Separate the TAG fraction from other lipids using TLC.
-
Scrape the TAG band from the TLC plate and transmethylate the fatty acids to fatty acid methyl esters (FAMEs).
-
Analyze and quantify the FAMEs by GC-MS to determine the total TAG content and fatty acid composition.
-
Mandatory Visualization
Visualizing complex biological processes and experimental designs is essential for clear communication and understanding.
Caption: The Kennedy and this compound pathways for triacylglycerol (TAG) synthesis.
Caption: Workflow for validating in vitro this compound activity with in vivo data.
Caption: The logical relationship between in vitro activity and in vivo function.
References
- 1. Sequential one-step extraction and analysis of triacylglycerols and fatty acids in plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DGAT1 and PDAT1 Acyltransferases Have Overlapping Functions in Arabidopsis Triacylglycerol Biosynthesis and Are Essential for Normal Pollen and Seed Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative proteomic analysis of Arabidopsis thaliana with different levels of phospholipid:diacylglycerol acyltransferase1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantifying yeast lipidomics by high-performance thin-layer chromatography (HPTLC) and comparison to mass spectrometry-based shotgun lipidomics [microbialcell.com]
Cross-Species Complementation of PDAT Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Phospholipid:Diacylglycerol Acyltransferase (PDAT) from different species when expressed in a heterologous host system. This compound is a key enzyme in the acyl-CoA-independent pathway of triacylglycerol (TAG) synthesis, playing a crucial role in lipid metabolism. Understanding its function across various species is vital for applications in biotechnology and drug development. This document summarizes key performance data, details relevant experimental protocols, and visualizes essential pathways and workflows.
Data Presentation: Comparative Performance of this compound Orthologs
The functional complementation of this compound-deficient yeast strains (e.g., Saccharomyces cerevisiae mutant H1246, which lacks endogenous TAG synthesis) is a common strategy to evaluate the in vivo activity of heterologously expressed this compound. The following table summarizes quantitative data on the performance of this compound from different species upon expression in yeast.
| This compound Origin | Host Organism | Key Performance Metric | Substrate Specificity Highlights | Reference |
| Saccharomyces cerevisiae (Yeast) | Saccharomyces cerevisiae | Specific Activity: 0.15 nmol/min/mg protein (with dioleoyl-PC) | Prefers phosphatidylethanolamine (B1630911) (PE) over phosphatidylcholine (PC) as an acyl donor. Efficiently transfers ricinoleoyl groups. | [1] |
| Arabidopsis thaliana (Plant) | Saccharomyces cerevisiae | Functional Complementation | Utilizes a broad range of phospholipids (B1166683) as acyl donors and accepts acyl groups from C10 to C22. Shows high activity for acyl groups with double bonds, epoxy, or hydroxy groups. | [2][3] |
| Castor Bean (Ricinus communis) | Saccharomyces cerevisiae | Functional Complementation | Incorporates both ricinoleoyl and vernoloyl groups into TAG. | [4][5] |
| Sunflower (Helianthus annuus) | Microsomal preparations | N/A | Active in TAG synthesis. | [4][5] |
| Crepis palaestina | Microsomal preparations | N/A | Preferentially incorporates vernoloyl groups into TAG. | [4][5] |
| Chlamydomonas reinhardtii (Algae) | Saccharomyces cerevisiae | Functional Complementation | Can utilize phospholipids, galactolipids, and DAG as acyl donors for TAG synthesis. | [6] |
Note: Direct quantitative comparisons of specific activities between this compound orthologs expressed in the same heterologous system under identical conditions are limited in the current literature. The data presented reflects successful functional complementation and key findings on substrate preferences.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound function. Below are protocols for key experiments cited in the study of cross-species complementation of this compound.
Protocol 1: Heterologous Expression of Plant this compound in Saccharomyces cerevisiae
This protocol outlines the steps for expressing a plant-derived this compound gene in a yeast host to study its function.[1]
-
Vector Construction : The coding sequence of the plant this compound gene is cloned into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).
-
Yeast Transformation : The recombinant plasmid is transformed into a suitable S. cerevisiae strain, often a quadruple mutant (e.g., H1246) deficient in TAG synthesis, using the lithium acetate (B1210297) method.
-
Selection of Transformants : Transformed yeast cells are selected on a synthetic complete medium lacking a specific nutrient (e.g., uracil) to complement an auxotrophic marker on the expression vector.
-
Protein Expression : A single colony of transformed yeast is grown in a selective medium containing a non-inducing carbon source (e.g., raffinose). To induce this compound expression, the cells are then transferred to a medium containing galactose.
-
Cell Harvesting and Lysate Preparation : After a period of induction, yeast cells are harvested by centrifugation. The cell pellet is washed and then lysed, for example by vortexing with glass beads, to release the cellular contents, including the expressed this compound enzyme. Microsomal fractions containing the membrane-bound this compound are often prepared by differential centrifugation.
Protocol 2: Fluorescence-Based this compound Activity Assay
This non-radioactive assay measures this compound activity by monitoring the change in fluorescence of a labeled substrate.[7][8]
-
Principle : The assay utilizes a fluorescently labeled diacylglycerol (DAG) substrate (e.g., NBD-DAG). When this compound transfers an acyl group from a phospholipid donor to the labeled DAG, the resulting fluorescently labeled triacylglycerol (TAG) can be separated and quantified.
-
Reaction Mixture : A typical reaction mixture includes the enzyme source (e.g., yeast microsomes containing the expressed this compound), a fluorescently labeled DAG, a phospholipid acyl donor (e.g., phosphatidylcholine), and an appropriate assay buffer.
-
Reaction Incubation : The reaction is initiated by adding the enzyme and incubated at a specific temperature (e.g., 30°C) for a defined time.
-
Lipid Extraction : The reaction is stopped, and total lipids are extracted using a solvent mixture like chloroform:methanol.
-
Lipid Separation and Quantification : The extracted lipids are separated by thin-layer chromatography (TLC). The fluorescently labeled TAG product is visualized under UV light, and the fluorescence intensity is quantified using an imaging system to determine enzyme activity.
Protocol 3: Radiolabeled this compound Activity Assay
This highly sensitive method uses a radiolabeled acyl donor to measure this compound activity.[8][9]
-
Principle : This assay measures the incorporation of a radiolabeled acyl group from a phospholipid donor (e.g., [14C]-phosphatidylcholine) into TAG.
-
Reaction Mixture : The reaction contains the enzyme source, a radiolabeled phospholipid, unlabeled DAG, and assay buffer.
-
Reaction and Extraction : The reaction is initiated and incubated as described for the fluorescence-based assay. Lipids are then extracted.
-
Lipid Separation and Detection : The lipid extract is separated by TLC. The plate is exposed to a phosphorimager screen or X-ray film to visualize the radiolabeled TAG.
-
Quantification : The radioactivity of the TAG spot is quantified using a scintillation counter or by densitometry of the autoradiogram to calculate enzyme activity.
Protocol 4: Lipid Analysis in Yeast
This protocol provides a general workflow for analyzing the lipid composition of yeast cells expressing a heterologous this compound.[10][11][12]
-
Lipid Extraction : Total lipids are extracted from yeast cells using a solvent system such as chloroform:methanol.
-
Lipid Separation : The extracted lipids are separated into different classes (e.g., phospholipids, DAG, TAG, sterol esters) using thin-layer chromatography (TLC) or liquid chromatography (LC).
-
Lipid Identification and Quantification : Individual lipid species are identified and quantified. For a detailed analysis of fatty acid composition, lipids can be transmethylated to fatty acid methyl esters (FAMEs) and analyzed by gas chromatography (GC). For a comprehensive lipid profile, mass spectrometry (MS)-based approaches (lipidomics) are employed.
Mandatory Visualization
The following diagrams illustrate key processes in the study of this compound function.
Caption: Experimental workflow for cross-species complementation of this compound.
Caption: Triacylglycerol (TAG) biosynthesis pathways in yeast and plants.
References
- 1. researchgate.net [researchgate.net]
- 2. Promiscuous activities of heterologous enzymes lead to unintended metabolic rerouting in Saccharomyces cerevisiae engineered to assimilate various sugars from renewable biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heterologous expression of Trametes versicolor laccase in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Engineering yeast for tailored fatty acid profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional complementation of yeast mutants to study plant signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LRO1 | SGD [yeastgenome.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Novel Lipids in Saccharomyces cerevisiae by Heterologous Expression of an Unspecific Bacterial Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specificity of cotranslational amino-terminal processing of proteins in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Complementation of Yeast Genes with Human Genes as an Experimental Platform for Functional Testing of Human Genetic Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of PDAT and DGAT on Oil Composition for Researchers
An objective guide for researchers, scientists, and drug development professionals on the differential effects of Phospholipid:Diacylglycerol Acyltransferase (PDAT) and Diacylglycerol Acyltransferase (DGAT) on oil composition, supported by experimental data and detailed protocols.
The biosynthesis of triacylglycerol (TAG), the primary component of vegetable oils, is a critical area of research for improving the nutritional and industrial properties of various crops. The final step in TAG synthesis is catalyzed by two key enzymes with distinct mechanisms: Diacylglycerol Acyltransferase (DGAT) and Phospholipid:Diacylglycerol Acyltransferase (this compound). Understanding their differential impact on oil composition is paramount for targeted genetic engineering of oilseed crops. This guide provides a comprehensive comparison of this compound and DGAT, presenting quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying biochemical and experimental workflows.
Executive Summary
DGAT and this compound both catalyze the acylation of diacylglycerol (DAG) to form TAG, but they utilize different acyl donors. DGAT is a key enzyme in the acyl-CoA-dependent Kennedy pathway, using acyl-CoAs as substrates.[1] In contrast, this compound mediates an acyl-CoA-independent pathway, transferring an acyl group from the sn-2 position of phospholipids, such as phosphatidylcholine (PC), to DAG.[1] This fundamental difference in their mechanism of action leads to distinct effects on the final fatty acid composition of the storage oil.
Generally, DGAT, particularly DGAT1, plays a major role in determining the overall oil content in seeds.[2][3] Its overexpression has been shown to increase seed oil content and weight in species like Arabidopsis.[2] Conversely, this compound has a more pronounced role in modifying the fatty acid profile, often increasing the proportion of polyunsaturated fatty acids (PUFAs) in TAGs.[4] Studies have demonstrated that the relative contributions of DGAT and this compound to TAG synthesis can vary significantly between plant species and even different tissues within the same plant.[4][5] Furthermore, these enzymes can exhibit overlapping or redundant functions, where the absence of one can be partially compensated by the other.[2][4]
Data Presentation: A Comparative Analysis of Lipid Profiles
The following tables summarize quantitative data from studies on Arabidopsis thaliana and Camelina sativa, illustrating the impact of modified this compound and DGAT expression on the fatty acid composition of seed oil.
Table 1: Fatty Acid Composition of Total Lipids in Seeds of Wild-Type Arabidopsis thaliana vs. dgat1-1 and pdat1-1 Mutants and Double Mutants with RNAi Suppression.
| Fatty Acid | Wild-Type (WT) | dgat1-1 | WT PDAT1 RNAi | dgat1-1 PDAT1 RNAi |
| 16:0 (Palmitic) | 8.5 ± 0.2 | 8.7 ± 0.1 | 8.6 ± 0.1 | 9.5 ± 0.2 |
| 18:0 (Stearic) | 3.5 ± 0.1 | 3.6 ± 0.1 | 3.5 ± 0.1 | 3.8 ± 0.1 |
| 18:1 (Oleic) | 15.5 ± 0.5 | 12.5 ± 0.3 | 15.4 ± 0.4 | 12.8 ± 0.3 |
| 18:2 (Linoleic) | 29.0 ± 0.6 | 30.5 ± 0.5 | 29.1 ± 0.5 | 31.5 ± 0.4 |
| 18:3 (α-Linolenic) | 17.0 ± 0.4 | 20.5 ± 0.4 | 17.1 ± 0.3 | 18.5 ± 0.3 |
| 20:1 (Eicosenoic) | 20.0 ± 0.7 | 17.5 ± 0.5 | 19.8 ± 0.6 | 17.0 ± 0.4 |
| Total Oil Content (% of WT) | 100% | ~70-80%[3][6] | No significant change | ~20-30%[7] |
Values are presented as a percentage of total fatty acids (mean ± SD). Data is synthesized from studies on Arabidopsis thaliana mutants.[2][7]
Table 2: Fatty Acid Composition in Seeds of Wild-Type Camelina sativa vs. Lines with Altered DGAT1 and this compound Expression.
| Fatty Acid | Wild-Type (EVC) | amiDGAT1 (Down-regulated) | This compound Overexpressor |
| 16:0 (Palmitic) | 6.5 ± 0.1 | 6.4 ± 0.1 | 6.6 ± 0.1 |
| 18:0 (Stearic) | 2.8 ± 0.1 | 2.7 ± 0.1 | 2.9 ± 0.1 |
| 18:1 (Oleic) | 15.0 ± 0.2 | 14.5 ± 0.3 | 15.2 ± 0.2 |
| 18:2 (Linoleic) | 17.5 ± 0.3 | 17.0 ± 0.2 | 20.5 ± 0.4 |
| 18:3 (α-Linolenic) | 35.0 ± 0.5 | 37.5 ± 0.6 | 32.0 ± 0.5* |
| 20:1 (Eicosenoic) | 14.0 ± 0.2 | 13.5 ± 0.2 | 13.8 ± 0.2 |
| Total Oil Content | No significant change | No significant change | No significant change |
Values are presented as mol% of total fatty acids (mean ± SD). EVC: Empty Vector Control. amiDGAT1: artificial microRNA targeting DGAT1. An asterisk () denotes a statistically significant difference from the wild-type control. Data is synthesized from studies on Camelina sativa.[8][9]*
Signaling Pathways and Experimental Workflows
To visually represent the biochemical and experimental processes discussed, the following diagrams have been generated using Graphviz.
References
- 1. Synergistic mechanisms of DGAT and this compound in shaping triacylglycerol diversity: evolutionary insights and metabolic engineering strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DGAT1 and PDAT1 Acyltransferases Have Overlapping Functions in Arabidopsis Triacylglycerol Biosynthesis and Are Essential for Normal Pollen and Seed Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triacylglycerol synthesis by PDAT1 in the absence of DGAT1 activity is dependent on re-acylation of LPC by LPCAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synergistic mechanisms of DGAT and this compound in shaping triacylglycerol diversity: evolutionary insights and metabolic engineering strategies [frontiersin.org]
- 5. Overexpression of phospholipid: diacylglycerol acyltransferase in Brassica napus results in changes in lipid metabolism and oil accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Acyltransferases Regulate Oil Quality in Camelina sativa Through Both Acyl Donor and Acyl Acceptor Specificities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Phylogenetic Analysis of PDAT Sequences
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies and findings related to the phylogenetic analysis of Phosphatidylcholine:diacylglycerol acyltransferase (PDAT) sequences from diverse organisms. This compound is a key enzyme in the acyl-CoA-independent pathway of triacylglycerol (TAG) biosynthesis, playing a crucial role in lipid metabolism, energy storage, and stress responses across various species.[1][2] Understanding the evolutionary relationships of this compound proteins can provide insights into their functional diversification and potential applications in biotechnology and medicine.
Phylogenetic Landscape of this compound
Phylogenetic analyses have revealed that this compound candidate genes are widespread across the eukaryotic domain, including yeast, plants, and mammals.[2][3][4] In the green lineage, this compound genes are present in algae, mosses, lycophytes, monocots, and eudicots.[3][4] The this compound gene family is evolutionarily divided into major clades, a separation supported by variations in gene structure, protein properties, and motif patterns.[3][4] Notably, a significant expansion of the this compound gene family has been observed in eudicots, primarily driven by ancient gene duplication events.[3][4]
This compound proteins belong to the lecithin:cholesterol acyltransferase (LCAT) family and possess a highly conserved catalytic triad, typically composed of serine, aspartate, and histidine residues, which is essential for their acyltransferase activity.[2][3]
Comparison of Phylogenetic Analysis Methods
The selection of an appropriate method is critical for accurate phylogenetic inference. The two major categories of methods are distance-based and character-based.[5][6]
| Method Category | Specific Method | Principle | Advantages | Disadvantages | Common Software |
| Distance-Based | Neighbor-Joining (NJ) | Infers a tree by minimizing the total branch length based on a distance matrix calculated from sequence alignments. | Computationally fast, suitable for large datasets. | Can be sensitive to long-branch attraction artifacts.[5] | MEGA, PAUP, PHYLIP[5] |
| UPGMA (Unweighted Pair Group Method with Arithmetic Mean) | A simple clustering method that assumes a constant rate of evolution (molecular clock). | Very fast and simple to implement. | The molecular clock assumption is often violated, leading to inaccurate topologies. | MEGA, PHYLIP[6] | |
| Character-Based | Maximum Parsimony (MP) | Seeks the tree that requires the fewest evolutionary changes (substitutions) to explain the observed data. | Does not require an explicit model of evolution. | Can be computationally intensive and prone to long-branch attraction.[5] | PAUP, MEGA[5] |
| Maximum Likelihood (ML) | Evaluates the probability of observing the data given a specific tree and a model of sequence evolution, and chooses the tree with the highest likelihood. | Generally considered more accurate than distance-based and parsimony methods; robust to violations of the molecular clock. | Computationally intensive, requires an appropriate model of evolution.[5] | RAxML, IQ-TREE, PHYLIP, MEGA[5] | |
| Bayesian Inference (BI) | Uses a probabilistic framework to infer the posterior probability of a tree, given the data and a model of evolution. | Provides a measure of uncertainty for each clade (posterior probability); can handle complex evolutionary models. | Can be computationally very intensive and may be sensitive to the choice of prior probabilities. | MrBayes[5] |
Experimental Protocols
Phylogenetic Analysis Workflow
A typical phylogenetic analysis of this compound protein sequences involves several key steps.[7]
a. Sequence Retrieval: Obtain this compound protein sequences from public databases such as NCBI and UniProt.
b. Multiple Sequence Alignment (MSA): Align the retrieved sequences to identify homologous regions.
-
Protocol: Use software like ClustalW, MAFFT, or MUSCLE.[8] The alignment is crucial as it directly impacts the accuracy of the phylogenetic tree.[5]
c. Selection of a Substitution Model: Choose an appropriate model of amino acid substitution that best fits the data.
-
Protocol: Utilize tools like ModelFinder or jModelTest to statistically select the best-fit model based on criteria like the Akaike Information Criterion (AIC) or Bayesian Information Criterion (BIC).[5] Commonly used models for protein sequences include the Dayhoff (PAM) and Jones-Taylor-Thornton (JTT) models.[6]
d. Phylogenetic Tree Construction: Construct the phylogenetic tree using one of the methods described in the table above.
-
Protocol: For Maximum Likelihood analysis, software like RAxML or IQ-TREE is commonly used.[5][8] For Bayesian Inference, MrBayes is a popular choice.[3][5]
e. Evaluation of Tree Reliability: Assess the statistical support for the branches of the phylogenetic tree.
-
Protocol: For ML trees, use bootstrap resampling (typically 1000 replicates).[8] For BI trees, use Bayesian posterior probabilities.[5]
This compound Enzyme Activity Assays
Functional characterization of this compound enzymes is essential to complement phylogenetic studies. Here are protocols for two common in vitro this compound activity assays.
a. Radioactive Assay [1]
This traditional method relies on radiolabeled substrates to track product formation.
-
Materials:
-
Enzyme Source: Microsomal fractions from yeast or plant tissues expressing the this compound enzyme.
-
Substrates: Radiolabeled phospholipid (e.g., [14C]-phosphatidylcholine) and diacylglycerol (DAG).
-
Reaction Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.2).
-
Solvents: Chloroform (B151607), methanol, hexane, diethyl ether, acetic acid.
-
Thin Layer Chromatography (TLC) supplies.
-
Detection: Phosphorimager or X-ray film.
-
-
Methodology:
-
Prepare the enzyme source and substrate solutions.
-
Initiate the reaction by adding the reaction buffer to the enzyme and substrates.
-
Incubate at 30°C for a predetermined time within the linear range of the reaction.
-
Stop the reaction by adding a chloroform:methanol mixture.
-
Extract the lipids using a two-phase separation with chloroform and water.
-
Separate the lipid products by TLC using a solvent system of hexane:diethyl ether:acetic acid (70:30:1, v/v/v).
-
Visualize the radiolabeled TAG product by autoradiography.
-
b. Fluorescence-Based Assay [1][9][10]
A safer and more modern alternative to the radioactive assay.
-
Materials:
-
Enzyme Source: As above.
-
Substrates: Nitrobenzoxadiazole-labeled diacylglycerol (NBD-DAG) and a phospholipid.
-
Reaction Buffer: 50 mM potassium phosphate buffer (pH 7.2).
-
Solvents: Diethyl ether, chloroform, methanol.
-
TLC supplies.
-
Detection: Fluorescence imaging system.
-
-
Methodology:
-
Prepare the enzyme source and substrate solutions in diethyl ether.
-
In a glass tube, add the enzyme preparation and substrates.
-
Evaporate the diethyl ether under a stream of nitrogen.
-
Initiate the reaction by adding the pre-warmed reaction buffer.
-
Incubate at 30°C.
-
Terminate the reaction and extract lipids as in the radioactive assay.
-
Separate the lipids by TLC.
-
Visualize the fluorescent NBD-TAG product using a fluorescence imager.
-
Evolutionary Relationships and Functional Divergence
The phylogenetic analysis of PDATs reveals distinct evolutionary paths and functional specializations.
In yeast, this compound plays a significant role in TAG synthesis, particularly during the exponential growth phase.[2][11] Plants, on the other hand, possess multiple this compound isoforms with distinct tissue expression patterns and functional specializations.[2][12][13] For example, in Arabidopsis thaliana, AtPDAT1 is primarily expressed in vegetative tissues and is involved in membrane lipid remodeling under stress, while AtPDAT2 has a more specialized role in seed oil accumulation.[2][12][13] The functional divergence of PDATs is also evident in their substrate specificities, with some enzymes showing a preference for certain fatty acyl groups.[10][11]
This guide provides a framework for researchers to compare and select appropriate methods for the phylogenetic and functional analysis of this compound sequences, ultimately contributing to a deeper understanding of lipid metabolism across different organisms.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Genome-Wide Analysis of PHOSPHOLIPID:DIACYLGLYCEROL ACYLTRANSFERASE (this compound) Genes in Plants Reveals the Eudicot-Wide this compound Gene Expansion and Altered Selective Pressures Acting on the Core Eudicot this compound Paralogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome-wide analysis of PHOSPHOLIPID:DIACYLGLYCEROL ACYLTRANSFERASE (this compound) genes in plants reveals the eudicot-wide this compound gene expansion and altered selective pressures acting on the core eudicot this compound paralogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phylogenetic Analysis: Methods, Tools, and Best Practices - CD Genomics [bioinfo.cd-genomics.com]
- 6. microbenotes.com [microbenotes.com]
- 7. cme.h-its.org [cme.h-its.org]
- 8. Phylogenomic analyses across land plants reveals motifs and coexpression patterns useful for functional prediction in the BAHD acyltransferase family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Fluorescence‐Based Assay for Quantitative Analysis of Phospholipid:Diacylglycerol Acyltransferase Activity [agris.fao.org]
- 10. researchgate.net [researchgate.net]
- 11. Cloning and Functional Characterization of a Phospholipid:Diacylglycerol Acyltransferase from Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Synergistic mechanisms of DGAT and this compound in shaping triacylglycerol diversity: evolutionary insights and metabolic engineering strategies [frontiersin.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validating the Role of PDAT in Stress Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the role of Phosphatidylcholine:Diacylglycerol Acyltransferase (PDAT) in stress response with alternative pathways, supported by experimental data. We delve into the molecular mechanisms, quantitative analyses, and experimental protocols to offer a comprehensive resource for understanding and targeting this crucial enzyme.
This compound: A Key Player in Stress-Induced Lipid Remodeling
Phosphatidylcholine:diacylglycerol acyltransferase (this compound) is a pivotal enzyme in the acyl-CoA-independent pathway of triacylglycerol (TAG) synthesis.[1][2] It catalyzes the transfer of an acyl group from the sn-2 position of a phospholipid, such as phosphatidylcholine (PC), to the sn-3 position of diacylglycerol (DAG), yielding TAG and a lysophospholipid.[1] This function becomes particularly critical under various abiotic stress conditions, where the remodeling of membrane lipids and the accumulation of TAGs serve as protective mechanisms.
In contrast to the acyl-CoA-dependent pathway catalyzed by diacylglycerol acyltransferase (DGAT), the this compound pathway provides an alternative route for TAG synthesis that is intertwined with membrane lipid metabolism.[3][4] Research indicates that this compound and DGAT can have overlapping functions, and their relative contributions to TAG biosynthesis can vary depending on the organism, tissue, and specific stress conditions.[5][6][7]
Comparative Analysis of this compound Activity Under Stress
The expression and activity of this compound are significantly modulated by various environmental stressors. Studies in plants have demonstrated the upregulation of this compound genes in response to heat, cold, salt, and drought stress, leading to enhanced TAG accumulation and improved stress tolerance.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies, highlighting the impact of different stressors on this compound expression and TAG accumulation.
Table 1: Upregulation of this compound Gene Expression Under Abiotic Stress in Camelina sativa
| Stress Condition | Gene | Peak Fold Increase in Expression | Time Point of Peak Expression |
| Cold | CsPDAT1-A | 3.5 | - |
| Cold | CsPDAT1-C | 2.5 | - |
| Salt | CsPDAT2-B | 5.1 | 12 h |
| Drought | CsPDAT2-A | 2.0 | - |
| Osmotic | CsPDAT1-C | 3.3 | - |
Data sourced from Yuan et al., 2017.[8][9]
Table 2: Effect of PDAT1 Overexpression on Stress Tolerance in Arabidopsis thaliana
| Stress Condition | Genotype | Phenotypic Outcome | Quantitative Change |
| Heat (40°C for 2h) | PDAT1-overexpressing | Increased weight compared to wild-type | - |
| Cold (2 weeks) | PDAT1-overexpressing | Maintained green rosettes, increased weight | 4-fold greater weight than wild-type |
| Cold (2 weeks) | pdat1 knockout | Pigment loss, increased susceptibility | - |
Data sourced from a 2020 study on Arabidopsis thaliana.[10]
Table 3: Contribution of Acyltransferases to TAG Production at High Temperatures (37°C) in Arabidopsis thaliana
| Genotype | TAG Content (% of total fatty acids at 300 min) |
| Wild Type | 11.6% |
| pdat1 mutant | 5.2% |
| dgat2 mutant | 7.8% |
| dgat3 mutant | 7.3% |
Data sourced from a study on Arabidopsis acyltransferase families.[11]
Signaling Pathways and Molecular Mechanisms
Under stress conditions, the upregulation of this compound plays a crucial role in cellular homeostasis. The accumulation of TAGs can serve as a transient energy source and a sink for toxic lipid intermediates like free fatty acids and DAG, thereby protecting cellular membranes from damage.[12][13]
Figure 1: this compound-mediated stress response pathway.
Experimental Protocols
Validating the role of this compound in stress response involves a series of well-defined experimental procedures. Below are detailed methodologies for key experiments cited in the literature.
Plant Stress Treatments
-
Heat Stress: Arabidopsis thaliana seedlings are subjected to a temperature of 40°C for 2 hours and then returned to standard growth conditions for recovery and analysis.[10]
-
Cold Stress: Plants are exposed to a low temperature, for instance, for a duration of 2 weeks, to assess cold resilience.[10]
-
Salt Stress: Seedlings are treated with solutions of varying salt concentrations (e.g., NaCl) to induce salt stress. Gene expression analysis is often performed at different time points (e-g., 0, 6, 12, 30 hours) post-treatment.[14]
-
Drought and Osmotic Stress: Drought stress can be simulated by withholding water, while osmotic stress can be induced by growing seedlings on media supplemented with agents like mannitol.[8][9]
Gene Expression Analysis
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from plant tissues using commercially available kits, followed by DNase treatment to remove any genomic DNA contamination. First-strand cDNA is then synthesized from the RNA template.
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of this compound genes are quantified using qRT-PCR with gene-specific primers. The relative expression is often normalized to a housekeeping gene (e.g., actin).
Lipid Analysis
-
Lipid Extraction: Total lipids are extracted from plant tissues using a modified Bligh and Dyer method.
-
Thin-Layer Chromatography (TLC): Neutral lipids, including TAGs, are separated by TLC on silica (B1680970) gel plates using a solvent system such as hexane:diethyl ether:acetic acid. Lipid spots are visualized, for instance, by staining with iodine vapor.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For detailed fatty acid composition analysis, lipid extracts are transmethylated to fatty acid methyl esters (FAMEs) and then analyzed by GC-MS.
Figure 2: Experimental workflow for validating this compound function.
This compound vs. DGAT: A Functional Comparison in Stress
While both this compound and DGAT contribute to the final step of TAG synthesis, their roles under stress can be distinct yet complementary.
-
Substrate Preference: DGAT utilizes acyl-CoA as the acyl donor, whereas this compound uses phospholipids.[3] This links this compound activity directly to membrane lipid turnover, which is a critical aspect of the stress response.
-
Functional Redundancy and Compensation: In some instances, DGAT and this compound exhibit functional redundancy. For example, in Arabidopsis, double mutants of dgat1 and pdat1 show severe defects in seed and pollen development, a phenotype not observed in the single mutants.[6][7][15] This suggests that one enzyme can compensate for the absence of the other to some extent.[5]
-
Distinct Roles in Stress Tolerance: Studies on pdat1 mutants have shown increased sensitivity to heat and cold stress, highlighting a specific and crucial role for this compound in thermotolerance that may not be fully compensated by DGAT.[10][12] PDAT1-mediated TAG accumulation appears essential for protecting against the toxic accumulation of lipid intermediates during heat stress.[12]
Conclusion
The evidence strongly supports a critical role for this compound in the plant stress response. Its upregulation under various abiotic stresses, leading to the accumulation of TAGs, is a key adaptive mechanism. This process not only provides an energy reserve but also mitigates cellular damage by managing the levels of potentially toxic lipid molecules. For researchers and professionals in drug and herbicide development, understanding the intricacies of the this compound pathway offers potential targets for enhancing crop resilience and for developing novel compounds that modulate plant lipid metabolism. The comparative data and experimental protocols provided in this guide serve as a valuable resource for furthering research in this important area.
References
- 1. Distinct Physiological Roles of Three Phospholipid:Diacylglycerol Acyltransferase Genes in Olive Fruit with Respect to Oil Accumulation and the Response to Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synergistic mechanisms of DGAT and this compound in shaping triacylglycerol diversity: evolutionary insights and metabolic engineering strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synergistic mechanisms of DGAT and this compound in shaping triacylglycerol diversity: evolutionary insights and metabolic engineering strategies [frontiersin.org]
- 5. Phospholipid:diacylglycerol acyltransferase1-overexpression stimulates lipid turnover, oil production and fitness in cold-grown plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DGAT1 and PDAT1 Acyltransferases Have Overlapping Functions in Arabidopsis Triacylglycerol Biosynthesis and Are Essential for Normal Pollen and Seed Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterisation of phospholipid: diacylglycerol acyltransferases (PDATs) from Camelina sativa and their roles in stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Phospholipid:Diacylglycerol Acyltransferase1 Overexpression Delays Senescence and Enhances Post-heat and Cold Exposure Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Phospholipid:Diacylglycerol Acyltransferase-Mediated Triacylglyerol Synthesis Augments Basal Thermotolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. journals.biologists.com [journals.biologists.com]
- 15. benchchem.com [benchchem.com]
Comparative Transcriptomics of PDAT Mutants: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic and proteomic landscapes of Phospholipid:Diacylglycerol Acyltransferase (PDAT) mutants in the model organisms Arabidopsis thaliana and Chlamydomonas reinhardtii. The information is supported by experimental data from key studies in the field.
Phospholipid:diacylglycerol acyltransferase (this compound) is a key enzyme in the acyl-CoA-independent pathway of triacylglycerol (TAG) synthesis. Its role in lipid metabolism and stress response is an active area of research. This guide summarizes the findings from comparative transcriptomic and proteomic analyses of this compound mutants, offering insights into the broader cellular processes regulated by this enzyme.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound mutants. Table 1 details the changes in protein expression in Arabidopsis thaliana with altered AtPDAT1 levels, while Table 2 outlines the transcript-level changes of key acyltransferases in Chlamydomonas reinhardtii under nitrogen starvation.
Table 1: Differentially Expressed Proteins in Arabidopsis thaliana PDAT1 Mutants
| Protein Category | Regulation in AtPDAT1 Overexpressor | Regulation in AtPDAT1 Knockout | Implicated Biological Process |
| Photosynthesis-Related | |||
| Photosystem II proteins | Upregulated | Downregulated | Photosynthesis, Photoprotection |
| Chlorophyll a-b binding proteins | Upregulated | Downregulated | Light harvesting |
| Stress Response | |||
| Heat shock proteins | Upregulated | Downregulated | Protein folding, stress response |
| Glutathione S-transferases | Upregulated | Downregulated | Detoxification, oxidative stress |
| Lipid Metabolism | |||
| Lipases | Upregulated | Downregulated | Lipid degradation |
| Acyl-CoA binding proteins | Upregulated | No significant change | Fatty acid transport |
| Other | |||
| Ribosomal proteins | Upregulated | Downregulated | Protein synthesis |
| Major latex-like proteins | Upregulated | No significant change | Defense response |
Source: Based on proteomic data from Demski et al., 2025.
Table 2: Transcript Abundance of Key Acyltransferases in Chlamydomonas reinhardtii during Nitrogen Starvation
| Gene | Enzyme | Function in TAG Synthesis | Change in Transcript Abundance (-N vs. +N) |
| DGAT1 | Diacylglycerol acyltransferase type 1 | Acyl-CoA dependent TAG synthesis | Upregulated |
| DGTT1 | Diacylglycerol acyltransferase type 2 | Acyl-CoA dependent TAG synthesis | Upregulated |
| PDAT1 | Phospholipid:diacylglycerol acyltransferase | Acyl-CoA independent TAG synthesis | Upregulated |
Source: Based on RNA-Seq data from Boyle et al., 2012.[1]
Key Experimental Protocols
The following sections detail the methodologies employed in the cited studies to generate the transcriptomic and proteomic data.
Arabidopsis thaliana Proteomics (Demski et al., 2025)
-
Plant Material and Growth: Arabidopsis thaliana ecotype Columbia-0 (Col-0) was used as the wild-type. The AtPDAT1 overexpressing lines and the T-DNA insertion knockout mutant (SALK_032261) were grown in soil under controlled greenhouse conditions.[2]
-
Protein Extraction and Digestion: Total protein was extracted from rosette leaves using a phenol-based method. Proteins were precipitated with ammonium (B1175870) acetate, washed with methanol (B129727) and acetone, and then resolubilized. Protein concentration was determined using the Bradford assay. For digestion, proteins were reduced with DTT, alkylated with iodoacetamide, and digested overnight with trypsin.
-
Mass Spectrometry: The resulting peptide mixtures were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
-
Data Analysis: Raw data were processed using proteomics software for protein identification and quantification. Statistical analysis was performed to identify proteins with significantly different abundance between the mutant and wild-type plants.
Chlamydomonas reinhardtii Transcriptomics (Boyle et al., 2012)
-
Algal Strains and Culture Conditions: Chlamydomonas reinhardtii wild-type and insertional mutants for pdat1 (pdat1-1 and pdat1-2) were used.[1] Cultures were grown in TAP (Tris-acetate-phosphate) medium under continuous light. For nitrogen starvation experiments, cells were harvested, washed, and resuspended in TAP medium lacking a nitrogen source.
-
RNA Extraction and Library Preparation: Total RNA was extracted from algal cells at different time points after nitrogen starvation using a combination of TRIzol reagent and column-based purification. RNA quality was assessed using a bioanalyzer. Messenger RNA was isolated using oligo(dT) beads, fragmented, and used for cDNA synthesis. Sequencing libraries were prepared using a standard Illumina RNA-Seq library preparation kit.
-
RNA Sequencing: Sequencing was performed on an Illumina Genome Analyzer platform.
-
Data Analysis: Raw sequencing reads were aligned to the Chlamydomonas reinhardtii reference genome. Gene expression levels were quantified, and differential expression analysis was performed to identify genes with significant changes in transcript abundance between nitrogen-starved and replete conditions.[1]
Visualizations
The following diagrams illustrate key pathways and workflows related to the comparative transcriptomics of this compound mutants.
References
- 1. Three Acyltransferases and Nitrogen-responsive Regulator Are Implicated in Nitrogen Starvation-induced Triacylglycerol Accumulation in Chlamydomonas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative proteomic analysis of Arabidopsis thaliana with different levels of phospholipid:diacylglycerol acyltransferase1 expression - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Functional Redundancy of the PDAT Gene Family in Triacylglycerol Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The Phospholipid:Diacylglycerol Acyltransferase (PDAT) gene family encodes enzymes crucial for the acyl-CoA-independent pathway of triacylglycerol (TAG) synthesis. TAGs are the primary form of energy storage in eukaryotes, and understanding the nuances of their production is vital for applications ranging from biofuel development to therapeutics for metabolic diseases. A key aspect of the this compound gene family is the functional redundancy observed among its members and with other enzymes in the TAG synthesis pathway. This guide provides a comparative analysis of this compound gene family members, supported by experimental data, to elucidate their overlapping roles.
Data Presentation: Unraveling Redundancy Through Genetic Analysis
The functional redundancy of this compound is most clearly demonstrated in the model plant Arabidopsis thaliana, where it operates in parallel with the acyl-CoA-dependent pathway catalyzed by Diacylglycerol Acyltransferase (DGAT). Genetic knockout and knockdown studies have revealed that while the loss of a single this compound or DGAT enzyme has a limited impact on seed oil content, the simultaneous disruption of both pathways leads to a dramatic reduction, indicating their overlapping and essential functions.
Below is a summary of quantitative data from studies on Arabidopsis mutants, comparing seed oil content to illustrate the functional redundancy between PDAT1 and DGAT1.
| Genotype | Description | Seed Oil Content (% of Wild-Type) | Phenotype |
| Wild-Type (Col-0) | Standard laboratory strain of Arabidopsis thaliana. | 100% | Normal seed and pollen development. |
| pdat1-2 | T-DNA knockout mutant for the PDAT1 gene. | ~100% | No significant change in seed oil content or morphology compared to wild-type.[1][2] |
| pdat2 | T-DNA knockout mutant for the PDAT2 gene. | ~100% | No significant decrease in oil content compared to wild-type.[1] |
| dgat1-1 | T-DNA knockout mutant for the DGAT1 gene. | 60-80% | A 20-40% decrease in seed oil content, but viable seeds and pollen.[1][2][3] |
| dgat1-1 pdat1-2 | Double homozygous knockout mutant. | Not obtainable | This double mutation results in sterile pollen that lacks visible oil bodies, indicating that the combined function of DGAT1 and PDAT1 is essential for normal pollen development.[1][2][3] |
| dgat1-1 + PDAT1 RNAi | dgat1-1 mutant with RNAi silencing of PDAT1. | 20-30% | A 70-80% decrease in seed oil content and disruptions in embryo development.[1][3] |
| pdat1-1 + DGAT1 RNAi | pdat1-1 mutant with RNAi silencing of DGAT1. | 20-30% | A significant decrease in seed oil content and abnormal embryo development.[1] |
Note: The data presented is a synthesis from multiple studies on Arabidopsis thaliana and percentages are approximate for comparative purposes.
Signaling Pathways and Experimental Workflows
The functional relationship between different gene family members can be elucidated through a series of genetic and molecular biology experiments. The following diagrams, generated using Graphviz, illustrate the triacylglycerol synthesis pathway and a typical experimental workflow for assessing functional redundancy.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments used to assess the functional redundancy of the this compound gene family.
1. Generation and Identification of Knockout Mutants
This protocol outlines the identification of T-DNA insertional mutants and genotyping to confirm homozygous knockouts.
-
Materials: Arabidopsis thaliana seeds for T-DNA insertion lines (e.g., from the Salk Institute Genomic Analysis Laboratory), soil, pots, plant growth chambers, DNA extraction kit, PCR reagents, gene-specific primers (LP and RP), and a T-DNA left border primer (LB).
-
Procedure:
-
Obtain T-DNA insertion lines for the genes of interest (e.g., pdat1 and pdat2) from a stock center.
-
Grow the plants in a controlled environment (e.g., 16-hour light/8-hour dark cycle at 22°C).
-
Extract genomic DNA from the leaves of individual plants.
-
Perform PCR-based genotyping. Use two PCR reactions for each plant:
-
Reaction A (Wild-type allele): Use a left primer (LP) and a right primer (RP) flanking the insertion site.
-
Reaction B (T-DNA insertion allele): Use the T-DNA left border primer (LB) and the RP.
-
-
Analyze the PCR products on an agarose (B213101) gel to identify homozygous mutants (a band only in Reaction B), heterozygous mutants (bands in both reactions), and wild-type (a band only in Reaction A).
-
Propagate the homozygous mutant lines for further experiments.
-
2. Lipid Extraction and Analysis
This protocol describes the extraction of total lipids from seeds and their quantification.
-
Materials: Mature seeds, 2-isopropanol, hexane (B92381), sodium sulfate (B86663) solution, gas chromatograph (GC), fatty acid methyl ester (FAME) standards.
-
Procedure:
-
Weigh a known amount of dry seeds (e.g., 2-5 mg).
-
Add a defined volume of a fatty acid standard (e.g., heptadecanoic acid) for internal calibration.
-
Homogenize the seeds in a mixture of 2-isopropanol and hexane.
-
Incubate at room temperature with shaking for 1 hour.
-
Add an aqueous solution of sodium sulfate to induce phase separation.
-
Transfer the upper hexane phase containing the lipids to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Perform transmethylation of the fatty acids by adding sodium methoxide.
-
Analyze the resulting fatty acid methyl esters (FAMEs) by gas chromatography (GC).
-
Quantify the total oil content by comparing the total peak areas of the FAMEs to the peak area of the internal standard.
-
3. Functional Complementation
This protocol outlines the steps to reintroduce a wild-type copy of a gene into a mutant background to rescue the mutant phenotype, thereby confirming that the phenotype is due to the gene knockout.
-
Materials: Homozygous mutant Arabidopsis plants, a plant expression vector, the full-length coding sequence of the wild-type gene (e.g., PDAT1), restriction enzymes, ligase, Agrobacterium tumefaciens, and solutions for floral dip transformation.
-
Procedure:
-
Vector Construction: Clone the full-length coding sequence of the wild-type gene (e.g., PDAT1) into a plant expression vector, typically under the control of a constitutive promoter like CaMV 35S.
-
Agrobacterium Transformation: Transform the resulting plasmid into a suitable Agrobacterium tumefaciens strain.
-
Plant Transformation (Floral Dip Method):
-
Grow the homozygous mutant plants until they start flowering.
-
Prepare an Agrobacterium suspension containing 5% sucrose (B13894) and a surfactant (e.g., Silwet L-77).
-
Dip the flowering bolts of the plants into the Agrobacterium suspension.
-
Place the plants in a high-humidity environment for 24 hours.
-
-
Selection of Transgenic Plants: Grow the T1 generation of seeds on a selection medium containing an appropriate antibiotic or herbicide corresponding to the resistance marker on the expression vector.
-
Analysis of Complementation: Analyze the transgenic plants that are homozygous for the transgene to confirm the restoration of the wild-type phenotype (e.g., normal seed oil content).
-
4. RNA Interference (RNAi)
This protocol is used to silence a specific gene to study its function, particularly when a double knockout is lethal.
-
Materials: A plant RNAi vector, a fragment of the target gene's coding sequence, restriction enzymes, ligase, Agrobacterium tumefaciens, and a mutant Arabidopsis line (e.g., dgat1-1).
-
Procedure:
-
Vector Construction: Clone a fragment of the target gene's coding sequence (e.g., PDAT1) into an RNAi vector in both sense and antisense orientations, separated by an intron, to create a hairpin RNA structure.
-
Plant Transformation: Transform the RNAi construct into the chosen mutant background (e.g., dgat1-1) using the floral dip method as described for functional complementation.
-
Selection and Analysis: Select transgenic plants and analyze them for the desired phenotype, such as a further reduction in seed oil content, to confirm the function of the silenced gene.[1][3]
-
References
- 1. DGAT1 and PDAT1 Acyltransferases Have Overlapping Functions in Arabidopsis Triacylglycerol Biosynthesis and Are Essential for Normal Pollen and Seed Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complete replacement of Arabidopsis oil-producing enzymes with heterologous diacylglycerol acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DGAT1 and PDAT1 acyltransferases have overlapping functions in Arabidopsis triacylglycerol biosynthesis and are essential for normal pollen and seed development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Indolethylamine-N-methyltransferase (INMT) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of various inhibitors targeting Indolethylamine-N-methyltransferase (INMT), an enzyme involved in the biosynthesis of N,N-dimethyltryptamine (DMT) and other methylated indoleamines.[1][2] The modulation of INMT activity is of growing interest for its potential therapeutic implications in neuropsychiatric disorders and oncology. This document summarizes key quantitative data, details experimental methodologies for inhibitor evaluation, and visualizes the relevant signaling pathway.
Data Presentation: Quantitative Comparison of INMT Inhibitors
The following table summarizes the in vitro efficacy of several small molecule inhibitors against rabbit lung INMT (rabINMT). The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are provided for a direct comparison of potency.
| Inhibitor Class | Compound | Target | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
| Tryptamine (B22526) Derivative | PDAT | rabINMT | 83[1] | 84[1] | Noncompetitive[1] |
| Tryptamine Derivative | PAT | rabINMT | ~1000[1] | N/A | N/A |
| Endogenous Product | DMT | rabINMT | 67 | N/A | Mixed Competitive/Noncompetitive[1] |
| Triptan Antimigraine | Naratriptan | INMT | 147 | N/A | N/A |
| Triptan Antimigraine | Sumatriptan | INMT | 370 | N/A | N/A |
| Triptan Antimigraine | Zolmitriptan | INMT | 483 | N/A | N/A |
| Tricyclic Antidepressant | Imipramine | INMT | N/A | N/A | Inhibitory Activity Reported |
N/A: Not Available
Experimental Protocols
A reliable assessment of INMT inhibitory activity is crucial for comparative studies. The following is a detailed methodology for a radiometric in vitro assay of INMT activity.
INMT Enzymatic Assay (Radiometric Method)
This protocol details the measurement of INMT activity by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to tryptamine.
I. Preparation of Rabbit Lung Homogenate (Source of INMT)
-
Thaw one pair of frozen rabbit lungs in 50 mM Tris-HCl (pH 7.3).
-
Mince the tissue and homogenize using a polytron homogenizer on ice.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and perform a second centrifugation at 100,000 x g for 60 minutes at 4°C.
-
The resulting supernatant contains the active INMT and can be stored at -80°C.
II. Enzymatic Reaction
-
Prepare a reaction mixture in a final volume of 100 µL containing:
-
Tryptamine (substrate) at various concentrations (e.g., 0.1-1.0 mM) in Tris-HCl (pH 8.5).
-
[¹⁴C]-S-adenosyl-L-methionine ([¹⁴C]-SAM) as the methyl donor.
-
The INMT inhibitor to be tested at a range of concentrations.
-
Rabbit lung homogenate (containing INMT).
-
-
Initiate the reaction by adding the rabbit lung homogenate.
-
Incubate the reaction mixture at 32°C for 45 minutes in a gently rotating water bath.
-
Terminate the reaction by adding 0.6 mL of ice-cold 0.5 M potassium borate (B1201080) solution (pH 10).
III. Extraction and Quantification of Radiolabeled Products
-
Extract the radiolabeled products, [¹⁴C]-N-methyltryptamine (NMT) and [¹⁴C]-DMT, by adding 5 mL of a 3% isoamyl alcohol/toluene mixture.
-
Vortex the tubes and centrifuge to separate the phases.
-
Transfer the organic (upper) phase to a scintillation vial.
-
Evaporate the solvent and add scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition by comparing the radioactivity in the presence of the inhibitor to a control reaction without the inhibitor. The IC50 value can then be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow
INMT-Sigma-1 Receptor Signaling Pathway
Indolethylamine-N-methyltransferase (INMT) catalyzes the conversion of tryptamine to N,N-dimethyltryptamine (DMT). DMT is an endogenous agonist of the sigma-1 receptor, a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[3] Under basal conditions, the sigma-1 receptor is bound to the binding immunoglobulin protein (BiP).[3] Upon binding of DMT, the sigma-1 receptor dissociates from BiP and interacts with the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor, modulating Ca²⁺ signaling between the ER and mitochondria.[3][4]
Caption: INMT-Sigma-1 Receptor Signaling Pathway.
Experimental Workflow for INMT Inhibitor Screening
The following diagram illustrates a typical workflow for the screening and characterization of novel INMT inhibitors.
Caption: INMT Inhibitor Screening Workflow.
References
- 1. Noncompetitive Inhibition of Indolethylamine-N-methyltransferase by N,N-Dimethyltryptamine and N,N-Dimethylaminopropyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Sigma-1 Receptor C-terminal Segment in Inositol 1,4,5-Trisphosphate Receptor Activation: CONSTITUTIVE ENHANCEMENT OF CALCIUM SIGNALING IN MCF-7 TUMOR CELLS - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating PDAT Protein-Protein Interactions
For researchers, scientists, and drug development professionals, understanding the intricate web of protein-protein interactions (PPIs) involving Phospholipid:diacylglycerol Acyltransferase (PDAT) is crucial for elucidating its role in lipid metabolism and identifying potential therapeutic targets. This guide provides a comprehensive comparison of key experimental methods for validating this compound PPIs, supported by experimental data and detailed protocols.
Phospholipid:diacylglycerol acyltransferase (this compound) is an integral membrane enzyme that plays a key role in the synthesis of triacylglycerols (TAGs), the primary form of energy storage in eukaryotes. Its function and regulation are intrinsically linked to its interactions with other proteins within the cellular environment, particularly in the endoplasmic reticulum and on the surface of lipid droplets. Validating these interactions is a critical step in understanding the metabolic pathways governed by this compound.
Comparison of Key Validation Methods for this compound Protein-Protein Interactions
Choosing the appropriate method to validate a putative this compound protein-protein interaction is essential for obtaining reliable and meaningful results. The selection of a technique should be guided by the specific research question, the nature of the interacting partners, and the available resources. Below is a comparative overview of several widely used methods.
| Method | Principle | Advantages for this compound Interactions | Limitations for this compound Interactions |
| Co-Immunoprecipitation (Co-IP) | An antibody against a "bait" protein (e.g., this compound) is used to pull it out of a cell lysate, along with any interacting "prey" proteins. The presence of the prey protein is then detected by Western blotting. | - Detects interactions in a near-native cellular environment.[1] - Can identify endogenous interactions without the need for protein overexpression. | - May not detect transient or weak interactions. - Prone to false positives due to non-specific binding. - Solubilization of membrane proteins like this compound can be challenging. |
| Split-Ubiquitin Yeast Two-Hybrid (SU-Y2H) | Based on the reconstitution of a functional ubiquitin molecule when two interacting proteins, each fused to a fragment of ubiquitin, are brought into proximity at the membrane. This reconstitution leads to the cleavage of a reporter transcription factor, activating reporter gene expression. | - Specifically designed for integral membrane proteins and membrane-associated proteins.[1][2] - Allows for the screening of entire cDNA libraries to identify novel interaction partners. | - Interactions are detected in a heterologous system (yeast), which may not fully replicate the native cellular environment of this compound. - Can be prone to false positives and negatives. |
| Bimolecular Fluorescence Complementation (BiFC) | Two non-fluorescent fragments of a fluorescent protein are fused to the proteins of interest. If the proteins interact, the fragments are brought together, reconstituting the fluorescent protein and producing a fluorescent signal. | - Allows for the direct visualization of protein interactions in living cells, providing spatial information about the interaction.[3][4] - Relatively simple to implement with standard fluorescence microscopy.[5] | - The association of the fluorescent protein fragments is often irreversible, which can trap transient interactions and lead to artifacts. - The large size of the fluorescent protein fragments may interfere with the natural interaction. |
| Förster Resonance Energy Transfer (FRET) | Measures the transfer of energy from an excited donor fluorophore to an acceptor fluorophore. Energy transfer only occurs when the two fluorophores are in very close proximity (typically <10 nm), indicating a direct interaction between the proteins they are fused to. | - Provides high spatial and temporal resolution of protein interactions in living cells. - Can be used to measure the distance between interacting proteins and quantify binding kinetics. | - Requires specialized microscopy equipment. - Sensitive to the relative orientation of the fluorophores. - Can have a low signal-to-noise ratio. |
| Bioluminescence Resonance Energy Transfer (BRET) | Similar to FRET, but the donor is a luciferase that generates light through a chemical reaction, rather than being excited by an external light source. | - Reduced background fluorescence and phototoxicity compared to FRET.[6] - Suitable for high-throughput screening applications. | - The signal is generally weaker than in FRET. - The requirement for a substrate can be a limiting factor in some experimental setups. |
Experimental Validation of the PDAT1-DGAT1 Interaction
A notable example of a validated this compound protein-protein interaction is the physical association between PHOSPHOLIPID:DIACYLGLYCEROL ACYLTRANSFERASE 1 (PDAT1) and ACYL-COA:DIACYLGLYCEROL ACYLTRANSFERASE 1 (DGAT1) in Arabidopsis thaliana. Both enzymes catalyze the final step of TAG synthesis. Their physical interaction suggests a mechanism for efficient channeling of substrates and coordination of TAG production.[4][7]
This interaction has been validated using the following methods:
-
Bimolecular Fluorescence Complementation (BiFC): When the N-terminal half of Yellow Fluorescent Protein (YFP) was fused to DGAT1 and the C-terminal half of YFP was fused to PDAT1, a strong YFP fluorescence signal was observed in the endoplasmic reticulum of co-transfected Arabidopsis protoplasts, indicating a direct interaction between the two proteins in their native subcellular location.[4]
-
Co-Immunoprecipitation (Co-IP): When DGAT1 tagged with MYC and PDAT1 tagged with GFP were co-expressed in Nicotiana benthamiana leaves, immunoprecipitation of PDAT1-GFP using an anti-GFP antibody resulted in the co-precipitation of DGAT1-MYC, as detected by Western blotting with an anti-MYC antibody. This confirmed that the two proteins form a complex in planta.[4]
Experimental Protocols
Below are detailed methodologies for key experiments used in the validation of this compound protein-protein interactions.
Co-Immunoprecipitation of Membrane-Bound this compound
This protocol is adapted for the immunoprecipitation of membrane-associated protein complexes.
Materials:
-
Plant tissue co-expressing tagged this compound and a putative interacting partner.
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100 or 1% NP-40, protease inhibitor cocktail).
-
Antibody specific to the tag on the "bait" protein (e.g., anti-GFP).
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., lysis buffer with a lower detergent concentration).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
Procedure:
-
Cell Lysis: Homogenize plant tissue in ice-cold lysis buffer. The choice of detergent is critical for solubilizing membrane proteins while preserving interactions.
-
Clarification: Centrifuge the lysate to pellet cell debris. The supernatant contains the solubilized proteins.
-
Immunoprecipitation: Incubate the clarified lysate with the primary antibody for several hours at 4°C with gentle rotation.
-
Complex Capture: Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in elution buffer and heat to denature the proteins and release them from the beads.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the tag of the "prey" protein.
Split-Ubiquitin Yeast Two-Hybrid (SU-Y2H) for this compound Interactions
This method is ideal for screening for novel interactors of membrane-bound this compound.
Principle:
The "bait" protein (this compound) is fused to the C-terminal half of ubiquitin (Cub) and a reporter transcription factor (e.g., LexA-VP16). The "prey" proteins (from a cDNA library) are fused to the N-terminal half of ubiquitin (NubG). If the bait and prey interact, Cub and NubG reconstitute a functional ubiquitin, which is recognized by ubiquitin-specific proteases (UBPs). The UBPs cleave the transcription factor, which then translocates to the nucleus and activates reporter genes (e.g., HIS3, ADE2, lacZ), allowing for selection and identification of interacting partners.
Procedure:
-
Vector Construction: Clone the full-length coding sequence of this compound into a "bait" vector. A cDNA library from the tissue of interest is cloned into a "prey" vector.
-
Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast reporter strain.
-
Selection: Plate the transformed yeast on selective medium lacking specific nutrients (e.g., histidine, adenine) to select for colonies where the reporter genes are activated.
-
Validation: Isolate the prey plasmids from positive colonies and sequence the cDNA insert to identify the interacting protein. The interaction should be re-tested in a one-on-one transformation to confirm specificity.
Bimolecular Fluorescence Complementation (BiFC) in Plant Cells
This protocol allows for the visualization of this compound interactions in living plant cells.
Materials:
-
BiFC vectors (containing sequences for the N-terminal and C-terminal fragments of a fluorescent protein, e.g., YFP).
-
Agrobacterium tumefaciens strain.
-
Nicotiana benthamiana plants.
-
Infiltration buffer (e.g., 10 mM MES pH 5.6, 10 mM MgCl2, 150 µM acetosyringone).
-
Confocal microscope.
Procedure:
-
Vector Construction: Clone the coding sequence of this compound into a vector containing one half of the fluorescent protein (e.g., pSPYNE). Clone the coding sequence of the putative interactor into a vector containing the other half (e.g., pSPYCE).
-
Agrobacterium Transformation: Transform the BiFC constructs into Agrobacterium.
-
Infiltration: Co-infiltrate the Agrobacterium strains carrying the two constructs into the leaves of N. benthamiana.
-
Expression: Allow 2-3 days for transient expression of the fusion proteins.
-
Imaging: Observe the infiltrated leaf area under a confocal microscope. A positive interaction will result in the reconstitution of the fluorescent protein and a detectable fluorescent signal at the subcellular location of the interaction.
This compound Signaling Pathway Involvement
The interaction between PDAT1 and DGAT1 is a key component of the triacylglycerol synthesis pathway in plants. This interaction likely facilitates the efficient conversion of diacylglycerol to triacylglycerol, which is then stored in lipid droplets.
By carefully selecting and applying these validation methods, researchers can confidently identify and characterize the protein interaction network of this compound, paving the way for a deeper understanding of lipid metabolism and the development of novel therapeutic strategies.
References
- 1. In Vivo Analysis of Protein–Protein Interactions with Bioluminescence Resonance Energy Transfer (BRET): Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized split-ubiquitin cDNA-library screening system to identify novel interactors of the human Frizzled 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interaction of DGAT1 and PDAT1 to enhance TAG assembly in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound phospholipid:diacylglycerol acyltransferase [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of DGAT1 and PDAT1 to enhance TAG assembly in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PDAT from Different Species for Biotechnological Use
For Researchers, Scientists, and Drug Development Professionals
Phosphatidylcholine:diacylglycerol cholinephosphotransferase (PDAT) is a key enzyme in the acyl-CoA-independent pathway of triacylglycerol (TAG) biosynthesis.[1] Its ability to transfer an acyl group from phospholipids (B1166683) to diacylglycerol (DAG) makes it a prime target for metabolic engineering in various organisms to enhance the production of valuable lipids for biofuels, nutraceuticals, and other biotechnological applications. This guide provides a head-to-head comparison of this compound enzymes from different species, supported by experimental data, to aid researchers in selecting the optimal enzyme for their specific needs.
Introduction to this compound and its Biotechnological Significance
Triacylglycerols are the primary form of energy storage in eukaryotes. The synthesis of TAG has traditionally been associated with the acyl-CoA-dependent Kennedy pathway, where diacylglycerol acyltransferase (DGAT) plays a central role. However, the discovery of this compound has unveiled an alternative, acyl-CoA-independent route that utilizes phospholipids as acyl donors.[2][3] This pathway is particularly significant for channeling fatty acids that are modified on phospholipids, such as unusual fatty acids, into TAGs.[3]
The diverse substrate specificities and kinetic properties of this compound enzymes from different species present a rich toolkit for biotechnological applications. By selecting and expressing a this compound with desirable characteristics, it is possible to tailor the fatty acid composition of storage lipids in host organisms like yeast and microalgae.
Data Presentation: A Comparative Analysis of this compound Properties
The following tables summarize the key quantitative and qualitative characteristics of this compound enzymes from various species based on available literature. It is important to note that direct comparative studies under identical conditions are limited, and thus the presented data is compiled from individual characterization studies.
Table 1: General Properties and Substrate Specificity of this compound from Different Species
| Species | Gene/Enzyme Name | Subcellular Localization | Preferred Acyl Donor (Phospholipid) | Preferred Acyl Acceptor | Notable Characteristics |
| Saccharomyces cerevisiae (Yeast) | Lro1p | Endoplasmic Reticulum | Phosphatidylethanolamine (PE), Phosphatidylcholine (PC) | Diacylglycerol (DAG) | Predominantly involved in TAG synthesis during the growth phase.[4] |
| Arabidopsis thaliana (Thale Cress) | AtPDAT1, AtPDAT2 | Endoplasmic Reticulum | Phosphatidylcholine (PC), Phosphatidylethanolamine (PE) | Diacylglycerol (DAG) | AtPDAT1 is crucial for TAG biosynthesis in growing tissues and protects against free fatty acid-induced cell death.[5] |
| Chlamydomonas reinhardtii (Green Microalga) | Crthis compound | Not specified | Anionic phospholipids (PG, PI, PA, PS) over zwitterionic ones (PC, PE) | Diacylglycerol (DAG), can also use DAG as an acyl donor (DAG:DAG transacylation) | Multifunctional enzyme with both acyltransferase and lipase (B570770) activities. Can utilize galactolipids as acyl donors.[6][7] |
| Ricinus communis (Castor Bean) | Rcthis compound | Not specified | Phosphatidylcholine (PC) | Diacylglycerol (DAG) | Efficiently incorporates unusual fatty acids like ricinoleic acid into TAGs. |
| Linum usitatissimum (Flax) | LuPDAT1, LuPDAT2 | Not specified | Not specified | Diacylglycerol (DAG) | Involved in the accumulation of α-linolenic acid in TAGs. |
| Camelina sativa (Camelina) | CsPDAT1 (A, B, C), CsPDAT2 (A, B) | Not specified | Not specified | Diacylglycerol (DAG) | Different isoforms may have distinct roles in TAG synthesis in various tissues and under stress conditions. |
Table 2: Kinetic and Biochemical Properties of this compound from Different Species
| Species | Specific Activity | Optimal pH | Optimal Temperature (°C) | Kinetic Parameters (Km, Vmax) |
| Saccharomyces cerevisiae (Yeast) | 0.15 nmol/min/mg protein (with dioleoyl-PC)[3] | Not Reported | Not Reported | Not Reported |
| Arabidopsis thaliana (Thale Cress) | ~3.1 nmol/min/mg protein (in leaves)[8] | Not Reported | Not Reported | Not Reported |
| Chlamydomonas reinhardtii (Green Microalga) | Not Reported | Not Reported | Not Reported | Not Reported |
| Ricinus communis (Castor Bean) | High activity reported in developing endosperm[8] | Not Reported | Not Reported | Not Reported |
| Linum usitatissimum (Flax) | Not Reported | Not Reported | Not Reported | Not Reported |
| Camelina sativa (Camelina) | Not Reported | Not Reported | Not Reported | Not Reported |
Note: The specific activity for Arabidopsis thaliana leaves is an estimation and may not solely represent this compound activity.[8] Direct comparative kinetic data is scarce in the literature.
Experimental Protocols
Detailed methodologies are crucial for the successful expression, purification, and characterization of this compound enzymes. The following protocols are generalized from established methods and may require optimization for specific this compound orthologs.
Protocol 1: Heterologous Expression of Plant this compound in E. coli[1]
-
Vector Construction : The coding sequence of the plant this compound gene is cloned into an E. coli expression vector, such as pET-28a, often with an N-terminal His-tag for purification.
-
Transformation : The expression vector is transformed into a suitable E. coli expression strain, like BL21(DE3).
-
Culture and Induction :
-
An overnight culture is used to inoculate a larger volume of LB medium containing the appropriate antibiotic.
-
The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Protein expression is induced by adding IPTG to a final concentration of 0.1-0.5 mM, followed by incubation at a lower temperature (e.g., 18-20°C) for 16-24 hours.
-
-
Cell Harvest : Cells are harvested by centrifugation.
Protocol 2: Heterologous Expression of Plant this compound in Saccharomyces cerevisiae[1]
-
Vector Construction : The this compound coding sequence is cloned into a yeast expression vector, such as pYES2, under the control of a galactose-inducible promoter.
-
Transformation : The expression vector is transformed into a suitable yeast strain, like INVSc1, using the lithium acetate (B1210297) method.
-
Culture and Induction :
-
A pre-culture is grown overnight in synthetic complete medium lacking uracil (B121893) (SC-Ura) with 2% raffinose.
-
A larger culture is inoculated and grown in the same medium until the OD600 reaches approximately 1.0.
-
Protein expression is induced by adding galactose to a final concentration of 2%.
-
-
Cell Harvest : Cells are harvested by centrifugation.
Protocol 3: Purification of Recombinant this compound[9]
-
Cell Lysis : The harvested cell pellet (from E. coli or yeast) is resuspended in a lysis buffer and disrupted by methods such as sonication or French press.
-
Solubilization : For membrane-bound this compound, the membrane fraction is isolated by ultracentrifugation and the protein is solubilized using detergents (e.g., Triton X-100).
-
Affinity Chromatography : If the protein has a His-tag, it is purified using immobilized metal affinity chromatography (IMAC). The column is washed, and the protein is eluted with an imidazole (B134444) gradient.
-
Size Exclusion Chromatography : Further purification can be achieved by size exclusion chromatography to remove aggregates and other impurities.
Protocol 4: this compound Enzyme Assay (Radiometric)[8]
-
Substrate Preparation : A mixture of a radiolabeled phospholipid (e.g., [14C]-phosphatidylcholine) and a DAG acceptor is prepared in a suitable solvent, which is then evaporated to form a lipid film. The film is resuspended in assay buffer to form liposomes.
-
Enzyme Reaction :
-
The reaction mixture contains microsomal protein or purified this compound, the substrate liposomes, and an assay buffer (e.g., 100 mM HEPES-KOH, pH 7.2).
-
The reaction is initiated by adding the enzyme and incubated at a controlled temperature (e.g., 30°C) for a defined period.
-
-
Lipid Extraction : The reaction is stopped by adding a chloroform:methanol mixture. The lipid-containing organic phase is separated by centrifugation.
-
Analysis : The extracted lipids are separated by thin-layer chromatography (TLC), and the radiolabeled TAG product is visualized and quantified using autoradiography or a phosphorimager.
Protocol 5: this compound Enzyme Assay (Fluorescence-Based)[10]
This method offers a non-radioactive alternative to the radiometric assay.
-
Substrate : A fluorescently labeled diacylglycerol, such as nitrobenzoxadiazole-labeled DAG (NBD-DAG), is used as the acyl acceptor.
-
Reaction and Extraction : The enzyme reaction and lipid extraction are performed similarly to the radiometric assay.
-
Analysis : The fluorescently labeled lipids (NBD-DAG and the product NBD-TAG) are separated by TLC and visualized and quantified using a fluorescence imager.
Mandatory Visualization
Signaling Pathway of Triacylglycerol Synthesis
The following diagram illustrates the central role of this compound in the acyl-CoA-independent pathway of triacylglycerol (TAG) synthesis and its relationship with the Kennedy pathway.
Caption: Overview of TAG synthesis pathways.
Experimental Workflow for this compound Characterization
This diagram outlines the general workflow for the heterologous expression, purification, and functional characterization of a this compound enzyme.
Caption: Workflow for this compound characterization.
Conclusion
The selection of a this compound enzyme for biotechnological applications requires careful consideration of its intrinsic properties, including substrate specificity and kinetic parameters. While PDATs from different species share the same fundamental function, they exhibit significant variations that can be exploited for metabolic engineering. For instance, the this compound from Ricinus communis is an excellent candidate for producing oils enriched in ricinoleic acid, while the multifunctional nature of the Chlamydomonas reinhardtii this compound may offer unique opportunities for lipid remodeling.
This guide provides a foundational overview for comparing this compound enzymes. However, for specific applications, it is highly recommended that researchers perform their own head-to-head comparisons of candidate enzymes under their specific experimental conditions to identify the most suitable biocatalyst. Future research focused on the detailed kinetic characterization of a wider range of PDATs will be invaluable for advancing the field of lipid metabolic engineering.
References
- 1. benchchem.com [benchchem.com]
- 2. Synergistic mechanisms of DGAT and this compound in shaping triacylglycerol diversity: evolutionary insights and metabolic engineering strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospholipid:diacylglycerol acyltransferase: An enzyme that catalyzes the acyl-CoA-independent formation of triacylglycerol in yeast and plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Phospholipid:diacylglycerol acyltransferase-mediated triacylglycerol biosynthesis is crucial for protection against fatty acid-induced cell death in growing tissues of Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phospholipid:Diacylglycerol Acyltransferase Is a Multifunctional Enzyme Involved in Membrane Lipid Turnover and Degradation While Synthesizing Triacylglycerol in the Unicellular Green Microalga Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Scenario 1: PDAT as a Photosensitizing Agent
A comprehensive guide to the proper disposal of PDAT, addressing its dual identity as either a photosensitizing agent or an enzyme, is crucial for maintaining laboratory safety and environmental compliance. This document provides detailed procedures for the safe handling and disposal of both potential forms of this compound, tailored for researchers, scientists, and drug development professionals.
Photosensitizing agents are molecules that, upon absorption of light, generate reactive oxygen species that can be toxic to cells. Improper disposal of these chemicals can pose significant environmental and health risks.
Data Presentation: Properties of Common Photosensitizers
The following table summarizes key quantitative data for two common photosensitizing agents, Rose Bengal and Methylene Blue, which could be generically referred to as this compound in a laboratory setting. Researchers must always consult the specific Safety Data Sheet (SDS) for the exact compound in use.
| Property | Rose Bengal | Methylene Blue | Units | Notes |
| Molecular Formula | C₂₀H₂Cl₄I₄Na₂O₅ | C₁₆H₁₈ClN₃S · xH₂O | - | |
| Molecular Weight | 1017.64 | 319.85 (anhydrous) | g/mol | |
| Appearance | Red to brownish-red powder | Dark green crystalline powder | - | |
| Solubility in Water | Soluble | Soluble | - | |
| Melting Point | Decomposes | ~180 (decomposes) | °C | [1] |
| Maximum Absorption (λmax) | ~549 | ~665 | nm | [2] |
| Primary Hazard Class | Irritant, Environmental Hazard | Harmful if swallowed, Irritant | - | [3][4] |
| Singlet Oxygen Quantum Yield | ~0.75 | Varies with conditions | - | [2] |
Experimental Protocol for Disposal of Photosensitizing Agents
This protocol outlines a general procedure for the collection and disposal of chemical waste containing photosensitizing agents.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
2. Waste Segregation and Collection:
-
Segregate waste containing photosensitizing agents from all other waste streams.[5]
-
Collect all liquid waste (including solutions and rinsates) in a designated, leak-proof, and chemically compatible container, typically a glass or polyethylene (B3416737) bottle.[6]
-
The container must be clearly labeled as "Hazardous Waste: Photosensitizer" and list all chemical constituents, including solvents and their approximate concentrations.
-
Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be collected in a separate, clearly labeled, sealed plastic bag or container.
3. Chemical Inactivation (if applicable and approved):
-
For some photosensitizers, a chemical inactivation step may be possible to reduce their hazardous properties. This should only be performed if a validated protocol is available and with the approval of the institution's Environmental Health & Safety (EHS) office.
-
A potential method involves the use of a strong oxidizing agent, but this must be done with extreme caution due to the potential for exothermic reactions and the generation of hazardous byproducts.
4. Storage and Pickup:
-
Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area.
-
This area should be secure, away from light sources to prevent any unintended photoactivation, and incompatible materials should be segregated.[7]
-
Arrange for the disposal of the hazardous waste through your institution's EHS-approved waste management vendor.[6]
Logical Workflow for Photosensitizer Disposal
Scenario 2: this compound as an Enzyme (Phospholipid:diacylglycerol acyltransferase)
Enzymes are proteins that catalyze biochemical reactions. While generally less hazardous than many chemicals, they can still pose risks, such as allergic reactions, particularly in powdered form. The primary goal of enzyme disposal is to ensure that the enzyme is denatured and no longer biologically active.
Data Presentation: Properties and Stability of this compound Enzyme
Quantitative physical properties for enzymes like this compound are not typically reported in the same manner as for small molecules. The table below provides relevant biochemical and stability information for Phospholipid:diacylglycerol acyltransferase.
| Property | Value | Units | Notes |
| Enzyme Commission (EC) Number | 2.3.1.158 | - | [8] |
| Systematic Name | phospholipid:1,2-diacyl-sn-glycerol O-acyltransferase | - | [8] |
| Reaction Catalyzed | Transfers an acyl group from a phospholipid to diacylglycerol to form triacylglycerol | - | [9] |
| Substrate Specificity | Varies by organism; can utilize various phospholipids (B1166683) (e.g., PC, PE) as acyl donors.[9][10] | - | |
| Optimal Storage Temperature (General) | -20 or -80 (for long-term) | °C | Enzyme stability is temperature-dependent; refer to manufacturer's data sheet.[11] |
| Hazard Class | Potential respiratory sensitizer (B1316253) (especially in powdered form) | - |
Experimental Protocol for Disposal of this compound Enzyme
This protocol outlines a general procedure for the inactivation and disposal of biological waste containing the this compound enzyme.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety glasses, and gloves.
-
When handling powdered enzyme, a dust mask or respirator is recommended to prevent inhalation.
2. Inactivation/Denaturation: The primary step is to render the enzyme biologically inactive. This can be achieved through the following methods:
a. Heat Inactivation (Autoclaving):
-
This is the most effective method for sterilizing biological waste.
-
Collect liquid enzyme waste in an autoclavable container (e.g., a polypropylene (B1209903) bottle with a loosened cap) and solid waste (e.g., contaminated tubes, tips) in an autoclave bag.
-
Autoclave at 121°C and 15 psi for a minimum of 30 minutes.[12][13] The cycle time may need to be increased for larger volumes.
-
After autoclaving and cooling, the liquid waste can typically be disposed of down the sanitary sewer with copious amounts of water, pending institutional guidelines. Solid waste can be disposed of in the regular trash.
b. Chemical Inactivation:
-
This method is an alternative if an autoclave is not available.
-
For liquid waste, add a sufficient volume of a 10% bleach solution (final concentration of at least 1% sodium hypochlorite) and let it sit for at least 30 minutes to denature the enzyme.
-
After inactivation, the solution may need to be neutralized before disposal down the drain. Always check with your institution's EHS office before drain disposal of chemically treated waste.
3. Disposal of Non-Inactivated Waste:
-
If inactivation is not feasible, the enzyme waste must be disposed of as biological or chemical waste.
-
Liquid waste should be collected in a labeled, leak-proof container.
-
Solid waste should be placed in a biohazard bag.
-
Contact your institution's EHS for pickup and disposal.
Logical Workflow for Enzyme Disposal
Disclaimer: These procedures are intended as a general guide. Always prioritize your institution's specific safety protocols and waste disposal guidelines. Consult the Safety Data Sheet (SDS) for the specific substance and contact your Environmental Health & Safety (EHS) department for any questions or clarification.
References
- 1. chemsupply.com.au [chemsupply.com.au]
- 2. fiveable.me [fiveable.me]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. chemos.de [chemos.de]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. documents.uow.edu.au [documents.uow.edu.au]
- 7. carlroth.com [carlroth.com]
- 8. Phospholipid:diacylglycerol acyltransferase - Wikipedia [en.wikipedia.org]
- 9. Phospholipid:diacylglycerol acyltransferase: An enzyme that catalyzes the acyl-CoA-independent formation of triacylglycerol in yeast and plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phospholipid:Diacylglycerol Acyltransferase Is a Multifunctional Enzyme Involved in Membrane Lipid Turnover and Degradation While Synthesizing Triacylglycerol in the Unicellular Green Microalga Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. archive.sciendo.com [archive.sciendo.com]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. microbenotes.com [microbenotes.com]
Personal protective equipment for handling PDAT
IMMEDIATE ACTION REQUIRED: The acronym "PDAT" is ambiguous and can refer to multiple substances with different associated hazards, including Phospholipid:diacylglycerol acyltransferase (an enzyme) or a photosensitizing agent used in Photodynamic Antibacterial Therapy.[1][2] Before handling any substance labeled "this compound," it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) to identify the specific chemical and its associated risks.[1]
This guide provides a comprehensive framework for establishing safe handling procedures for this compound, emphasizing the critical role of the SDS in your risk assessment and operational planning.
Understanding the Hazards: Your Safety Data Sheet (SDS)
The SDS is the primary source of information regarding the properties, hazards, and safety precautions for the specific this compound you are working with.[1] It is structured into 16 sections, providing details on everything from first-aid measures to disposal considerations.[3][4]
Key Information to Extract from the SDS:
| SDS Section | Information Provided | Relevance to Your Safety |
| Section 2: Hazards Identification | Details the chemical's hazards (e.g., skin irritant, toxic, light-sensitive) and required label elements.[4][5][6] | Informs the selection of appropriate Personal Protective Equipment (PPE) and handling procedures. |
| Section 7: Handling and Storage | Outlines safe handling practices and appropriate storage conditions.[4] | Provides crucial information to prevent accidental exposure or degradation of the material. |
| Section 8: Exposure Controls/Personal Protection | Specifies permissible exposure limits and recommends specific PPE, such as gloves, eye protection, and respiratory protection.[4] | This section directly guides your choice of PPE. |
| Section 13: Disposal Considerations | Provides guidance on the proper disposal of the chemical and its contaminated materials.[1][4] | Ensures safe and environmentally responsible disposal of hazardous waste. |
Personal Protective Equipment (PPE) Selection Workflow
The selection of appropriate PPE is contingent on the hazards identified in the SDS. The following workflow, illustrated in the diagram below, outlines the decision-making process for ensuring your safety.
Operational Plan: Step-by-Step Guidance for Handling this compound
-
Preparation:
-
Thoroughly review the SDS for the specific this compound being used.[1]
-
Ensure all necessary engineering controls (e.g., chemical fume hood, biosafety cabinet) are in proper working order.[1]
-
Prepare all required equipment and reagents within the designated containment area.
-
Don the appropriate PPE as determined by your risk assessment and the SDS recommendations. At a minimum, this will likely include a lab coat, safety glasses with side shields or chemical splash goggles, and chemical-resistant gloves.[1]
-
-
Handling and Use:
-
Conduct all manipulations of this compound within a certified chemical fume hood or other appropriate containment device to minimize inhalation exposure.[1]
-
Use the smallest quantity of the substance necessary for the experiment.[1]
-
Avoid direct contact with skin and eyes.[1]
-
Keep containers of this compound closed when not in use.[1]
-
-
Spill Response:
Disposal Plan: Safe and Compliant Waste Management
Proper disposal of this compound and any contaminated materials is crucial for laboratory and environmental safety.
-
Waste Segregation:
-
Segregate this compound-contaminated waste from other waste streams.[2]
-
This includes items such as used gloves, pipette tips, and absorbent materials.
-
-
Waste Containment:
-
Decontamination/Inactivation (if applicable):
-
If this compound is an enzyme, biological inactivation through methods like autoclaving may be necessary before disposal.[2]
-
If this compound is a photosensitizing agent, chemical deactivation may be possible, but should only be attempted with a validated protocol and approval from your institution's Environmental Health & Safety (EHS) office.[2]
-
-
Storage and Pickup:
-
Store sealed and labeled hazardous waste containers in a designated satellite accumulation area.[2]
-
Arrange for waste pickup by your institution's EHS department.
-
Disclaimer: This information is intended as a general guide. Always prioritize the specific recommendations provided in the Safety Data Sheet for the this compound you are using and adhere to your institution's safety protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
